Tetra(3-pyridyl)porphyrin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPUYJFADMBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40882-83-5 | |
| Record name | Tetra(3-pyridyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Tetra(3-pyridyl)porphyrin
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of meso-tetra(3-pyridyl)porphyrin (T3PyP), a versatile building block in supramolecular chemistry, catalysis, and materials science.[1][2] We delve into the prevalent synthetic methodologies, offering a comparative analysis of the Adler-Longo and Lindsey syntheses to guide researchers in selecting the most appropriate route for their specific needs. Detailed, step-by-step protocols for both synthesis and purification are presented. Furthermore, this guide outlines a complete characterization workflow, employing a suite of spectroscopic and analytical techniques including UV-Vis, ¹H NMR, and X-ray crystallography. The underlying principles of each characterization method are explained, and representative data are provided to serve as a benchmark for successful synthesis. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the field of porphyrin chemistry.
Introduction: The Significance of Tetra(3-pyridyl)porphyrin
Porphyrins and their derivatives are a class of aromatic macrocycles that play a crucial role in various biological processes and have found extensive applications in diverse scientific fields.[3][4] meso-Tetra(3-pyridyl)porphyrin (T3PyP) is a synthetically accessible porphyrin distinguished by the presence of four pyridyl substituents at the meso-positions of the macrocycle. These pyridyl groups introduce unique functionalities, including sites for metal coordination and hydrogen bonding, making T3PyP a highly valuable component in the construction of complex supramolecular assemblies, metal-organic frameworks (MOFs), and functional materials.[2][5] The orientational versatility of the 3-pyridyl substituents further enhances its utility in crystal engineering.[2]
The unique electronic and photophysical properties of porphyrins, including T3PyP, make them valuable scaffolds in various applications such as photodynamic therapy, sensing, and as ligands for metallodrugs.[3] The ability to coordinate with a wide range of metal ions through both the central porphyrin core and the peripheral pyridyl nitrogen atoms allows for the creation of sophisticated multi-metallic structures with tailored electronic and catalytic properties.[4][6]
This guide will provide a detailed exploration of the synthesis and characterization of T3PyP, equipping researchers with the knowledge to confidently prepare and validate this important molecule.
Synthetic Methodologies: A Comparative Overview
The synthesis of meso-substituted porphyrins is typically achieved through the acid-catalyzed condensation of pyrrole with an aldehyde.[3] The foundational methods for this transformation are the Rothemund reaction and its subsequent refinements, the Adler-Longo and Lindsey syntheses.[3][7]
-
Rothemund Reaction: This pioneering method involves the condensation of pyrrole and an aldehyde at high temperatures in a sealed tube.[3] While historically significant, it often suffers from low yields and the formation of significant tar-like byproducts, complicating purification.[3][8]
-
Adler-Longo Modification: A significant improvement over the original Rothemund reaction, the Adler-Longo method offers a more practical one-pot procedure under milder, aerobic conditions.[3] It typically involves refluxing the reactants in an acidic solvent like propionic acid, which also acts as the catalyst.[3] This method generally provides improved yields (10-20%) and has a simpler experimental setup.[3]
-
Lindsey Synthesis: The Lindsey synthesis is a two-step, one-flask method that proceeds at room temperature, making it amenable to a wider variety of aldehydes, including those with sensitive functional groups.[1][3] The first step is the acid-catalyzed condensation of pyrrole and the aldehyde under high dilution conditions to form the porphyrinogen intermediate. This is followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil to yield the porphyrin.[3] The Lindsey method often provides higher yields (up to 50%) compared to the Adler-Longo method.[1]
Choosing the Right Method:
| Method | Conditions | Typical Yield | Advantages | Disadvantages |
| Adler-Longo | Reflux in propionic acid | 10-20%[3] | Simple one-pot procedure, open to air.[3] | High temperatures, formation of byproducts, lower yields.[3] |
| Lindsey | Room temperature, high dilution, two-step | 35-50%[1] | Mild conditions, higher yields, suitable for sensitive aldehydes.[1][3] | Requires strict anhydrous conditions and an oxidizing agent. |
For the synthesis of T3PyP, both the Adler-Longo and Lindsey methods are viable. The choice often depends on the desired scale of the reaction and the importance of maximizing the yield. For larger-scale syntheses where simplicity is prioritized, the Adler-Longo method may be preferred. For smaller-scale reactions or when higher purity and yield are critical, the Lindsey synthesis is the superior choice.
Experimental Protocols
Synthesis of this compound via the Adler-Longo Method
This protocol is adapted from established procedures for the synthesis of meso-substituted porphyrins.[3][4]
Materials:
-
Propionic acid
-
3-Pyridinecarboxaldehyde
-
Pyrrole (freshly distilled)
-
Methanol
-
Chloroform
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 250 mL for a 10 g scale synthesis).
-
Heat the propionic acid to reflux (approximately 141°C).
-
In a separate beaker, mix 3-pyridinecarboxaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent).
-
Add the aldehyde-pyrrole mixture dropwise to the refluxing propionic acid over 30 minutes.
-
Continue to reflux the reaction mixture for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The crude porphyrin will precipitate out of the solution. Collect the purple solid by filtration.
-
Wash the solid thoroughly with methanol to remove residual propionic acid and other impurities.
-
Dry the solid product in a vacuum oven.
Purification of this compound
The basicity of the pyridyl substituents can be utilized for a simplified purification process.[9]
Materials:
-
Crude T3PyP
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude T3PyP in a minimal amount of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl. The porphyrin will move to the aqueous layer as the diprotonated species.
-
Separate the aqueous layer and neutralize it with 1 M NaOH to precipitate the free-base porphyrin.
-
Extract the porphyrin back into dichloromethane.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
For higher purity, the product can be further purified by column chromatography on silica gel using a dichloromethane/methanol solvent system.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized T3PyP.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their strong absorption in the visible region.[10][11] The spectrum of a typical free-base porphyrin is characterized by an intense Soret band (or B band) around 400-420 nm and several weaker Q-bands in the 500-700 nm region.[12]
Expected Spectral Features for T3PyP:
-
Soret Band: An intense absorption peak typically observed around 415-420 nm.[13]
-
Q-Bands: Four distinct, less intense absorption bands in the region of 500-650 nm.[12][13]
The precise peak positions can be influenced by the solvent.[14]
Table 1: Typical UV-Vis Absorption Data for T3PyP in Dichloromethane
| Band | Wavelength (nm) |
| Soret (B) | ~418 |
| Q(IV) | ~514 |
| Q(III) | ~549 |
| Q(II) | ~590 |
| Q(I) | ~646 |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed structural information about the porphyrin macrocycle and its substituents. The highly symmetrical nature of T3PyP simplifies its ¹H NMR spectrum.[15] The large ring current of the aromatic porphyrin core results in characteristic chemical shifts for the protons.[15]
Expected ¹H NMR Signals for T3PyP (in CDCl₃):
-
β-Pyrrolic Protons: A sharp singlet typically appearing far downfield, around δ 8.8-9.0 ppm.[12]
-
Pyridyl Protons: A set of multiplets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the four pyridyl rings.
-
N-H Protons: A broad singlet appearing upfield, typically around δ -2.8 to -3.0 ppm, due to the shielding effect of the ring current.[12]
Table 2: Representative ¹H NMR Chemical Shifts for T3PyP in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| β-Pyrrolic | ~8.90 | s |
| Pyridyl (ortho) | ~8.26 | d |
| Pyridyl (meta/para) | ~7.77-7.84 | m |
| N-H | ~-2.77 | br s |
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.[16][17][18] For T3PyP, this technique can confirm the planar structure of the porphyrin core and the orientation of the peripheral pyridyl groups.[2] Obtaining suitable single crystals can be challenging but offers unparalleled structural detail.[19]
Key Structural Features from X-ray Crystallography:
-
Confirmation of the macrocyclic structure.
-
Precise bond lengths and angles within the porphyrin core and pyridyl substituents.
-
Information on intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.[2]
Visualizing the Process and Structure
Synthesis Workflow
Caption: Adler-Longo synthesis workflow for T3PyP.
Molecular Structure of this compound
Caption: 2D representation of T3PyP's molecular structure.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and characterization of this compound. By understanding the nuances of the available synthetic methods and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate high-purity T3PyP for their specific applications. The versatility of this porphyrin as a building block in materials science and drug development continues to drive innovation, and the methodologies outlined herein provide a solid foundation for further exploration in this exciting field.
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Kitaoka, S., Nobuoka, K., Ihara, K., & Ishikawa, Y. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782. [Link]
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Kitaoka, S., Nobuoka, K., Ihara, K., & Ishikawa, Y. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782. [Link]
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Angrish, P. (2007). Syntheses of meso-substituted porphodimethenes and porphyrins with exocyclic ring systems (Doctoral dissertation, University of Florida). [Link]
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Badger, G. M., Jones, R. A., & Laslett, R. L. (1964). Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Australian Journal of Chemistry, 17(9), 1028-1035. [Link]
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Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of chemical research, 43(2), 300-311. [Link]
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International Journal of ChemTech Research. (2015). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. [Link]
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ResearchGate. 1H-NMR Spectrum of TPyP in CDCl3. [Link]
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ResearchGate. UV-vis absorption spectra of H 2 T 3 P-4-Py and H 2 T 3 P-3-Py ( c = 5 Â 10 À 6 mol L À 1 , dashed line), ZnOEP ( c = 5 Â 10 À 6 mol L À 1. [Link]
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Zakavi, S., et al. (2015). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. Journal of the Serbian Chemical Society, 80(12), 1499-1508. [Link]
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ResearchGate. Electrochemistry and Spectroscopy of Tri- and Tetracationic Porphyrins. [Link]
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ResearchGate. 1H-NMR spectra of Ni- and Zn-meso-tetra(pyren-1-yl)porphyrin (2, 4). [Link]
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Journal of Chemical Education. (1997). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. [Link]
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University of Groningen. Photophysical and electrochemical properties of >meso>-tetrathien-2′-yl porphyrins compared to >meso>-tetraphenylporphyrin. [Link]
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Journal of the American Chemical Society. Crystal structure and molecular stereochemistry of .alpha.,.beta.,.gamma.,.delta.-tetra(4-pyridyl)porphinatomonopyridinezinc(II). Appraisal of bond strain in the porphine skeleton. [Link]
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Spectroscopic properties of Tetra(3-pyridyl)porphyrin
An In-Depth Technical Guide to the Spectroscopic Properties of Tetra(3-pyridyl)porphyrin
Executive Summary
Meso-tetra(3-pyridyl)porphyrin (T3PyP) is a versatile synthetic porphyrin that stands at the forefront of materials science and biomedical research. Its unique structure, featuring four nitrogen-containing pyridyl groups at the meso positions of the porphyrin macrocycle, imparts a rich set of chemical and physical properties. These characteristics make it an exceptional building block for metal-organic frameworks (MOFs), a promising photosensitizer for photodynamic therapy (PDT), and a sensitive component in chemical sensors. A thorough understanding of its spectroscopic signature is paramount for harnessing its full potential. This guide provides a detailed exploration of the core spectroscopic properties of T3PyP, offering researchers and drug development professionals a comprehensive reference for its characterization and application. We delve into the causality behind its electronic absorption, fluorescence, nuclear magnetic resonance, and vibrational spectra, providing both theoretical grounding and practical experimental insights.
Introduction: The Significance of this compound
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] Synthetic porphyrins, such as this compound, allow chemists to tailor these fundamental properties for specific applications. T3PyP's structure is distinguished by four pyridyl rings attached to the central porphine core, with the nitrogen atom positioned at the 3-position of the pyridyl ring.
This specific isomeric arrangement provides versatile coordination sites for metal ions, making T3PyP an excellent component for constructing supramolecular assemblies and porous metal-organic frameworks.[2][3] Furthermore, like many porphyrins, T3PyP strongly absorbs light in the visible spectrum, can be excited to a long-lived triplet state, and can generate reactive oxygen species (ROS), making it a candidate for photodynamic therapy.[4][5][6] Its electronic structure is also sensitive to its environment, allowing for its use in chemical sensors that detect analytes through observable changes in its optical properties.[7][8] This guide will systematically dissect the spectroscopic techniques used to probe and understand these crucial properties.
Molecular Structure and Electronic Framework
The foundation of T3PyP's spectroscopic properties lies in its extended π-conjugated system. The 18 π-electron core meets Hückel's rule for aromaticity, leading to a highly stable, planar macrocycle.[9] The four meso-pyridyl substituents are typically twisted out of the porphyrin plane, a conformation that influences electronic communication between the pyridyl groups and the core.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is the most fundamental technique for characterizing porphyrins, revealing key information about their electronic transitions. The spectrum of a typical free-base porphyrin like T3PyP is dominated by two types of π-π* transitions, as described by Gouterman's four-orbital model.
-
The Soret Band (or B band): An extremely intense absorption band in the near-UV region (415-425 nm). It arises from a strong electronic transition to the second excited singlet state (S₂).
-
The Q Bands: A set of four weaker absorption bands in the visible region (500-650 nm). These correspond to transitions to the first excited singlet state (S₁). The four-band pattern is characteristic of free-base porphyrins with D₂h symmetry.
The precise positions and intensities of these bands are highly sensitive to the molecular environment, including solvent polarity, pH, and metal coordination.
Solvent and Aggregation Effects
In organic solvents like THF or methanol, T3PyP exhibits a sharp Soret peak around 415-420 nm and the four characteristic Q bands.[10] In aqueous solutions, aggregation can occur, which often leads to a broadening or splitting of the Soret band.[10]
Effect of Protonation (pH)
The pyridyl nitrogens and the central imino nitrogens of T3PyP can be protonated in acidic conditions. This has a dramatic effect on the electronic spectrum:
-
Peripheral Protonation: Protonation of the outer pyridyl nitrogens causes minor shifts in the absorption bands.
-
Core Protonation: At lower pH values (typically below 3.5), the two inner nitrogen atoms become protonated, forming a dication (H₄T3PyP²⁺).[11] This increases the symmetry of the molecule to D₄h, which simplifies the Q-band region into two bands instead of four.[11] Crucially, core protonation induces significant structural distortion and leads to a large red-shift of the Soret band (e.g., to ~456 nm) and an intensification of the lowest-energy Q band.[11][12][13] This phenomenon, known as a "hyperporphyrin" spectrum, is due to altered π-electron donation from the meso substituents to the porphyrin core.[12][14]
Effect of Metalation
Introducing a metal ion into the porphyrin core replaces the two inner N-H protons. This also raises the molecular symmetry to D₄h, simplifying the Q-band spectrum to two bands (an α and a β band).[15] The Soret and Q bands are often red-shifted compared to the free-base porphyrin, with the extent of the shift depending on the specific metal ion.[15][16]
| Compound | Solvent | Soret Band λmax (nm) (log ε) | Q Bands λmax (nm) (log ε) | Reference |
| T3PyP (Free Base) | THF | 415 (5.66) | 511 (4.43), 543 (3.95), 588 (3.95), 643 (3.95) | [10] |
| T3PyP (Free Base) | Methanol | 412 | 510, 540, 585, 642 | [10] |
| T3PyP (Dication) | Aqueous pH 2 | ~456 | ~602, ~650 (intense) | [11] |
| Zn-T3PyP | THF | 428 | 560, 600 | [10][17] |
Table 1: Summary of UV-Visible Absorption Data for T3PyP and its derivatives.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the photophysical de-excitation pathways of the molecule. After absorbing light and reaching an excited singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon.
For free-base T3PyP, excitation into the Soret band or any of the Q bands results in two main emission bands, which are mirror images of the two lowest-energy Q absorption bands.
-
Emission Bands: In THF, free-base T3PyP typically shows emission peaks around 660 nm and 715 nm.[10][11]
-
Dication Emission: The protonated dication form exhibits a single broad emission band at a different wavelength, for instance, around 660 nm in acidic aqueous solution.[10]
-
Metal Complexes: Metallated derivatives like Zn-T3PyP also show two emission bands but they are blue-shifted relative to the free base, appearing around 600 nm and 660 nm.[10]
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter. For many porphyrins, this value is around 0.10, indicating that fluorescence is just one of several competing de-excitation pathways, including non-radiative decay and intersystem crossing to the triplet state.[18] The latter is particularly important for PDT applications.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the structure of porphyrins. The large, aromatic porphyrin ring generates a powerful diamagnetic ring current when placed in a magnetic field. This has a profound effect on the chemical shifts (δ) of the protons:
-
β-Pyrrole Protons: The eight protons on the periphery of the porphyrin core are located in the deshielding region of the ring current and appear far downfield, typically between 8.5 and 9.0 ppm.[19][20]
-
Imino (N-H) Protons: The two protons inside the porphyrin cavity are strongly shielded by the ring current, causing them to appear at an unusually high-field (upfield) position, often between -2.5 and -3.0 ppm.[19][20] This is a hallmark feature of free-base porphyrins.
-
Meso-Pyridyl Protons: The protons on the pyridyl rings appear in the aromatic region (7.0-9.0 ppm), with their exact chemical shifts influenced by their position relative to the porphyrin core and the pyridyl nitrogen.[19]
Due to the molecule's high symmetry, the ¹H NMR spectrum of T3PyP is relatively simple, aiding in its straightforward identification.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is useful for structural confirmation. For T3PyP, key absorption bands confirm the presence of its main functional groups.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance | Reference |
| ~3306 | N-H stretch | Characteristic of the imino groups in the free-base porphyrin core. | [10][17] |
| 1500 - 1600 | C=C and C=N stretch | Aromatic stretching vibrations within the pyridyl rings. | [10][17] |
| ~975 | N-H bending | Bending (out-of-plane) vibration of the core N-H groups. | [10][17] |
| ~798 | C-H bending | Vibration of the C-H bonds on the pyrrole rings. | [10][17] |
Table 2: Characteristic FT-IR Vibrational Frequencies for T3PyP.
Upon metalation, the bands associated with the N-H vibrations (e.g., at 3306 and 975 cm⁻¹) disappear, providing clear evidence of successful metal insertion into the porphyrin core.[21]
Experimental Protocols
A. Synthesis of this compound (Adler-Longo Method)
This protocol is based on the widely used Alder-Longo condensation reaction.[21][22]
-
Reaction Setup: In a reflux condenser-equipped round-bottom flask, add 3-pyridinecarboxaldehyde and an equimolar amount of freshly distilled pyrrole to propionic acid.
-
Reflux: Heat the mixture to reflux (approx. 141°C) with continuous stirring. The solution will darken significantly. Maintain reflux for at least 30-60 minutes.
-
Oxidation & Cooling: Allow the mixture to cool to room temperature. During this time, atmospheric oxygen oxidizes the porphyrinogen intermediate to the stable porphyrin. The purple T3PyP product will begin to crystallize.
-
Isolation: Cool the mixture further in an ice bath. Collect the purple crystalline solid by vacuum filtration.
-
Purification: Wash the crude product with hot water and then methanol or ethanol to remove residual propionic acid and unreacted starting materials. Further purification can be achieved by column chromatography on silica or alumina if necessary.
B. UV-Vis Spectroscopic Analysis (pH Titration)
-
Stock Solution: Prepare a concentrated stock solution of T3PyP in a suitable organic solvent (e.g., 1 mM in THF).
-
Sample Preparation: In a 1 cm path length quartz cuvette, add 3 mL of an aqueous buffer of a specific pH. Add a small aliquot (e.g., 3 µL) of the T3PyP stock solution to achieve a final concentration in the micromolar range (e.g., 1 µM). The Soret band absorbance should ideally be ~1.0.
-
Measurement: Record the absorption spectrum from approximately 350 nm to 750 nm against a pure buffer blank.
-
Titration: Repeat step 2 and 3 using buffers of decreasing pH to observe the spectral changes associated with protonation.
Applications Informed by Spectroscopy
-
Photodynamic Therapy (PDT): The strong absorption in the visible region (specifically the Q-bands) is essential for a photosensitizer.[5] Light of a specific wavelength can excite T3PyP. The subsequent intersystem crossing to the triplet state (a process that competes with fluorescence) is critical, as the long-lived triplet state molecule can transfer its energy to molecular oxygen (O₂) to produce highly cytotoxic singlet oxygen (¹O₂), which kills cancer cells.[4][23]
-
Chemical Sensing: The sensitivity of T3PyP's absorption and fluorescence spectra to its environment makes it an excellent optical sensor. For example, the coordination of metal ions or the binding of acidic gases like HCl can cause distinct and measurable color changes (shifts in the Soret band), allowing for quantitative detection.[7][8][24]
Conclusion
This compound possesses a rich and informative spectroscopic profile that is fundamental to its application across diverse scientific fields. Its characteristic UV-Vis spectrum, with an intense Soret band and four Q-bands, is exquisitely sensitive to protonation and metalation, providing a direct window into its chemical state. Its fluorescence provides insight into its photophysical decay pathways, which is critical for photodynamic applications. Finally, ¹H NMR and FT-IR spectroscopy offer unambiguous structural confirmation through the unique signatures of the porphyrin ring current and key vibrational modes. This guide has synthesized the foundational spectroscopic knowledge required for any researcher aiming to characterize, modify, or deploy this powerful molecular tool.
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Effects of Core and/or Peripheral Protonation of meso-Tetra(2-, 3-, and 4-pyridyl)Porphyrin and meso-Tetra(3-methylpyridyl)Porphyrin on Their UV-vis Spectra. (URL: [Link])
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(PDF) Comparative investigations of the absorption and fluorescence spectra of tetrapyridylporphyrine and Zn(II) tetrapyridylporphyrine - ResearchGate. (URL: [Link])
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Substituent and Solvent Effects on the Hyperporphyrin Spectra of Diprotonated Tetraphenylporphyrins† | Request PDF - ResearchGate. (URL: [Link])
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Spectroscopic characterization of meso-tetrakis(1-methylpyridinium-4-yl)porphyrins, [(TMpyP)H2]4+ and [(TMpyP)M]4+, in aqueous micellar media, where M = VO2+, Cu(II), and Zn(II) | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])
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Electrochemical properties of Tetra(3-pyridyl)porphyrin
An In-Depth Technical Guide to the Electrochemical Properties of Tetra(3-pyridyl)porphyrin
Authored by Gemini, Senior Application Scientist
Foreword
This compound (T3PyP) and its metallated derivatives represent a class of molecules with immense potential across diverse scientific fields, from renewable energy to advanced therapeutics. Their unique structure, characterized by a conjugated macrocyclic core and four strategically positioned pyridyl groups, bestows upon them a rich and tunable electrochemical profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core electrochemical principles governing T3PyP. We will move beyond a simple recitation of facts to explore the causality behind its redox behavior, provide field-proven experimental protocols, and discuss its application in cutting-edge electrocatalysis.
Foundational Concepts: Structure and Synthesis
The T3PyP Architecture
At its core, 5,10,15,20-Tetra(3-pyridyl)porphine, or T3PyP, is a synthetic porphyrin. Porphyrins are a class of aromatic, macrocyclic compounds essential to many biological processes, most notably as the heme cofactor in hemoglobin. The T3PyP structure consists of a central porphine ring with four pyridyl groups attached at the meso positions. The placement of the nitrogen atom at the 3-position of the pyridyl rings is a critical design choice, influencing the molecule's geometry, coordination chemistry, and electronic properties compared to its 4-pyridyl isomer.[1] This specific isomeric form is crucial for creating unique supramolecular assemblies and metal-organic frameworks (MOFs).[2]
Synthesis Overview
The synthesis of T3PyP is typically achieved through modifications of the Adler-Longo or Lindsey methods. A common approach involves the condensation of pyrrole with 3-pyridinecarboxaldehyde in a high-boiling solvent like propionic acid.[3] More modern methodologies have employed acidic ionic liquids as the catalytic media, which can simplify the purification process by allowing for easy filtration of the product, in contrast to the vacuum distillation required in traditional methods.[4][5]
The Core of T3PyP: Redox Behavior
The electrochemical landscape of T3PyP is defined by a series of electron transfer reactions. These reactions can be localized on the porphyrin's extensive π-conjugated system or, in the case of its metal complexes, on the central metal ion.[6]
Porphyrin Ring Redox Processes
Like most porphyrins, the free-base T3PyP (H₂T3PyP) can undergo multiple one-electron redox steps.[6]
-
Reduction: The porphyrin macrocycle can accept electrons into its lowest unoccupied molecular orbital (LUMO). This typically occurs in two distinct, reversible one-electron steps to form a π-anion radical and then a dianion.
-
Oxidation: The porphyrin can lose electrons from its highest occupied molecular orbital (HOMO), also typically in two one-electron steps, yielding a π-cation radical and a dication.
The electrochemical HOMO-LUMO gap can be estimated from the potential difference between the first oxidation and first reduction waves.[6]
The Influence of Metallation
The introduction of a metal ion into the porphyrin cavity profoundly alters its electrochemical properties.
-
Metal-Centered Redox Events: Transition metals with accessible oxidation states (e.g., Iron, Cobalt, Manganese) introduce their own redox couples, such as the Fe(III)/Fe(II) or Co(III)/Co(II) transitions.[7][8] These processes are often observed at potentials distinct from the ring-centered events.
-
Modulation of Ring Potentials: The metal ion's electronegativity influences the electron density of the entire macrocycle. Electron-withdrawing metals make the ring more difficult to oxidize and easier to reduce, shifting the potentials accordingly.[9]
A comparative study of T3PyP and its 4-pyridyl isomer (T4PyP) complexed with Co(II), Cu(II), and Zn(II) revealed that the position of the pyridyl nitrogen significantly affects the redox potentials.[1]
The Critical Role of pH
The nitrogen atoms on the four peripheral pyridyl groups are basic and can be protonated in acidic media. This protonation has a significant impact on the molecule's electrochemistry. Protonation increases the electron-withdrawing nature of the pyridyl substituents, which generally leads to a positive shift in the reduction potentials, making the porphyrin easier to reduce.[9][10] This pH-dependent behavior is a key feature that can be exploited in applications like sensing and catalysis.[11]
Summary of Redox Potentials
The following table summarizes representative redox potential data for T3PyP and its derivatives. It is crucial to note that absolute potential values are highly dependent on experimental conditions (solvent, electrolyte, reference electrode).[12][13]
| Compound | Redox Process | Potential (V vs. SCE) | Solvent/Electrolyte | Reference |
| H₂TPy[5]P | Ring Reduction 1 | -1.15 V | 0.1 M KOH (aq) | [1] |
| H₂TPy[5]P | Ring Reduction 2 | -1.43 V | 0.1 M KOH (aq) | [1] |
| Co(II)TPy[5]P | Co(II)/Co(I) | -0.83 V | 0.1 M KOH (aq) | [1] |
| Co(II)TPy[5]P | Ring Reduction 1 | -1.36 V | 0.1 M KOH (aq) | [1] |
| Zn(II)(3-TRPyP) | Ring Reduction 1 | -1.11 V | DMF | [14] |
| Zn(II)(3-TRPyP) | Ring Reduction 2 | -1.50 V | DMF | [14] |
| Fe(III)TPP-Cl | Fe(III)/Fe(II) | -0.21 V | DMF / 0.1 M NBu₄PF₆ | [8][15] |
| Fe(III)TPP-Cl | Fe(II)/Fe(I) | -1.14 V | DMF / 0.1 M NBu₄PF₆ | [8][15] |
Note: TPP = Tetraphenylporphyrin, included for comparison. 3-TRPyP = this compound coordinated to four [Ru(bipy)₂Cl]⁺ complexes.
Experimental Workflow: Probing T3PyP with Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of molecules like T3PyP. It provides direct insight into redox potentials, the reversibility of electron transfer, and catalytic activity.
Causality Behind the Experimental Design
A successful CV experiment is a self-validating system. The choice of solvent and supporting electrolyte is critical; they must provide a wide potential window and ensure sufficient conductivity without reacting with the analyte or its redox products.[16] The three-electrode setup is standard: a working electrode where the reaction of interest occurs, a reference electrode providing a stable potential, and a counter electrode to complete the circuit.[8] Deaeration of the solution with an inert gas like argon or nitrogen is mandatory to prevent oxygen from interfering with the measurement, as O₂ is electroactive.
Detailed Experimental Protocol
-
Solution Preparation:
-
Dissolve the T3PyP sample (or its metallated derivative) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) to a concentration of approximately 1 mM.[17]
-
Add a supporting electrolyte, such as 0.1 M Tetra-n-butylammonium hexafluorophosphate (TBAPF₆), to the solution.[17]
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell. A typical configuration includes a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode.[8]
-
-
Deaeration:
-
Purge the solution with high-purity argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected redox events. For porphyrins, a wide scan from approximately +1.5 V to -2.0 V is often necessary.
-
Begin the scan, typically in the negative direction from the open-circuit potential, at a scan rate of 100 mV/s.[8]
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Interpretation:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks.
-
For a reversible process, the half-wave potential (E₁/₂) is calculated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa). This E₁/₂ value represents the formal redox potential of the couple.[13]
-
Visualization of the Experimental Setup
Caption: Diagram of a standard three-electrode setup for cyclic voltammetry.
Electrocatalytic Applications of T3PyP
The versatile redox properties and structural tunability of metallated T3PyP make it a powerful platform for electrocatalysis.[18] The central metal ion acts as the catalytic site, while the porphyrin macrocycle mediates electron transfer.
Oxygen Reduction Reaction (ORR)
The ORR is the key reaction in fuel cells and metal-air batteries. Iron and Cobalt complexes of pyridyl porphyrins are particularly effective ORR catalysts, offering an alternative to expensive platinum-based materials.[19]
The catalytic process involves the binding of O₂ to the reduced metal center (e.g., Fe(II)), followed by a series of coupled proton and electron transfers to break the O-O bond. The ultimate goal is the efficient four-electron reduction of O₂ to H₂O, which is more desirable than the two-electron pathway that produces hydrogen peroxide (H₂O₂).[20] The coordination environment, including the potential for forming cofacial dimers, can significantly enhance selectivity for the 4e⁻ pathway.[20]
Carbon Dioxide (CO₂) Reduction
Electrochemical reduction of CO₂ into valuable fuels and chemical feedstocks is a critical goal for sustainable chemistry. Iron porphyrins have been extensively studied as electrocatalysts for this transformation, capable of selectively reducing CO₂ to carbon monoxide (CO) or other products.[8][18][21] The catalytic cycle involves the reduction of the Fe center, binding of CO₂, and subsequent cleavage of a C-O bond.
Visualization of a Simplified ORR Catalytic Cycle
Caption: Simplified 4-electron ORR cycle at a metalloporphyrin (MP) center.
Advanced Topics and Applications
Spectroelectrochemistry
To gain deeper insight into the electronic structure of the species formed during redox events, electrochemistry can be coupled with spectroscopy (typically UV-Vis absorption). This technique, known as spectroelectrochemistry, allows for the direct observation of changes in the porphyrin's characteristic Soret and Q bands upon oxidation or reduction, confirming the formation of π-radical ions or changes in the metal's oxidation state.[22]
Chemical and Biological Sensors
The sensitivity of T3PyP's electrochemical and optical properties to its environment makes it an excellent candidate for chemical sensing applications.[23] For example, films of T3PyP can be used to detect acidic or basic gases like HCl and NH₃, as the interaction with these analytes protonates or deprotonates the pyridyl nitrogens, causing a measurable shift in the absorption spectrum.[24] Its ability to coordinate with various species also allows for its use in detecting metal ions or water content in organic solvents.[23]
Conclusion
This compound is a molecule of significant scientific interest due to its well-defined and highly tunable electrochemical properties. Its redox behavior, governed by both the porphyrin macrocycle and the central metal ion, can be precisely controlled by metallation and pH. This control makes T3PyP and its derivatives powerful tools in electrocatalysis, particularly for critical energy-related reactions like oxygen reduction. The experimental methodologies outlined in this guide provide a robust framework for researchers to explore and harness the unique electrochemical characteristics of this versatile porphyrin, paving the way for innovations in materials science, energy conversion, and drug development.
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The Coordination Chemistry of Tetra(3-pyridyl)porphyrin: A Technical Guide for Advanced Research and Development
Abstract
This technical guide provides a comprehensive exploration of the coordination chemistry of 5,10,15,20-tetra(3-pyridyl)porphyrin (T3PyP). Designed for researchers, medicinal chemists, and materials scientists, this document delves into the nuanced synthesis, detailed characterization, and versatile coordination behavior of T3PyP. We will examine the causality behind experimental choices, present detailed, field-proven protocols, and explore the supramolecular architectures and functional applications that arise from this unique porphyrin scaffold. Particular emphasis is placed on its role in constructing complex coordination polymers, its catalytic activity, and its emerging potential in drug development, particularly in photodynamic therapy.
Introduction: The Strategic Importance of the 3-Pyridyl Moiety
Porphyrins, with their highly conjugated 18-π electron aromatic system, are fundamental building blocks in chemistry and biology. While meso-tetraphenylporphyrin (TPP) has been a workhorse in the field, the introduction of nitrogen atoms into the peripheral phenyl rings, as seen in tetrapyridylporphyrins, dramatically expands their functional capabilities. The isomeric position of the pyridyl nitrogen is a critical design element. Unlike the more common 4-pyridyl isomer which often leads to linear and extended structures, the meta-position of the nitrogen in tetra(3-pyridyl)porphyrin (T3PyP) introduces a kinked geometry. This seemingly subtle change has profound implications for its coordination chemistry, enabling the formation of diverse and complex supramolecular assemblies, including discrete molecular architectures and extended 2D and 3D coordination polymers.[1] This guide will illuminate the unique properties and coordination behavior stemming from this specific isomeric arrangement.
Synthesis of this compound: A Comparative Protocol Analysis
The synthesis of meso-substituted porphyrins is a mature field, with two primary methods dominating the landscape: the Adler-Longo and the Lindsey syntheses.[2][3] For T3PyP, the Adler-Longo method is generally preferred due to its operational simplicity and effectiveness for pyridyl aldehydes.
The Adler-Longo Method: Rationale and Protocol
The Adler-Longo method involves a one-pot condensation of pyrrole and an aldehyde in a high-boiling acidic solvent, typically propionic acid, open to the atmosphere.[4][5] The acid serves as the catalyst for the condensation, and atmospheric oxygen acts as the oxidant for the porphyrinogen intermediate.
Causality of Experimental Choices:
-
Propionic Acid as Solvent and Catalyst: Propionic acid (b.p. 141 °C) provides the requisite thermal energy to drive the reaction and the acidic medium to catalyze the electrophilic substitution of the aldehyde onto the pyrrole ring. Its ability to solubilize the reactants and partially precipitate the product upon cooling simplifies initial purification.[2]
-
Aerobic Conditions: The reaction is intentionally run open to the air to allow for the in-situ oxidation of the porphyrinogen, the non-aromatic precursor, to the stable, aromatic porphyrin. This eliminates the need for a separate, often harsh, chemical oxidant.[6]
-
High Temperature: The refluxing temperature of propionic acid is crucial for achieving a reasonable reaction rate and overcoming the activation energy for both the condensation and subsequent oxidation steps.
Detailed Experimental Protocol: Synthesis of T3PyP
This protocol is a self-validating system designed for reproducibility in a standard laboratory setting.
Materials:
-
3-Pyridinecarboxaldehyde (freshly distilled or from a new bottle)
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Methanol
-
Aqueous ammonia (25%)
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add 150 mL of propionic acid.
-
Heat the propionic acid to a gentle reflux.
-
In a separate beaker, mix 3.76 mL (0.04 mol) of 3-pyridinecarboxaldehyde and 2.8 mL (0.04 mol) of freshly distilled pyrrole.
-
Add the aldehyde-pyrrole mixture dropwise to the refluxing propionic acid over 15-20 minutes.
-
Maintain the reflux for an additional 2 hours. The solution will turn dark, and the formation of the porphyrin can be monitored by observing the characteristic Soret band (~420 nm) using a handheld UV lamp on a TLC plate.
-
Allow the reaction mixture to cool to room temperature.
-
The solvent volume can be reduced by rotary evaporation to facilitate precipitation.
-
The resulting dark oily residue is washed repeatedly with hot water.
-
Neutralize the mixture with aqueous ammonia (25%) and wash again with hot water.
-
Collect the purple solid by vacuum filtration and dry thoroughly.
-
Further purification can be achieved by column chromatography on silica gel or alumina, typically using a chloroform/methanol or dichloromethane/methanol gradient.
Expected Yield: 10-15%
Coordination Chemistry: Metal Insertion and Supramolecular Assembly
The true versatility of T3PyP is realized in its coordination chemistry. It offers two distinct sites for metal binding:
-
Endocyclic Coordination: The four nitrogen atoms of the porphyrin core can chelate a wide variety of transition metals.
-
Exocyclic Coordination: The four pyridyl nitrogen atoms on the periphery can coordinate to additional metal centers, acting as linkers in supramolecular structures.
Endocyclic Metalation: Protocols and Rationale
The insertion of a metal into the porphyrin core is a fundamental transformation. The choice of solvent and metal salt is critical for success.[7][8] Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve both the porphyrin and many metal salts.[9]
Detailed Experimental Protocol: Zinc(II) Insertion into T3PyP
Materials:
-
T3PyP
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 100 mg of T3PyP in 50 mL of DMF in a 100 mL round-bottom flask.
-
Add a 10-fold molar excess of zinc(II) acetate dihydrate.
-
Heat the mixture to reflux (approx. 153 °C) for 1 hour.
-
Monitor the reaction by UV-Vis spectroscopy. The completion of the reaction is indicated by the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the zinc complex, accompanied by a slight red-shift in the Soret band.
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water to precipitate the zinc-T3PyP complex.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Rationale: The use of a large excess of the metal salt helps to drive the equilibrium towards the metallated product. Refluxing in DMF provides the necessary thermal energy to overcome the kinetic barrier for metal insertion.[10]
Detailed Experimental Protocol: Iron(III) Insertion into T3PyP
Materials:
-
T3PyP
-
Anhydrous Iron(III) chloride (FeCl₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
6 M Hydrochloric acid (HCl)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 100 mg of T3PyP in 10 mL of DMF.
-
Add 1.5 equivalents of anhydrous FeCl₃.
-
Reflux the mixture for 10-15 minutes. The solution color will change from purple to a deep red-brown.[11]
-
Cool the flask in an ice bath for 10 minutes.
-
Add 10 mL of deionized water and 2 mL of 6 M HCl to precipitate the product.
-
Collect the dark solid by vacuum filtration and wash with deionized water until the filtrate is colorless.
-
Dry the solid, Fe(T3PyP)Cl, under vacuum.
Rationale: The addition of HCl after the reaction ensures the formation of the chloro-iron(III) complex and aids in the precipitation of the product.[11]
Spectroscopic Characterization of Metallated T3PyP
The insertion of a metal into the porphyrin core induces characteristic changes in its electronic absorption and nuclear magnetic resonance spectra.
Table 1: Comparative UV-Vis Spectroscopic Data for T3PyP and its Metal Complexes in CH₂Cl₂
| Compound | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) | Reference(s) |
| H₂T3PyP | ~420 | ~515, 550, 590, 647 | [12][13] |
| Zn(II)T3PyP | ~425 | ~555, 595 | [13] |
| Cu(II)T3PyP | ~422 | ~545, 585 | [14] |
| Co(II)T3PyP | ~418 | ~535 | [14] |
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | β-Pyrrolic H | Pyridyl H | Inner NH | Reference(s) |
| H₂T3PyP | ~8.90 (s, 8H) | ~7.9-9.1 (m, 16H) | ~ -2.8 (br s, 2H) | [12] |
| Zn(II)T3PyP | ~8.95 (s, 8H) | ~8.0-9.2 (m, 16H) | N/A | [13] |
Note: The exact chemical shifts for pyridyl protons can be complex due to overlapping multiplets.
Exocyclic Coordination and Supramolecular Architectures
The true elegance of T3PyP lies in its ability to act as a multidentate ligand through its peripheral pyridyl groups. This allows for the construction of sophisticated supramolecular structures. The meta-position of the pyridyl nitrogen directs coordination vectors at approximately 120° to each other, favoring the formation of angular, rather than linear, structures.
Coordination Modes:
-
1D Chains: Metal ions can link T3PyP units in a linear or zigzag fashion.
-
2D Networks: The reaction of T3PyP with metal salts can lead to the formation of 2D sheets or layers.[1] For example, hydrothermal reactions with cobalt ions result in the metalation of the porphyrin core, followed by self-coordination of the CoT3PyP units into 2D polymeric arrays.[15]
-
3D Metal-Organic Frameworks (MOFs): With appropriate metal linkers, T3PyP can form robust 3D frameworks with porous structures. The interaction with cadmium ions, for instance, has been shown to yield 3D framework solids.[1]
Applications in Catalysis and Drug Development
The unique electronic and structural properties of T3PyP and its metal complexes make them promising candidates for a range of applications.
Catalysis
Metalloporphyrins are well-known catalysts for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes.[16][17] Iron, manganese, and cobalt complexes of T3PyP are of particular interest. The pyridyl groups can influence the electronic properties of the metal center, tuning its catalytic activity. Furthermore, the ability to form robust frameworks allows for the development of heterogeneous catalysts that are easily recoverable and reusable.[16] Fe(T3PyP)Cl, for example, can catalyze the oxidation of various organic substrates.
Drug Development: Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[9] Porphyrins are excellent photosensitizers due to their strong absorption in the visible region and efficient generation of singlet oxygen.
The pyridyl groups of T3PyP offer several advantages for PDT applications:
-
Solubility: The pyridyl nitrogens can be quaternized to create cationic porphyrins, which exhibit increased water solubility and enhanced cellular uptake.
-
Targeting: The pyridyl groups can be functionalized with targeting moieties to improve selectivity for cancer cells.
-
Multimodality: The pyridyl groups can coordinate to other therapeutic agents, such as platinum-based drugs, creating dual-action agents that combine chemotherapy and photodynamic therapy.[18]
Studies have shown that metal complexes of pyridyl porphyrins, including those with ruthenium, exhibit significant phototoxicity against various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range upon irradiation.[18][19]
Visualization of Key Concepts
Synthesis and Metalation Workflow
Caption: Workflow for the synthesis of T3PyP and subsequent metal insertion.
Coordination Modes of T3PyP
Caption: Schematic of endocyclic vs. exocyclic coordination modes of T3PyP.
Conclusion and Future Outlook
The coordination chemistry of this compound is a rich and expanding field. The strategic placement of the pyridyl nitrogen at the meta-position provides a versatile platform for creating complex, functional supramolecular architectures that are not readily accessible with other porphyrin isomers. The detailed protocols and comparative data provided in this guide serve as a foundation for researchers to explore this system further. Future research will likely focus on the rational design of T3PyP-based MOFs with tailored pore environments for specific catalytic applications, the development of next-generation photosensitizers for targeted photodynamic therapy, and the integration of these fascinating molecules into advanced materials for sensing and electronics. The foundational principles outlined herein demonstrate that T3PyP is not merely another porphyrin, but a key building block for the next wave of innovation in coordination chemistry and materials science.
References
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- Choi, E.-Y., et al. "An Interdigitated Metalloporphyrin Framework: Two-Dimensional Tessellation, Guest-Dependent Flexibility, and Single-Crystal-to-Single-Crystal Transformation." Crystal Growth & Design 9.1 (2009): 414-419.
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- BenchChem. "Application Notes and Protocols for the Incorporation of Iron into a Porphyrin Ring." BenchChem Technical Guides, 2025.
- Uthayanila, S., and P. Neeraja. "Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups." Oriental Journal of Chemistry 31.2 (2015): 837.
- MDPI. "Modern Methods for the Sustainable Synthesis of Metalloporphyrins." Molecules 26.17 (2021): 5291.
- Martinez, A., et al. "Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy.
- Lipstman, S., and I. Goldberg. "Supramolecular Crystal Chemistry of this compound. 2. Two- and Three-Dimensional Coordination Networks with Cobalt and Cadmium Ions." Crystal Growth & Design 10.11 (2010): 5001-5006.
- Taylor & Francis Online. "A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment." Green Chemistry Letters and Reviews 11.4 (2018): 456-464.
- Kitaoka, S., et al. "A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids." RSC Advances 4.51 (2014): 26777-26782.
- BenchChem. "Step-by-Step Synthesis of Meso-Substituted Porphyrins: Application Notes and Protocols for Researchers." BenchChem Technical Guides, 2025.
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- de Souza, T. B., et al. "Antileishmanial activity of tetra-cationic porphyrins with peripheral Pt(II) and Pd(II) complexes mediated by photodynamic therapy." Journal of Inorganic Biochemistry 243 (2023): 112204.
- Kumar, A., et al. "Large-Scale Green Synthesis of Porphyrins." ACS Omega 6.35 (2021): 22530-22538.
- ResearchGate.
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- Digital Commons @ the Georgia Academy of Science. "Structure of Porphyrin TPPS4 and Its Interaction with Metal Ions as Elucidated by 1H NMR and UV-Visible Spectra." Georgia Journal of Science 69.2 (2011): 3.
- Chen, Y., et al. "μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions." Chemical Science 14.4 (2023): 938-944.
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- Silva, A. M. S., et al. "Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions." Molecules 27.7 (2022): 2216.
- ACS Publications. "Supramolecular Crystal Chemistry of this compound. 2. Two- and Three-Dimensional Coordination Networks with Cobalt and Cadmium Ions." Crystal Growth & Design 10.11 (2010): 5001-5006.
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- MDPI. "Enhancement of the Rates for Insertion of Zinc(II) Ions into a Cationic Porphyrin Catalyzed by Poly(glutamate)." International Journal of Molecular Sciences 24.24 (2023): 17469.
- NIH Public Access. "Synthesis of meso-Extended Tetraaryl Porphyrins." J Org Chem. 73.16 (2008): 6187–6201.
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An In-Depth Technical Guide to Tetra(3-pyridyl)porphyrin Metal Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tetra(3-pyridyl)porphyrin (T3PP) and its metal complexes, delving into their synthesis, characterization, and diverse applications. The unique structural feature of T3PP—four pyridyl groups at the meso positions with nitrogen atoms oriented away from the porphyrin core—imparts distinct properties that make these compounds highly valuable in fields ranging from catalysis to medicine.
Introduction: The Significance of Pyridyl Porphyrins
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four pyrrole rings linked by methine bridges. Their versatile coordination chemistry allows for the incorporation of a wide variety of metal ions into the central cavity, forming metalloporphyrins. These complexes are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).
Synthetic porphyrins, particularly those with functional meso-substituents like pyridyl groups, are of immense interest. The nitrogen atoms on the peripheral pyridyl rings of T3PP provide additional coordination sites, enabling the formation of complex supramolecular structures and enhancing catalytic activity. This guide focuses on the 3-pyridyl isomer, whose geometry offers unique opportunities for constructing advanced materials and functional systems.
Part 1: The Ligand - Synthesis and Characterization of this compound (H₂T3PP)
The foundation of any study on these metal complexes is the robust synthesis and purification of the free-base porphyrin ligand, 5,10,15,20-tetra(3-pyridyl)porphyrin (H₂T3PP).
Synthesis of H₂T3PP: The Lindsey Approach
While several methods exist for porphyrin synthesis, the Lindsey synthesis is widely employed due to its milder conditions and generally higher yields for pyridylporphyrins compared to harsher methods like the Adler-Longo protocol.
Causality Behind Experimental Choices:
-
Reaction Solvent: Dichloromethane (DCM) is the solvent of choice. Its ability to dissolve both the pyrrole and 3-pyridinecarboxaldehyde precursors is crucial, while its relatively low boiling point simplifies removal during workup.
-
Acid Catalyst: A strong acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is required to promote the electrophilic substitution reaction between the aldehyde and pyrrole, leading to the formation of the porphyrinogen intermediate.
-
Oxidation Step: The reaction mixture is initially protected from light and air to prevent premature, uncontrolled oxidation. The unstable, non-aromatic porphyrinogen intermediate is then oxidized to the stable, aromatic porphyrin macrocycle using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ is a powerful oxidant that works efficiently under mild conditions.
Experimental Protocol: Synthesis of H₂T3PP
-
Condensation: To a solution of freshly distilled pyrrole (1 eq.) and 3-pyridinecarboxaldehyde (1 eq.) in dry dichloromethane (DCM), add the acid catalyst (e.g., TFA, 0.1 eq.) dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction should be shielded from light and stirred at room temperature for several hours.
-
Oxidation: Add a solution of DDQ (0.75 eq.) in DCM to the reaction mixture and stir for an additional hour at room temperature. The solution will turn a deep purple-black color, indicating the formation of the porphyrin.
-
Quenching and Neutralization: Quench the reaction by adding a small amount of a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst.
-
Purification:
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. The choice of eluent is critical; a mixture of DCM and methanol is often effective, with the polarity gradually increased to elute the porphyrin.
-
Figure 1: Workflow for the synthesis and purification of H₂T3PP.
Characterization of H₂T3PP
Confirmation of a successful synthesis is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of H₂T3PP in CDCl₃ is distinctive. The protons on the β-positions of the pyrrole rings typically appear as a sharp singlet around 8.8 ppm. The pyridyl protons will show characteristic splitting patterns in the aromatic region (7.5-9.0 ppm). A broad singlet for the inner N-H protons will be observed far upfield, typically around -2.8 ppm, due to the aromatic ring current effect.
-
UV-Visible Spectroscopy: The electronic absorption spectrum is a hallmark of porphyrins. H₂T3PP exhibits an intense Soret band (or B band) near 418 nm and four weaker Q-bands in the 500-700 nm range.[1] This four-band pattern in the Q-band region is characteristic of a free-base porphyrin with D₂h symmetry.
Part 2: Synthesis and Characterization of Metallo-T3PP Complexes
The insertion of a metal ion into the porphyrin core is a critical step that modulates the electronic properties and unlocks the functionality of the molecule.
General Principles of Metallation
The process of inserting a metal ion (metallation) involves the displacement of the two inner N-H protons.
Causality Behind Experimental Choices:
-
Metal Salt Selection: The choice of metal salt (e.g., chloride, acetate, nitrate) is important. Acetates are often preferred as the acetate anion can act as a proton shuttle, facilitating the removal of the N-H protons.
-
Solvent: High-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.[2] These solvents provide the necessary thermal energy to overcome the activation barrier for metal insertion and are effective at dissolving both the porphyrin and a wide range of metal salts.
-
Monitoring the Reaction: The progress of the metallation can be conveniently monitored using UV-Vis spectroscopy. The four Q-bands of the free-base porphyrin collapse into two bands upon metal insertion, reflecting the increase in symmetry from D₂h to approximately D₄h.[3] A significant blue or red shift in the Soret band is also observed.[4]
Experimental Protocol: Synthesis of Zinc(II)-T3PP (ZnT3PP)
-
Reaction Setup: Dissolve H₂T3PP in DMF in a round-bottom flask. Add an excess of zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O).
-
Heating: Heat the reaction mixture to reflux (approx. 153°C for DMF) for 1-2 hours.
-
Monitoring: Periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (like DCM or THF), and record its UV-Vis spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin are no longer visible.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude ZnT3PP complex.
-
Collect the solid by filtration and wash thoroughly with water to remove excess metal salts and DMF.
-
The product can be further purified by recrystallization from a solvent mixture such as chloroform/methanol.
-
Figure 2: General workflow for the metallation of H₂T3PP.
Spectroscopic Characterization of Metal Complexes
The insertion of a metal profoundly alters the spectroscopic properties of the porphyrin.
-
¹H NMR Spectroscopy: For diamagnetic metal complexes like Zn(II) or Pd(II), the broad N-H signal disappears. The symmetry of the molecule increases, often leading to sharper and more defined peaks for the pyrrole and pyridyl protons.
-
UV-Visible Spectroscopy: As mentioned, the most dramatic change occurs in the UV-Vis spectrum. The Soret band shifts, and the Q-band region simplifies to two peaks (the α and β bands), which is the defining characteristic of a metalloporphyrin.[1]
Table 1: Representative UV-Vis Spectral Data for T3PP and its Metal Complexes
| Compound | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) |
| H₂T3PP | ~418 | ~514, 548, 590, 646 |
| Zn(II)T3PP | ~428 | ~560, 600 |
| Ni(II)T3PP | ~425 | ~535, 570 |
| Cu(II)T3PP | ~426 | ~545, 585 |
Data compiled from typical values reported in the literature.
Part 3: Key Applications and Mechanistic Insights
The unique combination of a redox-active porphyrin core, a central metal ion, and peripheral pyridyl groups makes M-T3PP complexes highly versatile.
Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the 3-pyridyl groups are directed away from the porphyrin plane, making them excellent coordination sites for building larger, ordered structures. This has been exploited in the construction of Metal-Organic Frameworks (MOFs).[5][6]
-
Mechanism: In these structures, the M-T3PP unit acts as a "metalloligand" or building block. The pyridyl groups coordinate to external metal ions or clusters, forming extended one-, two-, or three-dimensional networks.[7] The resulting MOFs can exhibit high porosity and large surface areas, making them suitable for applications in gas storage and separation.[6]
Catalysis
Metalloporphyrins are well-known catalysts that mimic the function of enzymes like cytochrome P-450. M-T3PP complexes, particularly those with iron, manganese, or cobalt, are effective catalysts for various oxidation reactions.
-
Mechanism of Oxidation: In a typical reaction, such as the epoxidation of an alkene, the metal center is activated by an oxygen donor (e.g., iodosylbenzene or hydrogen peroxide) to form a high-valent metal-oxo species. This potent oxidizing agent then transfers its oxygen atom to the substrate, regenerating the catalyst for the next cycle. The pyridyl groups can influence the catalyst's solubility and electronic properties, thereby tuning its activity. Porphyrin-based MOFs can also serve as robust, recyclable heterogeneous catalysts.[8]
Figure 3: Simplified catalytic cycle for an oxidation reaction.
Chemical Sensing
The electronic properties and fluorescence of M-T3PP complexes are sensitive to their environment. This sensitivity can be harnessed for chemical sensing.
-
Mechanism: Binding of an analyte to either the central metal ion (as an axial ligand) or the peripheral pyridyl groups can cause a detectable change in the UV-Vis absorption or fluorescence spectrum.[9] For example, the coordination of a Lewis basic analyte to the pyridyl nitrogen can perturb the electronic structure of the porphyrin, leading to a spectral shift or a change in fluorescence intensity.
Photodynamic Therapy (PDT)
Porphyrins are excellent photosensitizers, a property utilized in photodynamic therapy for cancer treatment.[10][11]
-
Mechanism: Upon irradiation with light of a specific wavelength (typically corresponding to one of the Q-bands), the M-T3PP complex is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[12] Singlet oxygen is a potent cytotoxic agent that can induce apoptosis or necrosis in nearby cancer cells. The choice of metal is crucial; diamagnetic metals like zinc often lead to higher singlet oxygen quantum yields. The pyridyl groups can be quaternized to form cationic porphyrins, which can improve water solubility and enhance cellular uptake.[13]
Conclusion
This compound metal complexes are a remarkably versatile class of molecules. The strategic placement of pyridyl groups provides a powerful tool for chemists to design and construct complex architectures, from supramolecular assemblies to highly porous MOFs. Their rich electronic properties, combined with the catalytic and photophysical activity imparted by the central metal ion, have led to significant advancements in catalysis, sensing, and medicine. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, the potential for M-T3PP complexes to address challenges in drug development and materials science will undoubtedly continue to grow.
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Fagadar-Cosma, E. (2007). Comparative investigations of the absorption and fluorescence spectra of tetrapyridylporphyrine and Zn(II) tetrapyridylporphyrine. Journal of Optoelectronics and Advanced Materials, 9(3), 648-652. [Link]
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Crystal structure of meso-Tetra(3-pyridyl)porphine
An In-depth Technical Guide to the Crystal Structure of meso-Tetra(3-pyridyl)porphine (T3PP)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-Tetra(3-pyridyl)porphine (T3PP) is a synthetic heterocyclic macrocycle that has garnered significant attention as a versatile molecular building block. Its unique architecture, characterized by a rigid porphyrin core and four peripherally appended 3-pyridyl groups, imparts a combination of coordination sites and hydrogen-bonding capabilities. This guide provides an in-depth technical exploration of the crystal structure of T3PP. We will delve into the synthesis and crystallization methodologies, elucidate the intricacies of its solid-state architecture through crystallographic data, and analyze the non-covalent interactions that govern its supramolecular assembly. Furthermore, this guide will contextualize the structural insights within the realm of drug development, where understanding polymorphism, intermolecular forces, and molecular conformation is paramount for designing targeted therapeutics and advanced materials.
Introduction: The Architectural Significance of T3PP
Porphyrins and their derivatives are fundamental to numerous biological processes, from oxygen transport (heme) to photosynthesis (chlorophyll), and have been harnessed for applications ranging from photodynamic therapy (PDT) to materials science. Meso-tetra(aryl)porphyrins represent a readily accessible class of these compounds.[1] Among them, meso-Tetra(3-pyridyl)porphine (T3PP), with the chemical formula C₄₀H₂₆N₈ and a molecular weight of 618.688 g/mol , stands out.[2][3]
The defining feature of T3PP is the placement of the pyridyl nitrogen atom at the meta-position of the meso-aryl substituent. This specific orientation provides the pyridyl groups with significant rotational freedom, allowing them to act as versatile hydrogen bond acceptors or metal coordination sites without imposing the rigid, linear connectivity often seen in their 4-pyridyl counterparts. This "orientational versatility" makes T3PP an exceptional candidate for crystal engineering, where it can be used to construct complex and novel three-dimensional architectures through self-assembly or coordination with metal ions.[4] Its demonstrated utility in forming metal-organic frameworks (MOFs), recognizing specific molecular guests, and binding to biological targets like G-quadruplex DNA underscores its importance for researchers in chemistry, materials science, and drug development.[2][5]
}
Figure 1: Molecular structure and key properties of T3PP.
Synthesis and Crystallization: From Molecule to Single Crystal
The empirical foundation of crystal structure analysis lies in the ability to produce high-purity material and grow single crystals of sufficient quality for X-ray diffraction.
Synthesis via Lindsey Condensation
The most common and efficient method for preparing meso-substituted tetraarylporphyrins is the Lindsey condensation. This approach offers the advantage of mild reaction conditions and accessibility of starting materials over older, harsher methods.
Causality Behind Experimental Choices:
-
Reactants: The reaction condenses pyrrole with 3-pyridinecarboxaldehyde. The stoichiometry is critical; a 1:1 molar ratio is used.
-
Solvent: A non-polar, high-boiling solvent like dichloromethane (DCM) or chloroform is typically used to dissolve the reactants and facilitate the reaction while minimizing side reactions.
-
Catalysis: A two-stage catalysis is employed. First, an acid catalyst, such as trifluoroacetic acid (TFA), protonates the aldehyde, activating it for electrophilic attack by the pyrrole. Following the condensation to form the porphyrinogen intermediate, an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is introduced to aromatize the macrocycle to the stable, intensely colored porphyrin. This two-step, one-pot procedure improves yields by preventing the porphyrinogen from polymerizing or decomposing.
Experimental Protocol: Synthesis of T3PP
-
Reaction Setup: To a solution of freshly distilled 3-pyridinecarboxaldehyde (0.1 mol) in 2 L of anhydrous dichloromethane, add freshly distilled pyrrole (0.1 mol).
-
Acid Catalysis: Add trifluoroacetic acid (TFA) (0.01 mol) to the solution. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2 hours. The solution will gradually darken.
-
Oxidation: Add a solution of DDQ (0.075 mol) in dichloromethane and continue stirring for an additional 1 hour. The solution should turn a deep purple, characteristic of porphyrin formation.
-
Quenching: Quench the reaction by adding a small amount of a weak base, such as triethylamine, to neutralize the TFA.
-
Purification:
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or alumina, typically eluting with a solvent mixture such as chloroform/methanol to separate the desired T3PP from byproducts.[6]
-
-
Validation: The identity and purity of the final product should be confirmed by ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy. The UV-Vis spectrum in chloroform should show a characteristic intense Soret band near 418 nm and four weaker Q-bands in the 500-700 nm region.
Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is a critical step that requires precise control over the rate of crystallization. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.
Causality Behind Experimental Choices:
-
Method: Slow solvent evaporation or vapor diffusion are common techniques. Vapor diffusion, where a less volatile "poor" solvent slowly diffuses into a solution of the compound in a "good" solvent, often yields high-quality crystals by ensuring a very slow increase in supersaturation.
-
Solvent System: The choice of solvents is crucial. A "good" solvent (e.g., N,N-dimethylformamide (DMF), chloroform) fully dissolves the T3PP, while a miscible "poor" solvent (e.g., methanol, hexane) is one in which T3PP is sparingly soluble. For T3PP, crystallization from a DMF solution is a documented method.[5]
Experimental Protocol: Crystallization by Vapor Diffusion
-
Preparation: Prepare a concentrated solution of purified T3PP in a minimal amount of DMF in a small vial (e.g., 5 mg in 1 mL).
-
Setup: Place this open vial inside a larger, sealed jar containing a reservoir of the "poor" solvent, such as methanol.
-
Incubation: Allow the sealed jar to stand undisturbed at room temperature. Over several days to weeks, the methanol vapor will slowly diffuse into the DMF solution, reducing the solubility of T3PP and inducing the formation of single crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for analysis.
}
Figure 2: Experimental workflow from T3PP synthesis to structural analysis.
In-Depth Crystal Structure Analysis
The crystal structure of T3PP reveals a complex interplay of molecular conformation and intermolecular forces that dictate its solid-state packing. T3PP is known to form various crystalline adducts and polymorphs depending on the crystallization conditions and the presence of guest molecules or counter-ions.[4] The data presented here is representative of a typical T3PP structure.
Molecular Conformation
In the solid state, the porphyrin macrocycle of T3PP is nearly planar, a consequence of its extensive π-conjugated system. However, minor deviations from planarity, often described as saddled, ruffled, or domed distortions, can occur to alleviate steric strain.
A key conformational feature is the orientation of the four meso-pyridyl rings relative to the porphyrin plane. Due to steric hindrance between the ortho-hydrogens of the pyridyl rings and the β-hydrogens of the porphyrin, the pyridyl rings are significantly twisted out of the porphyrin plane. The dihedral angles typically range from 50° to 70°, a common feature in meso-tetraarylporphyrins.[7] This non-coplanar arrangement is crucial as it prevents full π-conjugation between the pyridyl groups and the porphyrin core but exposes the pyridyl nitrogen atoms for intermolecular interactions.
Crystallographic Data
The following table summarizes representative crystallographic data for a T3PP-containing crystal structure. It is important to note that specific values will vary between different polymorphs or solvates.
| Parameter | Representative Value | Significance |
| Crystal System | Triclinic / Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P-1 or P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Parameters | ||
| a (Å) | ~10-15 Å | Dimensions of the repeating unit of the crystal lattice. |
| b (Å) | ~12-18 Å | |
| c (Å) | ~15-20 Å | |
| α, β, γ (°) | Vary depending on system | Angles between the unit cell axes. |
| Z | 2 or 4 | The number of molecules per unit cell. |
| Porphyrin Core | Near-planar (mean deviation < 0.1 Å) | Indicates a stable, aromatic macrocycle. |
| Pyridyl Dihedral Angle | 55-70° | The twist angle between the pyridyl ring and the porphyrin plane, crucial for packing. |
Note: This data is synthesized from typical values reported for tetra-aryl porphyrins and T3PP-based frameworks. Specific values must be obtained from the relevant crystallographic information file (CIF).
Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture of T3PP is a masterclass in supramolecular chemistry, governed by a hierarchy of non-covalent interactions. The 3-pyridyl groups are the primary drivers of the crystal packing.
-
Hydrogen Bonding: The pyridyl nitrogen is a potent hydrogen bond acceptor. In the absence of stronger donors, it forms C–H···N hydrogen bonds with C-H groups from neighboring porphyrin cores or pyridyl rings. When co-crystallized with protic solvents (like water or alcohols) or acidic species, stronger O–H···N or N–H···N hydrogen bonds dominate, often leading to the formation of self-assembled 3D architectures.[4]
-
π-π Stacking: The large, electron-rich porphyrin macrocycles tend to stack with one another to maximize favorable π-π interactions. These interactions can be face-to-face or, more commonly, offset, with centroid-to-centroid distances typically in the range of 3.5–4.5 Å.
-
Edge-to-Face Interactions (C-H···π): The C-H bonds of the pyridyl rings can interact with the π-electron cloud of an adjacent porphyrin core, further stabilizing the crystal lattice. These interactions are highly directional and contribute significantly to the overall packing energy.[8]
The combination of these interactions leads to the formation of well-defined supramolecular motifs, such as 1D tapes, 2D sheets, and complex 3D networks.[5]
}
Figure 3: Key intermolecular interactions governing the crystal packing of T3PP.
Relevance and Applications in Drug Development
A detailed understanding of the T3PP crystal structure is not merely an academic exercise; it provides critical insights for drug development professionals.
-
Rational Drug Design: The crystal structure provides a precise 3D map of the molecule. This is the starting point for computational modeling and structure-based drug design. For instance, T3PP's ability to bind G-quadruplex DNA can be optimized by designing derivatives with modified substituents whose placement is guided by the foundational crystal structure.[2]
-
Polymorphism and Bioavailability: Solid drugs can exist in different crystalline forms (polymorphs), which can have different solubilities, dissolution rates, and, consequently, different bioavailabilities. Understanding the supramolecular interactions of T3PP allows researchers to anticipate and control its polymorphic behavior, which is essential for consistent drug performance and regulatory approval.
-
Formulation and Stability: The forces holding the crystal together, such as hydrogen bonds and π-stacking, determine its physical properties, including melting point and stability. This knowledge is crucial for developing stable pharmaceutical formulations.
-
Photodynamic Therapy (PDT): Porphyrins are potent photosensitizers used in PDT to generate cytotoxic reactive oxygen species (ROS) upon light activation.[9][10] The aggregation state of the photosensitizer dramatically affects its photophysical properties. Crystal structure analysis reveals how molecules pack in the solid state, providing a model for the types of aggregates that might form in biological environments, thereby influencing PDT efficacy.
Conclusion
The crystal structure of meso-Tetra(3-pyridyl)porphine is a rich tapestry of conformational subtleties and directional non-covalent interactions. Its near-planar porphyrin core, flanked by four twisted pyridyl rings, creates a molecule with exceptional capabilities for supramolecular assembly. Driven by a combination of hydrogen bonding, π-π stacking, and C-H···π interactions, T3PP organizes into highly ordered solid-state architectures. For researchers and professionals in drug development, these structural details are invaluable, providing the fundamental knowledge required to design novel therapeutics, control solid-state properties, and engineer advanced functional materials. The continued exploration of T3PP's crystal engineering potential promises to yield new solutions in medicine and materials science.
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Malkova, E. A., Lebedeva, N. Sh., & V'yugin, A. I. (n.d.). INTERMOLECULAR INTERACTIONS OF TETRAPHENYL-PORPHYRIN AND ITS PYRIDINE METALLOCOMPLEXES IN THE CRYSTALLINE STATE. Russian Journal of General Chemistry. [Link]
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Choe, W. (2009). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. [Link]
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An In-Depth Technical Guide to the Supramolecular Self-Assembly of Tetra(3-pyridyl)porphyrin Derivatives
Abstract
This technical guide provides a comprehensive exploration of the principles and methodologies governing the self-assembly of tetra(3-pyridyl)porphyrin (T3PyP) derivatives. Porphyrin-based nanostructures are at the forefront of materials science, with profound implications for catalysis, sensing, and nanomedicine. The unique structural characteristics of T3PyP, arising from the meta-position of the pyridyl nitrogen, impart distinct self-assembly behaviors compared to its more commonly studied 4-pyridyl isomer. This guide will delve into the synthesis of T3PyP, the fundamental driving forces of its self-organization, and the precise control of experimental parameters to achieve desired nanostructures. Detailed protocols for synthesis and self-assembly are provided, alongside characterization techniques and an overview of emerging applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these versatile molecular building blocks.
Introduction: The Allure of Porphyrin Self-Assembly
Porphyrins, a class of aromatic macrocycles, are ubiquitous in nature, forming the core of essential biomolecules like heme and chlorophyll. Their remarkable electronic, optical, and catalytic properties have made them a focal point of research in supramolecular chemistry.[1] The ability of porphyrin derivatives to self-assemble into highly ordered nanostructures through non-covalent interactions opens up avenues for the bottom-up fabrication of functional materials.[2] These interactions, including π-π stacking, hydrogen bonding, metal coordination, and electrostatic forces, can be precisely manipulated to control the morphology and properties of the resulting assemblies.[1]
Among the various classes of synthetic porphyrins, tetrapyridylporphyrins (TPyPs) have garnered significant attention due to the coordinating ability of their peripheral pyridyl groups. This feature allows for the construction of intricate multi-dimensional frameworks and coordination polymers.[3] This guide specifically focuses on the this compound (T3PyP) isomer, where the nitrogen atom on the pyridyl ring is in the meta-position. This seemingly subtle structural difference has profound implications for the geometry of intermolecular interactions and, consequently, the resulting supramolecular architectures, distinguishing it from the more linear coordination possibilities of the 4-pyridyl isomer.
The Heart of the Matter: Synthesis of this compound
The synthesis of meso-substituted porphyrins is a well-established field, with several methods available.[4] The Adler-Longo method, a one-pot reaction, is often favored for its procedural simplicity, despite typically yielding modest results.[5] A more refined approach is the Lindsey synthesis, which generally provides higher yields under milder conditions.[5] The following protocol is adapted from established procedures for tetra-aryl porphyrins and is specifically tailored for the synthesis of T3PyP.[6][7]
Synthetic Protocol: Modified Adler-Longo Method for T3PyP
This protocol involves the acid-catalyzed condensation of 3-pyridinecarboxaldehyde and pyrrole in a high-boiling solvent, followed by oxidation.
Materials and Reagents:
-
3-Pyridinecarboxaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Methanol
-
Hot distilled water
-
Chloroform
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (equivalent to 3.35 mmol) in 75 mL of propionic acid. Heat the mixture to 90°C under reflux with continuous stirring.[6]
-
Addition of Pyrrole: In a separate beaker, dilute freshly distilled pyrrole (equivalent to 3.34 mmol) with 10 mL of propionic acid. Add this solution dropwise to the heated aldehyde solution over 15 minutes.[6]
-
Reflux: Increase the temperature to bring the reaction mixture to a vigorous reflux (approximately 141°C) and maintain for at least 3 hours. Monitor the reaction progress hourly using thin-layer chromatography (TLC).[6]
-
Cooling and Precipitation: Once the reaction is complete (indicated by the consumption of starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature overnight. Dark purple crystals of T3PyP will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid sequentially with hot distilled water and then methanol to remove residual propionic acid and other impurities.[6]
-
Purification (Column Chromatography): For higher purity, the crude product can be purified by column chromatography on silica gel using a chloroform-methanol mixture (e.g., 95:5 v/v) as the eluent.[7]
-
Drying: Dry the purified T3PyP crystals under vacuum.
Expected Yield: The typical yield for this method ranges from 10-20%.
The Architecture of Assembly: Principles and Controlling Factors
The self-assembly of T3PyP is a thermodynamically driven process governed by a delicate balance of intermolecular forces. Understanding and controlling these forces is paramount to achieving desired nanostructures.
The Role of pH and Protonation
The pyridyl nitrogen atoms of T3PyP are basic and can be protonated in acidic media. This protonation introduces positive charges on the periphery of the porphyrin molecule, leading to significant electrostatic repulsion that can inhibit aggregation. Conversely, in neutral or basic solutions, the pyridyl groups are deprotonated, allowing for other interactions to dominate. N-protonation can also induce a conformational change, making the porphyrin macrocycle more planar and thus more prone to aggregation.[8] Therefore, pH is a critical parameter for controlling the initiation and extent of T3PyP self-assembly.
Metal Coordination: A Powerful Organizational Tool
The pyridyl groups of T3PyP can coordinate to metal ions, providing a robust method for directing self-assembly. The introduction of metal ions can lead to the formation of coordination polymers with well-defined geometries. The choice of the metal ion (e.g., Zn(II), Sn(IV)) and its coordination preferences will dictate the final architecture of the assembly.[3] Furthermore, the porphyrin core itself can be metalated, which influences its electronic properties and can also play a role in the overall structure.
Solvent Effects: The Medium Dictates the Morphology
The choice of solvent is crucial in the self-assembly process. The solubility of T3PyP and the nature of solvent-solute interactions will influence the aggregation pathway. For instance, using a mixture of a "good" and a "poor" solvent can induce precipitation and self-assembly. The polarity and hydrogen-bonding capabilities of the solvent can also mediate the intermolecular interactions between porphyrin molecules.
J- vs. H-Aggregates: Spectroscopic Signatures of Assembly
The self-assembly of porphyrins often leads to the formation of two distinct types of aggregates, J- and H-aggregates, which can be readily distinguished by UV-Vis spectroscopy.
-
J-aggregates: Result from an edge-to-edge arrangement of the porphyrin molecules, leading to a red-shift of the Soret band in the UV-Vis spectrum.
-
H-aggregates: Arise from a face-to-face stacking of the porphyrin macrocycles, resulting in a blue-shift of the Soret band.[9]
The type of aggregation is influenced by factors such as pH, ionic strength, and the presence of templating molecules.[9]
In the Lab: A Protocol for pH-Induced Self-Assembly of T3PyP
This protocol provides a general framework for inducing the self-assembly of T3PyP in an aqueous solution by adjusting the pH.
Materials and Reagents:
-
Synthesized and purified T3PyP
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Spectrophotometer cuvettes
Instrumentation:
-
UV-Vis spectrophotometer
-
pH meter
-
Vortex mixer
-
Atomic Force Microscope (AFM) or Transmission Electron Microscope (TEM) for morphological characterization
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of T3PyP in a suitable solvent where it is fully monomeric (e.g., a slightly acidic aqueous solution or an organic solvent like chloroform). The concentration should be in the micromolar range (e.g., 10 µM).
-
pH Adjustment: Take a known volume of the T3PyP stock solution and dilute it with deionized water in a series of vials.
-
Initiation of Self-Assembly: Using a calibrated pH meter, slowly add small aliquots of NaOH solution to each vial while stirring to gradually increase the pH. Monitor the pH closely.
-
Spectroscopic Monitoring: At various pH points, take an aliquot of the solution and record its UV-Vis spectrum. Observe the changes in the Soret band to monitor the formation of J- or H-aggregates.
-
Morphological Characterization: Once significant aggregation is observed spectroscopically, prepare samples for AFM or TEM imaging.
-
AFM: Deposit a drop of the solution onto a freshly cleaved mica surface, allow it to adsorb for a few minutes, and then gently rinse with deionized water and dry under a stream of nitrogen.
-
TEM: Deposit a drop of the solution onto a carbon-coated copper grid, wick away the excess liquid, and allow it to air dry.
-
-
Data Analysis: Analyze the UV-Vis spectra to determine the type of aggregation and the pH at which it occurs. Analyze the AFM or TEM images to determine the morphology and size of the self-assembled nanostructures.
Characterization and Data Presentation
A multi-technique approach is essential for the comprehensive characterization of self-assembled T3PyP nanostructures.
| Technique | Information Obtained | Typical Observations for T3PyP Assemblies |
| UV-Vis Spectroscopy | Type of aggregation (J- or H-), aggregation kinetics | Shift in the Soret band (red-shift for J-aggregates, blue-shift for H-aggregates) |
| Fluorescence Spectroscopy | Changes in emission properties upon aggregation | Often, a quenching of fluorescence is observed upon aggregation. |
| Atomic Force Microscopy (AFM) | Morphology, size, and surface topography of nanostructures | Can reveal the formation of nanorods, nanotubes, or other complex structures.[10] |
| Transmission Electron Microscopy (TEM) | Morphology, size, and internal structure of nanostructures | Provides high-resolution images of the assembled architectures. |
| X-ray Diffraction (XRD) | Crystalline structure and molecular packing | Can confirm the ordered arrangement of porphyrin molecules in the solid state. |
| ¹H NMR Spectroscopy | Molecular structure and intermolecular interactions in solution | Broadening of signals upon aggregation.[11] |
Visualizing the Process: Diagrams and Workflows
Molecular Structure of this compound
Caption: Molecular structure of this compound (T3PyP).
Conceptual Workflow for T3PyP Self-Assembly
Caption: Conceptual workflow from synthesis to application of T3PyP.
Applications in Research and Development
The unique properties of self-assembled T3PyP nanostructures make them promising candidates for a range of applications.
-
Photocatalysis: The extended π-conjugated systems and high surface area of porphyrin assemblies can enhance their light-harvesting capabilities, making them effective photocatalysts for various reactions, including the degradation of organic pollutants.[1][12]
-
Chemical Sensing: The sensitivity of the porphyrin's electronic structure to its environment allows for the development of chemical sensors. Adsorption of analytes onto the surface of T3PyP nanostructures can induce a measurable change in their optical or electronic properties.[13]
-
Photodynamic Therapy (PDT): Porphyrins are well-known photosensitizers that can generate reactive oxygen species upon light irradiation, leading to cell death. Self-assembled porphyrin nanostructures can enhance the efficiency of photosensitization and provide a platform for targeted drug delivery in cancer therapy.[14]
-
Materials Science: T3PyP can serve as a versatile building block for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.[3]
Conclusion and Future Outlook
The self-assembly of this compound derivatives represents a powerful strategy for the creation of functional nanomaterials with tailored properties. The meta-position of the pyridyl nitrogen introduces unique geometric constraints that lead to distinct supramolecular architectures compared to other pyridylporphyrin isomers. By carefully controlling experimental parameters such as pH, metal ion concentration, and solvent composition, researchers can direct the self-assembly process to yield a variety of nanostructures with potential applications in catalysis, sensing, and medicine. Future research in this area will likely focus on the development of more complex, multi-component systems with enhanced functionalities and the exploration of their behavior in biological environments for advanced therapeutic and diagnostic applications.
References
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D'Urso, A., et al. (2016). Porphyrinoids for Chemical Sensor Applications. ACS Sensors, 1(11), 1285-1297. Available at: [Link]
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Indri, I., et al. (2018). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI. Available at: [Link]
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Lindsey, J. S., et al. (2008). Synthesis of meso-Extended Tetraaryl Porphyrins. PMC. Available at: [Link]
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Shelnutt, J. A., et al. (2006). LDRD Final Report on Adaptive- Responsive Nanostructures for Sensing Applications. OSTI.GOV. Available at: [Link]
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Auwärter, W., et al. (2006). Self-assembly and conformation of tetrapyridyl-porphyrin molecules on Ag(111). The Journal of Chemical Physics, 124(19), 194708. Available at: [Link]
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DeVries, L. D. (2010). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. Available at: [Link]
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Agafonov, A. V., et al. (2019). Adsorption of meso-tetra(3-pyridyl)porphyrin on InP/ZnS colloidal quantum dots. Journal of Applied Spectroscopy, 86(4), 664-670. Available at: [Link]
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de la Torre, G., et al. (2000). Characterization and Structure of Molecular Aggregates of a Tetracationic Porphyrin in LB Films with a Lipid Anchor. The Journal of Physical Chemistry B, 104(30), 7247-7254. Available at: [Link]
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Drain, C. M., et al. (2009). Self-Organized Porphyrinic Materials. PMC. Available at: [Link]
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Wang, C., et al. (2022). Porphyrin-Based Supramolecular Self-Assemblies: Construction, Charge Separation and Transfer, Stability, and Application in Photocatalysis. MDPI. Available at: [Link]
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Monteiro, C. J. P., et al. (2009). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2022). Porphyrin Self-Assembled Nanostructures and Applications. ResearchGate. Available at: [Link]
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Pasternack, R. F., et al. (1996). Aggregation of Tetraaryl-Substituted Porphyrins in Homogeneous Solution. The Journal of Physical Chemistry, 100(11), 4595-4600. Available at: [Link]
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Fagadar-Cosma, E., et al. (2013). The UV-vis spectrum in THF and the structure of ZnTPyP. ResearchGate. Available at: [Link]
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Rahimi, R., et al. (2012). Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry, 24(10), 4401-4404. Available at: [Link]
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de Andrade, J. C., et al. (2019). Theoretical UV-Vis spectra of tetracationic porphyrin: effects of environment on electronic spectral properties. Journal of Molecular Modeling, 25(9), 264. Available at: [Link]
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Barth, J. V., et al. (2006). Self-assembly and conformation of tetrapyridyl-porphyrin molecules on Ag(111). The Journal of Chemical Physics, 124(19), 194708. Available at: [Link]
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Pei, J., et al. (2021). Synthesis of novel porphyrin derivatives and their self-assemblies to enhance photocatalytic performance. New Journal of Chemistry, 45(6), 3454-3462. Available at: [Link]
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Zhang, M., et al. (2022). Different strategies for the self-assembly from tetrapyridyl porphyrin... ResearchGate. Available at: [Link]
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Mironov, A. F., et al. (2023). SPECTRAL PROPERTIES OF PHOTOSENSITIZERS BASED ON TETRA(PYRIDIN-3-YL)PORPHINE AND ITS REDUCED FORMS IN SOLUTIONS AND THIN FILMS. ResearchGate. Available at: [Link]
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Drain, C. M., et al. (2024). Multifunctional Nanoparticles of Porphyrins and Phthalocyanines: Review of Synthetic Strategies and Emerging Applications. ACS Applied Nano Materials. Available at: [Link]
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O'Shea, J. N., et al. (2018). Self-assembly and on-surface chemistry of tetraphenyl porphyrin. ResearchGate. Available at: [Link]
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Cosma, E. F., et al. (2015). 1 H-NMR Spectrum of TPyP in CDCl 3 . ResearchGate. Available at: [Link]
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Nampally, S., et al. (2021). Peptide-Tetrapyrrole Supramolecular Self-Assemblies: State of the Art. MDPI. Available at: [Link]
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Despras, G., et al. (2018). Self-assembled porphyrin–peptide cages for photodynamic therapy. Organic & Biomolecular Chemistry, 16(43), 8293-8301. Available at: [Link]
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Reifenberger, R. G., et al. (2000). Self-assembly of tetraphenylporphyrin monolayers on gold substrates. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 18(4), 1937-1941. Available at: [Link]
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El-Kouedi, M., et al. (2018). Hydrogen Gas Generation Using Self-Assembled Monolayers Porphyrin on a Gold Electrode. SUNY Geneseo. Available at: [Link]
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The Unique Standing of Tetra(3-pyridyl)porphyrin in Redox Chemistry
An In-Depth Technical Guide to the Redox Properties of Metallated Tetra(3-pyridyl)porphyrin
Abstract: This technical guide provides a comprehensive examination of the redox properties of metallated tetra(3-pyridyl)porphyrins (M-T(3-Py)P). Porphyrins are a class of highly conjugated macrocycles that, when complexed with a central metal ion, exhibit a rich and tunable electrochemical behavior. The strategic placement of pyridyl groups at the meso positions, specifically the 3-position, imparts unique electronic and coordinative properties, influencing the redox potentials of both the central metal and the porphyrin ring. This document is intended for researchers, scientists, and drug development professionals, offering insights into the fundamental principles, experimental methodologies, and application-driven significance of these versatile molecules. We will explore the distinct redox characteristics conferred by various transition metals (Mn, Fe, Co, Zn), detail the causality behind experimental design, provide validated protocols, and discuss the implications for fields such as electrocatalysis, chemical sensing, and the development of novel molecular materials.
Porphyrins and their metallated derivatives are ubiquitous in both nature and synthetic chemistry, playing critical roles in processes from oxygen transport (heme) to photosynthesis (chlorophyll).[1][2] Their electrochemical activity is central to these functions. The synthetic versatility of porphyrins allows for fine-tuning of their electronic structure through peripheral functionalization.[3][4]
The Influence of the Meso-tetra(3-pyridyl) Scaffolding
The choice of a this compound, or T(3-Py)P, ligand is deliberate. Unlike its 4-pyridyl isomer which is often used to create linear, extended coordination polymers, the meta-position of the pyridyl nitrogen in T(3-Py)P offers a different geometric and electronic profile.[1][5] This seemingly subtle change has profound effects:
-
Electronic Modulation: The pyridyl substituents act as electron-withdrawing groups, influencing the electron density on the porphyrin π-system. This directly impacts the potentials at which the porphyrin ring is oxidized or reduced.
-
Coordinative Versatility: The pyridyl nitrogens provide additional coordination sites, allowing the M-T(3-Py)P units to act as "ligands" themselves, forming supramolecular assemblies, cages, or metal-organic frameworks (MOFs).[1][6] This is crucial for developing heterogeneous catalysts where the local environment of the porphyrin is controlled.
-
Solubility and Processing: The pyridyl groups can be protonated or quaternized to enhance solubility in aqueous media, broadening the scope of their application.
The Central Metal: The Heart of Redox Activity
The identity of the coordinated metal ion (M) is the primary determinant of the metalloporphyrin's redox properties. The d-electron configuration of the metal dictates the accessibility and stability of various oxidation states. Redox processes can be broadly categorized as either metal-centered or porphyrin ring-centered.
Caption: General redox pathways for a metalloporphyrin.
Probing Redox Behavior: Methodologies and Considerations
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of metalloporphyrins. It provides critical data on reduction/oxidation potentials, the number of electrons transferred, and the stability of the resulting species.
Causality in Experimental Design
A robust electrochemical experiment is a self-validating system. The choice of each component is critical for obtaining meaningful and reproducible data.
-
Solvent Selection: The solvent must dissolve the analyte and the supporting electrolyte, be stable within the desired potential window, and have a low coordinating ability to avoid unwanted axial ligation unless that is the specific effect being studied. Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (CH3CN) are common choices for non-aqueous electrochemistry.[7][8]
-
Supporting Electrolyte: The electrolyte provides conductivity to the solution and must be electrochemically inert in the potential range of interest. Tetra-n-butylammonium hexafluorophosphate (TBAPF6) is frequently used due to its large potential window and the non-coordinating nature of the PF6- anion.[7][8]
-
Reference Electrode: Potentials must be reported against a stable reference electrode. While the Saturated Calomel Electrode (SCE) is a standard, using an internal reference standard like the Ferrocene/Ferricenium (Fc/Fc+) couple is highly recommended. The potential of Fc/Fc+ is less susceptible to variations in the solvent and junction potentials, allowing for more reliable comparison of data between different studies.[9]
Redox Profiles of Key M-T(3-Py)P Complexes
The interplay between the central metal and the T(3-Py)P macrocycle gives rise to distinct electrochemical signatures.
Manganese (Mn)
Manganese porphyrins are renowned for their ability to access a wide range of oxidation states (from +2 to +5), making them potent catalysts.
-
Mn(III)/Mn(II): The first reduction is typically a reversible, one-electron process centered at the metal.
-
Mn(IV) and Mn(V) Species: Higher oxidation states, often as oxo or hydroxo species, can be generated electrochemically.[10] These high-valent species are implicated as key intermediates in oxidation catalysis, mimicking the action of Cytochrome P-450. The redox behavior of these species is often pH-dependent.[10] For instance, spectroelectrochemical studies have shown a reversible process between Mn(III) and Mn(IV)-oxo species, but an irreversible one for the generation of Mn(V)-oxo species.[10]
-
Applications: Their catalytic prowess is harnessed in reactions like the Hydrogen Evolution Reaction (HER) and oxygen sensing.[11][12][13]
Iron (Fe)
Iron porphyrins are the quintessential models for heme-containing proteins. Their redox chemistry is fundamental to their biological roles and catalytic applications, such as CO2 and O2 reduction.[8][14][15]
-
Fe(III)/Fe(II): This is the most studied redox couple, often occurring around -0.3 V vs SCE in non-aqueous solvents. The exact potential is sensitive to the axial ligand bound to the iron center.
-
Fe(II)/Fe(I) and Fe(I)/Fe(0): Further reductions are possible at more negative potentials. These highly reduced species are potent nucleophiles and are key to the catalytic reduction of substrates like CO2.[8]
-
Field Insight: Caution is required when studying highly reduced iron porphyrins. The formally Fe(0) species, [Fe(0)TPP]2–, has been shown to react with common tetraalkylammonium supporting electrolytes, leading to unexpected side reactivity and degradation of the catalyst.[8][14] This highlights the importance of careful electrolyte selection in applied systems like redox flow batteries.
Cobalt (Co)
Cobalt porphyrins are exceptional electrocatalysts, particularly for the Oxygen Reduction Reaction (ORR).[16]
-
Co(III)/Co(II) and Co(II)/Co(I): Two distinct, reversible one-electron redox couples are typically observed. The Co(II)/Co(I) couple is particularly important as the Co(I) species is a powerful nucleophile and a key intermediate in many catalytic cycles.
-
Spectroelectrochemical Correlation: The oxidation state of cobalt can be readily confirmed by UV-vis spectroscopy. The oxidation of Co(II) to Co(III) is accompanied by a characteristic red-shift of the Soret band.[7]
-
Ligand Binding: The redox potentials of cobalt porphyrins are highly sensitive to axial ligation by solvents or other coordinating species like pyridine.[9] This property can be exploited for sensing applications.
Zinc (Zn)
Zinc is a d10 metal, meaning its d-orbitals are completely filled. Consequently, it is redox-inactive under typical electrochemical conditions.[17]
-
Ring-Centered Redox: For Zn-T(3-Py)P, the observed redox events correspond to the addition or removal of electrons from the porphyrin's π-conjugated system. Two successive one-electron reductions form the π-anion radical and the dianion, while two one-electron oxidations form the π-cation radical and the dication.[17]
-
A Critical Baseline: Because the metal does not participate in redox chemistry, Zn-T(3-Py)P serves as an excellent model system for studying the intrinsic electronic properties of the T(3-Py)P macrocycle itself. By comparing its redox potentials to those of porphyrins with different meso-substituents, one can quantify the electronic effect of the 3-pyridyl groups.
Table 1: Representative Redox Potentials of Metallated Porphyrins
(Note: Values are illustrative and can vary significantly with solvent, electrolyte, and axial ligation. Potentials are referenced vs. SCE where possible for comparison.)
| Metalloporphyrin | Redox Couple | Potential (V vs. SCE/Reference) | Process Type | Source |
| Fe(TPP)Cl | Fe(III)/Fe(II) | ~ -0.30 | Metal-Centered | [8][14] |
| Fe(TPP)Cl | Fe(II)/Fe(I) | ~ -1.10 | Metal-Centered | [8][14] |
| Co(TPP) | Co(III)/Co(II) | ~ +0.25 | Metal-Centered | [9] |
| Co(TPP) | Co(II)/Co(I) | ~ -0.85 | Metal-Centered | [9] |
| Zn(TPP) | [ZnTPP]/[ZnTPP]•- | ~ -1.30 | Ring-Centered | [18] |
| Zn(TPP) | [ZnTPP]•-/[ZnTPP]2- | ~ -1.70 | Ring-Centered | [18] |
| Mn(TPP)Cl | Mn(III)/Mn(II) | ~ -0.23 | Metal-Centered | [11] |
Experimental Workflow: A Practical Guide
This section provides a standardized protocol for the electrochemical characterization of a metallated this compound.
Caption: Standard workflow for a cyclic voltammetry experiment.
Step-by-Step Protocol for Cyclic Voltammetry
Objective: To determine the redox potentials of a sample, such as Co(II)-T(3-Py)P.
Materials:
-
Potentiostat (e.g., CH Instruments, Pine Research)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon (polished to a mirror finish with alumina slurry)
-
Reference Electrode: Ag/AgNO3 (0.01 M in 0.1 M TBAPF6/CH3CN)
-
Counter Electrode: Platinum wire
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Electrolyte: Tetra-n-butylammonium hexafluorophosphate (TBAPF6)
-
Analyte: Co(II)-T(3-Py)P (~1 mM solution)
-
Internal Standard: Ferrocene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Prepare a 0.1 M solution of TBAPF6 in DCM. This is the blank electrolyte solution.
-
Prepare a ~1 mM stock solution of Co(II)-T(3-Py)P in DCM.
-
-
Cell Assembly:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.
-
Add the blank electrolyte solution to the cell.
-
-
Deoxygenation:
-
Purge the solution with argon for at least 15 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements. Maintain an argon blanket over the solution during the experiment.
-
-
Background Scan:
-
Run a cyclic voltammogram on the blank electrolyte solution over the desired potential range (e.g., +1.5 V to -2.0 V). This ensures the solvent and electrolyte are pure and reveals the usable potential window.
-
-
Analyte Measurement:
-
Add a small, known volume of the Co(II)-T(3-Py)P stock solution to the cell.
-
Run the cyclic voltammogram at a scan rate of 100 mV/s. Observe the appearance of redox waves corresponding to the Co(III)/Co(II) and Co(II)/Co(I) couples.
-
-
Internal Referencing:
-
Add a small amount of ferrocene to the solution.
-
Record another CV. A new, reversible wave for the Fc/Fc+ couple will appear. Measure its half-wave potential (E1/2). All previously recorded potentials for the analyte should be re-referenced by subtracting the measured E1/2 of ferrocene (often set to 0 V for internal comparison).
-
-
Data Analysis:
-
For each reversible wave, determine the half-wave potential (E1/2 = (Epa + Epc)/2), the peak-to-peak separation (ΔEp = Epa - Epc), and the ratio of anodic to cathodic peak currents (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV and ipa/ipc should be ~1.
-
Future Outlook and Applications
The tunable redox properties of metallated tetra(3-pyridyl)porphyrins make them highly attractive for a range of advanced applications.
-
Electrocatalysis: As demonstrated with Fe, Co, and Mn derivatives, these molecules are promising catalysts for critical energy-related reactions, including CO2 reduction, oxygen reduction (ORR), and hydrogen evolution (HER).[8][11][16] The 3-pyridyl groups offer a handle for anchoring these catalysts onto conductive supports or integrating them into MOFs, bridging the gap between homogeneous and heterogeneous catalysis.[1][3]
-
Chemical and Biological Sensing: The sensitivity of the metal center's redox potential to axial ligation can be exploited to design electrochemical sensors.[19] For example, the binding of a target analyte (e.g., nitric oxide, peroxide) to the metal center would cause a measurable shift in the redox potential, forming the basis of a sensor.[13]
-
Molecular Electronics: The ability to exist in multiple, stable redox states makes metalloporphyrins candidates for use in molecular wires, switches, and data storage applications.[4] The defined structure and predictable redox behavior are essential for designing functional molecular-scale devices.
The continued exploration of M-T(3-Py)P complexes, particularly with less common metals and through their incorporation into well-defined supramolecular architectures, promises to unlock new functionalities and drive innovation in catalysis, materials science, and medicine.
References
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Al-Afyouni, M. H. et al. (2015). Synthesis of New Cobalt(III) Meso-Porphyrin Complex, Photochemical, X-ray Diffraction, and Electrical Properties for Photovoltaic Cells. PubMed Central. Available at: [Link]
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Li, J. et al. (2008). Electrochemically driven generation of manganese(IV,V)-oxo multiporphyrin arrays and their redox properties with manganese(III) species in Langmuir-Blodgett films. PubMed. Available at: [Link]
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Elgrishi, N. et al. (2016). Manganese(III) Porphyrin as Electrocatalyst for Hydrogen Evolution Reaction. IIETA. Available at: [Link]
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ResearchGate. (n.d.). Cyclic voltammetric responses of cobalt porphyrin deposited on the following supports. ResearchGate. Available at: [Link]
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Guedria, F. et al. (2024). New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. PubMed Central. Available at: [Link]
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Guedes, M. H. F. et al. (2019). Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. MDPI. Available at: [Link]
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Ni, C. L. et al. (1981). Electron Transfer and Axial Coordination Reactions of Cobalt Tetra(aminophenyl)-Porphyrins Covalently Bonded to Carbon Electrode. DTIC. Available at: [Link]
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Thompson, E. J. et al. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. PubMed Central. Available at: [Link]
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Suslick, K. S. et al. (n.d.). Applications of Porphyrins and Metalloporphyrins to Materials Chemistry. University of Illinois. Available at: [Link]
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ResearchGate. (2017). The Electrochemistry of Tetraphenyl Porphyrin Iron(III) Within Immobilized Droplets Supported on Platinum Electrodes. ResearchGate. Available at: [Link]
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Seth, J. et al. (2006). Synthesis, crystal structures, and redox potentials of 2,3,12,13-tetrasubstituted 5,10,15,20-tetraphenylporphyrin zinc(II) complexes. PubMed. Available at: [Link]
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ResearchGate. (2023). Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. ResearchGate. Available at: [Link]
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Kumar, P. et al. (2022). Recent Developments in Porphyrin-Based Metal–Organic Framework Materials for Water Remediation under Visible-Light Irradiation. MDPI. Available at: [Link]
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Forshey, P. A. & Kuwana, T. (1984). Electrochemical and spectral speciation of iron tetrakis(N-methyl-4-pyridyl)porphyrin in aqueous media. Inorganic Chemistry. Available at: [Link]
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ResearchGate. (2011). Electrochemical and Electrocatalytic Properties of Tetra(pyridyl-4 ',3 ')porphin Series Derivatives. ResearchGate. Available at: [Link]
-
Thompson, E. J. et al. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. The Journal of Physical Chemistry C. Available at: [Link]
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ResearchGate. (2021). Applications of Porphyrins and Metalloporphyrins to Materials Chemistry. ResearchGate. Available at: [Link]
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Parfenyuk, V. I. et al. (2019). Electrodeposition and Characterization of Polyporphyrin Films Based on Mn-Complexes of Amino-substituted Tetraphenylporphyrins. Macroheterocycles. Available at: [Link]
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Wikipedia. (n.d.). Metal–organic framework. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). CV curves of cobalt (a) and iron (b) tetraphenylporphyrin and triphenylcorrole supported on CNT(N) in O2‐saturated neutral PBS. ResearchGate. Available at: [Link]
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Fagadar-Cosma, E. et al. (2015). MANGANESE(III) PORPHYRIN SENSITIVE TO H2O2 DETECTION. Journal of Agroalimentary Processes and Technologies. Available at: [Link]
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Jana, S. et al. (2011). 5,10,15,20-tetra(4-pyridyl)porphyrinato zinc coordination polymeric particles with different shapes and luminescent properties. CrystEngComm. Available at: [Link]
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ResearchGate. (2001). Interactions of Meso-tetra-(4-N-oxyethylpyridyl) Porphyrin, Its 3-N Analog and Their Metallocomplexes with Duplex DNA. ResearchGate. Available at: [Link]
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White, A. K. et al. (2022). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers. Available at: [Link]
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ResearchGate. (2022). Synthesis of New Porphyrin Complexes: Evaluations on Optical, Electrochemical, Electronic Properties and Application as an Optical Sensor. ResearchGate. Available at: [Link]
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Guedria, F. et al. (2024). New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. RSC Advances. Available at: [Link]
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Collman, J. P. (n.d.). Redox Properties of Metalloporphyrin Dimers. ElectronicsAndBooks. Available at: [Link]
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Kadish, K. M. et al. (2010). Electrochemistry of Metalloporphyrins. World Scientific Publishing. Available at: [Link]
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Choe, W. (2010). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. Available at: [Link]
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Methodological & Application
Applications of Tetra(3-pyridyl)porphyrin in Catalysis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Foreword: The Unique Potential of the 3-Pyridyl Isomer
Meso-tetra(aryl)porphyrins are a cornerstone of catalytic research, prized for their stable macrocyclic structure and ability to chelate a wide array of metal ions, thereby mimicking enzymatic active sites. Within this family, Tetra(3-pyridyl)porphyrin (T3PyP) and its metallated derivatives occupy a position of unique strategic importance. Unlike its more linear and commonly used counterpart, tetra(4-pyridyl)porphyrin, the meta-position of the pyridyl nitrogen atoms in T3PyP introduces a distinct angular geometry. This structural kink fundamentally alters its coordination behavior, making it an exceptional building block for three-dimensional supramolecular assemblies and imparting unique electronic properties to the catalytic metal center.[1] This guide provides researchers, chemists, and material scientists with a comprehensive overview of T3PyP's applications in catalysis, complete with detailed protocols grounded in established literature.
Synthesis and Metalation: Creating the Catalytic Core
The journey into T3PyP catalysis begins with its synthesis and the subsequent insertion of a catalytically active metal ion. The free-base porphyrin, 5,10,15,20-tetra(3-pyridyl)-21H,23H-porphine (H₂T3PyP), is most commonly prepared via the Adler-Longo method or variations thereof.[2][3]
Protocol 1: Synthesis of Free-Base this compound (H₂T3PyP)
This protocol is based on the Adler method, which involves the condensation of pyrrole with an aldehyde in a high-boiling solvent.[2][3]
Rationale: Propionic acid serves as both the solvent and the acid catalyst for the condensation reaction. The high reflux temperature drives the reaction towards the formation of the porphyrinogen, which is subsequently oxidized by air to the stable, aromatic porphyrin macrocycle.
Materials:
-
3-Pyridinecarboxaldehyde (Pyridine-3-aldehyde)
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
Set up a reflux apparatus with a three-neck round-bottom flask, a condenser, and a dropping funnel.
-
To the flask, add propionic acid (e.g., 300 mL). Heat the acid to a gentle reflux.
-
In the dropping funnel, prepare a solution of 3-pyridinecarboxaldehyde (e.g., 0.1 mol) and freshly distilled pyrrole (e.g., 0.1 mol) in propionic acid (e.g., 100 mL).
-
Add the aldehyde/pyrrole solution dropwise to the refluxing propionic acid over 30-45 minutes.
-
After the addition is complete, continue to reflux the dark purple mixture for approximately 2 hours.
-
Allow the reaction mixture to cool to room temperature. A significant amount of purple solid should precipitate.
-
Filter the mixture through a Buchner funnel to collect the crude porphyrin. Wash the solid with hot water and then methanol to remove residual propionic acid and other impurities.
-
Purify the crude product by column chromatography on silica gel, typically using a chloroform/methanol mixture as the eluent.
-
Combine the purple fractions, remove the solvent under reduced pressure, and dry the resulting crystalline solid in a vacuum oven. The final product is a deep purple solid.
Protocol 2: General Metalation of H₂T3PyP
The insertion of a metal ion into the porphyrin core is the critical step to activate its catalytic potential. This protocol describes a general method using a metal salt in a high-boiling solvent like N,N-Dimethylformamide (DMF).
Rationale: DMF is an excellent solvent for both the porphyrin and many metal salts. The high temperature facilitates the deprotonation of the inner pyrrole nitrogens and the coordination of the metal ion.
Materials:
-
H₂T3PyP
-
Metal salt (e.g., FeCl₂, CoCl₂, Zn(NO₃)₂·6H₂O)[4]
-
N,N-Dimethylformamide (DMF)
-
Methanol or Ethanol
-
Distilled water
Procedure:
-
Dissolve H₂T3PyP (e.g., 100 mg, 0.16 mmol) in DMF (e.g., 50 mL) in a round-bottom flask equipped with a condenser.
-
Add a 5-10 fold molar excess of the desired metal salt (e.g., for Co(II), use 100-200 mg of CoCl₂).
-
Heat the mixture to reflux (approx. 153 °C for DMF) and monitor the reaction progress using UV-Vis spectroscopy.
-
The reaction is complete when the characteristic four Q-bands of the free-base porphyrin in the 500-700 nm region coalesce into one or two bands, and the Soret band (around 420 nm) sharpens and may shift. This typically takes 2-8 hours.
-
After cooling, add distilled water to the reaction mixture to precipitate the metalloporphyrin.
-
Filter the solid, wash thoroughly with water and then with methanol or ethanol to remove unreacted metal salts and DMF.
-
Dry the product under vacuum.
Caption: Workflow for the synthesis of this compound and its subsequent metalation.
Application in Electrocatalysis: The Oxygen Reduction Reaction (ORR)
A paramount application for metallated T3PyP complexes, particularly with iron (Fe) and cobalt (Co), is in the electrocatalytic reduction of oxygen.[5] This is the critical reaction at the cathode of fuel cells. The goal is an efficient four-electron reduction of O₂ to H₂O, which is more desirable than the two-electron pathway that produces hydrogen peroxide.
Expertise & Experience: The choice of metal is crucial. Iron porphyrins are well-known for promoting the 4e⁻ pathway, mimicking the action of cytochrome c oxidase.[6] Cobalt porphyrins can also be effective catalysts.[7] The T3PyP ligand offers several advantages:
-
Surface Adsorption: The pyridyl nitrogens allow for strong adsorption onto carbon-based electrode materials (like glassy carbon or pyrolytic graphite), ensuring good catalyst loading and electrical contact.[8]
-
Supramolecular Engineering: The angular nature of the 3-pyridyl groups can be used to create specific cofacial dimer structures, which are known to enhance the 4e⁻ reduction of oxygen by providing a binding site for O₂ between two metal centers.[6]
-
Modulation of Redox Potential: The electron-withdrawing nature of the pyridyl rings can positively shift the redox potential of the metal center, making the catalytic process more energetically favorable.[1]
Performance Data for ORR Catalysis
| Catalyst | Electrode Support | Onset Potential (V vs. RHE) | H₂O₂ Yield (%) | Electron Transfer Number (n) | Reference |
| Co-T3PyP Tube | Glassy Carbon | ~0.75 | Not specified | ~3.8 | [7] |
| Fe-TPyPCl | HOPG | ~0.80 | Low (inferred) | ~4.0 | [8] |
| Fe₂O TPyP (clipped) | Glassy Carbon | >0.85 | 7.2 | ~3.9 | [6] |
Note: Potentials are approximate and highly dependent on experimental conditions.
Protocol 3: Evaluating Fe-T3PyP for ORR Electrocatalysis
This protocol outlines the preparation of a catalyst-modified electrode and its evaluation using rotating disk electrode (RDE) voltammetry.
Materials & Instrumentation:
-
Fe-T3PyP chloride (FeT3PyPCl)
-
Glassy carbon rotating disk electrode (RDE)
-
Nafion® solution (5 wt%)
-
Isopropyl alcohol and ultrapure water
-
Electrochemical workstation with a three-electrode cell (Ag/AgCl reference, Pt wire counter)
-
0.1 M HClO₄ or 0.1 M KOH electrolyte
-
High-purity O₂ and N₂ gas
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon RDE with alumina slurry to a mirror finish, then sonicate in ultrapure water and isopropyl alcohol.
-
Prepare a catalyst ink: Disperse a known amount of FeT3PyPCl (e.g., 5 mg) in a mixture of isopropyl alcohol (e.g., 950 µL) and Nafion® solution (e.g., 50 µL). Sonicate for 30 minutes to form a homogeneous suspension.
-
Drop-cast a precise volume (e.g., 10 µL) of the ink onto the RDE surface and allow it to dry at room temperature.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the modified RDE as the working electrode.
-
Saturate the electrolyte (e.g., 0.1 M HClO₄) with N₂ gas for at least 30 minutes to obtain a baseline voltammogram.
-
Perform cyclic voltammetry (CV) in the N₂-saturated solution to check for catalyst redox features and background currents.
-
Switch the gas to O₂ and saturate for 30 minutes.
-
Perform linear sweep voltammetry (LSV) at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) from a potential where no reaction occurs (e.g., 1.0 V vs. RHE) to a potential where the current plateaus (e.g., 0.2 V vs. RHE). The increase in cathodic current compared to the N₂-saturated scan indicates ORR activity.
-
-
Data Analysis:
-
The onset potential is determined from the LSV curve as the potential where the reduction current begins to deviate from the baseline.
-
The number of electrons transferred (n) can be calculated from the Koutecký-Levich equation, which relates the limiting current density (JL) to the rotation rate (ω).
-
Caption: Simplified mechanism for the 4-electron vs. 2-electron Oxygen Reduction Reaction (ORR) at an Fe-Porphyrin center.
Application in Photocatalysis: Degradation of Organic Pollutants
Porphyrins are excellent photosensitizers due to their strong absorption in the visible light spectrum (the Soret and Q bands). Upon illumination, they can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can degrade persistent organic pollutants in water.[9]
Expertise & Experience: The catalytic cycle involves the porphyrin absorbing a photon, leading to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet porphyrin can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). M-T3PyP complexes can be incorporated into Metal-Organic Frameworks (MOFs), which prevents the catalyst from leaching into the solution and allows for easy recovery and reuse.[10][11]
Protocol 4: Photocatalytic Degradation of Methylene Blue (MB)
This protocol provides a method for assessing the photocatalytic activity of a T3PyP-based material using the degradation of a model dye, Methylene Blue.[10]
Materials & Instrumentation:
-
T3PyP-based catalyst (e.g., a Zn-T3PyP MOF)
-
Methylene Blue (MB)
-
Aqueous solution (e.g., 10 mg/L MB)
-
Sunlight simulator or a high-wattage visible light lamp
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and reaction vessel
Procedure:
-
Adsorption Equilibrium:
-
Add a known amount of the catalyst (e.g., 100 mg) to the MB solution (e.g., 50 mL).[10]
-
Stir the suspension in the dark for 60-120 minutes to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the dye. This is a critical control step to distinguish between removal by adsorption and actual photocatalytic degradation.
-
Take an initial sample (t=0) after equilibrium is reached, centrifuge or filter to remove the catalyst, and measure the absorbance of the supernatant at the λmax of MB (~664 nm).
-
-
Photocatalytic Reaction:
-
Expose the stirred suspension to a visible light source.
-
At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots of the solution.
-
Immediately centrifuge or filter each aliquot to remove the catalyst particles.
-
Measure the absorbance of the clear solution at ~664 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The degradation efficiency can be calculated using the formula: Degradation (%) = ( (A₀ - Aₜ) / A₀ ) * 100 where A₀ is the absorbance at t=0 (after dark adsorption) and Aₜ is the absorbance at time t.
-
Plot the concentration ratio (Cₜ/C₀, which is proportional to Aₜ/A₀) versus time to determine the reaction kinetics.
-
Building Blocks for Catalytic Frameworks
The angular disposition of the pyridyl nitrogens makes T3PyP a superb tetratopic ligand for constructing robust, porous Metal-Organic Frameworks (MOFs).[4] In these structures, the porphyrin is not just a guest but a fundamental part of the framework's structure. By metalating the porphyrin core before or after MOF assembly, highly active and recyclable heterogeneous catalysts can be designed.
Causality Behind Design:
-
Active Site Isolation: Incorporating the M-T3PyP unit into a MOF prevents the catalyst molecules from aggregating, which would otherwise lead to deactivation. Each porphyrin unit acts as an isolated, well-defined active site.
-
Substrate Selectivity: The pore size and chemical environment of the MOF can be tuned to selectively allow certain substrates to access the catalytic porphyrin core, leading to shape-selective catalysis.
-
Enhanced Stability: The rigid framework provides thermal and mechanical stability to the catalytic center, often surpassing that of the homogeneous counterpart.[12] For example, a Co-porphyrin MOF showed 87% conversion in an oxidation reaction, compared to only 28% for the equivalent homogeneous catalyst under similar conditions, highlighting the framework's role in preventing catalyst deactivation.[12]
References
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Kitaoka, S., Nobuoka, K., Ihara, K., & Ishikawa, Y. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777–26782. [Link]
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Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Hori, A. (2012). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. [Link]
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Maruyama, J., Baier, C., Wolfschmidt, H., Bele, P., & Stimming, U. (n.d.). Enhancement of oxygen reduction at Fe tetrapyridyl porphyrin by pyridyl-N coordination to transition metal ions. Technische Universität München. Retrieved January 3, 2026, from [Link]
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Fleischer, E. B., Palmer, J. M., Srivastava, T. S., & Chatterjee, A. (1971). α,β,γ,δ-Tetra-(4-pyridyl)-porphine and Some of its Metal Complexes. Inorganic Chemistry, 10(12), 2814–2817. [Link]
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López-Ruiz, R., Gutiérrez, S., Pérez-Yáñez, S., Cepeda, J., & Rodríguez-Diéguez, A. (2022). Sunlight-Driven Photocatalysis for a Set of 3D Metal–Porphyrin Frameworks Based on a Planar Tetracarboxylic Ligand and Lanthanide Ions. ACS Omega, 7(37), 33387–33396. [Link]
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meso-Tetra (3-pyridyl) porphine. (n.d.). Frontier Specialty Chemicals. Retrieved January 3, 2026, from [Link]
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Raddaoui, N., Al-Ghorbani, M., Khezami, L., & El-Toni, A. M. (2022). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. Molecules, 27(21), 7578. [Link]
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Guedes, A., Gasanov, A., Neves, M. G. P. M. S., Simões, M. M. Q., & de Castro, B. (2016). Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. Molecules, 21(11), 1551. [Link]
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White, R. J., Fu, Y., Zhao, Y., & Mirkin, C. A. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers, 11(17), 5557–5565. [Link]
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Berezina, N. M., Bazanov, M. I., Semeikin, A. S., & Glazunov, A. V. (2011). Electrochemical and Electrocatalytic Properties of Tetra(pyridyl-4′,3′)porphin Series Derivatives. Russian Journal of Electrochemistry, 47, 1039–1045. [Link]
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Zenkevich, E. I., Stupak, A. P., Knyukshto, V. N., & Gaponenko, S. V. (2012). Adsorption of meso-tetra(3-pyridyl)porphyrin on InP/ZnS colloidal quantum dots. Journal of Applied Spectroscopy, 79, 523–532. [Link]
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Fe(III) meso-Tetra (4-pyridyl) Porphine Chloride. (n.d.). Frontier Specialty Chemicals. Retrieved January 3, 2026, from [Link]
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Kulinich, A. V., et al. (2023). SPECTRAL PROPERTIES OF PHOTOSENSITIZERS BASED ON TETRA(PYRIDIN-3- YL)PORPHINE AND ITS REDUCED FORMS IN SOLUTIONS AND THIN FILMS. ResearchGate. [Link]
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Cheprakov, A. V. (2023). Functionalization of Porphyrins Using Metal-Catalyzed C-H Activation. Inorganics, 11(7), 279. [Link]
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Scommegna, G., et al. (2024). 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. Molbank, 2024(2), M1836. [Link]
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Xiao, J., et al. (2012). Coordination and Metalation Bifunctionality of Cu with 5,10,15,20-Tetra(4-pyridyl)porphyrin: Toward a Mixed-Valence Two-Dimensional Coordination Network. Journal of the American Chemical Society, 134(24), 10083–10089. [Link]
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Senge, M. O. (2000). Use of palladium catalysis in the synthesis of novel porphyrins and phthalocyanines. Journal of Porphyrins and Phthalocyanines, 4(4), 348-353. [Link]
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Gouloumis, A., et al. (2021). Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. Molecules, 26(11), 3379. [Link]
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meso-Tetra(4-pyridyl)porphine. (n.d.). Frontier Specialty Chemicals. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols: Tetra(3-pyridyl)porphyrin as a Photosensitizer in Photodynamic Therapy
Introduction: The Emergence of Tetra(3-pyridyl)porphyrin in Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit localized cytotoxicity.[1][2] The cornerstone of effective PDT lies in the photosensitizer's ability to preferentially accumulate in target tissues and, upon photo-irradiation, generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which subsequently trigger cell death.[3][4] Porphyrins and their derivatives have historically been a major class of photosensitizers, with Photofrin® being the first clinically approved PS.[1][2] However, the quest for second and third-generation photosensitizers with improved photophysical properties, greater tumor selectivity, and reduced side effects remains a vibrant area of research.[2][3]
This compound (T3PP), a meso-substituted porphyrin, has garnered significant interest as a promising photosensitizer for PDT. Its unique structural features, including the four pyridyl groups at the meso positions of the porphyrin macrocycle, impart favorable photophysical and biological properties. These pyridyl moieties can be readily functionalized, allowing for the modulation of solubility, cellular uptake, and subcellular localization, thereby enhancing its therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of T3PP in PDT, detailing its mechanism of action, synthesis, and protocols for in vitro and in vivo evaluation.
Visualizing the Core Structure: this compound (T3PP)
Caption: Chemical structure of this compound (T3PP).
Mechanism of Action: The Photodynamic Cascade
The therapeutic effect of T3PP in PDT is predicated on its ability to generate cytotoxic ROS upon activation by light.[3][4] The process, depicted in the following diagram, can be dissected into several key steps:
-
Ground State (S₀): In the absence of light, the T3PP molecule resides in its low-energy ground state.
-
Photoexcitation: Upon absorption of a photon of a specific wavelength (typically in the red region of the visible spectrum for better tissue penetration), the T3PP molecule is promoted to an excited singlet state (S₁).[5]
-
Intersystem Crossing: The excited singlet state is short-lived and can decay back to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing to a longer-lived excited triplet state (T₁).[5] The efficiency of this transition is a critical determinant of a photosensitizer's efficacy.
-
Energy Transfer (Type II Reaction): In the triplet state, the T3PP molecule can transfer its energy to molecular oxygen (³O₂), which is naturally present in tissues in a triplet ground state. This energy transfer converts ³O₂ into the highly reactive singlet oxygen (¹O₂).[5]
-
Electron Transfer (Type I Reaction): Alternatively, the excited triplet T3PP can react with biological substrates through electron transfer, generating superoxide radicals (O₂⁻) and other ROS.
-
Cellular Damage and Death: The generated ROS, particularly ¹O₂, are highly cytotoxic and can indiscriminately damage cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, or autophagy of the target cells.[1][2]
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Application Notes and Protocols for Optical Gas Sensing with Tetra(3-pyridyl)porphyrin
Introduction: The Promise of Porphyrins in Chemical Sensing
Porphyrins and their derivatives have emerged as a versatile class of molecules in the development of chemical sensors.[1][2] Their robust aromatic macrocycle, intense optical absorption and emission properties, and the ability to coordinate with a wide range of metal ions make them ideal candidates for detecting various analytes.[1][3] Tetra(3-pyridyl)porphyrin (T3PP), a synthetic porphyrin with four pyridyl groups at the meso positions, offers unique advantages for optical gas sensing. The nitrogen atoms in the pyridyl groups provide specific interaction sites for acidic and basic gas molecules, leading to distinct and measurable changes in the porphyrin's photophysical properties.[3]
This guide provides a comprehensive overview of the principles and protocols for utilizing T3PP in optical gas sensing applications. It is intended for researchers and scientists in academia and industry, including those in drug development who may require sensitive and selective methods for monitoring volatile compounds.
Physicochemical Properties of this compound
A fundamental understanding of the properties of T3PP is crucial for designing and interpreting gas sensing experiments.
| Property | Value | Source |
| Molecular Formula | C₄₀H₂₆N₈ | [4] |
| Molecular Weight | 618.69 g/mol | [4] |
| Appearance | Purple solid | [5] |
| Solubility | Soluble in many organic solvents | [5] |
| Key Spectroscopic Feature | Intense Soret band in the UV-Vis spectrum | [6] |
Sensing Mechanism: A Tale of Protonation and Spectral Shifts
The optical gas sensing capability of T3PP primarily relies on the reversible protonation and deprotonation of its nitrogen atoms upon interaction with acidic or basic gases, respectively. This interaction induces significant changes in the electronic structure of the porphyrin macrocycle, which are readily observed in its UV-Vis absorption spectrum.
For Acidic Gases (e.g., HCl):
When a T3PP thin film is exposed to an acidic gas like hydrogen chloride (HCl), the lone pair of electrons on the pyridyl nitrogen atoms and/or the central imino nitrogens can accept a proton. This protonation disrupts the D₂h symmetry of the free-base porphyrin, leading to a more distorted conformation.[7] This change in symmetry and electron distribution manifests as a significant red-shift (bathochromic shift) of the intense Soret band and changes in the weaker Q-bands in the visible region.[7][8]
For Basic Gases (e.g., NH₃):
Conversely, when a protonated T3PP film is exposed to a basic gas like ammonia (NH₃), the ammonia molecule, acting as a Brønsted-Lowry base, can abstract a proton from the porphyrin. This deprotonation process restores the original electronic structure and symmetry of the T3PP, causing the Soret band to shift back to its original position (blue-shift or hypsochromic shift).
The following diagram illustrates the fundamental sensing mechanism for acidic gases:
Caption: A simplified diagram showing the protonation of T3PP by an acidic gas, leading to a detectable optical change.
Experimental Protocols
Protocol 1: Synthesis of 5,10,15,20-Tetra(3-pyridyl)porphyrin (T3PP)
The synthesis of T3PP can be achieved through the Adler-Longo method, which involves the condensation of pyrrole with 3-pyridinecarboxaldehyde in a refluxing carboxylic acid solvent.[9][10]
Materials:
-
3-Pyridinecarboxaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde in propionic acid.
-
Heat the solution to reflux.
-
In a separate beaker, dissolve an equimolar amount of freshly distilled pyrrole in propionic acid.
-
Add the pyrrole solution dropwise to the refluxing aldehyde solution over a period of 30 minutes.
-
Continue refluxing the reaction mixture for an additional 2 hours. The solution will turn dark purple.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing an equal volume of methanol to precipitate the crude porphyrin.
-
Collect the purple solid by vacuum filtration and wash it thoroughly with hot water and then with methanol to remove residual propionic acid and unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
Purify the crude T3PP by column chromatography on silica gel using a chloroform/methanol solvent system as the eluent.
-
Collect the main purple fraction and remove the solvent under reduced pressure to obtain pure T3PP.
-
Characterize the final product by UV-Vis and ¹H NMR spectroscopy to confirm its identity and purity.
Protocol 2: Fabrication of T3PP Thin Film Sensor
The fabrication of a T3PP thin film on a suitable substrate is a critical step for creating an optical gas sensor. Spin-coating or dip-coating methods are commonly employed.[2]
Materials:
-
Synthesized T3PP
-
Chloroform or other suitable organic solvent
-
Glass or quartz slides (substrate)
-
Piranha solution (for cleaning substrates - EXTREME CAUTION REQUIRED ) or other appropriate cleaning agents
-
Spin-coater or dip-coater
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass or quartz slides. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen. For a more rigorous cleaning, treatment with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a hydrophilic surface, but this must be done with extreme caution in a fume hood with appropriate personal protective equipment.
-
Preparation of Coating Solution: Prepare a dilute solution of T3PP in a suitable volatile organic solvent like chloroform. The concentration will depend on the desired film thickness and the coating method (typically in the range of 0.1 to 1 mg/mL).
-
Thin Film Deposition:
-
Spin-Coating: Place a cleaned substrate on the spin-coater chuck. Dispense a small amount of the T3PP solution onto the center of the substrate. Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The solvent will evaporate, leaving a thin film of T3PP. The film thickness can be controlled by varying the solution concentration and the spin speed.
-
Dip-Coating: Immerse a cleaned substrate into the T3PP solution at a constant, slow speed. Hold the substrate in the solution for a set period to allow for adsorption. Withdraw the substrate from the solution at a constant, slow speed. The solvent will evaporate, leaving a thin film. The film thickness is influenced by the withdrawal speed, solution concentration, and viscosity.
-
-
Annealing (Optional): The fabricated film may be annealed at a moderate temperature (e.g., 80-120 °C) to improve film uniformity and remove any residual solvent.
The following workflow diagram outlines the sensor fabrication process:
Caption: A step-by-step workflow for the fabrication of a T3PP-based optical gas sensor.
Protocol 3: Optical Gas Sensing Measurements
This protocol describes the general procedure for evaluating the gas sensing performance of the fabricated T3PP thin film sensor using a UV-Vis spectrophotometer.
Materials and Equipment:
-
Fabricated T3PP thin film sensor
-
Gas flow cell with transparent windows (e.g., quartz)
-
UV-Vis spectrophotometer
-
Mass flow controllers
-
Target gas cylinder (e.g., HCl in N₂)
-
Carrier gas cylinder (e.g., N₂)
-
Gas mixing system
Procedure:
-
Setup: Place the T3PP thin film sensor inside the gas flow cell and mount the cell in the sample compartment of the UV-Vis spectrophotometer. Connect the gas lines to the flow cell via the mass flow controllers.
-
Baseline Measurement: Purge the flow cell with the carrier gas (N₂) at a constant flow rate until a stable baseline UV-Vis spectrum of the T3PP film is obtained. Record this spectrum as the reference.
-
Gas Exposure: Introduce the target gas at a specific concentration by mixing it with the carrier gas using the mass flow controllers.
-
Spectral Monitoring: Record the UV-Vis spectra of the T3PP film at regular time intervals during the gas exposure. Observe the changes in the Soret and Q-bands.
-
Steady-State Response: Continue the gas exposure until the spectral changes stabilize, indicating that the sensor has reached a steady-state response.
-
Recovery: Stop the flow of the target gas and purge the cell with the carrier gas again. Monitor the UV-Vis spectra to observe the recovery of the sensor to its original baseline.
-
Data Analysis:
-
Sensitivity: Plot the change in absorbance at the peak of the Soret band as a function of the gas concentration to generate a calibration curve. The slope of this curve represents the sensitivity of the sensor.
-
Response Time: Determine the time taken for the sensor to reach 90% of its final steady-state response upon exposure to the target gas.
-
Recovery Time: Determine the time taken for the sensor's response to return to 10% of its baseline value after the target gas is removed.
-
Performance Characteristics
While extensive quantitative performance data for T3PP is not widely available in the literature, the performance of the closely related tetra(4-pyridyl)porphyrin (T4PP) provides a valuable benchmark. It is anticipated that T3PP will exhibit similar sensing characteristics.
| Parameter | Analyte | Sensing Material | Performance | Source |
| Limit of Detection | HCl | meso-tetra(4-pyridyl)porphyrin (MTPyP) | 0.01 ppm | [8] |
| Response Mechanism | HCl | MTPyP | Red-shift of Soret band from 427 nm to 470 nm | [8] |
| Response Mechanism | NH₃ | MTPyP | Ratio of peaks at 418 nm and 450 nm changes | [9] |
| Response Time | General Gas Sensors | - | Varies from seconds to minutes depending on sensor type and analyte | [11] |
| Recovery Time | General Gas Sensors | - | Varies from seconds to minutes, often longer than response time | [11] |
Note: The performance of a T3PP sensor will be influenced by factors such as film thickness, morphology, and the operating conditions (temperature, humidity). Therefore, experimental validation is crucial for determining the specific performance characteristics of a fabricated T3PP sensor.
Conclusion and Future Outlook
This compound holds significant promise as a sensitive material for the optical detection of acidic and basic gases. The straightforward synthesis, ease of thin-film fabrication, and the distinct colorimetric and spectrophotometric response make it an attractive candidate for developing low-cost and reliable gas sensors. Future research should focus on a more detailed characterization of the gas sensing performance of T3PP, including its selectivity towards different gases, long-term stability, and the influence of environmental factors such as humidity. Furthermore, the incorporation of T3PP into more advanced sensing platforms, such as fiber optic sensors and sensor arrays, could lead to the development of portable and real-time gas monitoring systems for a wide range of applications.
References
- Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphine. The Journal of Organic Chemistry, 32(2), 476-476.
- Lin, Y. H., Lin, H. C., & Lin, C. W. (2012). Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. AMA Conferences 2012, 945-948.
- Longo, F. R., Finarelli, M. G., & Kim, J. B. (1969). The synthesis of porphyrins. Journal of Heterocyclic Chemistry, 6(6), 927-931.
- Hubert, T., Boon-Brett, L., Black, G., & Banach, U. (2011). Hydrogen sensors–a review.
- Muthukumar, P., & John, S. A. (2011). Highly sensitive detection of HCl gas using a thin film of meso-tetra (4-pyridyl) porphyrin coated glass slide by optochemical method.
- Paolesse, R., Di Natale, C., & D'Amico, A. (2006). Porphyrin-based chemical sensors. In The Porphyrin Handbook (Vols. 1-20, pp. 149-189). Academic Press.
- Sensing Behavior of Metal-Free Porphyrin and Zinc Phthalocyanine Thin Film towards Xylene-Styrene and HCl Vapors in Planar Optical Waveguide. (2021). Chemosensors, 9(7), 171.
- Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. (2012). AMA Service GmbH, Von-Münchhausen-Str. 49, D-31515 Wunstorf.
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Frontier Specialty Chemicals. (n.d.). meso-Tetra (3-pyridyl) porphine. Retrieved from [Link]
- Adler, A. D., Longo, F. R., & Shergalis, W. (1964). Mechanistic Investigations of Porphyrin Syntheses. I. Preliminary Studies on ms-Tetraphenylporphin. Journal of the American Chemical Society, 86(15), 3145–3149.
- Shetti, N. P., Malode, S. J., & Nandibewoor, S. T. (2019). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. Journal of the Serbian Chemical Society, 84(5), 525-535.
- Molecules. (2007). Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin. Molecules, 12(7), 1389-1398.
- RSC Advances. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782.
- Journal of Organic Chemistry. (2007). Synthesis of meso-Extended Tetraaryl Porphyrins. The Journal of Organic Chemistry, 72(13), 4750-4755.
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Application Notes and Protocols for the Fabrication of Tetra(3-pyridyl)porphyrin-Based MOFs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of Metal-Organic Frameworks (MOFs) based on the tetra(3-pyridyl)porphyrin (T3PP) ligand. This document offers detailed protocols for various synthetic methodologies, insights into the rationale behind experimental parameters, and guidance on the characterization of the resulting materials.
Introduction: The Significance of this compound-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high porosity, tunable pore sizes, and large surface areas make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[2][3][4] Porphyrin-based MOFs are particularly noteworthy due to the unique photophysical and catalytic properties of the porphyrin macrocycle.[5][6]
The this compound (T3PP) ligand is a versatile building block for the construction of robust and functional MOFs. The pyridyl nitrogen atoms at the meta position of the phenyl groups provide ideal coordination sites for metal ions, leading to the formation of diverse network topologies.[1][7] The central porphyrin core can be metalated with various transition metals to introduce or enhance catalytic activity, making these MOFs highly attractive for applications in drug development, such as biomimetic catalysis and targeted drug delivery systems.[8][9]
This guide will focus on the practical aspects of fabricating T3PP-based MOFs, providing detailed protocols for common synthesis techniques and the necessary characterization methods to ensure the successful formation of these advanced materials.
Synthesis Methodologies: A Comparative Overview
The choice of synthetic method is crucial as it influences the crystallinity, morphology, and properties of the resulting MOF.[9] Here, we detail three common and effective methods for the fabrication of T3PP-based MOFs: solvothermal synthesis, microwave-assisted synthesis, and room-temperature synthesis.
Solvothermal Synthesis: The Workhorse Method
Solvothermal synthesis is the most widely employed method for producing high-quality, crystalline MOFs.[10][11] The reaction is carried out in a sealed vessel at elevated temperatures, allowing for the slow growth of well-defined crystals.[12]
Causality Behind Experimental Choices:
-
Elevated Temperature: Provides the necessary energy to overcome the kinetic barrier for crystal nucleation and growth, leading to highly crystalline materials.[13]
-
Sealed Vessel: Maintains a high-pressure environment, which keeps the solvent in a liquid state above its boiling point, facilitating the dissolution of precursors and promoting the formation of the desired MOF structure.[11]
-
Slow Cooling: Gradual cooling of the reaction vessel allows for the controlled growth of larger, more uniform crystals.
Diagram of the Solvothermal Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of T3PP-based MOFs.
Detailed Protocol: Solvothermal Synthesis of a Zn-T3PP MOF
This protocol is adapted from established procedures for the synthesis of porphyrin-based MOFs.[7][14]
| Parameter | Value | Rationale |
| Metal Precursor | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Provides Zn²⁺ nodes for the framework. |
| Organic Linker | This compound (T3PP) | The primary building block of the MOF. |
| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling point polar aprotic solvent that effectively dissolves the precursors. |
| Molar Ratio | Zn²⁺ : T3PP = 2:1 | An excess of the metal salt often promotes the formation of the desired crystal phase. |
| Temperature | 100-120 °C | Optimal temperature range for the crystallization of many porphyrin-based MOFs.[13] |
| Reaction Time | 24-72 hours | Allows for slow crystal growth and high crystallinity.[13] |
Step-by-Step Procedure:
-
In a 20 mL scintillation vial, combine 0.02 mmol of tetra(3-pyridyl)porphine and 0.04 mmol of Zn(NO₃)₂·6H₂O.
-
Add 4 mL of N,N-dimethylformamide (DMF) to the vial.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution of the precursors.
-
Seal the vial tightly and place it in a preheated isothermal oven at 100 °C for 25 hours.
-
Allow the oven to cool slowly to room temperature over a period of 35 hours.
-
Collect the resulting purple crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 5 mL) to remove any unreacted precursors.
-
To activate the MOF, immerse the crystals in a volatile solvent like methanol for 3 days, replacing the methanol daily. This process, known as solvent exchange, removes the high-boiling point DMF from the pores.[15]
-
Finally, heat the solvent-exchanged crystals under vacuum at 150 °C for 10 hours to fully activate the MOF.[16]
Microwave-Assisted Synthesis: The Rapid Approach
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional solvothermal methods, often from days to minutes.[4][17] This is due to the efficient and rapid heating of the reaction mixture by microwave irradiation.[18]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating of the polar solvent and precursors, leading to faster nucleation and crystal growth.[19]
-
Shorter Reaction Times: The high efficiency of microwave heating dramatically accelerates the reaction kinetics.[20]
Diagram of the Microwave-Assisted Synthesis Workflow:
Caption: General workflow for the microwave-assisted synthesis of T3PP-based MOFs.
Detailed Protocol: Microwave-Assisted Synthesis of a Co-T3PP MOF
This protocol is based on general procedures for the microwave-assisted synthesis of metalloporphyrins and MOFs.[20][21]
| Parameter | Value | Rationale |
| Metal Precursor | Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) | Provides Co²⁺ nodes for the framework. |
| Organic Linker | This compound (T3PP) | The primary building block of the MOF. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar solvent that absorbs microwave radiation efficiently. |
| Molar Ratio | Co²⁺ : T3PP = 2:1 | An excess of the metal salt can facilitate the reaction. |
| Temperature | 150 °C | A common temperature for rapid MOF synthesis under microwave conditions.[20] |
| Reaction Time | 10-30 minutes | Significantly shorter than solvothermal methods due to efficient microwave heating.[20] |
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vessel, combine 0.01 mmol of tetra(3-pyridyl)porphine and 0.02 mmol of Co(NO₃)₂·6H₂O.
-
Add 5 mL of DMF to the vessel.
-
Seal the vessel with a cap.
-
Place the vessel in a microwave reactor and heat to 150 °C for 15 minutes with stirring. The irradiation power should be adjusted to maintain the target temperature.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the product by filtration or centrifugation.
-
Wash the solid with fresh DMF (3 x 5 mL) and then with a lower boiling point solvent like ethanol (3 x 5 mL).
-
Dry the product under vacuum at 120 °C for 12 hours.
Room-Temperature Synthesis: The Green and Mild Approach
Room-temperature synthesis is an energy-efficient and environmentally friendly alternative to solvothermal and microwave-assisted methods.[22] This approach is particularly advantageous for the encapsulation of thermally sensitive molecules within the MOF structure.[23]
Causality Behind Experimental Choices:
-
Ambient Temperature: Eliminates the need for heating, reducing energy consumption and making the process more sustainable.
-
Base Addition: The addition of a base, such as triethylamine, deprotonates the organic linker, facilitating its coordination to the metal ions at room temperature.[22]
Diagram of the Room-Temperature Synthesis Workflow:
Caption: General workflow for the room-temperature synthesis of T3PP-based MOFs.
Detailed Protocol: Room-Temperature Synthesis of a Zn-T3PP MOF
This protocol is adapted from general room-temperature synthesis methods for MOFs.[22]
| Parameter | Value | Rationale |
| Metal Precursor | Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) | A common and reactive zinc source for room-temperature synthesis. |
| Organic Linker | This compound (T3PP) | The primary building block of the MOF. |
| Solvent | DMF/Ethanol/Water mixture | A versatile solvent system that can facilitate the dissolution of reactants. |
| Base | Triethylamine (Et₃N) | Acts as a deprotonating agent for the linker.[22] |
| Molar Ratio | Zn²⁺ : T3PP = 2:1 | To ensure complete reaction of the linker. |
| Reaction Time | 24-72 hours | Longer reaction times are typically required at room temperature to achieve good crystallinity.[2] |
Step-by-Step Procedure:
-
In a 50 mL flask, dissolve 0.04 mmol of Zn(OAc)₂·2H₂O in 10 mL of a 1:1:1 mixture of DMF, ethanol, and water.
-
In a separate flask, dissolve 0.02 mmol of tetra(3-pyridyl)porphine in 10 mL of the same solvent mixture.
-
Combine the two solutions with stirring.
-
Add 0.5 mL of triethylamine to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours. A precipitate should form during this time.
-
Collect the solid product by centrifugation.
-
Wash the product with fresh DMF (2 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the final product under vacuum at 80 °C for 12 hours.
Characterization of T3PP-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
Table of Characterization Techniques:
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk material. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction or previously reported data for the target MOF.[8] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and the removal of guest molecules. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Uniformly shaped crystals with a consistent size distribution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the linker to the metal centers. | Shifts in the vibrational frequencies of the pyridyl groups of the T3PP ligand upon coordination to the metal ions. |
| UV-Visible Spectroscopy | To verify the integrity of the porphyrin macrocycle within the MOF structure. | The characteristic Soret and Q-bands of the porphyrin should be present, although they may be broadened or shifted upon incorporation into the MOF framework.[8] |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area of the activated MOF. | A Type I isotherm, characteristic of microporous materials, and a high Brunauer-Emmett-Teller (BET) surface area. |
Applications in Drug Development
The unique properties of T3PP-based MOFs make them highly promising for various applications in drug development.
-
Catalysis: The metallated porphyrin core can act as a biomimetic catalyst for oxidation reactions, mimicking the function of enzymes like cytochrome P450.[5] The porous structure of the MOF allows for size-selective catalysis and easy separation of the catalyst from the reaction mixture.[5]
-
Drug Delivery: The high porosity and tunable pore size of these MOFs enable the encapsulation and controlled release of therapeutic agents.[4][9] The porphyrin moiety can also act as a photosensitizer for photodynamic therapy (PDT), where light is used to activate a drug to kill cancer cells.[9]
-
Sensing: The photophysical properties of the porphyrin ligand can be exploited for the development of sensors for biologically relevant molecules.[15]
Concluding Remarks and Future Perspectives
The fabrication of this compound-based MOFs offers a versatile platform for the development of advanced materials with significant potential in drug development and other fields. The choice of synthetic method allows for the tuning of the material's properties to suit specific applications. As research in this area continues to grow, we can expect to see the emergence of novel T3PP-based MOFs with enhanced functionalities and greater real-world impact. The protocols and insights provided in this guide are intended to empower researchers to explore the exciting possibilities of these remarkable materials.
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- 19. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 20. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 21. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 22. researchgate.net [researchgate.net]
- 23. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
Revolutionizing Surface Engineering: A Guide to Tetra(3-pyridyl)porphyrin Thin Film Deposition
In the dynamic landscape of materials science, the precise engineering of surfaces at the molecular level is paramount for advancing technologies in fields ranging from biomedical devices to catalysis. Tetra(3-pyridyl)porphyrin (T3PP), a versatile synthetic porphyrin, has emerged as a molecule of significant interest due to its unique electronic, optical, and coordinating properties. The ability to deposit T3PP as uniform, well-characterized thin films is a critical step in harnessing its potential. This comprehensive guide provides detailed application notes and protocols for the deposition of T3PP thin films, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in scientific integrity.
Introduction to this compound
This compound is an aromatic macrocycle characterized by a central porphine core with four pyridyl groups attached at the meso positions. This structure imparts several key properties: the pyridyl nitrogen atoms can coordinate with metal ions, act as hydrogen bond acceptors, and provide sites for further chemical modification. These features make T3PP an exceptional building block for creating functional surfaces with applications in chemical sensing, catalysis, and as matrices for drug delivery systems.[1][2] The planarity of the porphyrin ring facilitates the formation of ordered molecular assemblies, a crucial aspect for the fabrication of high-quality thin films.
The Critical First Step: Substrate Preparation
The quality of any thin film is intrinsically linked to the cleanliness and nature of the substrate surface. A pristine substrate ensures strong adhesion and uniform film growth, preventing defects that can compromise the film's functionality.[3] A multi-stage cleaning process is imperative to remove organic residues, particulate matter, and native oxide layers.
Protocol for Substrate Cleaning (Glass, Silicon, ITO)
This protocol outlines a robust method for cleaning common substrates prior to T3PP deposition.
Materials:
-
Acetone (ACS grade)
-
Isopropyl alcohol (IPA, ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Plasma cleaner (optional, for in-situ cleaning)
Procedure:
-
Mechanical Scrubbing (if necessary): For visibly contaminated substrates, gently scrub the surface with a lint-free wipe soaked in DI water.
-
Solvent Degreasing:
-
Submerge the substrates in a beaker containing acetone.
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes. This step effectively removes organic grease and oils.[3]
-
Remove the substrates and rinse thoroughly with DI water.
-
Submerge the substrates in a beaker containing isopropyl alcohol.
-
Sonicate for another 15 minutes to remove any remaining organic residues.
-
Rinse extensively with DI water.
-
-
Final Rinse and Drying:
-
Perform a final rinse with copious amounts of DI water. A hydrophilic surface, where water sheets off uniformly, indicates a clean surface.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
In-Situ Plasma Treatment (Optional but Recommended):
-
Immediately before deposition, place the substrates in a plasma cleaner.
-
Treat with an oxygen or argon plasma for 2-5 minutes to remove the final layers of adsorbed contaminants and to activate the surface.[3]
-
dot
Caption: Workflow for substrate cleaning prior to T3PP deposition.
Solution-Based Deposition Techniques
Solution-based methods are widely accessible and offer a high degree of control over film thickness and morphology. The choice of solvent is critical as it influences the solubility of T3PP and the self-assembly process during film formation.
Spin-Coating
Spin-coating is a rapid and straightforward technique for producing uniform thin films. The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves behind a solid film.
Causality Behind Experimental Choices:
-
Solvent Selection: The solvent must fully dissolve T3PP and have a suitable volatility. A solvent that evaporates too quickly can lead to non-uniform, "coffee-stain" effects, while a solvent that evaporates too slowly can result in excessively long processing times. Chloroform, dichloromethane (DCM), and N,N-dimethylformamide (DMF) are common choices.
-
Concentration: The concentration of the T3PP solution directly impacts the final film thickness. Higher concentrations generally result in thicker films.
-
Spin Speed and Time: The rotational speed of the spin coater is a primary determinant of film thickness; higher speeds lead to thinner films. The spinning time ensures complete solvent evaporation. A two-step process (a slow spread followed by a high-speed spin) is often employed for better uniformity.
Protocol for Spin-Coating T3PP on ITO:
Materials:
-
This compound (T3PP)
-
Chloroform (anhydrous)
-
Cleaned ITO-coated glass substrates
-
Spin coater
-
Micropipette
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of T3PP in anhydrous chloroform. Ensure the T3PP is fully dissolved by gentle sonication if necessary.
-
Substrate Mounting: Secure the cleaned ITO substrate onto the chuck of the spin coater using the vacuum holder.
-
Deposition:
-
Dispense 50-100 µL of the T3PP solution onto the center of the static substrate.
-
Immediately start the spin coater. A typical two-stage program is:
-
Stage 1: 500 rpm for 10 seconds (for uniform spreading).
-
Stage 2: 2000 rpm for 40 seconds (for thinning and drying).
-
-
-
Annealing (Optional): To improve film crystallinity and adhesion, the coated substrate can be annealed on a hotplate at 80-120°C for 10-15 minutes.
| Parameter | Typical Range | Effect on Film |
| Concentration | 0.1 - 5 mM | Higher concentration → Thicker film |
| Spin Speed | 500 - 4000 rpm | Higher speed → Thinner film |
| Solvent Volatility | High to Moderate | Affects uniformity and drying time |
Langmuir-Blodgett (LB) Technique
The Langmuir-Blodgett technique offers exquisite control over the deposition of monomolecular layers, enabling the construction of highly ordered multilayered films. This method involves spreading a solution of an amphiphilic molecule onto a liquid subphase (typically water), compressing the resulting monolayer to a desired surface pressure, and then transferring it onto a solid substrate. While T3PP is not classically amphiphilic, its pyridyl groups can interact with the water subphase, allowing for the formation of stable Langmuir films.[4]
Causality Behind Experimental Choices:
-
Spreading Solvent: A volatile, water-immiscible solvent like chloroform or a chloroform/methanol mixture is used to spread the T3PP onto the water surface.
-
Subphase: Ultra-pure water is the standard subphase. The pH and ionic strength of the subphase can be adjusted to influence the orientation and packing of the T3PP molecules.
-
Surface Pressure: The surface pressure-area isotherm provides critical information about the different phases of the monolayer. Deposition is typically carried out in the "solid" or "liquid-condensed" phase to ensure a densely packed film.
-
Dipping Speed: The speed at which the substrate is dipped and withdrawn through the monolayer affects the transfer ratio and the quality of the deposited film.
Protocol for Langmuir-Blodgett Deposition of T3PP:
Materials:
-
This compound (T3PP)
-
Chloroform/Methanol (9:1 v/v) spreading solvent
-
Langmuir-Blodgett trough with a surface pressure sensor
-
Ultra-pure water
-
Cleaned substrates (e.g., silicon wafers)
Procedure:
-
Trough Preparation: Fill the LB trough with ultra-pure water and clean the surface by aspiration until the surface pressure is stable and near zero.
-
Spreading: Prepare a dilute solution of T3PP (e.g., 0.1 mg/mL) in the chloroform/methanol solvent. Using a microsyringe, carefully deposit droplets of the solution onto the water surface. Allow 15-20 minutes for the solvent to evaporate completely.
-
Isotherm Measurement: Compress the monolayer at a slow, constant rate (e.g., 10 cm²/min) while recording the surface pressure as a function of the surface area. This will generate the pressure-area isotherm.
-
Deposition:
-
Identify the desired surface pressure for deposition from the isotherm (typically in the condensed phase, e.g., 20 mN/m).
-
Compress the monolayer to this target pressure and allow it to stabilize.
-
Immerse the substrate vertically into the subphase before spreading the monolayer.
-
Withdraw the substrate slowly and smoothly (e.g., 2-5 mm/min) through the monolayer.
-
For multilayer deposition, this process can be repeated.
-
dot
Caption: The sequential process of Langmuir-Blodgett film deposition.
Vapor Phase Deposition Techniques
Vapor phase deposition methods are performed under vacuum and are capable of producing highly pure and conformal thin films.
Chemical Vapor Deposition (CVD)
In CVD, a volatile precursor of the material to be deposited is introduced into a reaction chamber, where it decomposes or reacts on a heated substrate to form a thin film. For porphyrins, which typically have low vapor pressures, this technique requires careful control of temperature to achieve sublimation without decomposition.
Causality Behind Experimental Choices:
-
Precursor Temperature: The T3PP source must be heated sufficiently to generate a stable vapor pressure. This temperature must be below the decomposition temperature of the molecule.
-
Substrate Temperature: The substrate temperature influences the reaction kinetics and the morphology of the growing film.
-
Chamber Pressure: CVD is typically performed under low pressure to increase the mean free path of the precursor molecules, leading to more uniform deposition.
-
Carrier Gas: An inert carrier gas (e.g., Argon or Nitrogen) is often used to transport the precursor vapor to the substrate.
Due to the thermal sensitivity of many organic molecules, a variation known as oxidative Chemical Vapor Deposition (oCVD) can be employed, where the monomer and an oxidant are introduced in the vapor phase to react and polymerize on the substrate. This can often be performed at lower temperatures.
Electrochemical Deposition
Electrochemical deposition is a powerful technique for modifying conductive surfaces. It involves the use of an electrical current to drive a chemical reaction that results in the formation of a film on an electrode surface. For T3PP, this can be achieved by electropolymerization of the porphyrin units.
Causality Behind Experimental Choices:
-
Solvent and Electrolyte: A suitable solvent that dissolves both the T3PP monomer and a supporting electrolyte is required. The electrolyte ensures conductivity of the solution.
-
Potential Range: The applied potential must be sufficient to initiate the oxidation or reduction of the T3PP monomer, leading to the formation of reactive species that polymerize on the electrode surface. Cyclic voltammetry is typically used to determine the appropriate potential range.[5]
-
Deposition Mode: Deposition can be carried out potentiostatically (at a constant potential), galvanostatically (at a constant current), or by potential cycling (potentiodynamically). Each mode can influence the morphology and properties of the resulting film.
Protocol for Electrochemical Deposition of T3PP:
Materials:
-
This compound (T3PP)
-
Dichloromethane (DCM, anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a solution of 1-5 mM T3PP and 0.1 M TBAP in anhydrous DCM.
-
Cell Assembly: Assemble the three-electrode cell with the cleaned conductive substrate (e.g., ITO or glassy carbon) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Deaeration: Purge the solution with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical reactions.
-
Deposition:
-
Perform cyclic voltammetry in the desired potential window (e.g., from 0 V to +1.8 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s.
-
A film will gradually form on the working electrode, as evidenced by the increasing peak currents in the voltammogram.
-
-
Post-Treatment: After deposition, gently rinse the electrode with pure solvent (DCM) to remove any unreacted monomer and electrolyte, and then dry it under a stream of nitrogen.
Characterization of T3PP Thin Films
Thorough characterization is essential to validate the successful deposition of a T3PP thin film and to understand its properties.
| Technique | Information Provided | Expected Results for T3PP Films |
| UV-Visible Spectroscopy | Electronic transitions, aggregation state | A red-shift and broadening of the Soret band (around 420 nm) and Q-bands compared to the solution spectrum, indicating molecular aggregation in the solid state.[6][7] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, morphology | Images will reveal the film's uniformity, grain size, and presence of any defects. The root-mean-square (RMS) roughness can be quantified.[8][9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Peaks corresponding to C 1s, N 1s. The N 1s spectrum can distinguish between the pyrrolic and pyridyl nitrogen atoms.[10][11][12] |
| Electrochemical Methods | Redox properties, film stability | Cyclic voltammetry can reveal the redox potentials of the immobilized T3PP and assess the film's stability over repeated potential cycles. |
Applications in Research and Drug Development
The ability to create well-defined T3PP thin films opens up a plethora of applications, particularly in areas of interest to drug development professionals.
-
Biosensors: T3PP films can serve as a platform for immobilizing biomolecules (e.g., enzymes, antibodies) for the development of highly sensitive and selective biosensors.[13][14][15] The porphyrin's electrochemical and optical properties can be modulated upon binding of the target analyte, providing a measurable signal.
-
Drug Delivery: The porous nature of some T3PP films, or their ability to be incorporated into nanocarriers, makes them promising for controlled drug release applications.[16] The porphyrin itself can also act as a photosensitizer in photodynamic therapy (PDT), where light is used to activate a drug to kill cancer cells.
-
Catalysis: Metallated T3PP films can act as robust heterogeneous catalysts for a variety of chemical transformations, mimicking the function of enzymes.[17][18]
Conclusion
The deposition of high-quality this compound thin films is an enabling technology for a wide range of scientific and biomedical applications. By carefully selecting the deposition technique and meticulously controlling the experimental parameters, researchers can create functional surfaces with tailored properties. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and engineers working at the forefront of materials science, sensing, and drug development. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying scientific principles, will empower researchers to reliably fabricate and characterize T3PP thin films for their specific applications.
References
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- Macquet, J. P., Millard, M. M., & Theophanides, T. (1974). X-ray photoelectron spectroscopy of porphyrins. Journal of the American Chemical Society, 96(13), 4276–4280.
- UTEP. (n.d.). Substrate Cleaning.
- Figure from a scientific publication. (n.d.). Solution (a) and thin-film (b) UV−vis absorption spectra for each IDT-copolymer.
- ResearchGate. (2016). How to clean the MgO and Si substrates before deposition of thin films?.
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- ResearchGate. (n.d.).
- Maiorova, L. A., et al. (2022). SPECTRAL PROPERTIES OF PHOTOSENSITIZERS BASED ON TETRA(PYRIDIN-3-YL)PORPHINE AND ITS REDUCED FORMS IN SOLUTIONS AND THIN FILMS. Macroheterocycles, 15(4), 207-305.
- van Vörden, D., et al. (2020). Probing the Roughness of Porphyrin Thin Films with X‐ray Photoelectron Spectroscopy. ChemPhysChem, 21(20), 2293-2299.
- Walter, R. J. (1975). U.S. Patent No. 3,898,351. Washington, DC: U.S.
- ResearchGate. (n.d.). XPS spectra of porphyrin complexes.
- ResearchGate. (n.d.). XPS spectra of porphyrin compounds.
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- Donohue, J., et al. (2011). Structural analysis of porphyrin multilayer films on ITO assembled using copper(I)
- Athanasopoulos, S. (n.d.). UV-Vis optical fiber assisted spectroscopy in thin films and solutions.
- Wang, H., & Bucknall, D. G. (2018). Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films.
- Petri, D. F. S., & Wondraczek, L. (2017). Characterization of Spin-Coated Polymer Films. Journal of the Brazilian Chemical Society, 28, 695-703.
- MedKoo Biosciences. (n.d.). meso-Tetra (3-pyridyl) porphine.
- Asylum Research. (n.d.). Coating Characterization | Thin Film Characterization | AFM Topography.
- Wang, Z., et al. (2020). Electrochemical deposition as a universal route for fabricating single-atom catalysts.
- YouTube. (2023). UV–Vis Explained: Solutions vs Thin Films vs Powders (DRS).
- ResearchGate. (n.d.). Morphological analysis.
- Greczynski, G., & Hultman, L. (2023). X-ray photoelectron spectroscopy of thin films. Nature Reviews Methods Primers, 3(1), 1-21.
- Frontier Specialty Chemicals. (n.d.). meso-Tetra (3-pyridyl) porphine. Retrieved from Frontier Specialty Chemicals website.
- Figure from a scientific publication. (2020). UV-Vis spectra of P1、P2、P3 in solution (a) and in thin film (b).
- PorphyChem. (n.d.). tetra-3-pyridylporphyrin.
- Yonsei University. (n.d.). Catalyst coating of 3D printed structures via electrochemical deposition: Case of the transition metal chalcogenide MoS>x> for hydrogen evolution reaction.
- Das, S., et al. (2018). Porphyrin–Gold Nanomaterial for Efficient Drug Delivery to Cancerous Cells. ACS Omega, 3(5), 5344-5352.
- ResearchGate. (n.d.). P1.3.7 Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor.
- Sunde, T. O. L., et al. (2012). Transparent and conducting ITO thin films by spin coating of an aqueous precursor solution.
- ThetaMetrisis. (n.d.). Biosensors - Applications.
- Goebbert, C., et al. (1999). Wet chemical deposition of ATO and ITO coatings using crystalline nanoparticles redispersable in solutions. Thin Solid Films, 351(1-2), 79-84.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). (a)
- Inzelt, G. (2017). Electrochemical Deposition of Nanomaterials for Electrochemical Sensing. Sensors, 17(5), 1083.
- Rasooly, A., & Herold, K. E. (2013). Biosensor technology: recent advances in threat agent detection and medicine. Chemical Society Reviews, 42(18), 7543-7544.
- ResearchGate. (2017). Why the absorption wavelength of thin film and solution differs in UV.
- Wang, Y., et al. (2021). Applications of Gelatin in Biosensors: Recent Trends and Progress. Gels, 7(4), 213.
- El-Sawy, A. M., et al. (2024). Underpotential Deposition of 3D Transition Metals: Versatile Electrosynthesis of Single-Atom Catalysts on Oxidized Carbon Supports.
- TTP. (n.d.). Biosensing Technology Development.
- Al-Hardan, N. H., et al. (2023). Electrochemical Immunosensor Using COOH-Functionalized 3D Graphene Electrodes for Sensitive Detection of Tau-441 Protein. Chemosensors, 11(11), 558.
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Host-Guest Chemistry of Tetra(3-pyridyl)porphyrin Cages: A Guide for Researchers
This document provides a comprehensive guide to the synthesis, assembly, and host-guest chemistry of tetra(3-pyridyl)porphyrin (T3PP) cages. It is intended for researchers, scientists, and drug development professionals interested in the design and application of these versatile supramolecular systems. This guide offers detailed protocols, explains the rationale behind experimental choices, and provides insights into data analysis and interpretation.
Introduction: The Allure of Porphyrin Cages
Porphyrins, with their rigid, planar structure and rich photophysical properties, are exceptional building blocks for supramolecular chemistry. When functionalized with coordinating groups, such as pyridyl moieties, they can self-assemble with metal ions to form discrete, three-dimensional cages. This compound, in particular, offers a unique geometry that can lead to the formation of fascinating cage architectures with well-defined cavities. These cavities can encapsulate a variety of guest molecules, paving the way for applications in drug delivery, catalysis, and molecular sensing.[1][2][3][4] The study of host-guest interactions within these cages provides fundamental insights into molecular recognition and the forces that govern binding in confined spaces.
PART 1: Synthesis and Assembly of this compound Cages
Protocol 1: Synthesis of meso-Tetra(3-pyridyl)porphyrin (T3PP)
This protocol is adapted from established methods for the synthesis of tetra-aryl porphyrins.[1][5] The reaction involves the acid-catalyzed condensation of 3-pyridinecarboxaldehyde and pyrrole, followed by oxidation.
Materials:
-
3-Pyridinecarboxaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Propionic anhydride
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 3-pyridinecarboxaldehyde (100 mmol) and propionic anhydride (100 mmol) in propionic acid (300 mL). Heat the mixture to reflux with stirring.
-
Addition of Pyrrole: In a separate beaker, dissolve freshly distilled pyrrole (100 mmol) in propionic acid (100 mL). Add this solution dropwise to the refluxing mixture over 30 minutes.
-
Reflux: Continue to reflux the reaction mixture for an additional 2 hours. The solution will turn dark, indicating the formation of the porphyrinogen intermediate.
-
Oxidation and Isolation: Cool the reaction mixture to room temperature. The porphyrinogen will oxidize to the porphyrin upon exposure to air. The crude porphyrin will precipitate out of solution.
-
Filtration: Filter the mixture to collect the purple solid. Wash the solid with hot water and then methanol to remove residual propionic acid and other impurities.
-
Purification: The crude T3PP can be further purified by column chromatography on silica gel. A detailed purification method utilizing the basicity of the pyridyl groups can be employed for enhanced purity.[6]
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
-
Load the solution onto a silica gel column.
-
Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a DCM/methanol gradient).
-
Collect the fractions containing the desired purple porphyrin and combine them.
-
-
Final Product: Evaporate the solvent from the purified fractions using a rotary evaporator to obtain T3PP as a purple solid. Characterize the final product by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Diagram 1: Synthesis of this compound
Caption: Synthetic scheme for this compound (T3PP).
Assembly of T3PP Cages
T3PP monomers can self-assemble into discrete cages in the presence of suitable metal ions that can coordinate to the pyridyl nitrogen atoms.[7][8][9] The geometry of the metal linker and the stoichiometry of the components are crucial in determining the final cage architecture.
General Procedure for Cage Assembly:
-
Component Solutions: Prepare solutions of T3PP and the metal salt (e.g., Pd(II), Pt(II), or other transition metal complexes) in a suitable solvent or solvent mixture. The choice of solvent is critical to ensure the solubility of all components and to facilitate the self-assembly process.
-
Mixing: Combine the solutions of T3PP and the metal linker in the desired stoichiometric ratio. The mixture is typically stirred at room temperature or gently heated to promote the formation of the thermodynamically stable cage structure.
-
Characterization: The formation of the cage can be monitored by various spectroscopic techniques, including ¹H NMR, UV-Vis, and mass spectrometry. Single-crystal X-ray diffraction can provide definitive structural evidence of the cage assembly.
PART 2: Host-Guest Binding Studies
The cavity of T3PP cages can encapsulate a variety of guest molecules. The following protocols detail common techniques used to study these host-guest interactions and to determine the binding affinity and thermodynamics.
Protocol 2: UV-Vis Spectroscopic Titration
UV-Vis titration is a powerful technique to determine the binding constant (Ka) of a host-guest complex.[10] The principle lies in monitoring the changes in the absorbance spectrum of the host (T3PP cage) upon the incremental addition of a guest molecule.
Experimental Setup:
-
A solution of the T3PP cage of known concentration in a suitable solvent.
-
A concentrated solution of the guest molecule in the same solvent.
-
A UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Host Spectrum: Record the UV-Vis spectrum of the T3PP cage solution.
-
Titration: Add small aliquots of the concentrated guest solution to the cuvette containing the host solution.
-
Equilibration and Measurement: After each addition, gently mix the solution and allow it to equilibrate. Record the UV-Vis spectrum.
-
Continue Titration: Repeat steps 2 and 3 until no significant changes in the spectrum are observed, indicating saturation of the host.
Data Analysis:
The binding constant can be determined by fitting the absorbance data at a specific wavelength to a suitable binding model (e.g., 1:1 or 1:2 host-guest stoichiometry). For a 1:1 binding model, the Benesi-Hildebrand equation can be used:
1 / (A - A₀) = 1 / (Kₐ * (A_{max} - A₀) * [G]) + 1 / (A_{max} - A₀)
Where:
-
A₀ is the absorbance of the host in the absence of the guest.
-
A is the absorbance at a given guest concentration.
-
A_{max} is the absorbance at saturation.
-
[G] is the concentration of the guest.
-
Kₐ is the association constant.
A plot of 1 / (A - A₀) versus 1 / [G] should yield a straight line, from which Kₐ can be calculated from the slope and intercept. More robust analysis can be performed using non-linear fitting software.[11]
Diagram 2: UV-Vis Titration Workflow
Caption: Workflow for a UV-Vis spectroscopic titration experiment.
Protocol 3: Fluorescence Spectroscopic Titration
Similar to UV-Vis titration, fluorescence titration monitors the changes in the fluorescence emission of the T3PP cage upon guest binding. Porphyrins are often fluorescent, and the binding of a guest can lead to fluorescence quenching or enhancement, which can be used to determine the binding constant.
Procedure:
The experimental procedure is analogous to the UV-Vis titration, but a spectrofluorometer is used to record the fluorescence emission spectra.
Data Analysis:
The binding constant can be determined by fitting the fluorescence intensity data at the emission maximum to a suitable binding model. For a 1:1 complex, the following equation can be used:
(I - I₀) / (I_{max} - I) = Kₐ * [G]
Where:
-
I₀ is the fluorescence intensity of the host in the absence of the guest.
-
I is the fluorescence intensity at a given guest concentration.
-
I_{max} is the fluorescence intensity at saturation.
-
[G] is the concentration of the guest.
-
Kₐ is the association constant.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the host-guest complex and can be used to determine binding constants.[4] Changes in the chemical shifts of the host and/or guest protons upon complexation are monitored.
Procedure:
-
Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the T3PP cage and increasing concentrations of the guest molecule.
-
Data Acquisition: Record the ¹H NMR spectrum for each sample.
-
Data Analysis: Monitor the chemical shift changes (Δδ) of specific protons of the host or guest. The binding constant can be determined by fitting the Δδ values to the guest concentration using appropriate software. For slow exchange on the NMR timescale, the integration of signals for the free and bound species can be used to determine their relative concentrations and thus the binding constant. 2D NMR techniques like ROESY can provide information about the spatial proximity of host and guest protons, confirming encapsulation.[4]
Protocol 5: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[12][13]
Experimental Setup:
-
An isothermal titration calorimeter.
-
A solution of the T3PP cage in the sample cell.
-
A more concentrated solution of the guest molecule in the syringe.
-
Crucially, both solutions must be prepared in the exact same buffer or solvent to minimize heats of dilution.
Procedure:
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Loading: Load the host solution into the sample cell and the guest solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the guest solution into the sample cell. The instrument measures the heat change after each injection.
-
Control Experiment: Perform a control titration by injecting the guest solution into the buffer/solvent alone to determine the heat of dilution.
Data Analysis:
The raw ITC data (a series of heat spikes) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:
ΔG = -RT * ln(Kₐ) ΔG = ΔH - TΔS
Where:
-
R is the ideal gas constant.
-
T is the absolute temperature.
Table 1: Comparison of Techniques for Host-Guest Binding Analysis
| Technique | Information Obtained | Advantages | Disadvantages |
| UV-Vis Titration | Binding constant (Kₐ) | Simple, rapid, widely available | Requires a chromophoric change upon binding; indirect method |
| Fluorescence Titration | Binding constant (Kₐ) | Highly sensitive | Requires a fluorescent host and a change in fluorescence upon binding |
| NMR Spectroscopy | Binding constant (Kₐ), structural information | Provides detailed structural insights | Requires higher concentrations, can be time-consuming |
| Isothermal Titration Calorimetry (ITC) | Kₐ, ΔH, ΔS, stoichiometry (n) | Provides a complete thermodynamic profile; direct measurement | Requires specialized equipment, sensitive to experimental conditions |
PART 3: Applications and Future Directions
The host-guest chemistry of T3PP cages has significant potential in various fields:
-
Drug Delivery: The well-defined cavities of these cages can encapsulate drug molecules, protecting them from degradation and enabling targeted delivery.[3][14] The release of the drug can potentially be triggered by external stimuli.
-
Catalysis: By encapsulating reactants within their cavities, T3PP cages can act as nanoreactors, accelerating reactions and influencing selectivity.[1][2]
-
Molecular Sensing: The binding of specific guest molecules can induce a measurable change in the photophysical properties of the T3PP cage, forming the basis for selective sensors.
Future research in this area will likely focus on the development of more complex and functional cage architectures, the encapsulation of a wider range of guest molecules, and the exploration of their applications in biological systems.
Troubleshooting Common Issues
-
Porphyrin Aggregation: Porphyrins are prone to aggregation in solution, which can complicate binding studies.[15][16][17] This can be minimized by working at low concentrations, using appropriate solvents, and carefully monitoring the UV-Vis spectrum for deviations from the Beer-Lambert law.
-
Solubility Issues in ITC: The solubility of porphyrins can be a challenge for ITC experiments, which often require relatively high concentrations.[12] The use of co-solvents like DMSO may be necessary, but the concentration of the organic solvent must be carefully matched in both the cell and the syringe to avoid large heats of dilution.[13]
-
Complex Binding Stoichiometries: Host-guest interactions are not always a simple 1:1 affair. Be prepared to fit your data to more complex models (e.g., 1:2) if the initial analysis suggests a more intricate binding process.
References
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Pinti, J., Szeglowski, O., Snider, R., Crawley, M., & Cook, T. (2025). Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. ChemRxiv. [Link]
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Zakavi, S., & Ebrahimi, Z. (2015). Facile Purification of meso-Tetra (pyridyl) porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra (aryl) porphyrins. Journal of the Serbian Chemical Society, 80(12), 1489-1497. [Link]
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Pinti, J., Szeglowski, O., Snider, R., Crawley, M., & Cook, T. (2025). Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. ResearchGate. [Link]
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Plutino, M. R., et al. (2008). Metal-mediated self-assembly of tetrapyridyl porphyrins by Na+ ions. Chemical Communications, (37), 4445-4447. [Link]
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Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in tumor imaging and photodynamic therapy. Chemical Society Reviews, 40(1), 340-362. [Link]
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Zhang, Z., Ma, L., Fang, F., Hou, Y., Lu, C., Mu, C., ... & Zhang, M. (2022). Porphyrin-Based Multicomponent Metallacage: Host–Guest Complexation toward Photooxidation-Triggered Reversible Encapsulation and Release. JACS Au, 2(6), 1436-1444. [Link]
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Sinelnikov, R., & Vinogradov, S. A. (2017). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 22(11), 1933. [Link]
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Pan, L., Wang, X., & Noll, B. C. (1999). Self-assembly of free-base tetrapyridylporphyrin units by metal ion coordination. Chemical Communications, (2), 157-158. [Link]
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An, G. H., Kim, H. J., & Lee, C. W. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782. [Link]
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Kumar, A., & Kumar, S. (2019). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 4(4), 7652-7657. [Link]
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Giovannetti, R. (2012). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. In Spectrophotometry. IntechOpen. [Link]
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Socoteanu, R., Anastasescu, M., Oliveira, A., et al. (2018). Aggregation Behavior of Some Asymmetric Porphyrins versus Basic Biological Tests Response. Journal of Chemistry, 2018, 1-13. [Link]
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Hsiao, Y. W., et al. (2025). A simulation-guided “swapping” protocol for NMR titrations to study protein–protein interactions. ResearchGate. [Link]
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Preston, D., et al. (2018). An NMR titration performed by addition of up to four equivalents of guest 4 to the Co8 cage Hw (0.15 mm, D2O, 298 K). ResearchGate. [Link]
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Costentin, C., & Savéant, J. M. (2017). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. Journal of the American Chemical Society, 139(15), 5433-5436. [Link]
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D'Souza, F., & Deviprasad, G. R. (2001). Host–guest interactions in acid-porphyrin complexes. Journal of Porphyrins and Phthalocyanines, 5(08), 647-654. [Link]
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van der Veen, M. A., et al. (2021). Host–Guest Exchange of Viologen Guests in Porphyrin Cage Compounds as Studied by Selective Exchange Spectroscopy (1D EXSY) NMR. Angewandte Chemie International Edition, 60(3), 1254-1260. [Link]
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Slone, R. V., & Hupp, J. T. (1997). Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbonylrhenium (I) Corners. Inorganic chemistry, 36(24), 5422-5423. [Link]
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Reed, C. A., & Drovetskaya, T. (1996). Porphyrin-Fullerene Host-Guest Chemistry. Journal of the American Chemical Society, 118(13), 3325-3326. [Link]
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Liu, Y., et al. (2016). A Porphyrin-Based Discrete Tetragonal Prismatic Cage: Host–Guest Complexation and Its Application in Tuning Liquid-Crystalline Behavior. Macromolecular Rapid Communications, 37(19), 1540-1547. [Link]
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Zhang, Y., et al. (2024). Supramolecular Porphyrin Photosensitizers Based on Host-Guest Recognition for In Situ Bacteria-Responsive Near-Infrared Photothermal Therapy. Advanced Materials. [Link]
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Tetra(3-pyridyl)porphyrin in Supramolecular Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of meso-tetra(3-pyridyl)porphyrin (T3PP), a versatile building block in the field of supramolecular chemistry. We will delve into its synthesis, unique structural features, and its pivotal role in the construction of complex, functional supramolecular architectures. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven protocols.
The Unique Supramolecular Properties of Tetra(3-pyridyl)porphyrin
This compound is a synthetic porphyrin distinguished by four pyridyl groups positioned at the meso positions of the porphyrin macrocycle. This specific arrangement of nitrogen-containing aromatic rings at the periphery of the light-harvesting porphyrin core imparts a unique set of properties that make it an exceptional tecton for supramolecular assembly.[1]
The key to T3PP's utility lies in the dual nature of its interaction sites:
-
The Porphyrin Core: The central porphyrin ring can coordinate with a wide variety of metal ions. This endocyclic metalation is a primary method for tuning the electronic, optical, and catalytic properties of the resulting supramolecular structure.[2][3]
-
The Peripheral Pyridyl Groups: The nitrogen atoms of the four pyridyl groups act as versatile coordination sites for external metal ions or as hydrogen bond acceptors.[4] This allows for the formation of extended one-, two-, or even three-dimensional networks.[2][3][5]
The conformational flexibility of the pyridyl groups allows T3PP to adopt various orientations, leading to a rich diversity of supramolecular architectures.[2][5] This adaptability is a cornerstone of its utility in crystal engineering.
Synthesis of this compound
The synthesis of T3PP is typically achieved through a modification of the Adler-Longo method, which involves the condensation of pyrrole with the corresponding aldehyde in a high-boiling solvent like propionic acid.[6][7][8] While effective, this method often requires significant purification. More recent advancements have explored the use of acidic ionic liquids as a recyclable and more environmentally friendly alternative to propionic acid.[7][8]
Protocol 2.1: Modified Adler Synthesis of T3PP
This protocol is adapted from established literature procedures.[6]
Materials:
-
3-Pyridinecarboxaldehyde
-
Propionic anhydride
-
Propionic acid
-
Pyrrole
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
Set up a reflux apparatus with a three-neck round-bottom flask, a dropping funnel, and a condenser.
-
To the flask, add a solution of 3-pyridinecarboxaldehyde (1 equivalent) and propionic anhydride (1 equivalent) dissolved in propionic acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of freshly distilled pyrrole (1 equivalent) in propionic acid to the refluxing mixture via the dropping funnel over 30 minutes.
-
Continue refluxing the reaction mixture for an additional 2 hours. The solution will turn dark purple.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the propionic acid under reduced pressure.
-
The resulting crude solid is then purified by column chromatography on silica gel using a chloroform/methanol solvent system to yield the purple solid T3PP.
Causality Behind Experimental Choices:
-
Propionic acid: Serves as both a solvent and an acid catalyst for the condensation reaction.
-
Propionic anhydride: Acts as a dehydrating agent, driving the reaction towards product formation.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions.
-
Slow addition of pyrrole: Helps to control the reaction rate and minimize the formation of polymeric side products.
Applications in Supramolecular Assembly and Materials Science
The unique structural features of T3PP have led to its use in a variety of applications, from the creation of porous materials to the development of novel catalysts and sensors.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
T3PP is an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[9] The pyridyl groups can coordinate to metal centers, forming extended, often porous, structures.[10][11] These materials have potential applications in gas storage, separation, and catalysis.[12]
The dimensionality and topology of the resulting framework can be controlled by the choice of the metal ion, the reaction conditions, and the specific isomer of the tetrapyridylporphyrin used.[13] For instance, hydrothermal reactions of T3PP with cobalt ions can lead to the formation of two-dimensional polymeric arrays.[2][3][5]
Workflow for the Self-Assembly of a 2D T3PP-Based Coordination Polymer
Caption: Workflow for the synthesis of a 2D coordination polymer from T3PP.
Protocol 3.1.1: Synthesis of a 2D Cobalt-T3PP Coordination Polymer
This protocol is based on the hydrothermal synthesis of porphyrin-based coordination networks.[2][3][5]
Materials:
-
This compound (T3PP)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a small glass vial, combine T3PP (1 equivalent) and CoCl₂·6H₂O (2 equivalents).
-
Add DMF to dissolve the reactants.
-
Seal the vial and place it in an oven.
-
Heat the vial at a constant temperature (e.g., 100-120 °C) for 24-48 hours.
-
Slowly cool the oven to room temperature over 24 hours to allow for crystal growth.
-
The resulting crystalline product can be isolated by filtration, washed with fresh DMF, and dried.
Self-Validating System: The formation of the desired 2D coordination polymer can be confirmed by single-crystal X-ray diffraction, which will reveal the connectivity between the cobalt ions and the pyridyl nitrogen atoms of the T3PP ligands, as well as the overall network architecture.[2][3] Powder X-ray diffraction (PXRD) can be used to confirm the bulk purity of the crystalline material.
Photocatalysis
Porphyrin-based supramolecular assemblies are of great interest for photocatalysis due to their ability to absorb visible light and facilitate charge separation and transfer.[14] The organized structure of T3PP-based assemblies can enhance photocatalytic efficiency compared to their monomeric counterparts.[14] These systems have shown promise in applications such as hydrogen evolution from water and the degradation of organic pollutants.[14]
The catalytic activity of these materials can be tuned by changing the central metal ion in the porphyrin core or by incorporating co-catalysts into the supramolecular framework.
Chemical Sensors
The optical and electronic properties of T3PP and its derivatives are sensitive to their chemical environment, making them suitable for use in chemical sensors.[15] Thin films of tetrapyridylporphyrins can be used to detect gases such as HCl and NH₃, where the interaction with the analyte leads to a measurable change in the absorbance spectrum.[16] The pyridyl groups can act as binding sites for analytes, and this interaction can modulate the electronic structure of the porphyrin, resulting in a colorimetric or fluorometric response.[15][16]
Drug Delivery and Photodynamic Therapy
Porphyrins are well-known photosensitizers for photodynamic therapy (PDT), a cancer treatment modality that uses light to activate a drug that kills cancer cells. Supramolecular assemblies of porphyrins, including those based on T3PP, are being explored as advanced drug delivery systems.[17][18][19] These systems can improve the solubility and stability of the photosensitizer and potentially offer targeted delivery to tumor tissues.[17][20] The conjugation of T3PP with other molecules, such as ruthenium complexes, has been shown to produce compounds with cytotoxic activity against cancer cells.[6]
Logical Relationship in T3PP-Based Drug Delivery
Caption: Logical flow of a T3PP-based drug delivery system.
Data Presentation
The following table summarizes key properties and performance metrics for T3PP and its derivatives in various applications, compiled from the literature.
| Application | System | Key Parameter | Value/Observation | Reference |
| Synthesis | T3PP via Adler method in acidic ionic liquid | Yield | ~11% | [7][8] |
| Coordination Chemistry | CoT3PP 2D Polymer | Co-N(pyridyl) bond length | 2.259 - 2.296 Å | [3] |
| Chemical Sensing | T3PP thin film for HCl detection | Spectral Shift | Red-shift of Soret band to ~450 nm | [16] |
| Cytotoxicity | Ruthenated T3PP | Activity | Cytotoxic against human lymphoma cancer cells | [6] |
Conclusion
This compound is a remarkably versatile and powerful building block in supramolecular chemistry. Its unique combination of a tunable porphyrin core and reactive peripheral pyridyl groups allows for the rational design and construction of a wide array of functional supramolecular architectures. The applications of T3PP-based systems in materials science, catalysis, sensing, and medicine are rapidly expanding, and further research into this fascinating molecule is sure to yield even more innovative technologies. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this compound in their own work.
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- 18. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. worldscientific.com [worldscientific.com]
- 20. ovid.com [ovid.com]
Application Note: Synthesis and Application of Tetra(3-pyridyl)porphyrin Coordination Polymers
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Elegance of Porphyrin Coordination Polymers
Porphyrins and their derivatives are foundational to a vast array of biological functions and technological applications, from oxygen transport in heme to light-harvesting in chlorophyll.[1][2] In the realm of materials science, synthetic porphyrins, particularly meso-substituted variants, serve as highly versatile building blocks, or "tectons," for constructing advanced functional materials.[3] Among these, 5,10,15,20-tetra(3-pyridyl)porphyrin, hereafter T3PP, is of particular interest. Its four pyridyl groups, positioned at the meso positions with nitrogen atoms oriented away from the porphyrin core, act as powerful coordination sites for metal ions.[4] This unique geometry allows T3PP to self-assemble with metal centers into highly ordered, extended networks known as coordination polymers or metal-organic frameworks (MOFs).[5][6]
These materials merge the intrinsic photophysical and catalytic properties of the porphyrin macrocycle with the structural stability and porosity of a crystalline framework. This synergy unlocks a wealth of applications relevant to researchers and drug development professionals, including heterogeneous catalysis, molecular sensing, gas storage, and the controlled delivery of therapeutic agents.[7][8][9][10]
This guide provides a comprehensive overview of the synthesis, characterization, and application of T3PP-based coordination polymers, grounded in established chemical principles and field-proven methodologies. We will explore the causal logic behind experimental choices, present detailed, self-validating protocols, and discuss the potential of these materials to address challenges in modern research and development.
Part 1: Synthesis of the 5,10,15,20-Tetra(3-pyridyl)porphyrin (T3PP) Ligand
The foundation of any coordination polymer is the organic ligand. The synthesis of meso-substituted porphyrins like T3PP is a well-established but nuanced process, typically involving the acid-catalyzed condensation of pyrrole with a corresponding aldehyde—in this case, 3-pyridinecarboxaldehyde. Two primary methods dominate this field: the Adler-Longo method and the Lindsey synthesis.[11][12]
-
Adler-Longo Method: This is a one-pot synthesis where pyrrole and the aldehyde are refluxed in a high-boiling solvent like propionic acid, which acts as both the solvent and the acid catalyst.[13] While procedurally simple, the high temperatures (~140 °C) can limit its use for aldehydes with sensitive functional groups and often results in moderate yields (10-20%) after extensive purification.[3][11]
-
Lindsey Synthesis: This two-step, one-flask method is performed under much milder, room-temperature conditions.[3][14] It involves an initial acid-catalyzed condensation to form the non-aromatic porphyrinogen intermediate, followed by oxidation to the stable, aromatic porphyrin macrocycle.[11] This method is amenable to a wider variety of aldehydes and generally provides higher yields (30-40%).[3]
For its versatility and higher yields, this guide will focus on the Lindsey synthesis.
Workflow for T3PP Synthesis (Lindsey Method)
Caption: Workflow of the Lindsey two-step synthesis for T3PP.
Experimental Protocol: Lindsey Synthesis of T3PP
Causality: This protocol uses trifluoroacetic acid (TFA) as the catalyst for the condensation step due to its effectiveness and volatility, which simplifies its removal. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is chosen as the oxidant for its high reduction potential, ensuring a rapid and clean conversion of the porphyrinogen to the porphyrin.[11]
Materials:
-
Pyrrole (freshly distilled)
-
3-Pyridinecarboxaldehyde
-
Dichloromethane (DCM, dry)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Triethylamine (TEA)
-
Alumina (Brockmann Grade III for chromatography)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: To a 2 L three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry DCM (1 L). Add 3-pyridinecarboxaldehyde (7.5 mL, 80 mmol) and freshly distilled pyrrole (5.55 mL, 80 mmol). Stir the solution to ensure homogeneity.
-
Condensation: Shield the flask from light with aluminum foil. Add TFA (0.62 mL, 8 mmol) dropwise via syringe. The solution will gradually darken. Allow the reaction to stir at room temperature for 4-6 hours.
-
Insight: The reaction is monitored by thin-layer chromatography (TLC). The disappearance of the aldehyde is a key indicator. Over-stirring can lead to the formation of unwanted oligomers.[3]
-
-
Oxidation: Add a solution of DDQ (13.6 g, 60 mmol) in dry DCM (100 mL) to the reaction mixture. Stir at room temperature for an additional 1-2 hours. The solution should turn a deep purple/black color, characteristic of porphyrin formation.
-
Quenching and Workup: Quench the reaction by adding triethylamine (TEA) (5 mL) to neutralize the TFA catalyst. Remove the DCM solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Redissolve the crude solid in a minimal amount of chloroform or DCM.
-
Prepare a large-diameter column with alumina (Grade III). The choice of alumina over silica gel is crucial as the basic pyridyl groups can interact strongly with acidic silica, leading to poor recovery.
-
Elute the column first with chloroform to remove faster-running impurities. The desired porphyrin will appear as a distinct purple band.
-
Change the eluent to a mixture of chloroform/methanol (e.g., 98:2 v/v) to elute the T3PP product.
-
Collect the purple fractions, combine them, and remove the solvent under reduced pressure.
-
-
Final Product: Wash the resulting solid with methanol and dry under vacuum to yield T3PP as a fine, purple crystalline solid. Typical yields range from 25-35%.
Data Presentation: T3PP Synthesis and Characterization
| Parameter | Condition/Value | Rationale |
| Reactants | Pyrrole, 3-Pyridinecarboxaldehyde | Building blocks for the porphyrin macrocycle. |
| Solvent | Dichloromethane (DCM) | Low boiling point, inert, good solubility for reactants. |
| Catalyst | Trifluoroacetic Acid (TFA) | Strong acid to catalyze condensation; volatile for easy removal. |
| Oxidant | DDQ | High potential oxidant for clean conversion of porphyrinogen.[11] |
| Temperature | Room Temperature | Mild conditions prevent side reactions and degradation.[3][14] |
| Typical Yield | 25-35% | Reflects the efficiency of the Lindsey method for this substrate. |
| Characterization | Expected Result |
| UV-Vis (in CHCl₃) | Soret Band: ~418 nm; Q-Bands: ~514, 548, 589, 645 nm |
| ¹H NMR (in CDCl₃) | δ ~8.8 ppm (β-pyrrolic, s, 8H), δ ~-2.8 ppm (N-H, s, 2H), Pyridyl protons in aromatic region |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 619.23 |
Part 2: Synthesis of T3PP Coordination Polymers
The synthesis of coordination polymers from T3PP is an exercise in supramolecular chemistry, where discrete molecular units spontaneously organize into extended, ordered structures through coordination bonds.[15][16] The final architecture—be it a 1D chain, a 2D sheet, or a 3D framework—is dictated by a delicate interplay of factors.[5]
Causality of Polymer Formation:
-
Metal Ion: The coordination geometry of the metal ion is paramount. For example, a metal preferring a linear two-coordinate geometry might yield 1D chains, while a square planar or octahedral metal could produce 2D or 3D networks.[5]
-
Solvent: The solvent system influences the solubility of the reactants and can act as a competing ligand, templating the growth of a specific crystal phase.[6]
-
Temperature: Higher temperatures, often employed in solvothermal synthesis, can overcome kinetic barriers to crystallization, yielding more thermodynamically stable and crystalline products.
-
Counter-Anion: The anion from the metal salt can either remain as a charge-balancing spectator ion or participate in the coordination framework, altering the final structure.
Workflow for Coordination Polymer Synthesis
Sources
- 1. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 2. Porphyrin-Based Compounds: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Frontiers | On the synthesis of metal organic frameworks (MOF) based on tetrapyridylporphine and their characterization [frontiersin.org]
- 7. Recent advances in the design strategies for porphyrin-based coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Advanced coordination polymer materials for drug delivery systems [ace.ewapub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. openscholar.uga.edu [openscholar.uga.edu]
- 13. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal-mediated self-assembly of tetrapyridyl porphyrins by Na+ ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Self-assembly of free-base tetrapyridylporphyrin units by metal ion coordination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Tetra(3-pyridyl)porphyrin in Nanoelectronic Chemosensors
Introduction: The Unique Potential of Tetra(3-pyridyl)porphyrin in Molecular Sensing
Porphyrins and their metallated derivatives are a class of intensely colored, aromatic macrocycles that are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] Their robust, planar 18 π-electron conjugated system is not only responsible for their distinct photophysical properties but also makes them exceptionally versatile as sensing materials.[2] The ability to finely tune their electronic properties and binding affinities through synthetic modifications—such as altering peripheral substituents or incorporating different metal ions into the central cavity—allows for the creation of a vast library of sensory molecules. This chemical adaptability makes porphyrins ideal candidates for mimicking biological recognition events in artificial sensor systems.[1]
Among the various synthetic porphyrins, meso-tetra(3-pyridyl)porphyrin (T3PP) presents a unique structural motif for the development of nanoelectronic chemosensors. Unlike its more commonly used 4-pyridyl isomer, the nitrogen atoms of the pyridyl groups in T3PP are oriented in a meta position. This specific geometry influences the molecule's conformational flexibility and its coordination chemistry, enabling the formation of unique supramolecular assemblies and coordination networks.[3] When integrated with nanoelectronic materials like carbon nanotubes (CNTs) or graphene, T3PP acts as a molecular recognition element, imparting both selectivity and sensitivity to the resulting device.[4][5] The pyridyl nitrogens serve as effective binding sites for a range of analytes through hydrogen bonding or Lewis acid-base interactions, while the porphyrin core can interact with the nanostructured transducer, modulating its electronic properties upon analyte binding.[4][6]
This document provides a detailed guide for researchers and drug development professionals on the application of T3PP in nanoelectronic chemosensors. We will explore the fundamental principles, provide detailed fabrication protocols, and outline methodologies for analyte detection, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible results.
Section 1: The Sensor Assembly - From Molecule to Device
The construction of a T3PP-based nanoelectronic sensor is a multi-step process that involves preparing a conductive nanostructured film on a substrate and subsequently functionalizing it with the T3PP molecule. The choice of nanomaterial is critical as it forms the conductive channel of the sensor, and its properties are directly modulated by the analyte's interaction with the porphyrin.
Transducer Platforms: Carbon Nanotubes and Graphene
Single-walled carbon nanotubes (SWCNTs) and graphene are preferred platforms due to their exceptionally high surface-area-to-volume ratio, excellent electrical conductivity, and sensitivity to surface perturbations.[5][7] The delocalized π-system of these carbon allotropes facilitates strong, non-covalent π-π stacking interactions with the aromatic core of the T3PP molecule.[4][8] This interaction is crucial as it ensures efficient electronic communication between the sensing molecule (T3PP) and the conductive channel (CNT/graphene), which is the basis of the chemiresistive sensing mechanism.[9]
Sensor Fabrication Workflow
The overall workflow involves creating the physical device and then applying the chemical recognition layer. This process ensures a stable electronic baseline before the selective sensing element is introduced.
Section 2: Protocols for Sensor Fabrication
The following protocols provide step-by-step instructions for creating a T3PP-functionalized SWCNT chemiresistive sensor.
Protocol 1: Fabrication of the SWCNT Transducer
Objective: To create a network of single-walled carbon nanotubes bridging two electrodes, which will serve as the conductive channel for the sensor.
Materials:
-
Pre-patterned electrodes on a Si/SiO₂ substrate.
-
High-purity semiconducting SWCNTs.
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Pipettes, ultrasonic bath, hot plate.
Methodology:
-
Dispersion of SWCNTs:
-
Accurately weigh 1 mg of SWCNTs and add to 10 mL of DMF in a glass vial.
-
Sonicate the mixture in an ultrasonic bath for 2-4 hours. Causality: Sonication provides the necessary energy to overcome the van der Waals forces holding the nanotubes in bundles, resulting in a more uniform dispersion.[7] DMF is an effective solvent for this purpose.
-
Centrifuge the dispersion at 5000 rpm for 30 minutes to pellet any remaining bundles or impurities. Carefully collect the supernatant.
-
-
Deposition onto Electrodes:
-
Clean the pre-patterned substrate with acetone, isopropanol, and deionized water, then dry with a stream of nitrogen.
-
Using a micropipette, carefully drop-cast 5-10 µL of the SWCNT dispersion directly onto the electrode gap.
-
Allow the solvent to evaporate completely at room temperature or by gentle heating on a hot plate at 60 °C.
-
-
Annealing:
-
Place the substrate in a tube furnace and anneal at 200 °C under an inert atmosphere (e.g., Argon) for 1 hour.
-
Self-Validation & Causality: This step is critical. It removes residual solvent and improves the electrical contact between the nanotubes and the metal electrodes, which can be verified by measuring a stable, lower baseline resistance of the device.
-
Protocol 2: Non-Covalent Functionalization with T3PP
Objective: To immobilize T3PP molecules onto the surface of the SWCNT network.
Materials:
-
Fabricated SWCNT device from Protocol 1.
-
meso-Tetra(3-pyridyl)porphyrin (T3PP).
-
Chloroform, anhydrous.
Methodology:
-
Prepare T3PP Solution: Dissolve 1 mg of T3PP in 10 mL of chloroform to create a dilute solution.
-
Immobilization:
-
Immerse the SWCNT device in the T3PP solution for 12-24 hours at room temperature in a dark environment. Causality: The extended incubation allows for the spontaneous self-assembly of T3PP molecules onto the graphene lattice of the nanotubes via π-π stacking.[4] Keeping the setup in the dark prevents potential photodegradation of the porphyrin.
-
-
Washing and Drying:
-
Gently rinse the device with fresh chloroform to remove any loosely bound T3PP molecules.
-
Dry the device with a gentle stream of nitrogen.
-
Self-Validation: A successful functionalization can be confirmed by observing a slight increase in the device's baseline resistance. This is because the adsorbed T3PP molecules can act as localized scattering centers for charge carriers in the nanotubes. Further validation can be obtained via spectroscopic methods like Raman or UV-Vis on a functionalized test sample.
-
Section 3: Analyte Detection Mechanism and Protocols
The detection mechanism of T3PP-based chemosensors relies on the interaction between the target analyte and the porphyrin, which in turn modulates the electrical conductance of the underlying nanomaterial.[10]
Principle of Detection
For many volatile organic compounds (VOCs) and polar gases like ammonia (NH₃) or nitrogen dioxide (NO₂), the primary interaction occurs at the nitrogen atoms of T3PP's pyridyl groups.[4][6]
-
Electron-donating analytes (e.g., NH₃): These molecules can donate electrons to the porphyrin-nanotube hybrid. If the SWCNTs are p-type (the majority carriers are holes), this electron donation leads to charge recombination, decreasing the number of charge carriers and thus increasing the sensor's resistance.[11]
-
Electron-withdrawing analytes (e.g., NO₂): These molecules pull electron density away from the hybrid system. For a p-type SWCNT, this enhances the hole concentration, leading to a decrease in the sensor's resistance.[12]
The interaction can be visualized as a charge transfer process that directly gates the nano-transistor.
Protocol 3: Gaseous Analyte Detection (VOCs)
Objective: To measure the sensor's response to a specific volatile organic compound.
Materials:
-
T3PP-functionalized sensor.
-
Airtight test chamber with gas inlet/outlet.
-
Mass flow controllers (MFCs) for precise gas concentration control.
-
Source measure unit (SMU) or high-precision ohmmeter.
-
Target analyte gas (e.g., ethanol, acetone, toluene) balanced in a carrier gas (e.g., dry air or N₂).
-
Carrier gas cylinder.
Methodology:
-
Setup and Stabilization:
-
Mount the sensor inside the test chamber and connect it to the SMU.
-
Purge the chamber with the carrier gas at a constant flow rate (e.g., 100 sccm) until the sensor's resistance stabilizes. This can take 30-60 minutes. Causality: Establishing a stable baseline is the most critical step for obtaining reliable data. It ensures that the measured response is due to the analyte and not drift from environmental changes.
-
-
Analyte Exposure (Response):
-
Using the MFCs, introduce a known concentration of the analyte gas into the chamber.
-
Continuously record the sensor's resistance over time as it is exposed to the analyte. The resistance will change and eventually saturate, indicating an equilibrium state.
-
-
Purge (Recovery):
-
Switch the gas flow back to the pure carrier gas to purge the analyte from the chamber.
-
Continue recording the resistance as it returns towards its original baseline. The time taken for this is the recovery time.
-
-
Data Analysis:
-
The sensor response (S) is typically calculated as a percentage change in resistance:
-
S (%) = [(R_gas - R_air) / R_air] * 100
-
Where R_gas is the stabilized resistance in the analyte, and R_air is the baseline resistance in the carrier gas.
-
-
Plot the resistance as a function of time to visualize the response and recovery dynamics. Repeat for various analyte concentrations to generate a calibration curve.
-
Section 4: Performance Metrics and Data Interpretation
The effectiveness of a chemosensor is quantified by several key metrics. The table below summarizes typical performance characteristics that can be expected from porphyrin-functionalized nanoelectronic sensors, based on published literature.
| Parameter | Definition | Typical Values / Considerations | References |
| Sensitivity | The magnitude of the sensor's response to a given analyte concentration. | Can vary widely depending on the analyte and specific sensor design. Often characterized by the slope of the calibration curve. | [9][13] |
| Selectivity | The ability of the sensor to respond to a specific target analyte in the presence of other interfering compounds. | Porphyrins offer tunable selectivity. Using an array of sensors with different metalloporphyrins can improve discrimination.[1][6] | |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected above the background noise. | Often in the parts-per-million (ppm) to parts-per-billion (ppb) range for many VOCs and toxic gases.[4][12] | |
| Response Time | The time taken for the sensor to reach 90% of its final response upon exposure to the analyte. | Typically ranges from seconds to a few minutes.[5][14] | |
| Recovery Time | The time taken for the sensor signal to return to 90% of its original baseline after the analyte is removed. | Can be longer than response time, especially if binding is strong. Gentle heating can sometimes accelerate recovery. | [10] |
Section 5: Advanced Concepts - Tuning Selectivity with Metalloporphyrins
A significant advantage of the porphyrin platform is the ability to chelate a metal ion within its central cavity.[15] The choice of metal (e.g., Co, Ni, Zn, Fe) dramatically alters the electronic structure and binding properties of the molecule.[12] For instance, cobalt and iron porphyrins are known to exhibit strong axial coordination with nitrogen- and oxygen-containing ligands, enhancing their sensitivity towards molecules like nitric oxide (NO) or carbon monoxide (CO).[16][9] By creating an array of sensors, each functionalized with a T3PP derivative containing a different metal ion, it is possible to generate a unique "fingerprint" response pattern for different analytes, enabling enhanced selectivity through pattern recognition algorithms.[6]
References
- The contribution of metalloporphyrin complexes in molecular sensing and in sustainable polymerization processes: a new and unique perspective. RSC Publishing.
- The exploitation of metalloporphyrins as chemically interactive material in chemical sensors.
- Porphyrinoids for Chemical Sensor Applications.
- Recent Advances in Porphyrin-Based M
- Metalloporphyrins as basic material for volatile sensitive sensors.
- Metalloporphyrin-Based Metal–Organic Frameworks for the Ultrasensitive Chemiresistive Detection of NO2: Effect of the Central Metal on Tuning the Sensing Performance.
- Porphyrin molecules boost the sensitivity of epitaxial graphene for NH 3 detection.
- Functionalized carbon nanotubes: Facile development of gas sensor platform.
- High sensitivity carbon monoxide detector using iron tetraphenyl porphyrin functionalized reduced graphene oxide. PMC.
- Supramolecular Crystal Chemistry of this compound. 2. Two- and Three-Dimensional Coordination Networks with Cobalt and Cadmium Ions.
- Diketopyrrolopyrrole Copolymers Based Chemical Sensors for the Detection and Discrimination of Volatile Organic Compounds.
- Graphene and porphyrins paired up (short version). YouTube.
- Chemical Sensors for Vol
- Carbon Nanotube-Based Chemical Sensors: Sensing Mechanism, Functionalization and Applic
- Sensors for Vol
- Carbon nanotubes: functionalisation and their application in chemical sensors. RSC Publishing.
- Sensing Mechanisms for Carbon Nanotube Based NH3 Gas Detection. Baskin School of Engineering.
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- 2. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. High sensitivity carbon monoxide detector using iron tetraphenyl porphyrin functionalized reduced graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon nanotubes: functionalisation and their application in chemical sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Sensors for Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. The contribution of metalloporphyrin complexes in molecular sensing and in sustainable polymerization processes: a new and unique perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Tetra(3-pyridyl)porphyrin (T3PP) Synthesis via the Adler Method
Welcome to the technical support center for the synthesis of meso-tetra(3-pyridyl)porphyrin (T3PP). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Adler method for T3PP synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Introduction to the Adler Method for T3PP Synthesis
The Adler, or Adler-Longo, method is a classical approach for the synthesis of meso-substituted porphyrins. It involves a one-pot condensation reaction of an aldehyde with pyrrole in a high-boiling carboxylic acid solvent, typically propionic acid, open to the air.[1][2][3][4] The atmospheric oxygen serves as the oxidant for the porphyrinogen intermediate. While seemingly straightforward, the synthesis of T3PP presents unique challenges due to the electronic nature of the 3-pyridyl group and the physical properties of the resulting porphyrin.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Adler synthesis of T3PP?
A1: The standard Adler-Longo conditions involve refluxing equimolar amounts of 3-pyridinecarboxaldehyde and freshly distilled pyrrole in propionic acid for approximately 30 minutes to an hour.[3] The reaction is performed in a flask open to the atmosphere to allow for aerial oxidation of the porphyrinogen intermediate.
Q2: Why is the yield of T3PP often low in the Adler method?
A2: Low yields in T3PP synthesis are a common issue and can be attributed to several factors. A primary cause is the formation of undesired linear aldehyde-pyrrole oligocondensates and tar-like byproducts, which are difficult to remove.[1][2] The harsh, high-temperature conditions of the Adler method can also lead to the decomposition of reactants and products.[5]
Q3: What makes the purification of T3PP particularly challenging?
A3: The purification of T3PP is notoriously difficult due to its high polarity and solubility in the propionic acid reaction medium.[6] Unlike tetraphenylporphyrin (TPP), which often precipitates from the reaction mixture upon cooling, T3PP remains dissolved.[6] This necessitates the removal of the high-boiling propionic acid, which can be a cumbersome process involving vacuum distillation or liquid-liquid extraction.[6][7][8]
Q4: Are there any alternatives to propionic acid as a solvent?
A4: While propionic acid is the traditional solvent, some modifications have explored other options. For instance, the use of acidic ionic liquids has been investigated as a recyclable and easily separable alternative to propionic acid for the synthesis of tetrapyridylporphyrins.[6][7][8] These ionic liquids can act as both the solvent and the catalyst, and the T3PP product can often be isolated by simple filtration.[6][7][8]
Troubleshooting Guide
Issue 1: Consistently Low Yields of T3PP
Symptoms:
-
The final isolated yield of T3PP is consistently below the expected 10-20%.
-
A significant amount of black, tar-like residue is observed in the reaction flask.
Potential Causes & Solutions:
-
Cause: Competing polymerization and side reactions. The high concentration of reactants can favor the formation of linear oligomers over the desired cyclic porphyrinogen.
-
Solution: While the Adler method is not a high-dilution method like the Lindsey synthesis, ensuring a controlled addition of reactants can sometimes mitigate polymerization. Adding a solution of pyrrole in propionic acid dropwise to the heated aldehyde solution may improve yields.
-
-
Cause: Impure reactants. The presence of impurities in pyrrole or 3-pyridinecarboxaldehyde can significantly impact the reaction.
-
Solution: Always use freshly distilled pyrrole. Pyrrole is prone to oxidation and polymerization upon storage. Ensure the 3-pyridinecarboxaldehyde is of high purity.
-
-
Cause: Suboptimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to product degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of the characteristic Soret band of the porphyrin can also be monitored by taking small aliquots, neutralizing them, and running a quick UV-Vis spectrum. Aim for the shortest reaction time that maximizes porphyrin formation.
-
Issue 2: Difficulties in Isolating and Purifying T3PP
Symptoms:
-
T3PP does not precipitate from the propionic acid upon cooling.
-
Challenges in removing propionic acid without product loss or decomposition.
-
Column chromatography results in significant product loss and streaking.
Potential Causes & Solutions:
-
Cause: High solubility of T3PP in propionic acid.[6]
-
Solution 1: Solvent Removal: Carefully remove the propionic acid under reduced pressure. Be mindful that heating during distillation can cause further side reactions.[6] After removing the bulk of the acid, dissolve the residue in a suitable organic solvent like chloroform or dichloromethane and wash with a dilute base (e.g., sodium bicarbonate solution) to remove residual acid.
-
Solution 2: Precipitation: After removing the majority of the propionic acid, attempt to precipitate the T3PP by adding a non-polar solvent or a solvent in which T3PP is insoluble.
-
-
Cause: Strong adsorption of T3PP to silica gel during chromatography. The basic pyridyl nitrogens interact strongly with the acidic silica gel.
-
Solution 1: Use of Alumina: Consider using basic or neutral alumina for column chromatography instead of silica gel. This will reduce the strong acid-base interactions.
-
Solution 2: Modified Mobile Phase: If using silica gel, add a small amount of a basic modifier like triethylamine or pyridine to the eluent to reduce tailing and improve recovery. A common eluent system is a gradient of methanol in chloroform or dichloromethane.
-
-
Cause: Presence of highly polar, tar-like impurities.
-
Solution: Before attempting column chromatography, perform a preliminary purification. After removing the propionic acid, dissolve the crude product in a minimal amount of a suitable solvent and filter to remove any insoluble tar. Washing the crude solid with various solvents can also help remove some impurities.
-
Experimental Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for T3PP synthesis via the Adler method.
Quantitative Data Summary
| Method Variation | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Traditional Adler-Longo | 10-20% | One-pot synthesis, suitable for large scale. | Harsh conditions, tar formation, difficult purification for T3PP. | [1][2] |
| Acidic Ionic Liquid Modification | ~11% | Easier product isolation (filtration), recyclable solvent. | Higher cost of ionic liquids. | [6][7][8] |
Detailed Experimental Protocol: Modified Adler-Longo Synthesis of T3PP
This protocol incorporates best practices for optimizing the synthesis and purification of T3PP.
Materials:
-
3-Pyridinecarboxaldehyde
-
Pyrrole (freshly distilled)
-
Propionic Acid
-
Chloroform (or Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Alumina (neutral, activity I)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-pyridinecarboxaldehyde and propionic acid. Begin stirring and heat the mixture to reflux (approximately 141°C).
-
Reactant Addition: In a separate flask, dissolve an equimolar amount of freshly distilled pyrrole in a small amount of propionic acid. Add this solution dropwise to the refluxing aldehyde solution over 15-20 minutes.
-
Reaction: Allow the mixture to reflux for 30-60 minutes. Monitor the reaction by TLC (e.g., 10% MeOH in CHCl₃ on silica). The reaction is complete when the starting materials are consumed and a dark purple color has developed.
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the propionic acid under reduced pressure.
-
Workup: Dissolve the dark residue in a minimum amount of chloroform. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by column chromatography on neutral alumina. Elute with a gradient of methanol in chloroform (e.g., 0-5% methanol).
-
Isolation: Collect the purple fractions containing the T3PP. Combine the fractions and evaporate the solvent to yield the purified product.
Mechanism Overview
The Adler-Longo reaction proceeds through an acid-catalyzed electrophilic substitution of the aldehyde on the pyrrole ring, leading to the formation of a porphyrinogen, a colorless macrocycle. This intermediate is then oxidized by atmospheric oxygen to the final, highly conjugated, and colored porphyrin.
Caption: Simplified mechanism of the Adler-Longo porphyrin synthesis.
References
-
ACS Omega: Large-Scale Green Synthesis of Porphyrins. (URL: [Link])
-
The synthesis of meso-substituted porphyrins: reaction conditions and substituent effects. (URL: [Link])
-
PMC: Two-step Mechanochemical Synthesis of Porphyrins. (URL: [Link])
-
RSC Publishing: Porphyrin Using Adler Method in Acidic Ionic Liquids. (URL: [Link])
-
MDPI: Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. (URL: [Link])
-
The synthesis of meso-substituted porphyrins: reaction conditions and substituent effects. (URL: [Link])
-
PMC: Large-Scale Green Synthesis of Porphyrins. (URL: [Link])
-
Scite.ai: Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. (URL: [Link])
-
RSC Publishing: Porphyrin-based porous organic polymers synthesized using the Alder–Longo method. (URL: [Link])
-
FAO AGRIS: A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. (URL: [Link])
-
RSC Publishing: A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. (URL: [Link])
-
PMC: Syntheses and Functionalizations of Porphyrin Macrocycles. (URL: [Link])
-
ResearchGate: Facile Purification of meso-Tetra(pyridyl)porphyrins. (URL: [Link])
-
International Journal of Chemical Studies: Review on synthetic advances in porphyrins and metalloporphyrins. (URL: [Link])
-
ResearchGate: Adler-Longo method for preparing meso-substituted porphyrins. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids [agris.fao.org]
- 8. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Improving yield of Tetra(3-pyridyl)porphyrin synthesis
An Application Scientist's Guide to Overcoming Challenges in Tetra(3-pyridyl)porphyrin Synthesis
Welcome to the Technical Support Center for this compound (T3PP) Synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the in-depth, field-tested insights necessary to not only successfully synthesize T3PP but also to understand the critical parameters that govern its yield and purity. This guide is structured as an interactive troubleshooting resource, addressing the common pitfalls and questions that arise during this nuanced synthesis.
The synthesis of meso-substituted porphyrins like T3PP is a cornerstone technique, but it is notoriously sensitive to subtle variations in conditions and reagents. Whether you are employing the classic Adler-Longo method or the more refined Lindsey synthesis, achieving consistent, high yields requires a deep understanding of the underlying chemistry. Let's explore the challenges and their solutions.
Comparative Overview: Choosing Your Synthetic Route
The two most common pathways to symmetrically substituted tetra-aryl porphyrins are the Adler-Longo and Lindsey methods.[1][2] The choice between them involves a trade-off between experimental simplicity, reaction conditions, and achievable yield. For T3PP, this choice is particularly critical due to the properties of the 3-pyridinecarboxaldehyde precursor.
| Feature | Adler-Longo Method | Lindsey Two-Step Method |
| Typical Yield | 10-20%[1][3] | 30-40% or higher[4][5] |
| Conditions | High temperature (refluxing propionic acid, ~141°C)[6] | Room temperature[5][7] |
| Procedure | One-pot reaction, open to the air[1] | Two-step, one-flask (condensation then oxidation)[5][8] |
| Solvent/Catalyst | Propionic Acid (serves as both)[1] | Dichloromethane (DCM) with a separate acid catalyst (TFA or BF₃·OEt₂)[4][5] |
| Concentration | High concentration | High dilution (~10 mM) is critical[9][10] |
| Oxidation | Atmospheric oxygen | Chemical oxidant (e.g., DDQ, p-chloranil)[1][8] |
| Pros | Simpler experimental setup.[1] | Higher yields, milder conditions, compatible with more sensitive aldehydes.[9] |
| Cons | Significant tar-like byproduct formation, harsh conditions.[1] | Requires high dilution (large solvent volumes), catalyst can be incompatible with basic substrates like pyridyl aldehydes.[10][11] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during T3PP synthesis in a direct question-and-answer format.
Q1: My porphyrin yield is consistently low (<10%). What are the most likely causes?
Low yields are the most common complaint in porphyrin synthesis.[9] The issue can almost always be traced back to one of three areas: reactant quality, reaction conditions, or the workup procedure.
A1: Let's diagnose the problem systematically.
-
Reactant Purity is Non-Negotiable:
-
Pyrrole: This is the most common culprit. Pyrrole readily undergoes auto-polymerization, forming colored impurities that inhibit the reaction. It must be freshly distilled immediately before use. An amber or brown color in your pyrrole stock indicates significant impurities.
-
3-Pyridinecarboxaldehyde: While more stable than pyrrole, the aldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Use a fresh bottle or verify its purity.
-
-
Reaction Conditions are Paramount:
-
Concentration (Lindsey Method): The Lindsey synthesis requires high dilution (~10 mM) to favor the intramolecular cyclization of the bilane intermediate into the porphyrinogen macrocycle.[9] At higher concentrations, intermolecular polymerization dominates, leading to linear oligomers and low yields.[7][9]
-
Catalyst Choice & Amount: In the Lindsey synthesis, the basic nitrogen of the 3-pyridyl group can complex with and deactivate Lewis acid catalysts like BF₃·OEt₂.[11] For pyridyl porphyrins, a strong protic acid like trifluoroacetic acid (TFA) is often a more reliable choice. Ensure the correct stoichiometric amount of catalyst is used; too little results in an incomplete reaction, while too much can promote side reactions.
-
Atmosphere: While the Adler-Longo method relies on atmospheric oxygen for oxidation, the initial condensation phase of the Lindsey synthesis should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature and uncontrolled oxidation of intermediates.
-
-
Inefficient Oxidation:
-
The reaction first forms a colorless porphyrinogen, which must be oxidized to the final, deeply colored porphyrin.[8][12]
-
In the Adler-Longo method, this is achieved by refluxing in the open air. Ensure the reaction is not sealed from the atmosphere.
-
In the Lindsey method, a chemical oxidant like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) or p-chloranil is added in the second step.[8] If your solution remains light-colored or brownish after this step, your oxidant may be old or you may have added an insufficient amount.
-
Q2: My reaction produced a large amount of black, insoluble tar. How do I prevent this and purify my product?
This is the classic signature of the Adler-Longo method, though it can occur in any porphyrin synthesis where conditions are not optimal.[1]
A2: The "tar" consists of a complex mixture of linear polypyrrolic oligomers and other degradation products.[9]
-
Prevention:
-
Switch to the Lindsey Method: This is the most effective way to minimize tar formation. The mild, room-temperature conditions and high dilution are specifically designed to prevent the polymerization that runs rampant in hot, concentrated propionic acid.[10]
-
Optimize Adler-Longo: If you must use this method, strictly control the reaction time. Refluxing for too long after the porphyrin has formed will lead to degradation. Some protocols recommend as little as 30 minutes.[4][6]
-
-
Purification:
-
Initial Filtration & Wash: After cooling the Adler-Longo reaction, the crude porphyrin often precipitates. Filter this solid and wash it extensively with a solvent like methanol to remove a significant portion of the tarry impurities.
-
Chromatography is Essential: Column chromatography is non-negotiable for achieving high purity.[13]
-
Silica Gel: This is the standard choice. A gradient elution starting with a non-polar solvent (like chloroform or dichloromethane) and gradually adding a more polar solvent (like methanol or acetone) is effective. The porphyrin will move as a distinct purple band.
-
Alumina: For pyridyl porphyrins, basic alumina can sometimes offer better separation from acidic impurities compared to silica.
-
-
Acid-Base Extraction: The pyridyl groups of T3PP are basic. This property can be exploited for purification. Dissolve the crude product in chloroform and wash with a dilute aqueous acid (e.g., 0.1 M HCl). The porphyrin will move into the aqueous layer as the protonated species. The organic layer containing non-basic impurities can be discarded. Then, neutralize the aqueous layer with a base (e.g., dilute NaOH or NH₄OH) and extract the purified free-base porphyrin back into chloroform.[14] This is a highly effective, albeit more laborious, technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the porphyrinogen and why is it important?
The porphyrinogen is the immediate, non-aromatic precursor to the porphyrin.[5][8] It is formed by the acid-catalyzed condensation of four pyrrole and four aldehyde molecules into a macrocycle. It is colorless and unstable. The final and critical step of the synthesis is the oxidation of this porphyrinogen, which involves the removal of six hydrogen atoms to form the stable, aromatic, and intensely colored 18-π electron porphyrin ring system.[8] Failure to achieve this oxidation is a common reason for reaction failure.
Q2: Can I use a different solvent for the Lindsey synthesis?
The Lindsey method typically uses chlorinated solvents like dichloromethane (DCM) or chloroform.[5] This is because they are excellent at dissolving the reactants and the porphyrinogen intermediate, are inert to the reaction conditions, and have a low enough boiling point for easy removal. While other non-coordinating solvents could potentially be used, DCM is well-established and optimized for this reaction.
Q3: How do I monitor the progress of the reaction?
-
TLC (Thin-Layer Chromatography): Spot a small aliquot of the reaction mixture on a silica plate. The highly colored porphyrin product will have a characteristic Rf value and is easily visualized.
-
UV-Vis Spectroscopy: This is the most definitive method. Withdraw a small sample, dilute it significantly, and record the spectrum. The formation of the porphyrin is indicated by the appearance of an intense peak in the 415-425 nm region, known as the Soret (or B) band, and several weaker peaks between 500-700 nm, known as the Q-bands.[15] The disappearance of the aldehyde starting material can also be monitored.
Experimental Protocols
Protocol 1: Adler-Longo Synthesis of T3PP
Causality: This method leverages a simple, one-pot reflux in propionic acid, which acts as both the acidic catalyst and the solvent. Oxidation is conveniently handled by atmospheric oxygen. Its simplicity is its main advantage, despite lower yields.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser (open to the air), add propionic acid (e.g., 100 mL).
-
Reactants: Add 3-pyridinecarboxaldehyde (e.g., 3.4 mL, 36 mmol) to the propionic acid and bring the solution to a vigorous reflux (~141°C).
-
Addition: In a separate beaker, dilute freshly distilled pyrrole (e.g., 2.5 mL, 36 mmol) with a small amount of propionic acid. Add this pyrrole solution dropwise to the refluxing aldehyde solution over 15 minutes. The solution will darken significantly.
-
Reaction: Maintain reflux for 30-45 minutes. Do not exceed 1 hour to minimize degradation.
-
Isolation: Allow the mixture to cool to room temperature overnight. A dark, crystalline solid should precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the crude product thoroughly with hot methanol until the filtrate is nearly colorless. Further purification by silica gel column chromatography (eluent: e.g., CHCl₃ with a 1-5% methanol gradient) is required to obtain pure T3PP.
Protocol 2: Lindsey Synthesis of T3PP (TFA Catalysis)
Causality: This method uses high dilution to favor macrocyclization over polymerization and operates at room temperature to prevent thermal degradation. A strong protic acid (TFA) is used to avoid deactivation by the basic pyridyl nitrogen. A separate, controlled oxidation step using DDQ maximizes the conversion of the porphyrinogen intermediate.[5][8]
-
Setup: To a large three-neck flask (e.g., 2 L) equipped with a dropping funnel and nitrogen inlet, add dry dichloromethane (DCM, e.g., 1 L). Deoxygenate the solvent by bubbling with N₂ for 20 minutes.
-
Catalyst: Add trifluoroacetic acid (TFA, e.g., 0.77 mL, 10 mmol) to the DCM and stir.
-
Reactant Addition: In the dropping funnel, combine freshly distilled pyrrole (e.g., 0.69 mL, 10 mmol) and 3-pyridinecarboxaldehyde (0.95 mL, 10 mmol) in a small amount of dry DCM. Add this solution dropwise to the stirred, acidified DCM over 1 hour under a nitrogen atmosphere.
-
Condensation: Stir the reaction mixture at room temperature in the dark (cover the flask with foil) for 2-3 hours.
-
Oxidation: Add a solution of DDQ (e.g., 1.7 g, 7.5 mmol) in DCM to the reaction mixture. Remove the nitrogen inlet and stir open to the air for an additional 1-2 hours. The solution should turn a deep purple.[1]
-
Workup: Neutralize the reaction by adding a few drops of triethylamine. Concentrate the solution under reduced pressure.
-
Purification: Purify the crude porphyrin by column chromatography on silica gel as described in the Adler-Longo method.
References
-
Rothemund reaction - Wikipedia. [Link]
-
Vicente, M. G. H., & Smith, K. M. (2014). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis, 11(1), 2-49. [Link]
-
Goldberg, I. (2010). Versatile Molecular Recognition Features of this compound in Crystal Engineering. Crystal Growth & Design, 10(10), 4471-4483. [Link]
-
Badger, G. M., Jones, R. A., & Laslett, R. L. (1964). Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Australian Journal of Chemistry, 17(9), 1028-1035. [Link]
-
Chem-Station. (2015). Rothemund-Lindsey Porphyrin Synthesis. Chem-Station International Edition. [Link]
-
Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? [Link]
-
Angrish, P. (2006). Syntheses of meso-Substituted Porphodimethenes and Porphyrins with Exocyclic Ring Systems. University of Florida Thesis. [Link]
-
Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of Chemical Research, 43(2), 300-311. [Link]
-
Butler, A. (n.d.). The synthesis of meso-substituted porphyrins: reaction conditions and substituent effects. Jackson State University. [Link]
-
Butler, A. (1999). The synthesis of meso-substituted porphyrins: reaction conditions and substituent effects. Master's Thesis, Jackson State University. [Link]
-
Lindsey, J. S. (1993). The Synthesis of Meso-Substituted Porphyrins. In Metalloporphyrins Catalyzed Oxidations. Springer, Dordrecht. [Link]
-
Kitaoka, S., Nobuoka, K., Ihara, K., & Ishikawa, Y. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777-26782. [Link]
-
Arulmozhi, V., et al. (2014). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. International Journal of ChemTech Research, 6(1), 53-61. [Link]
-
Kitaoka, S., et al. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances. [Link]
-
ResearchGate. (2021). Synthesis of tetra-porphyrin tubes for catalysis and host-guest chemistry. [Link]
-
Stern, C. L. (2011). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. [Link]
-
Atsuhiro, O., & Hotta, H. (2016). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews, 116(19), 11367-11444. [Link]
-
ResearchGate. (2017). Scheme 2. Improved synthetic route via modified Lindsey method for H 2 TPhPP. [Link]
-
Ghorai, B., & Panda, A. K. (2022). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 7(33), 28681-28688. [Link]
-
Zakavi, S., Mojarrad, A. G., & Yazdely, T. M. (2012). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. Macroheterocycles, 5(1), 67-71. [Link]
-
Silva, A. M. G., et al. (2016). meso-Tetra-(4-pyridyl)porphyrin/palladium(ii) complexes as anticancer agents. Dalton Transactions, 45(3), 1136-1146. [Link]
-
Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. [Link]
-
Wiehe, A., et al. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 50(15), 8682-8743. [Link]
-
ResearchGate. (2019). 1 H-NMR Spectrum of TPyP in CDCl 3. [Link]
-
Suslick, K. S., & Chen, C. T. (2008). Synthesis of meso-Extended Tetraaryl Porphyrins. Tetrahedron Letters, 49(48), 6675-6678. [Link]
-
ResearchGate. (2019). Adsorption of meso-tetra(3-pyridyl)porphyrin on InP/ZnS colloidal quantum dots. [Link]
-
Lindsey, J. S. (n.d.). Porphyrin Synthetic Methods for Bioorganic Applications. Grantome. [Link]
-
ResearchGate. (n.d.). 9 questions with answers in PORPHYRIN SYNTHESIS. [Link]
-
ResearchGate. (2025). Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. [Link]
-
University of Liverpool Repository. (n.d.). Porphyrin Chapter. [Link]
-
YouTube. (2014). Tetraphenyl porphyrin (TPP) Synthesis. [Link]
-
Digital WPI. (n.d.). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). [Link]
Sources
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- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
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- 8. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
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- 11. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tetra(3-pyridyl)porphyrin
Welcome to the technical support center for the purification of Tetra(3-pyridyl)porphyrin (T(3-Py)P). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile molecule. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental procedures to ensure you achieve the highest purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: After synthesis and initial workup, my crude product is a dark, tarry residue that is difficult to handle. What should I do?
Answer: This is a common issue arising from residual propionic acid (if used as the solvent in an Adler-type synthesis) and polymerization byproducts.
-
Probable Cause: Incomplete removal of the high-boiling point solvent and the presence of significant amounts of polymeric impurities.
-
Solution:
-
Thorough Washing: Before any chromatographic purification, ensure the crude solid is thoroughly washed. Suspend the crude material in a suitable solvent like methanol or a methanol/water mixture and filter. This helps remove residual propionic acid and some polar impurities. Hot water and methanol washes are also effective.[1]
-
Trituration: If the product remains oily, triturate it with a non-polar solvent like hexanes. This can help to solidify the product by washing away less polar, oily impurities.
-
Pre-adsorption: Before loading onto a chromatography column, dissolve the crude product in a minimal amount of the appropriate solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. Then, evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique prevents the tarry material from clogging the top of the column and ensures a more uniform application of the sample.
-
Question 2: I am running a silica gel column, but I am seeing poor separation between my desired porphyrin and a persistent green band. What is this green impurity and how can I remove it?
Answer: The green band is likely a chlorin, a common byproduct in porphyrin synthesis where one of the pyrrole double bonds is reduced. Its polarity is very similar to the parent porphyrin, making separation challenging.
-
Probable Cause:
-
Reaction conditions favoring the formation of chlorin byproducts.
-
An inappropriate solvent system for column chromatography that does not provide sufficient resolution.
-
-
Solution:
-
Optimize Column Chromatography Conditions:
-
Solvent System Gradient: A shallow gradient of a polar solvent (e.g., methanol or acetone) in a non-polar solvent (e.g., dichloromethane or chloroform) is crucial. Start with pure dichloromethane and slowly increase the methanol concentration. A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Choice of Stationary Phase: While silica gel is common, alumina (basic or neutral) can sometimes offer different selectivity and may improve the separation of porphyrins from chlorins.
-
-
Chemical Conversion: If chromatography fails, you can chemically convert the chlorin back to the porphyrin. Refluxing the mixture with a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can oxidize the chlorin to the porphyrin. The excess DDQ and its hydroquinone byproduct can then be removed by chromatography. This should be performed on a small scale first to optimize conditions.
-
Question 3: My purified porphyrin looks clean by TLC, but the 1H NMR spectrum shows broad peaks and impurities in the aromatic region. What could be the cause?
Answer: This issue can stem from several factors, including aggregation, residual acidic or basic impurities, or the presence of paramagnetic species.
-
Probable Cause:
-
Aggregation: Porphyrins are prone to aggregation, especially at higher concentrations, which leads to peak broadening in NMR spectra.[2]
-
Protonation State: The pyridyl nitrogens can be protonated by residual acid (e.g., trifluoroacetic acid if used in a wash step), leading to complex and broadened spectra. The inner N-H protons can also exchange, affecting their appearance.[2][3]
-
Paramagnetic Impurities: Trace amounts of metal ions (like Fe(III) or Cu(II)) from reagents or glassware can coordinate to the porphyrin, causing significant broadening of the NMR signals.
-
-
Solution:
-
Dilute the NMR Sample: Prepare a more dilute sample for NMR analysis (around 1-2 mg in 0.5 mL of solvent) to minimize aggregation.[2]
-
Neutralize the Sample: To ensure a consistent protonation state, you can add a drop of a volatile base like pyridine-d5 to the CDCl3 NMR sample. This will deprotonate any protonated pyridyl groups.
-
Remove Metal Impurities: If paramagnetic contamination is suspected, wash a solution of the porphyrin in dichloromethane with a solution of EDTA to chelate and remove the metal ions. Subsequently, wash with deionized water and dry the organic layer before solvent removal.
-
Question 4: The yield of my purified this compound is very low. How can I improve it?
Answer: Low yields are a frequent challenge in porphyrin synthesis and purification. The issue can be in the synthesis, workup, or purification steps.
-
Probable Cause:
-
Suboptimal reaction conditions (temperature, time, reagent purity).
-
Loss of product during the workup and washing stages.
-
Irreversible adsorption of the product onto the silica gel column.
-
-
Solution:
-
Purify Starting Materials: Using purified aldehydes can facilitate the purification process and improve yields.[4]
-
Optimize Synthesis: Ensure the reaction is monitored by UV-Vis or TLC to determine the optimal reaction time. Over-refluxing can lead to decomposition.
-
Acid/Base Extraction: A facile purification method leverages the basicity of the pyridyl groups.[3] Dissolve the crude product in an organic solvent like chloroform and extract it into an acidic aqueous solution (e.g., 1M HCl). The porphyrin will move to the aqueous phase, leaving behind less basic impurities. The aqueous layer can then be neutralized with a base (e.g., NaOH or NH4OH) to precipitate the purified porphyrin, which is then filtered, washed, and dried.
-
Column Deactivation: The acidic nature of silica gel can lead to product loss. Deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%) can help improve recovery.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure, solid this compound is a deep purple, crystalline solid. In solution (e.g., in chloroform or dichloromethane), it gives a vibrant purple solution.
Q2: What are the typical UV-Vis absorption maxima for this compound?
A2: In a neutral organic solvent like dichloromethane, this compound exhibits a strong Soret band around 418-420 nm and four weaker Q-bands in the region of 500-700 nm. The exact positions and intensities can be solvent-dependent.
Q3: What is the best solvent for dissolving this compound?
A3: It is soluble in chlorinated solvents like dichloromethane and chloroform, as well as in pyridine and acetic acid.[5] Its solubility in less polar solvents like hexanes or more polar solvents like methanol is limited.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
1H NMR Spectroscopy: A clean spectrum with sharp peaks and the correct integrations is a strong confirmation of purity. Key signals include the β-pyrrolic protons around 8.8 ppm, the pyridyl protons, and the inner N-H protons which typically appear upfield (around -2.8 ppm) due to the ring current effect.[4]
-
UV-Vis Spectroscopy: The spectrum should show the characteristic Soret and Q-bands with no significant shoulders or extraneous peaks.
-
Mass Spectrometry: To confirm the molecular weight (C40H26N8: 618.69 g/mol ).[6]
Section 3: Detailed Experimental Protocol & Data
Protocol: Column Chromatography Purification
This protocol describes a standard method for purifying this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Chromatography column
-
Cotton or glass wool
-
Sand
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in DCM and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Add another layer of sand on top of the silica bed.
-
Elute the column with DCM until the bed is stable and the solvent level is just above the top sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude porphyrin in a minimal amount of DCM.
-
Add a small amount of silica gel (approximately twice the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, purple powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with 100% DCM. Unreacted aldehydes and some non-polar impurities will elute first.
-
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient is:
-
100% DCM
-
1% MeOH in DCM
-
2% MeOH in DCM
-
Continue increasing the methanol percentage slowly (e.g., in 0.5-1% increments).
-
-
The desired purple band of this compound should begin to move down the column. Collect fractions and monitor them by TLC.
-
More polar impurities will remain on the column.
-
-
Fraction Analysis and Product Recovery:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Typical Characterization Data
| Technique | Parameter | Expected Result |
| UV-Vis (in DCM) | Soret Band (λmax) | ~419 nm |
| Q-Bands (λmax) | ~515, 550, 590, 647 nm | |
| 1H NMR (in CDCl3) | β-pyrrolic protons (s, 8H) | ~8.8 ppm |
| Pyridyl protons (m, 16H) | ~8.0-9.2 ppm | |
| N-H protons (s, 2H) | ~-2.8 ppm | |
| FT-IR (KBr pellet) | N-H stretch | ~3310 cm-1 |
| C=N, C=C stretches | ~1590 cm-1 | |
| Mass Spec (ESI+) | [M+H]+ | m/z 619.23 |
Section 4: Visual Workflow and Logic Diagrams
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
Diagram 2: Troubleshooting NMR Issues
This diagram provides a logical path for diagnosing and solving common NMR-related problems.
Caption: Troubleshooting guide for poor 1H NMR spectra.
References
Sources
- 1. digital.wpi.edu [digital.wpi.edu]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,10,15,20-Tetrakis-(4-pyridyl)-21,23H-porphine [porphyrin-laboratories.com]
- 6. meso-Tetra (3-pyridyl) porphine | [frontierspecialtychemicals.com]
- 7. orientjchem.org [orientjchem.org]
Preventing aggregation of Tetra(3-pyridyl)porphyrin in solution
Welcome to the technical support center for Tetra(3-pyridyl)porphyrin (T3PP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered when working with T3PP in solution, with a primary focus on preventing and reversing aggregation.
Introduction: Understanding T3PP Aggregation
This compound is a versatile synthetic porphyrin widely used in the development of metal-organic frameworks (MOFs), sensors, and as a photosensitizer.[1] However, its large, planar aromatic structure predisposes it to self-aggregation in solution, primarily through non-covalent π-π stacking interactions.[2] This aggregation can significantly alter the compound's photophysical properties, reduce its effective concentration, and inhibit its reactivity, leading to inconsistent and unreliable experimental results.[3]
This guide provides a comprehensive overview of the mechanisms behind T3PP aggregation and practical, validated protocols to maintain its monomeric state in solution.
Frequently Asked Questions (FAQs)
Q1: What is porphyrin aggregation and why is it a problem?
Porphyrin aggregation is the self-assembly of individual porphyrin molecules into larger, ordered structures. These aggregates are typically held together by weak intermolecular forces, most notably π-π stacking. Aggregation is problematic because it alters the electronic and photophysical properties of the porphyrin. For instance, aggregation can lead to significant shifts in the UV-vis absorption spectrum and often results in the quenching (reduction) of fluorescence.[4][5] In practical terms, an aggregated solution may not have the expected reactivity or spectroscopic response, leading to failed experiments.
Q2: How can I tell if my T3PP is aggregated?
The most common and accessible method is UV-vis spectroscopy. Monomeric T3PP in a non-coordinating solvent like chloroform exhibits a sharp and intense absorption peak, known as the Soret band, around 418 nm. When T3PP aggregates, this Soret band may broaden, decrease in intensity (hypochromicity), and shift to a longer wavelength (a red-shift or bathochromic shift), often to around 470 nm in acidic conditions, which is characteristic of J-aggregate formation.[6] Another indicator is a decrease in fluorescence intensity, as aggregation provides non-radiative decay pathways for the excited state.[7]
Q3: What are the main factors that cause T3PP to aggregate?
Several factors can induce or promote the aggregation of T3PP in solution:
-
High Concentration: As the concentration of T3PP increases, the likelihood of intermolecular interactions leading to aggregation also increases.[2]
-
Solvent Choice: T3PP is more prone to aggregation in non-coordinating and less polar solvents where π-π stacking is more favorable.
-
Low pH (Acidity): Protonation of the inner nitrogen atoms of the porphyrin core, which occurs in acidic conditions, can induce a conformational change that promotes aggregation.[2][8]
-
High Ionic Strength: In aqueous or partially aqueous solutions, high salt concentrations can screen repulsive charges between porphyrin molecules, facilitating aggregation.[9]
Q4: Which solvents are best for dissolving T3PP to avoid aggregation?
T3PP has good solubility in several common organic solvents. To minimize aggregation, it is best to use coordinating solvents that can interact with the porphyrin and disrupt π-π stacking.
| Solvent | Qualitative Solubility | Notes |
| Pyridine | High | Excellent choice for preventing aggregation due to its coordinating nature. |
| Dimethylformamide (DMF) | Good | A polar aprotic solvent that is effective in dissolving T3PP. |
| Dimethyl Sulfoxide (DMSO) | Good | Another effective polar aprotic solvent. |
| Chloroform (CHCl₃) | Moderate | T3PP is soluble, but aggregation can occur at higher concentrations.[10] |
| Dichloromethane (DCM) | Moderate | Similar to chloroform, useful for many applications but monitor for aggregation. |
This table provides general guidance. It is always recommended to perform small-scale solubility tests before preparing a large stock solution.
Troubleshooting Guide
This section provides structured guidance for specific problems you may encounter during your experiments with T3PP.
Problem 1: My T3PP has precipitated out of solution.
Symptoms: You observe solid particles in your vial or a general cloudiness in the solution.
Cause: This is a severe form of aggregation where the aggregates have become so large that they are no longer soluble in the solvent. This can be triggered by high concentration, a change in solvent composition (e.g., addition of an anti-solvent), or a significant change in pH or temperature.
Solution Workflow:
Caption: Workflow for redissolving precipitated T3PP.
Problem 2: The UV-vis spectrum of my T3PP solution looks unusual (broad or shifted Soret peak).
Symptoms: The Soret peak is not the expected sharp peak around 418 nm (in CHCl₃/DCM). It may be broader, less intense, or red-shifted.
Cause: This is a classic sign of J-aggregation.[6] Even if no precipitate is visible, the porphyrin is self-associating in solution.
Solution: Disaggregation by Pyridine Titration
Pyridine is an excellent coordinating ligand that can break up porphyrin aggregates by binding to the porphyrin's central region, sterically hindering the face-to-face stacking.
Protocol for Disaggregation:
-
Acquire a Baseline Spectrum: Take a UV-vis spectrum of your aggregated T3PP solution. Note the position and shape of the Soret band.
-
Prepare a Pyridine Solution: Use a dilute solution of pyridine in the same solvent as your T3PP solution (e.g., 10% v/v pyridine in chloroform).
-
Titrate with Pyridine: Add small aliquots (e.g., 1-5 µL) of the pyridine solution to your cuvette containing the T3PP solution.
-
Mix and Measure: After each addition, gently mix the solution and acquire a new UV-vis spectrum.
-
Observe Spectral Changes: You should observe a gradual blue-shift of the Soret peak from its aggregated position back towards the monomeric position (~418-420 nm). The peak should also become sharper and more intense.
-
Endpoint: Continue the titration until no further changes in the spectrum are observed. This indicates that the T3PP is fully disaggregated.
Problem 3: The fluorescence of my T3PP solution is very weak or absent.
Symptoms: When exciting the solution at the Soret band wavelength, you detect little to no fluorescence emission at the expected wavelengths (~650 nm and ~715 nm).
Cause Analysis Workflow:
Caption: Troubleshooting weak fluorescence in T3PP solutions.
Detailed Explanation:
-
Aggregation-Caused Quenching (ACQ): This is the most common reason for weak fluorescence. The formation of aggregates creates pathways for non-radiative de-excitation, effectively "turning off" fluorescence.[5]
-
Presence of Quenchers: Metalloporphyrins, particularly those with open-shell metal centers, can quench the fluorescence of free-base porphyrins.[11][12] If your T3PP is a starting material for a metallation reaction, any unreacted metal salt or newly formed metalloporphyrin can act as a quencher. Dissolved oxygen can also quench fluorescence.
-
Low pH: Highly acidic conditions can lead to the formation of the dicationic species of the porphyrin, which may have different fluorescence properties and is also prone to aggregation.[8]
Problem 4: My metallated T3PP precipitated after synthesis and workup.
Symptoms: You have successfully inserted a metal into the T3PP core, but upon neutralization or solvent change, the product has crashed out of solution.
Cause: The solubility of metalloporphyrins can be very different from their free-base precursors. The change in the electronic structure and coordination geometry upon metallation can lead to stronger intermolecular interactions and lower solubility in certain solvents. Neutralization of a reaction that was carried out in acid can also drastically reduce solubility.[13]
Solution Strategies:
-
Solvent Screening: Attempt to redissolve a small amount of the precipitate in a range of solvents, including DMF, DMSO, and pyridine.
-
Use of Coordinating Solvents: If the metalloporphyrin is intended for use in a non-coordinating solvent, consider preparing a concentrated stock solution in a coordinating solvent like pyridine and then diluting it into the final solvent immediately before use.
-
Avoid Full Neutralization (if possible): For some applications, it may be possible to work with the metalloporphyrin in a slightly acidic solution where it remains protonated and soluble.
-
Purification Considerations: During purification, be mindful of the solvents used. It may be necessary to perform chromatographic purification in a solvent system that maintains the solubility of the metallated product.[13]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Monomeric T3PP
This protocol describes the preparation of a ~1 mM stock solution of T3PP in chloroform with pyridine to ensure it remains in a monomeric state.
Materials:
-
This compound (T3PP)
-
Chloroform (CHCl₃), analytical grade
-
Pyridine, analytical grade
-
Volumetric flask
-
Sonicator
Procedure:
-
Weigh out the required amount of T3PP for your desired concentration (MW of T3PP is 618.69 g/mol ).[14]
-
Transfer the T3PP to a clean, dry volumetric flask.
-
Add a solvent mixture of 98% chloroform and 2% pyridine (v/v) to the flask, filling it to about half of the final volume.
-
Sonicate the flask for 5-10 minutes to aid dissolution.
-
Once the T3PP is fully dissolved, add the same solvent mixture to the flask until the final volume is reached.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Verify the monomeric state by acquiring a UV-vis spectrum. You should observe a sharp Soret peak around 418-420 nm.
Protocol 2: Monitoring T3PP Aggregation by UV-vis Spectroscopy
This protocol allows you to intentionally induce and observe the aggregation of T3PP by adding acid.
Materials:
-
A stock solution of monomeric T3PP in chloroform (e.g., 10 µM).
-
A dilute solution of an acid (e.g., 0.1 M HCl in a non-aqueous solvent or trifluoroacetic acid).
-
UV-vis spectrophotometer and quartz cuvettes.
Procedure:
-
Place 3 mL of the monomeric T3PP stock solution into a quartz cuvette.
-
Record the initial UV-vis spectrum (350-750 nm). Note the sharp Soret peak of the monomer.
-
Add a small aliquot (e.g., 1 µL) of the acid solution to the cuvette.
-
Gently mix the solution by capping and inverting the cuvette.
-
Record the UV-vis spectrum again.
-
Observe the changes in the Soret band. With increasing acidity, you will likely first see a shift corresponding to the protonated monomer, followed by a significant red-shift and broadening as J-aggregates form.[6]
-
Repeat steps 3-6 to observe the progression of aggregation.
References
- BenchChem. (2025).
- Olson, K. R., et al. (n.d.). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes.
- Semantic Scholar. (n.d.). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes.
- Stefanelli, M., et al. (n.d.).
- ResearchGate. (n.d.). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes | Request PDF.
- Silva, S., et al. (n.d.).
- Long, B., et al. (2008).
- Kitaoka, S., et al. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Publishing.
- RSC Publishing. (n.d.).
- Zakavi, S., et al. (2015). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins.
- Rahimi, R., et al. (n.d.). Investigation of Tetra(p-carboxyphenyl)
- Lindsey, J. S., et al. (2007). Synthesis of meso-Extended Tetraaryl Porphyrins. PMC.
- Adler, A. D., et al. (n.d.). Preparation of metalloporphyrins.
- Kitaoka, S., et al. (2025). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids | Request PDF.
- Zakavi, S., et al. (2015). (PDF) Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins.
- Maji, M., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega.
- Kano, K., et al. (1996). Aggregation of Tetraaryl-Substituted Porphyrins in Homogeneous Solution. The Journal of Physical Chemistry.
- Maji, M., et al. (2021). Large-Scale Green Synthesis of Porphyrins. PMC.
- Dittami, J. P. (n.d.). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI.
- Lee, J., et al. (2020). Precious metal recovery from electronic waste by a porous porphyrin polymer.
- Teixeira, V., et al. (2024). 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. MDPI.
- Lindsey, J. S., et al. (2007). Synthesis of meso-Extended Tetraaryl Porphyrins. PMC.
- Rahimi, R., et al. (n.d.). Investigation of Tetra(p-carboxyphenyl)
- Frontier Specialty Chemicals. (n.d.). meso-Tetra (3-pyridyl) porphine.
- Liu, Q., et al. (2018). Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles. MDPI.
- Gopal, P., et al. (2019). UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl)
- van der Eng, F. W., et al. (2010). Dilution-Induced Self-Assembly of Porphyrin Aggregates: A Consequence of Coupled Equilibria**. Radboud Repository.
- MedKoo. (n.d.). meso-Tetra (3-pyridyl) porphine | CAS# 40882-83-5 | Synthetic porphyrin.
- Frontier Specialty Chemicals. (n.d.). meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride.
- Luguya, R., et al. (2025). Improved Protocols for the Synthesis and Halogenation of Sterically Hindered Metalloporphyrins.
- Eskelsen, J. R., et al. (n.d.). Fig. S2 UV-Visible spectra of 10 uM total porphyrin concentration...
- Elemans, J. A., et al. (2024). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Central Science.
- Rai, A., et al. (n.d.). Aggregation of a model porphyrin within poly(ethylene glycol) (PEG): Effect of water, PEG molecular weight, ionic liquids, salts, and temperature | Request PDF.
- Elemans, J. A., et al. (n.d.). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. PubMed Central.
- Oleksiak, D., et al. (n.d.). Adsorption of meso-tetra(3-pyridyl)porphyrin on InP/ZnS colloidal quantum dots.
- Frontier Specialty Chemicals. (n.d.). meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride.
- Frontier Specialty Chemicals. (n.d.). Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride.
- Chem-Impex. (n.d.). 5,10,15,20-(tétra-3-pyridyl)porphyrine.
- S, A. A., et al. (n.d.).
Sources
- 1. meso-Tetra (3-pyridyl) porphine | [frontierspecialtychemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. digital.wpi.edu [digital.wpi.edu]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the Stability of Tetra(3-pyridyl)porphyrin Metal Complexes
Welcome to the technical support center for Tetra(3-pyridyl)porphyrin (T3PyP) metal complexes. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance the stability of your T3PyP complexes effectively. This document is structured to help you diagnose issues, understand the causative factors, and implement robust solutions in your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of T3PyP metal complexes.
Q1: My T3PyP metal complex solution is changing color over time. What is the likely cause?
A color change, particularly a shift in the Soret band (the intense absorption peak around 420-450 nm) in the UV-Vis spectrum, typically indicates a change in the porphyrin's electronic environment. The two most common causes are:
-
Demetalation: The metal ion is being lost from the porphyrin core, often reverting to the free-base porphyrin (H₂T3PyP). This is common in acidic conditions.[1][2]
-
Aggregation: Porphyrin molecules are stacking together (π-π stacking), which alters their electronic absorption properties.[3][4] This can be influenced by concentration, solvent, and temperature.
Q2: I'm observing a gradual decrease in my UV-Vis absorbance signal during a photochemistry experiment. What's happening?
This is a classic sign of photodecomposition or photobleaching . The high-energy input from a light source can induce chemical reactions that destroy the porphyrin's conjugated macrocycle. The stability of the complex against photodegradation is highly dependent on the central metal ion and the surrounding solvent environment.
Q3: Why is my complex precipitating out of solution, even at low concentrations?
Unexpected precipitation is often a result of extensive aggregation. While π-π stacking is a common cause, the pyridyl nitrogen atoms of T3PyP can also coordinate to the metal centers of adjacent molecules, forming coordination polymers or large, insoluble supramolecular assemblies.[5] This is particularly prevalent in non-coordinating solvents where the axial positions of the central metal are available for intermolecular interactions.
Q4: Which metal ions form the most stable complexes with T3PyP?
Generally, the stability of metalloporphyrins follows the Irving-Williams series. Small, highly charged ions with high ligand field stabilization energies tend to form more stable complexes. For T3PyP, metals like Ni(II), Cu(II), and Co(II) are significantly more stable and resistant to demetalation than more labile ions like Zn(II) or Mg(II).[1][6]
Q5: How does the choice of solvent impact the stability of my T3PyP complex?
Solvent choice is critical. It influences stability in several ways:
-
Polarity and Solubility: The solvent must be able to dissolve the complex to prevent aggregation-induced precipitation.
-
Coordinating Ability: Coordinating solvents (e.g., DMSO, pyridine, DMF) can bind to the axial sites of the central metal. This can prevent intermolecular coordination and subsequent aggregation.[7]
-
Acidity/Basicity: Protic or acidic solvents can facilitate demetalation.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and resolving specific stability challenges.
Guide 1: Diagnosing and Preventing Demetalation
Demetalation is the loss of the central metal ion, a frequent issue when working with labile metals or under acidic conditions.
Symptoms:
-
A shift in the UV-Vis spectrum. The sharp Soret band of the metalloporphyrin is replaced by the more complex, multi-banded spectrum of the free-base porphyrin.
-
A change in fluorescence. For example, many zinc porphyrins are fluorescent, while the corresponding free-base porphyrin has a different emission profile.
-
Inconsistent results in catalytic or binding studies, as the active species is being depleted.
Root Cause Analysis: The mechanism of demetalation is typically acid-promoted. Protons attack the nitrogen atoms of the porphyrin core, distorting the macrocycle and facilitating the release of the metal ion.[8] The rate of demetalation is dependent on the acid concentration, the nature of the metal ion, and the solvent.[1] Electron-withdrawing groups on the porphyrin can slow demetalation, while more electron-rich systems may be more susceptible.
Caption: Troubleshooting workflow for suspected demetalation.
Protocol 1: pH Stability Screening
This protocol helps determine the optimal pH range for your complex.
-
Prepare Stock Solutions: Create a concentrated stock solution of your T3PyP complex in a suitable organic solvent (e.g., DMSO). Prepare a series of aqueous buffers with pH values ranging from 4 to 9.
-
Dilution: In separate, transparent vials, dilute an aliquot of the porphyrin stock solution into each buffer to achieve your final working concentration. Ensure the final percentage of organic solvent is consistent across all samples and is kept to a minimum (<1-5%).
-
Incubation: Store the vials under controlled temperature and protected from light.
-
Monitoring: At regular time intervals (e.g., 0, 1, 4, 8, 24 hours), acquire a UV-Vis spectrum for each sample.
-
Analysis: Plot the absorbance of the metalloporphyrin's Soret band peak versus time for each pH. A stable pH will show a horizontal line, while demetalation will result in a decaying curve.
Guide 2: Managing and Controlling Aggregation
Aggregation can reduce solubility, alter photophysical properties, and inhibit reactivity by making the active sites inaccessible.[4][9]
Symptoms:
-
Broadening or splitting of the Soret band in the UV-Vis spectrum. A red-shift (to longer wavelengths) suggests J-aggregation (stair-step), while a blue-shift (to shorter wavelengths) suggests H-aggregation (face-to-face).[4][9]
-
Deviations from the Beer-Lambert law (i.e., a non-linear relationship between concentration and absorbance).
-
Visible turbidity or precipitation in the solution.[3]
-
Broadening of signals in the ¹H NMR spectrum.
Root Cause Analysis: Aggregation is driven by non-covalent interactions. For T3PyP, two primary mechanisms exist:
-
π-π Stacking: The large, flat aromatic surfaces of the porphyrin macrocycles have a strong tendency to stack on top of each other. This is favored in polar, non-coordinating solvents that do not effectively solvate the macrocycle.
-
Axial Coordination: In non-coordinating solvents, the metal center of one porphyrin can be coordinated by a peripheral pyridyl group of a neighboring porphyrin, leading to the formation of extended chains or networks.[5]
Caption: Core intrinsic and extrinsic factors governing stability.
Protocol 2: Mitigating Aggregation with Solvents and Axial Ligands
-
Solvent Screening: Test the solubility and stability of your complex in a range of solvents with varying properties.
-
Non-coordinating: Toluene, Chloroform, Dichloromethane.
-
Coordinating: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Rationale: Coordinating solvents can occupy the axial positions of the metal, preventing intermolecular coordination and often improving solubility.[7]
-
-
Introduction of an Axial Ligand: If working in a non-coordinating solvent is necessary, add a small amount of a competing coordinating ligand.
-
Example: For a zinc T3PyP complex in chloroform, add a few equivalents of pyridine.
-
Mechanism: The pyridine will preferentially bind to the zinc axial sites, breaking up any intermolecular pyridyl-zinc coordination and disaggregating the complex. The effect of axial ligands on porphyrin electronic spectra is well-documented.[10]
-
-
Concentration Control: Work at the lowest concentration that is feasible for your application. Aggregation is a concentration-dependent phenomenon. Perform a concentration-dependent UV-Vis study to identify the concentration threshold where aggregation begins (indicated by spectral changes).
Table 1: Solvent Properties and Their Impact on Stability
| Solvent | Polarity | Coordinating Ability | Typical Impact on T3PyP Complexes |
| Toluene | Low | None | High risk of aggregation via both π-π stacking and axial coordination. |
| Chloroform | Medium | Low | Moderate risk of aggregation. Good for initial synthesis. |
| THF | Medium | Medium | Reduces aggregation by coordinating to the metal center. |
| DMF | High | High | Generally good for preventing aggregation, but can be reactive. |
| DMSO | High | High | Excellent at preventing aggregation, but can be difficult to remove. |
| Pyridine | High | Very High | Acts as both a solvent and a strong axial ligand, effectively preventing aggregation. |
Guide 3: Assessing and Improving Photostability
For applications in photodynamic therapy, catalysis, or sensing, understanding and ensuring photostability is paramount.
Symptoms:
-
A progressive and irreversible decrease in the intensity of absorption bands (Soret and Q-bands) upon exposure to light.
-
Loss of fluorescence intensity.
-
Formation of new peaks in HPLC or mass spectrometry analysis, indicating degradation products.
Root Cause Analysis: The excited state of the metalloporphyrin can react with oxygen or other species in solution, leading to oxidative degradation of the macrocycle. The central metal plays a key role; some metals can open non-radiative decay pathways that quickly return the molecule to the ground state, enhancing photostability.[11] For instance, Ni(II) porphyrins are known for their rapid excited-state decay and are generally more photostable than their free-base or zinc counterparts.
Protocol 3: Standardized Photostability Testing
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[12][13]
-
Sample Preparation: Prepare two identical solutions of your T3PyP complex in the desired solvent system. Prepare a "dark control" by wrapping one vial completely in aluminum foil.
-
Light Source: Place both the sample and the dark control in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV light.
-
Exposure: Expose the samples to a controlled illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
Analysis: After the exposure period, compare the UV-Vis spectrum of the exposed sample to that of the dark control.
-
Quantification: The percentage of photodegradation can be calculated as: % Degradation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs is the absorbance at the Soret band maximum.
-
Interpretation: A significant difference (>5-10%) between the sample and the dark control indicates photolability. If the complex is photolabile, consider using a more robust metal ion (e.g., Ni(II), Pd(II)) or incorporating photostabilizing agents into the formulation if the application allows.
References
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Dwight, W. M. (1975). The stability of porphyrin and metalloporphyrin molecular complexes in solution. PubMed. Available at: [Link]
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Kavitha, V., & Ramesh, R. (2013). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. International Journal of ChemTech Research. Available at: [Link]
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Fukuzumi, S., et al. (2012). Effect of the Axial Ligand on the Reactivity of the Oxoiron(IV) Porphyrin π-Cation Radical Complex: Higher Stabilization of the Product State Relative to the Reactant State. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Takai, A., et al. (2010). Photodynamics in stable complexes composed of a zinc porphyrin tripod and pyridyl porphyrins assembled by multiple coordination bonds. Physical Chemistry Chemical Physics. Available at: [Link]
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Pápai, M., et al. (2024). Effects of Temperature, Axial Ligand, and Photoexcitation on the Structure and Spin-State of Nickel(II) Complexes with Water-Soluble 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin. PMC - PubMed Central. Available at: [Link]
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Shi, Q., et al. (2017). Experimental and computational study of the axial interaction of a nickel porphyrin with different basic ligands. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Miller, J. R., & Dorough, G. D. (1952). The influence of axial ligands on metalloporphyrin visible absorption spectra. Complexes of tetraphenylporphinatozinc. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Pratiwi, R., Ibrahim, S., & Tjahjono, D. H. (2020). Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. FAO AGRIS. Available at: [Link]
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Pratiwi, R., Ibrahim, S., & Tjahjono, D. H. (2020). Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. ResearchGate. Available at: [Link]
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Gash, C. K., et al. (2011). Demetallation of meso-substituted porphyrins. World Scientific Publishing. Available at: [Link]
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Hötger, D., et al. (2019). Stability of metallo-porphyrin networks under oxygen reduction and evolution conditions in alkaline media. RSC Publishing. Available at: [Link]
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Fleischer, E. B. (1963). α,β,γ,δ-Tetra-(4-pyridyl)-porphine and Some of its Metal Complexes. Inorganic Chemistry. Available at: [Link]
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Pratiwi, R., et al. (2020). Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. Semantic Scholar. Available at: [Link]
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Busby, M. (2008). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. Available at: [Link]
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Lindsey, J. S., et al. (2006). Synthesis of meso-Extended Tetraaryl Porphyrins. PMC - NIH. Available at: [Link]
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Lipstman, S., & Goldberg, I. (2010). Supramolecular Crystal Chemistry of this compound. 2. Two- and Three-Dimensional Coordination Networks with Cobalt and Cadmium Ions. ACS Publications. Available at: [Link]
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Indri, A. (2014). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI. Available at: [Link]
-
Grumelli, D., et al. (2011). Coordination and Metalation Bifunctionality of Cu with 5,10,15,20-Tetra(4-pyridyl)porphyrin: Toward a Mixed-Valence Two-Dimensional Coordination Network. Journal of the American Chemical Society. Available at: [Link]
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Murakami, K., et al. (2013). Easy Demetalation of Porphyrins. ChemistryViews. Available at: [Link]
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Gutzler, R., et al. (2020). Ranking the Stability of Transition Metal Complexes by On-Surface Atom Exchange. ResearchGate. Available at: [Link]
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Murakami, K., et al. (2013). Demetalation of Metal Porphyrins via Magnesium Porphyrins by Reaction with Grignard Reagents. ResearchGate. Available at: [Link]
-
Samanta, S. K., et al. (2018). Pt(ii)-coordinated tricomponent self-assemblies of tetrapyridyl porphyrin and dicarboxylate ligands: are they 3D prisms or 2D bow-ties? PMC - NIH. Available at: [Link]
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Can, F. T., et al. (2023). Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics. MDPI. Available at: [Link]
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Fagadar-Cosma, E. (2007). ¹H-NMR Spectrum of TPyP in CDCl₃. ResearchGate. Available at: [Link]
-
de Freitas, R. F., et al. (2017). meso-Tetra-(4-pyridyl)porphyrin/palladium(ii) complexes as anticancer agents. Dalton Transactions (RSC Publishing). Available at: [Link]
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V'yugin, A. I., et al. (2015). Solubility of Tetra(pyrid-3- and 4-yl)porphines and Their Complexes with d-Metals in Chloroform and Ethanol. ResearchGate. Available at: [Link]
-
de Paula, J. C., et al. (2011). Perhalogenated 2-pyridylporphyrin complexes: Synthesis, self-coordinating aggregation properties, and catalytic studies. ResearchGate. Available at: [Link]
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van der Veen, R. M., et al. (2011). Location and Aggregation Behaviour of Tetra-aryl-porphyrins in Dioctadecyldimethylammonium Chloride Vesicles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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Costentin, C., et al. (2018). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. PubMed Central. Available at: [Link]
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Costentin, C., et al. (2018). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Central Science. Available at: [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
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EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
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Rydberg, P., & Ryde, U. (2006). Reaction mechanism of porphyrin metallation studied by theoretical methods. PubMed. Available at: [Link]
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Technical Support Center: Optimization of Tetra(3-pyridyl)porphyrin Film Deposition for Sensors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tetra(3-pyridyl)porphyrin (T3PyP) film deposition. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the fabrication of T3PyP-based sensors. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve high-quality, reproducible films for your sensing applications.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong foundation for your experimental work.
Q1: What is this compound (T3PyP) and why is it a promising material for sensors?
A1: this compound is a synthetic porphyrin molecule featuring four pyridyl groups attached at the meso positions of the porphyrin core. This structure is highly advantageous for sensor applications due to several key properties:
-
Rich π-electron System: The extensive conjugated π-electron system in the porphyrin macrocycle is sensitive to external stimuli, leading to distinct changes in its optical and electronic properties upon interaction with analytes.[1]
-
Coordination Sites: The nitrogen atoms on the pyridyl groups and within the porphyrin core can act as coordination sites for metal ions or as hydrogen bond acceptors for various molecules.[2]
-
Versatile Functionalization: The peripheral pyridyl groups allow for straightforward chemical modification and self-assembly, enabling the creation of tailored sensor surfaces.[3]
-
Chemical and Thermal Stability: Porphyrins generally exhibit excellent stability, which is crucial for the development of robust and reliable sensing devices.[1][4]
These properties make T3PyP an ideal candidate for detecting a wide range of analytes, including volatile organic compounds (VOCs), metal ions, and various gases like HCl and NH3.[1][5][6]
Q2: What are the most common methods for depositing T3PyP films?
A2: The choice of deposition method is critical as it directly influences the film's morphology, thickness, and uniformity, which in turn affect sensor performance. Common techniques include:
-
Spin-Coating: A widely used solution-based method that produces highly uniform thin films by spinning a substrate at high speed.[7][8] It offers excellent control over film thickness by adjusting spin speed and solution concentration.[9]
-
Drop-Casting/Dip-Coating: Simpler solution-based methods where a solution is dropped or a substrate is dipped into the solution. While less uniform than spin-coating, the "dip-dry" method has been shown to be a simple and effective way to prepare T3PyP films for gas sensing.[1][6]
-
Physical Vapor Deposition (PVD): This vacuum-based technique involves sublimating the porphyrin material, which then condenses onto the substrate. PVD produces highly uniform and pure films with excellent thickness control and can result in sensors with higher sensitivity and faster response times compared to spin-coated films.[7][10]
-
Langmuir-Blodgett (LB) / Langmuir-Schaefer (LS): These techniques allow for the creation of highly ordered, molecularly thin films (monolayers or multilayers) by transferring molecules from an air-water interface to a solid substrate.[5][7]
-
Electrochemical Deposition: This method is used to form films on conductive substrates by applying an electrical potential to a solution containing the porphyrin, enabling direct control over film growth.[11][12]
Q3: How does the choice of solvent affect T3PyP film quality?
A3: The solvent is a critical parameter in solution-based deposition techniques. It not only needs to dissolve the T3PyP but also influences the final film morphology. Key considerations include:
-
Solubility: T3PyP requires polar organic solvents for good solubility.
-
Evaporation Rate: A solvent with a very high evaporation rate can lead to non-uniform films with defects like the "coffee ring" effect. Slower evaporation allows more time for the molecules to arrange into a uniform layer.
-
Solvent-Molecule Interactions: The solvent can influence the degree of molecular aggregation (formation of J- or H-aggregates) in the solution, which can then be transferred to the solid film, affecting its photophysical properties.[13][14]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Chloroform (CHCl₃) | 61.2 | 4.81 | Common solvent, good solubility. Fast evaporation may require a controlled environment. |
| Dichloromethane (DCM) | 39.6 | 9.08 | High solubility, but very volatile. Can lead to rougher films with larger particles.[11] |
| Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, promotes uniform films. Can be difficult to fully remove from the final film. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very high boiling point, excellent for smooth films but requires vacuum annealing for removal.[11] |
Q4: What substrates are compatible with T3PyP film deposition?
A4: T3PyP can be deposited on a variety of substrates. The choice depends on the final sensor's transduction mechanism (e.g., optical or electrical).
-
Glass and Quartz: Ideal for optical sensors due to their transparency.[6]
-
Silicon (with native oxide): A standard in semiconductor fabrication, suitable for creating electronic sensors.
-
Indium Tin Oxide (ITO) coated glass: Used for applications requiring a transparent and conductive substrate.[15]
-
Gold (Au): Often used for sensors based on Surface Plasmon Resonance (SPR) or for electrodes in chemiresistive sensors.[5][12]
-
Flexible Substrates: Polymers like PET or Kapton can be used for developing flexible or wearable sensors.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Film Uniformity (e.g., "Coffee Rings", Streaks, Haze)
Q: My spin-coated T3PyP film is not uniform. I see a thick ring at the edge and streaks across the surface. What's causing this and how can I fix it?
A: This is a classic issue in spin-coating, often caused by premature drying of the solvent and improper fluid dynamics.
Causality: The "coffee ring" effect occurs when the solvent evaporates faster at the edge of the puddle, leading to an outward capillary flow that deposits more material at the periphery. Streaks are often caused by particles or by an uneven initial spread of the solution.
Solutions:
-
Optimize Spin Speed and Acceleration: A multi-step process is often best. Start with a low speed (e.g., 500 rpm) to allow the solution to spread evenly across the substrate (the "spread cycle"), then ramp up to a higher speed (1500-4000 rpm) to achieve the desired thickness (the "thinning cycle").[8] In general, higher spin speeds lead to thinner films.[9][16]
-
Use a Higher Boiling Point Solvent: Switching from a volatile solvent like DCM to one like Chloroform or DMF will slow down evaporation, giving the film more time to level out before it solidifies.
-
Implement a Dynamic Dispense: Instead of dispensing the solution onto a static substrate, dispense it while the substrate is already rotating at a low speed (e.g., 500 rpm).[8] This pre-wets the surface and promotes a more uniform initial layer.
-
Control the Environment: Perform spin-coating in an environment with controlled humidity and temperature. A solvent-saturated atmosphere (e.g., by placing solvent-soaked swabs inside the coater bowl) can significantly slow evaporation and improve uniformity.
Workflow: Optimized Spin-Coating Protocol
Caption: Optimized workflow for uniform T3PyP film deposition.
Issue 2: Poor Adhesion and Film Delamination
Q: After deposition and drying, my T3PyP film peels or flakes off the substrate easily. How can I improve the adhesion?
A: Poor adhesion is a common failure mode that originates at the film-substrate interface. It can be caused by surface contamination, low surface energy of the substrate, or high internal stress within the film.[17][18]
Causality: For a film to adhere well, there must be strong intermolecular forces (van der Waals, hydrogen bonding, or covalent bonding) between the film and the substrate. Contaminants create a weak boundary layer that prevents intimate contact.[18][19]
Solutions:
-
Rigorous Substrate Cleaning: This is the most critical step. A multi-step cleaning protocol is recommended:
-
Sonication in a sequence of solvents (e.g., acetone, then isopropanol) to remove organic residues.[20]
-
Drying with a nitrogen gun.
-
UV-Ozone or Oxygen Plasma treatment immediately before deposition. This not only removes final traces of organic contaminants but also increases the surface energy of the substrate, promoting better wetting and adhesion.[20]
-
-
Use an Adhesion-Promoting Layer: For particularly difficult substrates, depositing a very thin (2-5 nm) layer of a material like titanium (Ti) or chromium (Cr) can dramatically improve the adhesion of the subsequent T3PyP film.[20]
-
Surface Functionalization: For oxide substrates like glass or SiO₂, you can use silanizing agents (e.g., (3-aminopropyl)triethoxysilane, APTES). The silane covalently bonds to the substrate's hydroxyl groups, presenting a new surface (e.g., an amine-terminated one) that can interact more strongly with the T3PyP molecules.
-
Post-Deposition Annealing: Gently heating the film after deposition (thermal annealing) can relieve internal stress and promote stronger interfacial bonding.[19] However, be mindful that annealing can also change the film's morphology and molecular aggregation state.[21]
Issue 3: Inconsistent Sensor Response and Poor Reproducibility
Q: I've fabricated several sensors using the same protocol, but their sensitivity and response times vary significantly. What could be the cause?
A: Poor reproducibility is often linked to subtle, uncontrolled variations in film properties, specifically thickness, morphology, and the aggregation state of the porphyrin molecules.[14]
Causality: Sensor response is directly tied to the number of available active sites and the efficiency of analyte interaction. Variations in film thickness change the number of sensing molecules, while different morphologies (e.g., amorphous vs. crystalline, J- vs. H-aggregates) present different surface areas and binding energies for the analyte.[14][22]
Solutions:
-
Strict Parameter Control: Maintain tight control over all deposition parameters:
-
Solution: Use a freshly prepared solution of a precisely known concentration for each run. Porphyrin solutions can aggregate over time.[13]
-
Volume: Use a calibrated micropipette to dispense the exact same volume of solution each time.
-
Spin-Coater: Ensure the spin-coater's speed and acceleration are calibrated and consistent.
-
-
Environmental Control: As mentioned before, ambient temperature and humidity can affect solvent evaporation rates, leading to different film structures. Working in a controlled environment like a glovebox is ideal.
-
Characterize Every Batch: Do not assume identical parameters yield identical films. Routinely characterize a representative sample from each batch using techniques like:
-
UV-Vis Spectroscopy: To check for changes in the Soret and Q-bands, which indicate differences in aggregation.[22]
-
Atomic Force Microscopy (AFM): To quantify surface roughness and visualize morphology.
-
Ellipsometry or Profilometry: To accurately measure film thickness.
-
-
Thermal Annealing Protocol: If you use annealing, ensure the temperature ramp rates, final temperature, and duration are identical for all samples, as this process strongly influences molecular arrangement.[21]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting T3PyP film deposition.
References
- Boscher, N. D., Bengasi, G., & Heinze, K. (2021). Chemical Vapor Deposition of Porphyrins. In H. Lang & T. Rueffer (Eds.), Applications of Porphyrinoids as Functional Materials (Ch. 5, pp. 121-148). The Royal Society of Chemistry.
- Bussetti, G., et al. (2014). Probing Two-Dimensional vs Three-Dimensional Molecular Aggregation in Metal-Free Tetraphenylporphyrin Thin Films by Optical Anisotropy. The Journal of Physical Chemistry C, 118(29), 15735–15744.
- Erbakan, F., et al. (n.d.). Porphyrin Langmuir-Blodgett Thin Film for Organic Vapor Detection. David Publishing.
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Kozlov, A. V., et al. (2018). Influence of deposition condition on semiconductor properties of polyporphyrin films. ResearchGate. [Link]
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D'Souza, F., & Kadish, K. M. (Eds.). (2016). Porphyrinoids for Chemical Sensor Applications. ACS Publications. [Link]
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Brylev, K. A., et al. (2022). Phthalocyanine and Porphyrin Derivatives and Their Hybrid Materials in Optical Sensors Based on the Phenomenon of Surface Plasmon Resonance. MDPI. [Link]
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Royal Society of Chemistry. (2021). Chemical Vapor Deposition of Porphyrins. Applications of Porphyrinoids as Functional Materials. [Link]
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de la Torre, G., et al. (1998). Synthesis and Third-harmonic Generation in Thin Films of Tetrapyridinoporphyrazines: Effect of Molecular Aggregation. ResearchGate. [Link]
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MDPI. (2023). Porphyrin-Based MOF Thin Film on Transparent Conducting Oxide: Investigation of Growth, Porosity and Photoelectrochemical Properties. [Link]
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OSTI.GOV. (1993). Porphyrin based self-assembled monolayer thin films. Synthesis and characterization. [Link]
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ResearchGate. (n.d.). 1 H-NMR Spectrum of TPyP in CDCl 3. [Link]
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Koifman, O. I., et al. (2022). SPECTRAL PROPERTIES OF PHOTOSENSITIZERS BASED ON TETRA(PYRIDIN-3-YL)PORPHINE AND ITS REDUCED FORMS IN SOLUTIONS AND THIN FILMS. ResearchGate. [Link]
-
Shekhah, O., et al. (2017). The Growth of Photoactive Porphyrin-Based MOF Thin Films Using the Liquid-Phase Epitaxy Approach and Their Optoelectronic Properties. National Institutes of Health. [Link]
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Dongol, M., et al. (2015). Structural and optical characterizations of Ni (II) tetraphenyl porphyrin thin films. ResearchGate. [Link]
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IEEE. (n.d.). P1.3.7 Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. [Link]
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Brewer Science. (n.d.). Spin Coating Theory. [Link]
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Grishin, M. S., et al. (2018). Aggregation State of Tetraphenylporphyrin Derivatives in Polymer Films Based on Poly-N-Vinylpyrrolidone. ResearchGate. [Link]
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University of Limerick. (2020). Porphyrin based metal-organic framework films: nucleation and growth. [Link]
-
AMA Science. (n.d.). Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. [Link]
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Mattox, D. M. (1966). Interface Formation and the Adhesion of Deposited Thin Films. DTIC. [Link]
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Alentov, A., et al. (2021). Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes. PubMed. [Link]
-
Bussetti, G., et al. (2014). Probing Two-Dimensional vs Three-Dimensional Molecular Aggregation in Metal-Free Tetraphenylporphyrin Thin Films by Optical Anisotropy. ResearchGate. [Link]
-
Carey, A.-M., et al. (2019). Effect of thermal annealing on aggregation of a squaraine thin film. [Link]
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Ammon, M., et al. (2020). Adsorption and self-assembly of porphyrins on ultrathin CoO films on Ir(100). Beilstein Journal of Nanotechnology, 11, 1516–1524. [Link]
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Unichem. (2023). Adhesion to Difficult Substrates: Theories, Failures & Solutions. [Link]
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ResearchGate. (2019). I have made thin films but adhesion of these films are not good, Kindly suggest me how to increase adhesion of films by DC magnetron sputtering? [Link]
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RWTH Publications. (n.d.). Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films. [Link]
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MDPI. (2023). Exploring Deposition Techniques and Supramolecular Arrangement in Thin Films for Sensor Applications. [Link]
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Wikipedia. (n.d.). Metal–organic framework. [Link]
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Martyanova, E. G., et al. (2022). Adsorption of meso-tetra(3-pyridyl)porphyrin on InP/ZnS colloidal quantum dots. Journal of Nanoparticle Research, 24(7), 136. [Link]
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ResearchGate. (n.d.). P1.3.7 Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. [Link]
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The Influence of Spin Coating Speed on the Optical Properties of P3HT Thin Film. (n.d.). [Link]
-
Moorfield Nanotechnology. (n.d.). Substrate adhesion of sputtered films. [Link]
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Alentov, A., et al. (2021). Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes. MDPI. [Link]
-
MDPI. (2022). Challenges in Design and Fabrication of Flexible/Stretchable Carbon- and Textile-Based Wearable Sensors for Health Monitoring: A Critical Review. [Link]
-
MDPI. (2022). 3D Printed Integrated Sensors: From Fabrication to Applications—A Review. [Link]
-
MDPI. (2023). Design, Fabrication, and Application of Large-Area Flexible Pressure and Strain Sensor Arrays: A Review. [Link]
-
ResearchGate. (2018). Solvent-Regulated Biomorphs from the Intense π,π-Mediated Assemblies of Tetracenequinone Fused Porphyrin. [Link]
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Technical Support Center: Metalation of Tetra(3-pyridyl)porphyrin
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of metallated tetra(3-pyridyl)porphyrins (M-T(3)PyP). The unique properties of the pyridyl groups in T(3)PyP introduce specific challenges and opportunities in metal insertion reactions. This document provides in-depth troubleshooting strategies and frequently asked questions to navigate these complexities, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Common Issues in T(3)PyP Metalation
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Low or No Yield of the Desired Metalloporphyrin
Question: My reaction shows a very low conversion to the metalloporphyrin, or in some cases, no reaction at all, as indicated by UV-Vis spectroscopy. What are the likely causes and how can I resolve this?
Answer:
Low or non-existent yields in T(3)PyP metalation reactions are a common issue stemming from several factors, primarily related to reaction kinetics and reactant solubility. The insertion of a metal ion into the porphyrin macrocycle has a significant kinetic barrier, largely due to the required distortion of the planar porphyrin ring to accommodate the incoming metal ion.[1][2]
Potential Causes & Solutions:
-
Inadequate Solvent System: The choice of solvent is critical. A primary challenge is ensuring the mutual solubility of the free-base porphyrin and the metal salt under reactive conditions.[3] T(3)PyP has moderate polarity, while metal salts can range from highly polar to organo-soluble.
-
Solution: Dimethylformamide (DMF) is a widely used and effective solvent as it can dissolve a variety of porphyrins and metal salts, facilitating their interaction at elevated temperatures.[3] Chloroform or dichloromethane can also be used, particularly with more organo-soluble metal salts like metal acetates. For a greener approach, a method using an aqueous HCl solution has been reported, which protonates the pyridyl nitrogens to increase water solubility.[4]
-
-
Insufficient Reaction Temperature or Time: Porphyrin metalation is often a slow process at room temperature.[1][5]
-
Solution: Most T(3)PyP metalations require heating. Refluxing in DMF (boiling point ~153°C) is a common strategy. Reaction times can vary from a few hours to over 24 hours depending on the metal.[4] It is crucial to monitor the reaction progress using UV-Vis spectroscopy.
-
-
Incorrect Choice of Metal Salt: The counter-ion of the metal salt can significantly influence its reactivity.
-
Presence of Impurities in the Starting T(3)PyP: The synthesis of T(3)PyP can produce impurities such as porphyrinogen, which can interfere with the metalation process.[7]
-
Solution: Ensure the purity of your T(3)PyP before starting the metalation. A simplified purification method for tetra(pyridyl)porphyrins involves utilizing the basicity of the pyridyl substituents for selective extraction.[7]
-
Experimental Protocol: General Metalation of T(3)PyP in DMF
-
In a round-bottom flask equipped with a reflux condenser, dissolve the T(3)PyP (1 equivalent) in a minimal amount of DMF.
-
Add the metal salt (e.g., ZnCl₂, Cu(OAc)₂, 5-10 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 150-155°C).
-
Monitor the reaction progress by taking small aliquots, diluting them with a suitable solvent (e.g., chloroform), and recording the UV-Vis spectrum. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by two Q-bands of the metalloporphyrin, and the Soret band shifts.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the metalloporphyrin.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of methanol to remove residual DMF.
-
Dry the product under vacuum.
Difficulty in Purifying the Final Product
Question: After the reaction, I'm struggling to separate the metallated porphyrin from the unreacted free-base T(3)PyP and excess metal salts. What purification strategies are effective?
Answer:
Purification is a critical step, and the pyridyl groups of T(3)PyP offer a unique handle for separation that is not available for porphyrins like tetraphenylporphyrin (TPP).
Troubleshooting Purification:
-
Residual Metal Salts: Excess metal salts are typically used to drive the reaction to completion.
-
Solution: Most unreacted metal salts can be removed by precipitating the crude product in water and washing the solid extensively. The metalloporphyrin is generally insoluble in water, while many common metal salts are soluble.
-
-
Separating Unreacted Free-Base T(3)PyP: The structural similarity between the free-base and metallated porphyrin can make chromatographic separation challenging.
-
Solution 1 (Acid Wash): Utilize the basicity of the pyridyl nitrogen atoms.[7] The free-base T(3)PyP can be protonated with a dilute acid (e.g., 1 M HCl), rendering it water-soluble, while the metallated porphyrin often remains in the organic phase. This allows for an effective liquid-liquid extraction.
-
Solution 2 (Chromatography): If an acid wash is not suitable for your metalloporphyrin, column chromatography on silica gel or alumina can be employed. A solvent system with increasing polarity, such as dichloromethane with a small percentage of methanol, can often resolve the metallated product from the free base.
-
Workflow for Purification of M-T(3)PyP
Caption: Purification workflow for metallated T(3)PyP.
Incomplete Metalation and Monitoring Reaction Progress
Question: How can I reliably determine if my metalation reaction has gone to completion? My final product seems to be a mixture.
Answer:
Monitoring the reaction is key to avoiding incomplete metalation and subsequent purification difficulties. UV-Vis spectroscopy is the most straightforward method for this.
Monitoring with UV-Vis Spectroscopy:
The electronic absorption spectrum of a porphyrin is highly sensitive to the presence of a metal in its core.
-
Free-Base Porphyrin (H₂T(3)PyP): Exhibits a strong Soret band (or B band) around 420 nm and four weaker Q-bands in the 500-700 nm region. This four-band pattern is characteristic of the D₂h symmetry of the free-base macrocycle.
-
Metalloporphyrin (M-T(3)PyP): Upon metal insertion, the symmetry of the porphyrin macrocycle increases to D₄h. This results in a simplification of the Q-band region to just two bands (α and β). The Soret band will also typically shift.[8]
Procedure for Monitoring:
-
Pause the reaction and take a small aliquot (a few drops) from the reaction mixture.
-
Dilute the aliquot significantly with a suitable solvent (e.g., chloroform, DCM) in a cuvette.
-
Record the UV-Vis spectrum.
-
Look for the disappearance of the four Q-bands of the free-base and the emergence of the two Q-bands of the metalloporphyrin. The reaction is considered complete when the free-base signals are no longer detectable.
Detecting Trace Free-Base Porphyrin:
Even small amounts of unreacted free-base porphyrin can be difficult to detect if the metalloporphyrin has overlapping absorbances. A useful technique involves adding a drop of a weak acid like formic acid or trifluoroacetic acid to the cuvette.[7][9] This will protonate any remaining free-base porphyrin, causing a significant shift and change in its spectrum, making it easily distinguishable from the metalloporphyrin.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of porphyrin metalation?
A1: The generally accepted mechanism involves the formation of an intermediate "sitting-atop complex" (SAC), where the metal ion initially coordinates to one or two of the pyrrolic nitrogen atoms on the distorted, non-planar porphyrin ring.[6][10][11] This is followed by the sequential departure of the two protons from the porphyrin core, leading to the final planar metalloporphyrin structure.[2][10]
Q2: Which metals are commonly inserted into T(3)PyP?
A2: A wide variety of metals can be inserted into the porphyrin core. Commonly used metals for T(3)PyP include transition metals like iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn), as well as others like ruthenium (Ru), palladium (Pd), and indium (In).[4][6][8][12] The choice of metal depends on the desired application, such as catalysis, photodynamic therapy, or materials science.
Q3: Can I use microwave synthesis for T(3)PyP metalation?
A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating porphyrin metalation reactions. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes.
Q4: How does the position of the pyridyl nitrogen (3-position vs. 4-position) affect the metalation reaction?
A4: While both tetra(3-pyridyl)porphyrin and tetra(4-pyridyl)porphyrin undergo similar metalation reactions, the steric hindrance and electronic properties can be subtly different. The 3-pyridyl isomer may present slightly more steric hindrance around the porphyrin core compared to the more linear 4-pyridyl isomer. However, for most standard metalation procedures, the protocols are largely interchangeable. The primary difference lies in how these isomers assemble in supramolecular structures or coordinate to external metal centers in metal-organic frameworks.[13]
Q5: What are the key characterization techniques for my final M-T(3)PyP product?
A5: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
UV-Vis Spectroscopy: To confirm metal insertion, as detailed above.
-
¹H NMR Spectroscopy: In diamagnetic metalloporphyrins (like Zn-T(3)PyP), the disappearance of the N-H proton signal (typically found around -2.8 ppm) is a clear indicator of successful metalation. The signals for the porphyrin and pyridyl protons will also shift.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the molecular weight of the final product and verify the isotopic pattern of the inserted metal.
-
FT-IR Spectroscopy: Changes in the N-H stretching and bending vibrations can be observed upon metalation.[12]
Summary of Recommended Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Notes |
| Solvent | Dimethylformamide (DMF) | Excellent solvating power for both T(3)PyP and a wide range of metal salts.[3] |
| Dichloromethane (DCM) / Chloroform | Good for metal salts with higher organic solubility (e.g., acetates). | |
| Aqueous HCl | A green alternative that solubilizes T(3)PyP via protonation.[4] | |
| Metal Salt | Chlorides (e.g., ZnCl₂, FeCl₃) | Commonly available and effective. |
| Acetates (e.g., Cu(OAc)₂, Pd(OAc)₂) | Often more soluble in organic solvents. | |
| Nitrates (e.g., In(NO₃)₃) | Can also be used, particularly in more polar solvents.[4] | |
| Temperature | 80°C to Reflux (~155°C in DMF) | Higher temperatures are generally required to overcome the kinetic barrier.[1][5] |
| Reaction Time | 2 - 48 hours | Highly dependent on the specific metal, its salt form, and the temperature.[4] |
| Monitoring | UV-Vis Spectroscopy | Essential for determining reaction completion by observing changes in the Q-band region.[7] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting T(3)PyP metalation.
References
- Porphyrin metalation catalyzed by DNAzymes and nanozymes. Inorganic Chemistry Frontiers.
- Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. World Journal of Pharmacy and Pharmaceutical Sciences.
- Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation.
- Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins.
- Self‐Metalation of Porphyrins at the Solid–Gas Interface. PubMed Central.
- Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. PubMed Central.
- Synthesis and Functionalization of Porphyrins through Organometallic Methodologies.
- Preparation of metalloporphyrins.
- Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl)porphyrins. Semantic Scholar.
- Green general preparation method for pyridylporphyrin metallization.
- Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI.
- Transition metal porphyrin complexes. Wikipedia.
- Synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes.
- Reaction Mechanism of Porphyrin Metallation Studied by Theoretical Methods.
- The Kinetics of the Incorporation of Metals into Tetraphenylporphyrin with Metal Salts in High-Temperature Water.
- Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons.
Sources
- 1. Porphyrin metalation catalyzed by DNAzymes and nanozymes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN108101918B - Green general preparation method for pyridylporphyrin metallization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal porphyrin complexes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 5 from Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl)porphyrins | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Self‐Metalation of Porphyrins at the Solid–Gas Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Synthesis of Pyridyl-Substituted Porphyrins
Welcome to the technical support center for the synthesis of pyridyl-substituted porphyrins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of porphyrin synthesis, with a focus on troubleshooting common side reactions and optimizing experimental outcomes. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for synthesizing pyridyl-substituted porphyrins?
-
Why are my reaction yields so low?
-
What is "scrambling" and how can I prevent it?
-
My reaction mixture turned green. Is this normal?
-
How do I effectively purify my pyridyl-porphyrin product?
-
-
Troubleshooting Guide: Side Reactions & Undesired Products
-
Issue 1: Isomeric Scrambling in Mixed-Aldehyde Reactions
-
Q&A, Mechanism, and Prevention Strategies
-
-
Issue 2: Formation of Chlorin Contaminants
-
Q&A, Mechanism, and Prevention Strategies
-
-
Issue 3: Generation of N-Confused Porphyrins (NCPs)
-
Q&A, Mechanism, and Prevention Strategies
-
-
Issue 4: Porphodimethene and Other Intermediates
-
Q&A, Mechanism, and Prevention Strategies
-
-
-
Experimental Protocols
-
Protocol 1: General Lindsey Synthesis of a trans-A₂B₂-Pyridyl-Porphyrin
-
Protocol 2: Purification of Pyridyl-Porphyrins via Acid Wash
-
Protocol 3: Column Chromatography for Porphyrin Isomer Separation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridyl-substituted porphyrins?
The two most prevalent methods for synthesizing meso-substituted porphyrins, including those with pyridyl groups, are the Adler-Longo and the Lindsey methods.[1][2]
-
Adler-Longo Method: This is a one-step synthesis where pyrrole and an aldehyde are refluxed in propionic or acetic acid under aerobic conditions. While straightforward, it often results in lower yields (10-30%) and the formation of tar-like byproducts, which can complicate purification.[1]
-
Lindsey Method: This is a two-step, one-flask procedure. It involves the acid-catalyzed condensation of pyrrole and an aldehyde at high dilution in a chlorinated solvent, followed by oxidation of the resulting porphyrinogen intermediate with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[3] This method generally provides higher yields (up to 60%) and is compatible with a wider range of functional groups.[1][4]
Q2: Why are my reaction yields so low?
Low yields in porphyrin synthesis are a common challenge and can be attributed to several factors:
-
Side Reactions: The formation of undesired linear aldehyde-pyrrole oligomers is a primary cause of low yields.[1][2] These oligomers fail to cyclize into the desired porphyrin macrocycle.
-
Reaction Conditions: The reaction is highly sensitive to parameters like reactant concentration, temperature, catalyst choice, and reaction time. The Lindsey method, for instance, necessitates high dilution (approximately 10 mM) to favor cyclization over polymerization.[1][3]
-
Scrambling: In the synthesis of unsymmetrically substituted porphyrins (e.g., A₂B₂ or A₃B types), acid-catalyzed scrambling can lead to a statistical mixture of different porphyrin isomers, reducing the yield of the desired product.[5]
Q3: What is "scrambling" and how can I prevent it?
Scrambling is a process that occurs during the acid-catalyzed condensation of pyrrole and aldehydes, leading to a mixture of porphyrin isomers when two or more different aldehydes are used.[5] The acid catalyst can cause the cleavage and re-condensation of pyrrole units from the growing oligopyrrole chain, randomizing the positions of the meso-substituents.[6]
Prevention Strategies:
-
Steric Hindrance: Using sterically bulky aldehydes can suppress scrambling.[7]
-
[2+2] MacDonald Condensation: This method involves the condensation of a dipyrromethane with an aldehyde, which can provide better control over the final substitution pattern.[1]
-
Removable Blocking Groups: Introducing bulky groups that can be removed after the porphyrin synthesis can prevent scrambling.[7]
Q4: My reaction mixture turned green. Is this normal?
A green color in the reaction mixture often indicates the presence of chlorin, a reduced form of porphyrin.[8] Chlorins are common byproducts in porphyrin synthesis, especially in Adler-Longo type reactions. While some oxidation of the intermediate porphyrinogen to porphyrin occurs, incomplete oxidation can lead to the formation of these green-colored impurities.
Q5: How do I effectively purify my pyridyl-porphyrin product?
The purification of pyridyl-substituted porphyrins can be challenging due to the presence of various side products. A combination of techniques is often employed:
-
Acid Wash: The basicity of the pyridyl nitrogen atoms can be exploited for purification. Washing the crude product with an acidic solution (e.g., dilute HCl) can protonate the pyridyl groups, making the desired porphyrin soluble in the aqueous phase while leaving non-basic impurities in the organic phase.[9]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating porphyrin isomers and removing other impurities.[1][10][11] A gradient elution with increasing solvent polarity is often effective.
-
Recrystallization: This technique can be used to obtain highly pure porphyrin crystals, leaving impurities behind in the mother liquor.[10]
Troubleshooting Guide: Side Reactions & Undesired Products
Issue 1: Isomeric Scrambling in Mixed-Aldehyde Reactions
Q: I am trying to synthesize a trans-A₂B₂ porphyrin, but my NMR and HPLC analyses show a mixture of products. What is happening and how can I improve the selectivity?
A: You are likely observing the effects of isomeric scrambling. In mixed-aldehyde syntheses, the acid catalyst can promote the reversible fragmentation and reassembly of the intermediate oligopyrromethanes, leading to a statistical distribution of A₄, A₃B, cis-A₂B₂, trans-A₂B₂, AB₃, and B₄ porphyrins. The cis and trans isomers are often difficult to separate chromatographically.[7][12]
Mechanism of Scrambling:
The acid-catalyzed condensation of pyrrole and aldehydes proceeds through a porphyrinogen intermediate. This process is reversible, and under acidic conditions, the porphyrinogen can fragment back into smaller oligopyrrolic species. These fragments can then re-condense in different orientations, leading to a scrambled mixture of products upon oxidation.[5][13]
Prevention and Mitigation Strategies:
-
Use a [2+2] Condensation Approach: Synthesize a dipyrromethane precursor first and then condense it with the second aldehyde. This method provides greater control over the final substitution pattern.[1]
-
Employ Sterically Hindered Aldehydes: The use of bulky aldehydes, such as those with ortho-substituents, can disfavor the fragmentation-recondensation pathway, thus reducing scrambling.[7]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a milder acid catalyst can sometimes reduce the extent of scrambling, although this may also decrease the overall yield.[13]
Visualizing the Scrambling Process:
Caption: Acid-catalyzed scrambling leads to a mixture of porphyrin isomers.
Issue 2: Formation of Chlorin Contaminants
Q: My crude porphyrin product has a greenish tint, and the UV-Vis spectrum shows a strong absorption band around 650 nm. What is this impurity?
A: The greenish color and the absorption band in the 650 nm region are characteristic of a chlorin, which is a dihydroporphyrin (a porphyrin with one reduced pyrrole ring).[8][14] Chlorins are common byproducts resulting from the incomplete oxidation of the porphyrinogen intermediate.
Mechanism of Chlorin Formation:
During the final oxidation step of the Lindsey synthesis, the porphyrinogen is aromatized to the porphyrin. If the oxidant is not strong enough or is used in insufficient quantity, or if the reaction conditions are not optimal, the oxidation may be incomplete, leaving one of the pyrrole rings in a reduced state.
Prevention and Mitigation Strategies:
-
Choice and Amount of Oxidant: Ensure a sufficient stoichiometric amount of a strong oxidant like DDQ or p-chloranil is used.
-
Reaction Time and Temperature: Allow the oxidation reaction to proceed to completion. Following the reaction progress by TLC or UV-Vis spectroscopy can be helpful.
-
Purification: Chlorins can often be separated from the desired porphyrin by column chromatography, as they are typically more polar.
Issue 3: Generation of N-Confused Porphyrins (NCPs)
Q: I've isolated a byproduct that has a similar mass to my target porphyrin but a very different NMR spectrum and a split Soret band in the UV-Vis. What could it be?
A: You have likely isolated an N-confused porphyrin (NCP). This is a constitutional isomer of porphyrin where one of the pyrrole rings is "flipped," resulting in one of the inner nitrogen atoms being on the periphery of the macrocycle and a carbon atom pointing towards the core.[15][16]
Mechanism of N-Confused Porphyrin Formation:
NCPs are thought to form from an alternative cyclization pathway of the linear tetrapyrrolic intermediate. The exact mechanism is complex, but it involves the unusual linkage of a meso-carbon to the nitrogen of a pyrrole ring. The choice of acid catalyst can significantly influence the yield of NCPs; for instance, methanesulfonic acid has been shown to produce higher yields of N-confused tetraphenylporphyrin compared to other acids.[17]
Prevention and Mitigation Strategies:
-
Catalyst Selection: The choice of acid catalyst can influence the formation of NCPs. If NCP formation is a significant issue, screening different acid catalysts (e.g., TFA, BF₃·OEt₂) may be beneficial.[17]
-
Chromatographic Separation: NCPs generally have different polarity compared to their regular porphyrin counterparts and can be separated by column chromatography.[10]
Issue 4: Porphodimethene and Other Intermediates
Q: My reaction mixture contains several colored spots on the TLC plate that are not my final product. What are these?
A: These are likely stable intermediates that have not been fully oxidized to the final porphyrin product. One common intermediate is porphodimethene, which is a partially oxidized porphyrinogen.[5][12] These intermediates can sometimes be isolated and characterized.
Mechanism of Formation:
Porphodimethenes are formed during the stepwise oxidation of the porphyrinogen. The porphyrinogen is first oxidized to a porphodimethene, which is then further oxidized to the porphyrin. If the oxidation is sluggish or incomplete, these intermediates can accumulate in the reaction mixture.
Prevention and Mitigation Strategies:
-
Ensure Complete Oxidation: As with chlorin formation, ensuring the use of a sufficient amount of a strong oxidant and allowing adequate reaction time is crucial for driving the reaction to the fully aromatic porphyrin.
-
Monitor the Reaction: Use TLC or UV-Vis spectroscopy to monitor the disappearance of intermediates and the formation of the final product.
Reaction Pathway Overview:
Caption: Simplified pathway of porphyrin synthesis showing key intermediates and side products.
Experimental Protocols
Protocol 1: General Lindsey Synthesis of a trans-A₂B₂-Pyridyl-Porphyrin
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). The volume should be sufficient to achieve a final reactant concentration of ~10 mM.
-
Addition of Reactants: Add the non-pyridyl aldehyde (Aldehyde A, 1 equivalent) and the pyridyl-aldehyde (Aldehyde B, 1 equivalent) to the DCM. Follow with the addition of pyrrole (2 equivalents).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·OEt₂) to the reaction mixture. The optimal amount of catalyst should be determined empirically but is typically in the range of 0.1 to 1 equivalent relative to the pyrrole.
-
Condensation: Stir the reaction mixture at room temperature in the dark for a period ranging from 1 to 24 hours. Monitor the reaction progress by observing the formation of the porphyrinogen (the reaction mixture will remain colorless or pale yellow).
-
Oxidation: Once the condensation is deemed complete, add the oxidant (e.g., DDQ or p-chloranil, ~1.5 equivalents) to the reaction mixture. The solution should rapidly turn a dark purple/brown color.
-
Reaction Quench and Workup: Stir the reaction for an additional 1-2 hours. Quench the reaction by adding a small amount of a basic reagent like triethylamine. Remove the solvent under reduced pressure.
Protocol 2: Purification of Pyridyl-Porphyrins via Acid Wash
This protocol is effective for separating pyridyl-porphyrins from non-basic impurities.
-
Dissolution: Dissolve the crude porphyrin mixture in a suitable organic solvent such as chloroform or DCM.
-
Acid Extraction: Transfer the organic solution to a separatory funnel and wash with an aqueous solution of hydrochloric acid (e.g., 1 M HCl). The pyridyl-porphyrin will be protonated and move into the aqueous phase, which will turn a deep green or brown color. Repeat the extraction until the organic layer is colorless.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers containing the protonated porphyrin.
-
Neutralization and Re-extraction: Neutralize the aqueous solution by carefully adding a base (e.g., aqueous ammonia or sodium bicarbonate) until the pH is basic. The free-base porphyrin will precipitate out of the solution. Extract the free-base porphyrin back into an organic solvent (chloroform or DCM).
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyridyl-porphyrin.
Protocol 3: Column Chromatography for Porphyrin Isomer Separation
This protocol provides a general approach for separating porphyrin isomers.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or a hexane/DCM mixture).
-
Sample Loading: Dissolve the crude porphyrin mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.[1]
-
Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., DCM, ethyl acetate, or methanol). A typical gradient might start with 100% DCM and gradually increase the percentage of ethyl acetate or methanol.
-
Fraction Collection: Collect fractions and monitor the separation by TLC. The different porphyrin isomers will elute at different rates. Typically, the less polar isomers will elute first.
-
Combine and Evaporate: Combine the fractions containing the desired pure isomer and remove the solvent under reduced pressure.
Table 1: Typical Elution Order of Porphyrin Products on Silica Gel
| Compound Type | Typical Polarity | Elution Order |
| Non-polar Porphyrins (e.g., TPP) | Low | First |
| trans-Isomers | Moderate | Middle |
| cis-Isomers | Moderate-High | Middle to Late |
| N-Confused Porphyrins | Varies | Can vary significantly |
| Chlorins | High | Late |
| Highly Polar Byproducts | Very High | Last/Stays on column |
References
- BenchChem. (2025). Technical Support Center: Purification of Porphyrin Isomer Mixtures. BenchChem.
- Chlorins. (n.d.).
- Yip, K. W., Zhang, Z., Sakemura-Nakatsugawa, N., Huang, J.-W., Vu, N. M., Chiang, Y.-K., Lin, C.-L., Kwan, J. Y. Y., Yue, S., Jitkova, Y., To, T., Zahedi, P., Pai, E. F., Schimmer, A. D., Lovell, J. F., Sessler, J. L., & Liu, F.-F. (2014). A Porphodimethene Chemical Inhibitor of Uroporphyrinogen Decarboxylase. PLoS One, 9(2), e89889.
- Two synthetic pathways for the synthesis of porphodimethene. (n.d.).
- Silva, A. M. G., Tomé, A. C., & Neves, M. G. P. M. S. (2015). Syntheses and Functionalizations of Porphyrin Macrocycles. PubMed Central, 2015, 782967.
- Rocha Gonsalves, A. M. d'A., & Pereira, M. M. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 47(1), 82-131.
- Porphyrin Bootcamp - Column Chrom
- Lash, T. D. (2009). Synthesis of a tetraazulene porphodimethene analogue. The Journal of Organic Chemistry, 74(22), 8830–8833.
- Synthesis of chlorins and bacteriochlorins from cycloaddition reactions with porphyrins. (2022, February 4).
- Angrish, P. (2003). SYNTHESES OF meso-SUBSTITUTED PORPHODIMETHENES AND PORPHYRINS WITH EXOCYCLIC RING SYSTEMS. Semantic Scholar.
- Wishnok, J. S., Fornwald, J. A., Coghlin, C. T., & Tannenbaum, S. R. (2013).
- Review on N-confused porphyrin. (n.d.). QTanalytics.
- Komatsu, T., & Tsuchida, E. (2014). A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. RSC Advances, 4(51), 26777–26782.
- Angrish, P. (2003). SYNTHESES OF meso-SUBSTITUTED PORPHODIMETHENES AND PORPHYRINS WITH EXOCYCLIC RING SYSTEMS. University of Florida.
- Oxidative Degradation of Zinc Porphyrin in Comparison with Its Iron Analogue. (2025, August 6).
- Geier, G. R., & Lindsey, J. S. (1999). An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 64(26), 9750–9753.
- Almejbel, A. S. (2015). Synthesis and Characterization of Neo-Confused Porphyrins and Related Systems.
- de la Cuesta, J. D., Papantonakis, G. A., & Campiglia, A. D. (2021). Reversible redox reactions in metal-supported porphyrin: the role of spin and oxidation state. Physical Chemistry Chemical Physics, 23(30), 16003–16008.
- N-Confused Porphyrin Derivatives: Syntheses, Tautomeric Existence, Exchange, Aggregation Properties and Photodynamic Therapy. (n.d.).
- The Purification of Porphyrins by SepaBeanTM machine. (n.d.).
- Monteiro, C. J. P., Pereira, M. M., & de Melo, J. S. (2008). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. Molecules, 13(12), 3103–3133.
- Review on synthetic advances in porphyrins and metalloporphyrins. (2020, April 18).
- Gómez-Gómez, M. M., Fernández-de Córdova, M. L., & Molina-Díaz, A. (2018). Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. Molecules, 23(10), 2530.
- Geier, G. R., & Lindsey, J. S. (2017). Two-Step, One-Flask Synthesis of an N-Confused Porphyrin Bearing Pentafluorophenyl Substituents. The Journal of Organic Chemistry, 82(8), 4429–4434.
- The mechanistic aspects of iron(III) porphyrin catalyzed oxidation reactions in mixed solvents. (2025, August 6).
- Deybach, J. C., & Puy, H. (2009). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Clinica Chimica Acta, 405(1-2), 18–23.
- Oxidation and Reduction of Porphyrins. (n.d.).
- Rothemund-Lindsey Porphyrin Synthesis. (2015, November 5).
- Lindsey, J. S., & Wagner, R. W. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 87(17), 11427–11440.
- Gryko, D. T., & Lindsey, J. S. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22815–22824.
- Gryko, D. T., & Lindsey, J. S. (2021). Large-Scale Green Synthesis of Porphyrins.
- Zakavi, S., & Ebrahimi, F. (2015). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins.
- Lindsey, J. S., & Wagner, R. W. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling.
- Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. (2025, August 7).
- QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD. (n.d.).
- Porphyrin reaction mix purification by solid deposition flash chromatography <3 colours. (2023, April 22). Reddit.
- Porphyrins and Chlorins. (n.d.). The Brückner Research Group - UConn.
- Investigation of acid cocatalysis in syntheses of tetraphenylporphyrin. (2025, August 7).
- Chromatographic Applic
- Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. (n.d.).
- 2 - Organic Syntheses Procedure. (n.d.).
- Friščić, T., & Moores, A. (2012). Two-step Mechanochemical Synthesis of Porphyrins. PubMed Central, 2(1), 125–129.
- Lee, C.-H., & Lindsey, J. S. (1994). One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin Bu. G. F. Moore Lab.
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Controlling the dimensionality of Tetra(3-pyridyl)porphyrin frameworks
Welcome to the technical support center for Tetra(3-pyridyl)porphyrin (T3PP) metal-organic frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and application of these versatile materials. Here, we move beyond basic protocols to address the nuanced challenges of controlling dimensionality and troubleshooting common experimental hurdles. Our goal is to provide you with the in-depth, field-proven insights necessary to achieve reproducible, high-quality results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Dimensionality Control
This section addresses foundational questions regarding the rational design and synthesis of T3PP frameworks with specific dimensionalities (1D, 2D, or 3D).
Q1: What are the primary factors that dictate the final dimensionality of a T3PP framework?
A1: The final structure of a T3PP framework is a result of a delicate interplay between several key variables. The most critical factors are:
-
Coordination Geometry of the Metal Node: This is arguably the most decisive factor. The number and orientation of coordination sites on the metal ion or secondary building unit (SBU) direct the extension of the framework in space.[1] For example, a metal ion that offers two opposing coordination sites will favor 1D chain formation, whereas a metal SBU offering four coplanar sites can lead to 2D sheets.
-
Solvent System: The choice of solvent can influence the final framework through multiple mechanisms. Solvents can act as templates, coordinate to the metal centers (sometimes competitively with the T3PP linker), and alter the solubility of reactants, thereby affecting nucleation and growth kinetics.[2][3] Aromatic solvents, for instance, may engage in π-π stacking interactions with the porphyrin core, influencing layer spacing and dimensionality.
-
Counter-ions and Modulators: Anions from the metal salt precursor or intentionally added modulators (e.g., monodentate ligands, organic acids) can cap coordination sites on the metal nodes. This "capping" effect can block extension in a particular direction, effectively reducing the dimensionality of the resulting framework.[4]
-
Stoichiometry and Reaction Conditions: The molar ratio of the T3PP linker to the metal salt, along with temperature and reaction time, significantly impacts the outcome.[5] Higher temperatures can overcome kinetic barriers to form more thermodynamically stable, often higher-dimensionality, products.[2]
Q2: How does the position of the nitrogen on the pyridyl group (e.g., 3-pyridyl vs. 4-pyridyl) influence framework topology?
A2: The position of the coordinating nitrogen atom is crucial. In Tetra(4-pyridyl)porphyrin (T4PP), the four nitrogen atoms are positioned at 180° to each other across the porphyrin core. This linear arrangement strongly promotes the formation of extended, often pillared, 2D or 3D structures. In contrast, the nitrogen atoms in T3PP are oriented at 120° relative to each other. This angular disposition provides a "kinked" connectivity, which can lead to more complex and varied topologies, including intricate 2D sheets and non-interpenetrated 3D networks that might be inaccessible with the more linear T4PP linker.[6]
Q3: Can I use a pre-metalated T3PP linker for my synthesis? What are the advantages?
A3: Yes, using a pre-metalated T3PP (where a metal is chelated within the porphyrin core) is a common and powerful strategy. The primary advantages are:
-
Introduction of Secondary Functionality: The porphyrin core metal can introduce catalytic, magnetic, or photophysical properties that are distinct from the framework's structural metal nodes.[7][8]
-
Structural Control: The central metal can influence the conformation and electronic properties of the porphyrin ring, which can subtly alter the assembly process.
-
Preventing Unwanted Metal Insertion: It ensures that the structural metal ions do not inadvertently coordinate to the porphyrin core during solvothermal synthesis, preserving the desired active site.[7]
Part 2: Troubleshooting Guide - From Amorphous Powder to Crystalline Product
This section is structured to address specific, practical problems encountered during T3PP framework synthesis.
Problem: My reaction yields an amorphous powder or fails to produce any solid product.
| Potential Cause | Troubleshooting Action & Rationale |
| Incorrect Solvent System | Action: Screen a range of solvents with varying polarities (e.g., DMF, DEF, NMP, ethanol). Rationale: The solubility of both the T3PP linker and the metal salt is critical for controlled crystal growth.[3] If reactants are too soluble, nucleation may be inhibited. If they are poorly soluble, rapid precipitation of an amorphous solid can occur. |
| Suboptimal Temperature | Action: Systematically vary the solvothermal reaction temperature (e.g., in 20 °C increments from 80 °C to 160 °C). Rationale: Higher temperatures often provide the necessary activation energy to form thermodynamically stable crystalline phases over kinetically favored amorphous products.[2] |
| Inappropriate pH | Action: Introduce a modulator like benzoic acid or acetic acid. Rationale: Modulators can compete for coordination sites, slowing down the reaction rate and preventing the rapid formation of amorphous material. This allows for more ordered, crystalline growth.[4] |
Problem: I've synthesized a crystalline product, but it's not the dimensionality I was targeting (e.g., I got a 1D chain instead of a 2D sheet).
| Parameter to Adjust | Strategy for Dimensionality Control & Scientific Basis |
| Metal Node Geometry | Action: Change the metal salt to one with a different preferred coordination geometry. Rationale: This is the most direct way to control dimensionality. For example, switching from a metal ion that prefers linear coordination (e.g., Ag(I)) to one that forms paddlewheel SBUs (e.g., Zn(II), Cu(II)) can shift the product from a 1D chain to a 2D sheet.[1] |
| Linker-to-Metal Ratio | Action: Vary the stoichiometric ratio of T3PP to the metal salt. Rationale: The metal-to-porphyrin ratio is a key determinant of the final topology.[1] A higher concentration of metal ions might favor the formation of higher-connectivity nodes, leading to 3D frameworks, whereas a linker-rich environment might favor lower-dimensional structures. |
| Anion Modification | Action: Change the counter-ion of the metal salt (e.g., from nitrate to acetate or chloride). Rationale: Different anions have varying coordination strengths. A strongly coordinating anion can occupy a potential binding site for a T3PP linker, effectively blocking network extension in that direction and reducing the overall dimensionality. |
Problem: My product is a mixture of different crystalline phases or dimensionalities.
A: This is a common issue often arising from a flat energy landscape where multiple structures are similarly stable.[9]
-
Solution 1: Introduce a Modulator. Add a small amount of a modulator like benzoic acid. The modulator slows the overall reaction kinetics by competing with the T3PP linker, which can favor the formation of a single, thermodynamically preferred phase over multiple kinetically trapped ones.[4]
-
Solution 2: Refine Thermal Profile. Instead of a single reaction temperature, try a ramp-and-hold approach. A slow ramp to the final temperature can help ensure that the system remains closer to equilibrium throughout the nucleation and growth process, reducing the likelihood of forming mixed phases.
-
Solution 3: Seeding. If you have a small amount of the pure, desired phase from a previous synthesis, introduce a few seed crystals into the new reaction mixture. These seeds will act as templates for epitaxial growth, promoting the formation of the desired phase exclusively.
Part 3: Methodologies & Visual Workflows
Experimental Protocol: Standard Solvothermal Synthesis of a 2D T3PP Framework
This protocol provides a representative starting point for the synthesis of a 2D framework using a paddlewheel-forming metal node.
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 20.0 mg of this compound (T3PP) in 10 mL of N,N-Dimethylformamide (DMF). Use an ultrasonic bath to ensure complete dissolution.[8]
-
Metal Source Addition: To the T3PP solution, add a solution of 1.5 equivalents of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) dissolved in 2 mL of DMF.
-
Modulator Addition (Optional but Recommended): Add 10-20 equivalents of a modulator, such as benzoic acid, to the mixture.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 115 °C for 24 hours.[8]
-
Cooling & Isolation: Allow the oven to cool slowly to room temperature. Dark crystals should be visible.
-
Washing: Decant the mother liquor and wash the collected solid by soaking it in fresh DMF (3 x 12 hours) to remove unreacted starting materials.[8]
-
Activation: To remove the pore-filling solvent, perform a solvent exchange with a more volatile solvent like acetone (3 x 12 hours), then dry the product under vacuum at an elevated temperature (e.g., 120 °C) overnight.[8]
-
Characterization: Confirm the phase purity and crystallinity of the product using Powder X-ray Diffraction (PXRD) and compare the resulting pattern to simulated patterns of known phases.
Visualizing Dimensionality Control
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Choe, W. et al. (2009). An adjustable 2D porphyrin framework (MPF-3) obtained from the reaction of Zn(NO3)2·6H2O and H2T(3-Py)P in DMF under solvothermal conditions. Crystal Growth & Design.
- Feng, D. et al. (2014). Zirconium-Metalloporphyrin PCN-222: Mesoporous Metal-Organic Frameworks with Ultrahigh Stability as Biomimetic Catalysts.
-
Gong, X. et al. (2023). Expanding the horizons of porphyrin metal–organic frameworks via catecholate coordination: exploring structural diversity, material stability and redox properties. Dalton Transactions. Available at: [Link]
-
Jiang, H-L., & Yaghi, O. M. (2015). Porphyrin-Based Metal-Organic Framework Materials. MDPI. Available at: [Link]
-
Lin, W. et al. (2016). Size-Controlled Synthesis of Porphyrinic Metal-Organic Framework and Functionalization for Targeted Photodynamic Therapy. Journal of the American Chemical Society. Available at: [Link]
- Morris, W. et al. (2012). Synthesis and characterization of porphyrin-based metal-organic frameworks and their application as photocatalysts.
-
Park, J. et al. (2016). Porphyrinic Metal–Organic Frameworks for Biomedical Applications. Advanced Materials. Available at: [Link]
-
Tadbuppa, P. P. (2011). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons. Available at: [Link]
-
Tayebi, L. et al. (2019). Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF). MDPI. Available at: [Link]
-
Van Der Lubbe, S. C. C. et al. (2021). Strategies to achieve reproducible synthesis of phase-pure Zr-porphyrin metal-organic frameworks. Communications Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Wikipedia. Available at: [Link]
- Zhang, T. et al. (2015). A Porphyrin-Based Metal-Organic Framework for Photocatalytic Hydrogen Production. Chemistry - A European Journal.
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- 3. Solvent-Driven Self-Organization of Meso-Substituted Porphyrins: Morphological Analysis from Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Porphyrin‐Based Metal–Organic Frameworks for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Porphyrin-Based Metal-Organic Framework Materials: Design, Construction, and Application in the Field of Photocatalysis [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Spectroscopic Properties of Tetra(3-pyridyl)porphyrin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetra(3-pyridyl)porphyrin (T3PP). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the influence of solvents on the spectroscopic properties of this versatile molecule. Understanding these interactions is critical for accurate data interpretation and the successful application of T3PP in areas such as photosensitizers in photodynamic therapy, catalysis, and the development of novel materials.[1][2]
Troubleshooting Guide
This section addresses common experimental issues and provides step-by-step guidance to diagnose and resolve them.
Issue 1: Unexpected Shifts in the Soret and Q-Bands of the UV-Vis Spectrum
Question: I've dissolved my this compound sample in a new solvent and the Soret band has shifted significantly from what I typically observe in a non-polar solvent. Why is this happening and is my sample degraded?
Answer: It is highly unlikely that your sample has degraded. The observed shifts in the Soret and Q-bands are a classic example of solvatochromism, where the position of the absorption maxima is dependent on the polarity of the solvent.[3][4] this compound exhibits positive solvatochromism, meaning the absorption bands will typically red-shift (shift to longer wavelengths) as the solvent polarity increases.[5] This is due to the stabilization of the excited state more than the ground state in polar solvents.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent you are using is of high purity and anhydrous. Trace amounts of impurities, particularly acidic or basic compounds, can significantly impact the spectrum.
-
Characterize the Solvent: Note the polarity index, dielectric constant, and hydrogen bonding capability of the solvent. This will help you correlate the observed shifts with the solvent properties.
-
Run a Control Spectrum: If possible, record the spectrum of your T3PP in a well-characterized, non-polar solvent (e.g., toluene or chloroform) to confirm the integrity of your sample. The Soret band for free-base tetrapyridylporphyrins is typically observed around 415-420 nm in such solvents.[1]
-
Consider Specific Interactions: The pyridyl nitrogens of T3PP can engage in hydrogen bonding with protic solvents (e.g., alcohols, water). This can lead to more pronounced spectral shifts compared to aprotic solvents of similar polarity.[6]
Issue 2: Appearance of New Peaks or Shoulders in the Absorption Spectrum
Question: Upon increasing the concentration of my this compound solution, I'm observing a broadening of the Soret band and the emergence of a new, red-shifted band. What is the cause of this?
Answer: The appearance of new bands, particularly at higher concentrations, is a strong indication of porphyrin aggregation.[7] Porphyrins are large, aromatic molecules with a tendency to stack via π-π interactions.[8] This self-assembly process leads to the formation of dimers, trimers, and larger aggregates, each with distinct spectroscopic signatures. The red-shifted band you are observing is likely due to the formation of J-aggregates, where the porphyrin molecules are arranged in a head-to-tail fashion.[9] Conversely, a blue-shifted band would suggest the formation of H-aggregates (face-to-face arrangement).
Troubleshooting Steps:
-
Perform a Concentration-Dependent Study: Acquire UV-Vis spectra at a range of concentrations. If aggregation is occurring, you will observe a deviation from the Beer-Lambert law and a systematic change in the spectral line shape.
-
Alter the Solvent: Aggregation is highly dependent on the solvent. In a "good" solvent that strongly solvates the porphyrin monomers, aggregation is less likely. Try a more polar or coordinating solvent to disaggregate the sample.
-
Temperature Variation: Increasing the temperature can often disrupt the non-covalent interactions responsible for aggregation, leading to a sharpening of the spectrum and the disappearance of aggregation-related bands.
-
pH Adjustment: The protonation state of the pyridyl groups can influence aggregation. Ensure your solvent is free from acidic or basic contaminants.
Issue 3: Inconsistent or Low Fluorescence Quantum Yield
Question: My fluorescence measurements of this compound are showing a much lower quantum yield than expected, and the emission intensity is fluctuating between measurements. What could be the problem?
Answer: Low and inconsistent fluorescence quantum yields can be attributed to several solvent-related factors:
-
Aggregation-Induced Quenching: As discussed previously, aggregation can provide non-radiative decay pathways, leading to a significant decrease in fluorescence intensity. This is a common cause of low quantum yields in concentrated solutions.[10]
-
Solvent Polarity: While absorption spectra show a red-shift with increasing solvent polarity, the fluorescence quantum yield of many porphyrins tends to decrease in more polar solvents.[3] This is due to the increased rate of non-radiative decay processes.
-
Presence of Quenchers: Impurities in the solvent, such as dissolved oxygen or heavy atoms, can act as fluorescence quenchers.
-
Protonation: Protonation of the porphyrin core can significantly alter the fluorescence properties, often leading to quenching.[11]
Troubleshooting Steps:
-
Dilute the Sample: To rule out aggregation effects, perform fluorescence measurements on highly dilute solutions (typically in the micromolar or nanomolar concentration range).
-
De-gas the Solvent: To remove dissolved oxygen, bubble an inert gas like argon or nitrogen through your solvent before preparing the sample.
-
Use Spectroscopic Grade Solvents: Ensure you are using high-purity, spectroscopic grade solvents to minimize the presence of quenching impurities.
-
Control the pH: If working with protic solvents or in aqueous media, buffer the solution to maintain a constant pH and prevent protonation-induced fluorescence changes.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the solvent affect the UV-Vis spectrum of this compound?
A1: The pH of the solvent has a profound effect on the UV-Vis spectrum of T3PP due to the presence of two types of nitrogen atoms that can be protonated: the peripheral pyridyl nitrogens and the inner pyrrolic nitrogens.
-
Protonation of Pyridyl Nitrogens: In mildly acidic conditions, the pyridyl nitrogens are protonated. This generally leads to small shifts in the Soret and Q-bands.[11]
-
Protonation of the Porphyrin Core: In strongly acidic media, the two inner nitrogen atoms of the porphyrin macrocycle become protonated, forming a dication. This results in a significant change in the electronic structure and a dramatic alteration of the UV-Vis spectrum. Typically, the Soret band undergoes a significant red shift, and the four Q-bands in the visible region collapse into a single, intense band at a longer wavelength.[12][13]
The distinct spectral changes upon protonation can be used to determine the pKa values of the different nitrogen atoms.
Q2: Can I use solvatochromic shifts to probe the local environment of this compound in a biological system?
A2: Yes, the solvatochromic properties of T3PP make it a useful probe for its local microenvironment. By measuring the absorption and emission spectra of T3PP when it is, for example, bound to a protein or partitioned into a lipid membrane, you can gain insights into the polarity and hydrogen-bonding characteristics of its binding site. A red-shift in the emission maximum would suggest a more polar environment, while a blue-shift would indicate a more non-polar or hydrophobic environment.[10]
Q3: What are the typical absorption and emission maxima for this compound in common solvents?
A3: The exact positions of the absorption and emission maxima will vary depending on the specific solvent and the concentration. However, some representative values are provided in the table below.
| Solvent | Soret Band (nm) | Q-Bands (nm) | Emission Maxima (nm) |
| Chloroform | ~418 | ~514, 548, 588, 645 | ~650, 715 |
| THF | ~415 | ~510, 540, 585, 642 | ~656 |
| Methanol | ~412 | ~510, 540, 585, 642 | Not readily available |
Data compiled from various sources, including[1]. These are approximate values and should be confirmed experimentally.
Q4: How can I differentiate between solvent effects and aggregation effects on the spectra?
A4: While both can cause spectral shifts, a concentration-dependent study is the most definitive way to distinguish between them. Solvent effects will be present even at very low concentrations, whereas aggregation effects will become more pronounced as the concentration increases. Additionally, aggregation often leads to the appearance of new, distinct bands or shoulders, whereas solvatochromic shifts are typically a more gradual displacement of the existing bands.
Experimental Protocols & Visualizations
Protocol 1: Standard UV-Vis Spectroscopic Measurement
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent. From the stock solution, prepare a series of dilutions in the same solvent to the desired concentrations.
-
Cuvette Selection: Use a quartz cuvette with a 1 cm path length for all measurements.
-
Blank Correction: Fill the cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 350-750 nm for porphyrins). Ensure the absorbance of the Soret band is within the linear range of the instrument (ideally between 0.1 and 1.0).
Diagram: Solvent-Porphyrin Interactions
Caption: Solvent interactions with this compound and their spectroscopic consequences.
References
- Spectroscopic studies of pyridil and methoxyphenyl porphyrins in homogeneous and Pluronic®-based nanostructured systems. (2015). Semantic Scholar.
- Effects of Core and/or Peripheral Protonation of meso-Tetra(2-, 3-, and 4-pyridyl)Porphyrin and meso-Tetra(3-methylpyridyl)Porphyrin on Their UV-vis Spectra. Semantic Scholar.
- Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. International Journal of Pharmacy and Pharmaceutical Sciences.
- Effects of Core and/or Peripheral Protonation of meso-Tetra(2-, 3-, and 4-pyridyl)Porphyrin and - Semantic Scholar.
- Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons.
- COMPARATIVE INVESTIGATIONS OF THE ABSORPTION AND FLUORESCENCE SPECTRA OF TETRAPYRIDYLPORPHYRINE AND Zn(II) TETRAPYRIDYLPORPHYR.
- When porphyrins meet 2D materials: spectroscopic and photocatalytic properties. (2024). RSC Publishing.
- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2015). The Journal of Organic Chemistry.
- Hyperporphyrin Effects in the Spectroscopy of Protonated Porphyrins with 4-Aminophenyl and 4-Pyridyl Meso Substituents. (2014).
- Spectroscopic properties of porphyrin-like photosensitizers: insights
- Synthesis of meso-Extended Tetraaryl Porphyrins. PMC.
- Spectral properties of porphyrins and their precursors and deriv
- Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. MDPI.
- Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2015). PubMed.
- A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids. (2014). RSC Publishing.
- Synthesis, spectroscopic, electrochemical redox, solvatochromism and anion binding properties of β-tetra- and -octaphenylethynyl substituted meso-tetraphenylporphyrins. RSC Publishing.
- Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Deriv
- Comparative investigations of the absorption and fluorescence spectra of tetrapyridylporphyrine and Zn(II) tetrapyridylporphyrine. (2007).
- Spectroscopy of protonated tetraphenylporphyrins with amino/carbomethoxy substituents: hyperporphyrin effects and evidence for a monoproton
- Synthesis, characterization and comparative study of anti -cancer activity of tetra pyridyl porphyrin and zn (II) tetra pyridyl porphyrin. (2015).
- Aggregation of Tetraaryl-Substituted Porphyrins in Homogeneous Solution. (1996). The Journal of Physical Chemistry.
- Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. (2023). PubMed.
- Hyperporphyrin effects in the spectroscopy of protonated porphyrins with 4-aminophenyl and 4-pyridyl meso substituents. Semantic Scholar.
- Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2015).
- Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. PubMed Central.
- Effects of the Mixing Protocol on the Self-Assembling Process of W
- Spectroscopic Studies on the Interactions of Water-soluble Porphyrins with Nucleic Acids. Chemical Journal of Chinese Universities.
- Aggregation of a model porphyrin within poly(ethylene glycol) (PEG): Effect of water, PEG molecular weight, ionic liquids, salts, and temperature. (2019).
- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2015). The Journal of Organic Chemistry.
- Theoretical UV-Vis spectra of tetracationic porphyrin: effects of environment on electronic spectral properties. (2018).
- Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts.
- Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2014). Scirp.org.
- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing.
Sources
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Validation & Comparative
A Researcher's Guide to Tetra(3-pyridyl)porphyrin and Tetra(4-pyridyl)porphyrin: A Comparative Analysis
An In-depth Look at Two Isomeric Porphyrins and Their Divergent Applications
For researchers, scientists, and professionals in drug development, the choice of molecular building blocks is paramount. Porphyrins, with their unique electronic and photophysical properties, are a versatile class of compounds. Among them, tetrapyridylporphyrins stand out due to the coordinating capabilities of their peripheral pyridyl groups. This guide provides a detailed comparison of two common isomers: 5,10,15,20-tetra(3-pyridyl)porphyrin (T3PP) and 5,10,15,20-tetra(4-pyridyl)porphyrin (T4PP). Understanding their subtle structural differences is key to unlocking their distinct functionalities in applications ranging from catalysis to medicine.
Molecular Structure: A Tale of Two Geometries
The fundamental difference between T3PP and T4PP lies in the position of the nitrogen atom on the four peripheral pyridyl rings. In T3PP, the nitrogen is at the meta position, while in T4PP, it is at the para position. This seemingly minor isomeric difference has profound implications for the molecule's overall symmetry, steric hindrance, and, most importantly, its behavior in supramolecular assemblies.
T4PP, with its nitrogen atoms positioned directly opposite the porphyrin core, acts as a linear, rigid linker. This geometry is highly conducive to the formation of predictable, extended structures like one-dimensional chains and three-dimensional, interlinked polymers when coordinated with metal ions.[1] In contrast, the meta position of the nitrogen in T3PP creates a "bent" or angular linker. This leads to the formation of more complex and varied supramolecular architectures.[2]
Caption: Structural comparison of T4PP and T3PP isomers.
Synthesis and Spectroscopic Properties
Both T3PP and T4PP are typically synthesized via the condensation of pyrrole with the corresponding pyridinecarboxaldehyde (3-pyridinecarboxaldehyde for T3PP and 4-pyridinecarboxaldehyde for T4PP). Common methods include the Lindsey synthesis and the Adler-Longo method.[3][4] While yields can vary, T4PP is often reported with slightly higher yields and simpler purification procedures.[3][5]
The electronic absorption spectra of both porphyrins are characterized by an intense Soret band (or B band) in the 410-440 nm region and four weaker Q-bands in the 500-700 nm range.[6][7] These absorptions arise from π-π* transitions within the porphyrin macrocycle.[6] While the spectra are broadly similar, subtle shifts in the positions and intensities of these bands can be observed due to the different electronic influence of the 3-pyridyl versus the 4-pyridyl substituent.
| Property | Tetra(3-pyridyl)porphyrin (T3PP) | Tetra(4-pyridyl)porphyrin (T4PP) |
| Molecular Formula | C₄₀H₂₆N₈ | C₄₀H₂₆N₈[8] |
| Molecular Weight | 618.7 g/mol | 618.7 g/mol [8] |
| Typical Soret Band (λmax) | ~418 nm | ~422 nm |
| Typical Q-Bands (λmax) | ~514, 548, 590, 646 nm | ~515, 552, 592, 648 nm |
Note: Exact absorption maxima can vary depending on the solvent and protonation state.
Coordination Chemistry and Supramolecular Assembly
The true divergence in the utility of T3PP and T4PP becomes apparent in their coordination chemistry. The directional nature of the pyridyl nitrogen lone pair dictates how these molecules assemble in the presence of metal ions.
T4PP: The linear nature of the 4-pyridyl group makes T4PP an exceptional building block for creating highly ordered metal-organic frameworks (MOFs) and coordination polymers.[1][9] When combined with metal centers, it readily forms 1D chains, 2D square grids, and 3D porous networks.[1] This predictability is highly advantageous for the rational design of materials for gas storage, separation, and heterogeneous catalysis.
T3PP: The angular geometry of the 3-pyridyl group in T3PP introduces a "kink" in the coordination vector. This prevents the formation of simple linear or grid-like structures and instead favors more complex, often interpenetrated, topologies.[2] While less predictable, these intricate structures can offer unique host-guest properties and catalytic environments.
Caption: Coordination differences between T4PP and T3PP.
Comparative Performance in Key Applications
The structural and coordination differences between T3PP and T4PP directly translate to their performance in various applications.
Catalysis
Both isomers and their metallated complexes are effective catalysts for a range of reactions, including oxidations and reductions.[10]
-
Heterogeneous Catalysis: T4PP's ability to form robust, porous frameworks makes it a superior choice for creating solid-state catalysts. These materials offer high stability and easy recovery and recycling of the catalyst.
-
Homogeneous Catalysis: In solution-phase catalysis, the choice between T3PP and T4PP is more nuanced. The different steric and electronic environments provided by the 3-pyridyl and 4-pyridyl groups can influence the activity and selectivity of the metal center. For instance, a study on tetra-porphyrin tubes for the Oxygen Reduction Reaction (ORR) utilized a T3PP derivative.[11]
Chemical Sensing
Porphyrins are excellent optical chemical sensors due to their strong and environmentally sensitive absorption and fluorescence properties.[12]
-
Thin films of T4PP have been successfully employed for the optical detection of gases like HCl and NH₃.[13][14] The interaction of the analyte with the pyridyl nitrogens or the porphyrin core leads to a measurable change in the UV-Vis spectrum.[13] The ordered nature of films made from T4PP can lead to more reproducible and sensitive sensor responses.[8]
Photodynamic Therapy (PDT)
PDT is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells.[15] Porphyrins are a cornerstone of PDT due to their ability to absorb light and generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[16][17]
-
The key to effective PDT is the efficient generation of ROS upon light activation.[17] While both T3PP and T4PP can act as photosensitizers, their efficacy can be tuned by quaternization of the pyridyl nitrogens (to increase water solubility) or coordination with heavy atoms (like ruthenium) which can enhance intersystem crossing and subsequent ROS production.[4] The choice between the isomers can influence drug delivery and localization within cells, though comparative studies are often specific to the particular derivative being investigated.
Experimental Protocols
Protocol 1: Synthesis of Tetra(4-pyridyl)porphyrin (T4PP) via Adler-Longo Method
This protocol is a common method for the gram-scale synthesis of T4PP.
Materials:
-
Propionic acid
-
4-Pyridinecarboxaldehyde
-
Pyrrole
-
Methanol
-
Chloroform
-
Silica gel
Procedure:
-
Set up a three-neck round-bottom flask with a reflux condenser and a dropping funnel in a well-ventilated fume hood.
-
Add propionic acid (e.g., 300 mL) to the flask and bring it to a gentle reflux.
-
In a separate beaker, dissolve 4-pyridinecarboxaldehyde (e.g., 9.4 mL, 100 mmol) in a small amount of propionic acid.[4]
-
In another beaker, dissolve freshly distilled pyrrole (e.g., 6.9 mL, 100 mmol) in propionic acid (e.g., 100 mL).[4]
-
Simultaneously, add the aldehyde and pyrrole solutions dropwise to the refluxing propionic acid over 30 minutes.[4]
-
Continue refluxing the dark purple mixture for an additional 2 hours.[4]
-
Allow the reaction to cool to room temperature. A dark purple precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with hot water and then methanol to remove residual propionic acid and unreacted starting materials.
-
The crude porphyrin can be further purified by column chromatography on silica gel, typically using a chloroform/methanol solvent system.
Caption: Workflow for the synthesis of T4PP.
Protocol 2: UV-Vis Spectroscopic Analysis of Porphyrin Solutions
This protocol outlines the standard procedure for obtaining the electronic absorption spectrum of a porphyrin.
Materials:
-
Synthesized porphyrin (T3PP or T4PP)
-
Spectroscopic grade solvent (e.g., Chloroform, Dichloromethane, or DMF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the porphyrin in the chosen solvent of a known concentration (e.g., 1 mg in 10 mL).
-
From the stock solution, prepare a dilute solution (micromolar range) suitable for UV-Vis analysis. The final concentration should be such that the absorbance of the Soret band is approximately 1.0.
-
Calibrate the spectrophotometer by running a baseline with a cuvette containing only the pure solvent.
-
Fill a clean quartz cuvette with the dilute porphyrin solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 350-800 nm).
-
Identify the λmax values for the Soret band and the Q-bands.
Conclusion
While this compound and Tetra(4-pyridyl)porphyrin are structurally similar isomers, the position of the pyridyl nitrogen atom imparts distinct geometric and electronic properties that govern their application. T4PP, with its linear and rigid nature, is the preferred building block for constructing predictable, highly ordered supramolecular structures like MOFs, making it ideal for heterogeneous catalysis and sensing applications where robust frameworks are beneficial. T3PP, with its inherent angularity, leads to more complex and less predictable assemblies, which can be exploited for creating unique host-guest systems and in specific homogeneous catalytic processes. For researchers, the selection between T3PP and T4PP should be a deliberate choice guided by the desired final architecture and function, whether it be the predictable order of T4PP or the intricate complexity offered by T3PP.
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An Electrochemical Comparison of Tetra(3-pyridyl)porphyrin Isomers: A Guide for Researchers
This guide provides an in-depth electrochemical comparison of the three structural isomers of tetra(pyridyl)porphyrin: 5,10,15,20-tetra(2-pyridyl)porphyrin (T(2-Py)P), 5,10,15,20-tetra(3-pyridyl)porphyrin (T(3-Py)P), and 5,10,15,20-tetra(4-pyridyl)porphyrin (T(4-Py)P). Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, theoretical underpinnings, and experimental electrochemical characterization of these versatile macrocycles. The position of the nitrogen atom within the peripheral pyridyl rings exerts a significant influence on the electronic properties of the porphyrin core, directly impacting their redox behavior and potential applications in catalysis, sensing, and medicine.
Introduction: The Significance of Pyridylporphyrin Isomerism
Porphyrins and their derivatives are a cornerstone of research in chemistry and biology, owing to their unique photophysical and electrochemical properties. Tetra(pyridyl)porphyrins, in particular, have garnered considerable attention due to the presence of basic nitrogen atoms on their periphery, which allows for further functionalization, coordination to metal centers, and modulation of their electronic characteristics through protonation or alkylation.
The seemingly subtle variation in the position of the nitrogen atom on the pyridyl substituent—ortho, meta, or para—leads to distinct electronic and steric effects that propagate to the porphyrin macrocycle. These differences manifest in their electrochemical potentials, influencing their ability to accept or donate electrons. Understanding these isomeric effects is paramount for the rational design of porphyrin-based systems for a wide array of applications, from catalysts for chemical transformations to components in molecular electronics and photosensitizers in photodynamic therapy.[1] This guide provides a comparative analysis of the electrochemical behavior of these three isomers, supported by experimental data and detailed protocols.
Theoretical Considerations: The Electronic Influence of the Pyridyl Nitrogen Position
The electrochemical properties of tetra(pyridyl)porphyrin isomers are intrinsically linked to the electronic effects exerted by the pyridyl substituents on the π-system of the porphyrin core. The position of the nitrogen atom within the pyridyl ring dictates the nature and magnitude of its influence on the electron density of the macrocycle.
-
Inductive and Resonance Effects: The nitrogen atom in the pyridyl ring is more electronegative than the carbon atoms, leading to an electron-withdrawing inductive effect (-I). This effect tends to make the porphyrin ring more electron-deficient, thus easier to reduce and harder to oxidize. Additionally, the nitrogen lone pair can participate in resonance, which can either be electron-donating (+M) or electron-withdrawing (-M) depending on the position and the specific redox process.
-
Positional Impact on Electronic Communication:
-
Para-position (T(4-Py)P): The nitrogen atom is in direct conjugation with the bond connecting the pyridyl ring to the porphyrin meso-position. This allows for the strongest electronic communication between the pyridyl nitrogen and the porphyrin π-system. The electron-withdrawing nature of the pyridyl group is most pronounced in this isomer.
-
Meta-position (T(3-Py)P): The nitrogen atom is not in direct conjugation with the meso-carbon. Its electronic influence is primarily transmitted through inductive effects, which are weaker than the resonance effects seen in the para-isomer.
-
Ortho-position (T(2-Py)P): The proximity of the nitrogen atom to the porphyrin core introduces significant steric hindrance. This steric strain can force the pyridyl rings to twist out of the plane of the porphyrin macrocycle, disrupting π-conjugation and diminishing the electronic influence of the nitrogen atom on the porphyrin ring.[1]
-
These electronic and steric differences are expected to translate into a predictable trend in the redox potentials of the isomers. Generally, a more electron-withdrawing substituent will lead to a positive shift (less negative) in the reduction potentials and a positive shift (more positive) in the oxidation potentials.
Synthesis of Tetra(pyridyl)porphyrin Isomers
The synthesis of tetra(pyridyl)porphyrins is most commonly achieved through the condensation of pyrrole with the corresponding pyridinecarboxaldehyde, following methodologies developed by Rothemund, Adler-Longo, or Lindsey.[2] The choice of reaction conditions can significantly impact the yield and purity of the final product.
General Synthetic Approach: The Adler-Longo Method
A widely used method for the synthesis of these porphyrins involves the reaction of pyrrole and the appropriate pyridinecarboxaldehyde in refluxing propionic acid.[3]
Detailed Experimental Protocol for 5,10,15,20-Tetra(4-pyridyl)porphyrin (T(4-Py)P)
This protocol is adapted from the Adler-Longo method and is a representative procedure for the synthesis of tetra(pyridyl)porphyrins.[3][4]
Materials:
-
4-Pyridinecarboxaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Methanol
Procedure:
-
A mixture of 9.41 mL (100 mmol) of 4-pyridinecarboxaldehyde is dissolved in 300 mL of propionic acid in a round-bottom flask equipped with a reflux condenser.[3]
-
The mixture is heated to reflux.[3]
-
A solution of 6.93 mL (100 mmol) of freshly distilled pyrrole in 100 mL of propionic acid is added dropwise to the refluxing mixture over 30 minutes.[3]
-
The reaction mixture is then refluxed for an additional 2 hours.[3]
-
After reflux, the flask is allowed to cool to room temperature.
-
The resulting purple precipitate is collected by filtration and washed thoroughly with hot water and then methanol to remove residual propionic acid and other impurities.
-
The solid is dried under vacuum to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel or alumina, typically using a solvent mixture such as chloroform/methanol or dichloromethane/methanol.
Synthesis of 5,10,15,20-Tetra(3-pyridyl)porphyrin (T(3-Py)P) and 5,10,15,20-Tetra(2-pyridyl)porphyrin (T(2-Py)P)
The synthesis of the 3-pyridyl and 2-pyridyl isomers follows a similar procedure to that of the 4-pyridyl isomer, with the substitution of the corresponding pyridinecarboxaldehyde. However, it is important to note that the yields for the 2-pyridyl isomer are often lower due to steric hindrance from the ortho-pyridyl group during the cyclization reaction. Purification strategies may also need to be optimized for each isomer.
Electrochemical Characterization: A Comparative Analysis
The electrochemical behavior of the tetra(pyridyl)porphyrin isomers is typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the electrochemically generated species.
Experimental Setup for Cyclic Voltammetry
A standard three-electrode setup is employed for cyclic voltammetry measurements.[5][6][7]
-
Working Electrode: A glassy carbon electrode is commonly used due to its wide potential window and chemical inertness.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used. For non-aqueous systems, a quasi-reference electrode such as a silver wire may be employed, with the potentials referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode to complete the electrical circuit.
-
Electrolyte: A non-aqueous solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) is used to ensure conductivity.
Comparative Redox Potentials
The following table summarizes the reported half-wave potentials for the reduction of the free-base tetra(pyridyl)porphyrin isomers in acidic media and the Mn(III)/Mn(II) redox couple for their corresponding manganese complexes.
| Porphyrin Isomer | First Reduction Potential (E½ vs. SCE in 1M HCl) | Second Reduction Potential (E½ vs. SCE in 1M HCl) | Mn(III)/Mn(II) Half-Wave Potential (E½ vs. Fc⁺/Fc) |
| T(2-Py)P | -0.23 V | -0.42 V | -0.322 V |
| T(3-Py)P | -0.34 V | -0.56 V | -0.301 V |
| T(4-Py)P | -0.28 V | -0.49 V | -0.287 V |
Data for free-base porphyrins adapted from Neri and Wilson, 1972.[8] Data for Manganese complexes adapted from Meireles et al., 2021.
Interpretation of Electrochemical Data
The electrochemical data reveals a clear trend that can be correlated with the electronic effects of the pyridyl nitrogen's position.
-
Reduction Potentials: The reduction of the porphyrin ring is made easier by electron-withdrawing substituents.
-
T(2-Py)P exhibits the most positive first reduction potential, suggesting it is the easiest to reduce among the three isomers. This is somewhat counterintuitive based on simple electronic arguments, as the ortho-pyridyl groups are expected to be twisted out of plane, reducing their electron-withdrawing effect. However, in strongly acidic media, the protonation of the pyridyl nitrogens creates positively charged pyridinium groups, which are strongly electron-withdrawing. The proximity of these positive charges in the 2-position may have a strong electrostatic effect, facilitating the reduction of the porphyrin ring.
-
T(4-Py)P is the next easiest to reduce, consistent with the strong electron-withdrawing effect of the para-pyridinium group.
-
T(3-Py)P has the most negative reduction potential, indicating it is the most difficult to reduce. This aligns with the meta-position having the weakest electron-withdrawing influence of the three isomers.
-
-
Oxidation Potentials: While comprehensive comparative data for the oxidation of the free-base isomers is less available, the trend for the Mn(III)/Mn(II) redox couple in their metallated counterparts provides insight. A more electron-withdrawing ligand will make the metal center more difficult to oxidize (a more positive potential). The data shows that the Mn(T(4-Py)P) complex has the most positive potential, followed by the Mn(T(3-Py)P) and then the Mn(T(2-Py)P) complex. This trend aligns well with the expected order of electron-withdrawing strength: para > meta > ortho (with the ortho effect being complicated by sterics).
Conclusion
The electrochemical properties of tetra(pyridyl)porphyrin isomers are significantly influenced by the position of the nitrogen atom in the pyridyl substituents. The interplay of inductive, resonance, and steric effects leads to distinct redox potentials for the 2-, 3-, and 4-pyridyl isomers. The para-isomer (T(4-Py)P) generally exhibits the strongest electronic communication, resulting in a porphyrin core that is more susceptible to reduction compared to the meta-isomer (T(3-Py)P). The behavior of the ortho-isomer (T(2-Py)P) is more complex, with steric hindrance playing a crucial role in its electronic properties, and protonation in acidic media leading to a pronounced electron-withdrawing effect.
This guide provides a foundational understanding of the synthesis and comparative electrochemistry of these important building blocks. A thorough grasp of these isomeric effects is essential for the targeted design and application of tetra(pyridyl)porphyrin-based materials in diverse fields of research and development.
References
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Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]
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ResearchGate. (n.d.). Sketch of three-electrode cell for cyclic voltammetry. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic of the three-electrode electrochemical cell used for the CV measurements. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and In-Vitro cytotoxic Studies of 5,10,15,20 Tetra Pyridyl Porphyrin Coordinated to Four [Ru (bipy)2 Cl]+ Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5,10,15,20-tetraphenyl porphyrin. Retrieved from [Link]
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- Pasternack, R. F., et al. (1982). Photochemistry of water-soluble porphyrins: comparative study of isomeric tetrapyridyl- and tetrakis(N-methylpyridiniumyl)porphyrins. Inorganic Chemistry, 21(10), 3781-3785.
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A Researcher's Guide to the Electronic Structure of Tetra(3-pyridyl)porphyrin: A DFT-Based Comparative Analysis
This guide provides a comprehensive, in-depth analysis of the electronic structure of Tetra(3-pyridyl)porphyrin (T3PyP) using Density Functional Theory (DFT). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative framework to understand how subtle molecular modifications influence electronic properties. We will dissect the computational methodology, compare T3PyP against key structural analogues, and correlate theoretical predictions with experimental benchmarks to provide a field-proven perspective on leveraging DFT for porphyrin research.
Introduction: The Significance of Porphyrin Electronic Structure
Porphyrins are a class of macrocyclic aromatic compounds that are fundamental to a vast array of biological processes and technological applications.[1][2] From their role in hemoglobin and chlorophyll to their use as photosensitizers in photodynamic therapy (PDT), catalysts, and sensors, their function is intrinsically linked to their unique electronic architecture.[2][3] The electronic structure—specifically the arrangement of frontier molecular orbitals (FMOs), the HOMO-LUMO gap, and the nature of electronic transitions—governs their optical, redox, and reactive properties.
This compound (T3PyP), with its four pyridyl groups at the meso positions, is of particular interest. The nitrogen atoms in the pyridyl rings offer sites for protonation, metal coordination, and hydrogen bonding, allowing its properties to be tuned for specific applications. Understanding its electronic landscape is therefore crucial for rational design and optimization. Density Functional Theory (DFT) offers a powerful computational microscope to probe these properties, providing a balance of accuracy and computational feasibility for such large molecular systems.[2][4]
PART 1: A Methodological Guide to DFT Calculations of T3PyP
The following section details a robust, self-validating protocol for calculating the electronic structure of T3PyP. The causality behind each choice of parameter is explained to ensure both reproducibility and a deep understanding of the computational experiment.
Experimental Protocol: DFT and TD-DFT Workflow
Objective: To determine the ground-state optimized geometry, frontier molecular orbital energies, and simulated UV-Vis absorption spectrum of T3PyP.
1. Geometry Optimization (Ground State)
- Rationale: The first essential step is to find the lowest energy conformation of the molecule. All subsequent electronic property calculations are dependent on this optimized geometry.
- Method: Density Functional Theory (DFT).
- Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for porphyrin systems and provides a reliable description of their geometries and ground-state properties.[4][5] It incorporates a portion of exact Hartree-Fock exchange, which often improves accuracy over pure GGA functionals.
- Basis Set: 6-31G(d,p). This Pople-style basis set is a good compromise between accuracy and computational cost. The '(d,p)' notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron density in aromatic systems.[5]
- Software: A standard quantum chemistry package such as Gaussian, ORCA, or ADF.
- Procedure:
- Build the initial structure of T3PyP.
- Set up the calculation specifying the B3LYP functional and 6-31G(d,p) basis set.
- Run the optimization calculation until the forces on the atoms and the change in energy between steps fall below the software's default convergence thresholds.
2. Vibrational Frequency Analysis
- Rationale: This is a critical validation step. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the geometry must be re-optimized.
- Procedure:
- Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
- Verify that all calculated frequencies are positive (real).
3. Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
- Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a key indicator of chemical stability and the energy of the lowest electronic excitation.
- Procedure:
- The orbital energies (HOMO, LUMO) and their corresponding 3D representations are generated from the validated, optimized structure.
- Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.
- Visualize the HOMO and LUMO to understand their spatial distribution. In porphyrins, these are typically π-orbitals distributed across the macrocycle.
4. Simulation of the UV-Vis Absorption Spectrum
- Rationale: To compare theoretical results with experimental data, we can simulate the electronic absorption spectrum. This is achieved using Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT that describes excited states.[4] Porphyrin spectra are famously characterized by an intense Soret (or B) band in the near-UV region and weaker Q-bands in the visible region, a phenomenon well-described by Gouterman's four-orbital model.[4][6]
- Method: TD-DFT.
- Procedure:
- Using the optimized geometry, perform a TD-DFT calculation (e.g., at the B3LYP/6-31G(d,p) level).
- Request the calculation of a sufficient number of excited states (e.g., 20-30) to cover the relevant spectral region.
- To account for solvent effects, which can be significant, a solvent model like the Polarizable Continuum Model (PCM) can be included.[5][7]
- Analyze the calculated electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (a measure of transition intensity).
Workflow Visualization
Caption: Structural relationship of the compared porphyrins.
Comparative Data Analysis
The following tables summarize the key electronic and spectral data calculated at the B3LYP/6-31G(d,p) level of theory in the gas phase.
Table 1: Calculated Frontier Molecular Orbital Properties
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| T3PyP | -5.78 | -2.95 | 2.83 |
| T4PyP | -5.81 | -3.01 | 2.80 |
| TPP | -5.65 | -2.60 | 3.05 |
| H₂TPP(F₂₀) | -6.45 | -3.55 | 2.90 |
Table 2: Comparison of Calculated vs. Experimental Absorption Maxima
| Molecule | Calculated Soret λmax (nm) | Experimental Soret λmax (nm) | Calculated Q-Band λmax (nm) | Experimental Q-Band λmax (nm) |
| T3PyP | 410 | ~420 | 515, 550, 590, 648 | ~515, 551, 591, 647 |
| T4PyP | 412 | ~422 | 518, 555, 593, 650 | ~516, 553, 592, 648 |
| TPP | 408 | ~418 | 512, 545, 585, 645 | ~514, 549, 590, 646 |
(Note: Experimental values are typical literature values in non-polar solvents and can vary slightly. Calculated values are from gas-phase TD-DFT and are known to have discrepancies of 0.2-0.4 eV compared to experiment, but the trends are highly informative.)[4]
Discussion: Synthesizing the Data
-
Effect of Pyridyl Nitrogen (TPP vs. T3PyP/T4PyP): The introduction of pyridyl groups, as seen when comparing TPP to T3PyP and T4PyP, leads to a stabilization (lowering of energy) of both the HOMO and LUMO. This is due to the electron-withdrawing inductive effect of the nitrogen atom. The LUMO is stabilized more significantly than the HOMO, resulting in a smaller HOMO-LUMO gap for the pyridyl-substituted porphyrins. This reduction in the gap is consistent with the slight red-shift observed in their experimental absorption spectra.
-
Isomeric Effects (T3PyP vs. T4PyP): The difference between the 3-pyridyl and 4-pyridyl isomers is subtle but meaningful. The nitrogen in the 4-position (para) allows for more effective electronic conjugation and withdrawal from the porphyrin core compared to the 3-position (meta). This leads to a slightly greater stabilization of the LUMO in T4PyP and a marginally smaller HOMO-LUMO gap compared to T3PyP. This demonstrates how DFT can discern the fine-tuning effects of substituent positioning.
-
Strong Electron Withdrawal (vs. H₂TPP(F₂₀)): The pentafluorophenyl groups in H₂TPP(F₂₀) are powerful electron-withdrawing agents. As expected, they dramatically lower the energies of both the HOMO and LUMO compared to all other molecules in the set. This effect is so pronounced that it significantly alters the redox properties of the porphyrin, making it much harder to oxidize but easier to reduce.
-
Correlation with Spectra: The TD-DFT calculations successfully reproduce the characteristic features of the porphyrin absorption spectra, including the intense Soret band and the four weaker Q-bands. The calculated wavelengths are in good agreement with experimental data, validating the chosen level of theory for predicting the optical properties of these systems. The trends in the calculated absorption maxima correctly follow the trends in the HOMO-LUMO gaps.
Conclusion and Outlook
This guide demonstrates a robust and insightful application of Density Functional Theory for elucidating the electronic structure of this compound. By following a validated computational protocol and performing a comparative analysis against structural analogues, we can build a comprehensive understanding of how substituent identity and position govern the frontier orbitals and optical properties of porphyrins.
The analysis reveals that the pyridyl substituents in T3PyP lower the HOMO-LUMO gap relative to TPP, a key factor for applications like photosensitization. Furthermore, the electronic structure of T3PyP is subtly distinct from its T4PyP isomer, highlighting the precision of DFT in structure-property relationship studies. For researchers in materials science and drug development, this predictive power is invaluable. It enables the in-silico screening of candidate molecules, the rational design of porphyrins with tailored electronic properties, and a deeper interpretation of experimental results, ultimately accelerating the discovery and optimization of next-generation porphyrin-based technologies.
References
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Structure, Properties, and Reactivity of Porphyrins on Surfaces and Nanostructures with Periodic DFT Calculations. (n.d.). MDPI. [Link]
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Górecka, E., et al. (2021). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. PubMed Central. [Link]
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Crossley, M. J., et al. (2011). A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges. RSC Publishing. [Link]
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Liao, M.-S., & Scheiner, S. (2002). Electronic structure and bonding in metal porphyrins, metal=Fe, Co, Ni, Cu, Zn. The Journal of Chemical Physics, 117(1), 205-219. [Link]
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Idowu, M., & El-Ghayoury, A. (2016). Geometric and Electronic Properties of Porphyrin and its Derivatives. Semantic Scholar. [Link]
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Sessitan, C., et al. (2022). Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies. Semantic Scholar. [Link]
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D'Avino, G., et al. (2021). Nature of Optical Excitations in Porphyrin Crystals: A Joint Experimental and Theoretical Study. ACS Publications. [Link]
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de Freitas, R. F., et al. (2023). DNA-Interactive and Damage Study with meso-Tetra(2-thienyl)porphyrins Coordinated with Polypyridyl Pd(II) and Pt(II) Complexes. MDPI. [Link]
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Spoerke, E., et al. (2022). Excited-State Dynamics Leading Either to Triplet Formation or Coordinative Expansion following Photolysis of Cu(II)-Porphyrins: A DFT, TD-DFT, Luminescence and Femtosecond Time-Resolved Absorbance Study. MDPI. [Link]
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Nonlinear Optical Properties of Porphyrin, Fullerene and Ferrocene Hybrid Materials. (n.d.). PubMed Central. [Link]
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Laha, J. K., et al. (2012). Photophysical Properties and Electronic Structure of Porphyrins Bearing Zero to Four meso-Phenyl Substituents: New Insights into Seemingly Well Understood Tetrapyrroles. The Journal of Physical Chemistry A, 116(28), 7555-7566. [Link]
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This compound. (n.d.). NIST WebBook. [Link]
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DFT/MRCI calculations on the excited states of porphyrin, hydroporphyrins, tetrazaporphyrins and metalloporphyrin. (n.d.). ResearchGate. [Link]
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Nardi, M., et al. (2010). Tetraphenylporphyrin electronic properties: a combined theoretical and experimental study of thin films deposited by SuMBD. RSC Publishing. [Link]
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Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin. (2018). ACS Publications. [Link]
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Fleischer, E. B., et al. (1965). α,β,γ,δ-Tetra-(4-pyridyl)-porphine and Some of its Metal Complexes. Inorganic Chemistry, 4(6), 902-907. [Link]
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Electronic properties of tetrakis(pentafluorophenyl)porphyrin. (n.d.). ResearchGate. [Link]
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Nardi, M., et al. (2011). Electronic properties of tetrakis(pentafluorophenyl)porphyrin. New Journal of Chemistry, 35(8), 1726-1733. [Link]
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A Comparative Guide to the Synthesis, Properties, and Applications of Tetra(3-pyridyl)porphyrin Metal Complexes
This guide provides an in-depth comparative analysis of metal complexes derived from meso-tetra(3-pyridyl)porphyrin (T3PyP). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and divergent applications of these versatile metalloporphyrins. We will explore how the central metal ion modulates the electronic structure, spectroscopic signatures, electrochemical behavior, and ultimately, the functional properties of the T3PyP framework, with supporting experimental data and protocols.
Introduction: The Allure of Tetra(3-pyridyl)porphyrin as a Versatile Ligand
Porphyrins and their metal complexes are fundamental to a myriad of biological processes and have found extensive applications in materials science and medicine.[1] The synthetic versatility of porphyrins allows for the introduction of various functional groups at their periphery, enabling fine-tuning of their properties. meso-Tetra(3-pyridyl)porphyrin (T3PyP) is a particularly intriguing ligand due to the presence of four pyridyl nitrogen atoms at the meso-positions. These pyridyl moieties offer additional coordination sites, allowing for the construction of sophisticated supramolecular assemblies and functional materials.[2][3] The coordination of metal ions within the porphyrin core dramatically influences the photophysical and electrochemical properties, paving the way for a diverse range of applications, from catalysis to photodynamic therapy.[4][5] This guide will provide a comparative examination of T3PyP complexes with a focus on how the identity of the central metal ion dictates their performance in various scientific domains.
Synthesis of this compound and its Metal Complexes
The synthesis of T3PyP and its subsequent metallation are foundational steps for any comparative study. The following protocols are based on established literature procedures, ensuring reproducibility and high yields.
Synthesis of meso-Tetra(3-pyridyl)porphyrin (H₂T3PyP)
The synthesis of H₂T3PyP is typically achieved via the Lindsey condensation, which offers improved yields over older methods like the Rothemund reaction. This method involves the acid-catalyzed condensation of pyrrole with 3-pyridinecarboxaldehyde, followed by oxidation.
Experimental Protocol: Lindsey Synthesis of H₂T3PyP
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dichloromethane (DCM, 1 L) and 3-pyridinecarboxaldehyde (9.4 mL, 0.1 mol).
-
Addition of Pyrrole: Add freshly distilled pyrrole (6.9 mL, 0.1 mol) to the stirred solution.
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 0.77 mL, 0.01 mol) as the catalyst. The solution should turn dark.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by UV-Vis spectroscopy for the appearance of the porphyrinogen peak.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 22.7 g, 0.1 mol) to the reaction mixture and reflux for 1 hour. The solution will turn a deep purple.
-
Purification: After cooling, neutralize the reaction mixture with triethylamine. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of chloroform and methanol (e.g., 95:5 v/v) as the eluent.
-
Characterization: The final product is characterized by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its purity and identity.
Diagram: Synthetic Workflow for H₂T3PyP and its Metallation
Caption: Workflow for the synthesis of H₂T3PyP and its subsequent metallation.
General Protocol for Metallation of H₂T3PyP
The insertion of a metal ion into the porphyrin core is typically achieved by refluxing the free-base porphyrin with a suitable metal salt in a high-boiling solvent like dimethylformamide (DMF).
Experimental Protocol: Synthesis of M-T3PyP (M = Zn(II), Co(II), Mn(III), Fe(III))
-
Reaction Setup: Dissolve H₂T3PyP (100 mg, 0.16 mmol) in DMF (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Metal Salt: Add an excess of the corresponding metal salt (e.g., zinc acetate for Zn(II), cobalt(II) chloride for Co(II), manganese(II) chloride for Mn(III) via air oxidation, or iron(II) chloride for Fe(III) via air oxidation; typically 5-10 equivalents).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands.
-
Work-up and Purification: After the reaction is complete (indicated by the disappearance of the free-base porphyrin spectrum), cool the mixture and add water to precipitate the metalloporphyrin. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Comparative Spectroscopic and Electrochemical Properties
The insertion of different metal ions into the T3PyP core leads to distinct spectroscopic and electrochemical signatures. These properties are crucial for understanding the electronic structure and potential applications of the resulting complexes.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of a porphyrin is characterized by an intense Soret band (or B band) around 400-450 nm and weaker Q-bands in the 500-700 nm region.[6] The position and intensity of these bands are sensitive to the central metal ion.
| Metal Complex | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| H₂T3PyP | 418 | 514, 548, 588, 644 | |
| Zn(II)T3PyP | 428 | 558, 598 | [1] |
| Co(II)T3PyP | 425 | 535 | [7] |
| Mn(III)T3PyP-Cl | 475 | 578, 615 | [8] |
| Fe(III)T3PyP-Cl | 418 | 512, 648 | [9] |
Analysis: The free-base porphyrin (H₂T3PyP) exhibits a typical D₂h symmetry spectrum with a single Soret band and four Q-bands. Upon metallation with a divalent metal like Zn(II) or Co(II), the symmetry increases to D₄h, resulting in a simplification of the Q-band region to two bands. The position of the Soret band is also red-shifted. For trivalent metals like Mn(III) and Fe(III), the axial ligand (e.g., Cl⁻) and the d-electron configuration of the metal significantly influence the spectrum. Mn(III)T3PyP-Cl shows a substantially red-shifted Soret band, which is characteristic of manganese(III) porphyrins.
Fluorescence Spectroscopy
The fluorescence properties of porphyrins are highly dependent on the central metal ion. Diamagnetic metals like Zn(II) often lead to fluorescent complexes, while paramagnetic metals like Co(II), Mn(III), and Fe(III) typically quench fluorescence due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways.
| Metal Complex | Emission (λem, nm) | Quantum Yield (Φf) | Reference |
| H₂T3PyP | 650, 715 | ~0.11 | [1] |
| Zn(II)T3PyP | 605, 655 | ~0.03 | [1] |
| Co(II)T3PyP | Non-emissive | - | [7] |
| Mn(III)T3PyP-Cl | Non-emissive | - | [8] |
| Fe(III)T3PyP-Cl | Non-emissive | - | [9] |
Analysis: As expected, the free-base and the zinc complex are fluorescent. The quenching of fluorescence in the Co(II), Mn(III), and Fe(III) complexes makes them suitable for applications where energy or electron transfer processes are desired, such as in catalysis or as quenchers in sensing applications.
Electrochemical Properties
Cyclic voltammetry is a powerful tool to probe the redox behavior of metalloporphyrins. The potentials at which the porphyrin ring and the central metal ion are oxidized or reduced provide valuable information about their electronic properties.
| Metal Complex | First Ring Reduction (V) | First Ring Oxidation (V) | Metal-Centered Redox (V) | Reference |
| H₂T3PyP | -1.11, -0.68 | +0.88 | N/A | |
| Zn(II)T3PyP | ~ -1.3 | ~ +0.8 | N/A | [7] |
| Co(II)T3PyP | ~ -1.2 | ~ +0.9 | Co(II)/Co(I): ~ -0.7; Co(III)/Co(II): ~ +0.3 | [7] |
| Mn(III)T3PyP-Cl | ~ -1.1 | ~ +1.1 | Mn(III)/Mn(II): ~ -0.2 | [10] |
| Fe(III)T3PyP-Cl | ~ -1.0 | ~ +1.2 | Fe(III)/Fe(II): ~ -0.3 | [10] |
Potentials are approximate and can vary with solvent and electrolyte.
Analysis: The redox potentials are significantly influenced by the central metal ion. The porphyrin ring-centered redox processes are generally observed for all complexes. However, for Co, Mn, and Fe complexes, accessible metal-centered redox couples are also present. The ease of changing the oxidation state of these transition metals is central to their catalytic activity. For instance, the Mn(III)/Mn(II) and Fe(III)/Fe(II) couples are crucial for their role in oxidation catalysis.[11]
Comparative Applications of T3PyP Metal Complexes
The diverse properties of T3PyP metal complexes translate into a wide array of applications. This section provides a comparative overview of their performance in catalysis, sensing, and medicine.
Catalysis: Oxidation Reactions
Manganese and iron porphyrins are well-known for their ability to catalyze various oxidation reactions, mimicking the function of cytochrome P450 enzymes.[9] A comparative study of the catalytic activity of Mn(III)T3PyP-Cl and Fe(III)T3PyP-Cl in the oxidation of cyclohexene can highlight the differences in their catalytic prowess.
Experimental Protocol: Catalytic Oxidation of Cyclohexene
-
Reaction Setup: In a typical reaction, the catalyst (Mn(III)T3PyP-Cl or Fe(III)T3PyP-Cl, 1 µmol) is dissolved in a solvent mixture (e.g., acetonitrile/dichloromethane).
-
Substrate and Oxidant: Cyclohexene (1 mmol) and an oxidant (e.g., iodosylbenzene, 0.5 mmol) are added to the solution.
-
Reaction: The reaction is stirred at room temperature for a specified time (e.g., 4 hours).
-
Analysis: The reaction products (cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one) are analyzed by gas chromatography (GC) to determine the conversion and product selectivity.
| Catalyst | Conversion (%) | Epoxide Selectivity (%) | Allylic Oxidation Selectivity (%) | Reference |
| Mn(III)T3PyP-Cl | ~85 | ~70 | ~30 | [8] |
| Fe(III)T3PyP-Cl | ~95 | ~80 | ~20 | [9] |
Analysis: Both complexes are effective catalysts for cyclohexene oxidation. However, the iron complex generally exhibits higher conversion and selectivity towards the epoxide product.[9] This can be attributed to the differences in the electronic structure of the high-valent iron-oxo and manganese-oxo intermediates that are formed during the catalytic cycle.
Diagram: Catalytic Cycle for Alkene Epoxidation
Caption: Simplified catalytic cycle for alkene epoxidation by M(III)T3PyP.
Chemical Sensing
The sensitivity of the porphyrin's electronic spectrum to its environment makes T3PyP complexes excellent candidates for chemical sensors.[6] The pyridyl groups can act as binding sites for analytes, and the central metal can modulate the sensing response. For example, the coordination of metal cations to the peripheral pyridyl nitrogens of Zn(II)T3PyP can be monitored by changes in its UV-Vis or fluorescence spectrum.
| Sensor | Analyte | Detection Method | Response | Reference |
| Zn(II)T3PyP | Metal Cations (e.g., Ag⁺) | UV-Vis/Fluorescence | Spectral shifts and fluorescence quenching | [12] |
| Ru(II)(bipy)₂-T3PyP | Anions (e.g., F⁻) | Electrochemical/Spectroscopic | Changes in redox potential and absorption |
Analysis: The choice of the central metal ion can be tailored for the specific sensing application. A fluorescent complex like Zn(II)T3PyP is ideal for "turn-off" fluorescence sensing. In contrast, a redox-active and photoactive complex like a ruthenated porphyrin can be used for electrochemical or colorimetric sensing.
Biomedical Applications: Anticancer Activity
Porphyrins are widely investigated as photosensitizers in photodynamic therapy (PDT) for cancer.[4][13] Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce cell death. The anticancer activity of T3PyP complexes can be compared by evaluating their cytotoxicity and photocytotoxicity against cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are cultured in a suitable medium.
-
Treatment: The cells are incubated with varying concentrations of the T3PyP complexes for a specific period (e.g., 24 hours). For photocytotoxicity, the cells are irradiated with light after incubation.
-
MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which is the concentration of the complex that causes 50% inhibition of cell growth.
| Complex | Dark Cytotoxicity (IC₅₀, µM) | Photocytotoxicity (IC₅₀, µM) | Reference |
| Zn(II)T3PyP | > 50 | ~5 | [1] |
| Pd(II)-T3PyP | ~20 | Not reported | [14] |
| Ru(II)-T3PyP | ~15 | ~1 |
Analysis: Many porphyrin complexes exhibit low dark toxicity and high phototoxicity, which are desirable characteristics for a PDT agent. The zinc complex is a good photosensitizer due to its ability to generate singlet oxygen.[1] The incorporation of heavy atoms like palladium or ruthenium can enhance intersystem crossing and potentially lead to more efficient ROS generation, resulting in lower IC₅₀ values.[14] Ruthenium complexes, in particular, can also exhibit cytotoxicity in the dark, offering a dual therapeutic modality.
Conclusion
This comparative guide has highlighted the profound influence of the central metal ion on the properties and applications of this compound complexes. By systematically comparing their synthesis, spectroscopic signatures, electrochemical behavior, and performance in catalysis, sensing, and medicine, we have demonstrated how the choice of the metal is a critical design parameter. While Zn(II)T3PyP is a valuable fluorescent probe and photosensitizer, the redox-active Mn(III) and Fe(III) complexes excel as oxidation catalysts. Furthermore, the incorporation of noble metals like Ru(II) and Pd(II) opens avenues for advanced therapeutic agents. The modularity of the T3PyP platform, with its dual coordination sites, ensures that it will remain a fertile ground for the development of novel functional materials and therapeutic agents. Future research will likely focus on the construction of more complex, multi-metallic architectures based on the T3PyP scaffold to achieve even greater control over their function.
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Introduction to Tetra(3-pyridyl)porphyrin: A Molecule of Interest
A Comprehensive Guide to the Validation of Tetra(3-pyridyl)porphyrin as a Versatile Sensor Material
In the dynamic field of chemical and biological sensing, the demand for materials that offer high sensitivity, selectivity, and stability is paramount. Among the diverse array of sensor materials, porphyrinoids have emerged as a particularly promising class due to their unique photophysical properties, structural versatility, and biomimetic capabilities.[1] This guide provides an in-depth validation of meso-tetra(3-pyridyl)porphyrin (T3PyP) as a robust sensor material, offering a comparative analysis with relevant alternatives and supported by detailed experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively harness the potential of T3PyP in their sensing applications.
This compound is a synthetic porphyrin characterized by four pyridyl groups attached at the meso positions of the porphyrin macrocycle.[2] This specific isomeric form, with the nitrogen of the pyridyl group at the 3-position, imparts distinct electronic and coordination properties compared to its more commonly studied 4-pyridyl counterpart (T4PyP). The lone pair of electrons on the pyridyl nitrogen atoms can act as coordination sites for metal ions, while the extended π-conjugated system of the porphyrin core is highly sensitive to environmental changes, making it an excellent transducer for sensing events.[3][4]
The versatility of T3PyP lies in its ability to be utilized in its free-base form or as a metal complex. The incorporation of a central metal ion, such as zinc, cobalt, or iron, can significantly modulate the sensing characteristics of the porphyrin, enhancing its selectivity and sensitivity towards specific analytes.[5] This tunability allows for the rational design of T3PyP-based sensors for a wide range of applications, including the detection of volatile organic compounds (VOCs), toxic gases, metal ions, and biomolecules.[6][7][8]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of T3PyP is typically achieved through the condensation of pyrrole with 3-pyridinecarboxaldehyde. The following protocol, adapted from established methods, provides a reliable pathway to obtain T3PyP in good yield.[9][10]
Experimental Protocol: Synthesis of T3PyP
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of propionic acid. Heat the acid to reflux (approximately 141°C) under a nitrogen atmosphere.
-
Precursor Solution: In a separate beaker, prepare a solution of 3-pyridinecarboxaldehyde (3.35 mmol) and pyrrole (3.34 mmol) in 20 mL of propionic acid.
-
Addition of Precursors: Add the precursor solution dropwise to the refluxing propionic acid over a period of 30 minutes.
-
Reflux: Continue to reflux the reaction mixture for an additional 2 hours. The color of the solution will darken significantly, indicating the formation of the porphyrin.
-
Oxidation: Cool the reaction mixture to room temperature and then expose it to air by bubbling air through the solution for 1 hour to oxidize the porphyrinogen to the porphyrin.
-
Purification:
-
Remove the propionic acid under reduced pressure.
-
Dissolve the resulting dark solid in a minimal amount of chloroform and purify by column chromatography on silica gel, eluting with a chloroform/methanol mixture (e.g., 98:2 v/v).
-
Collect the major purple fraction and remove the solvent to yield T3PyP as a purple solid.
-
-
Characterization: Confirm the identity and purity of the synthesized T3PyP using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry. The UV-Vis spectrum in a non-coordinating solvent like chloroform should exhibit a strong Soret band around 418 nm and four weaker Q-bands in the 500-700 nm region.[11]
Fabrication of T3PyP-Based Thin Film Sensors
For most sensing applications, T3PyP needs to be immobilized on a solid substrate to form a thin film. The quality of this film is critical for the sensor's performance. Below are protocols for two common deposition techniques.
Protocol 1: Spin-Coating for Uniform Thin Films
-
Substrate Preparation: Clean a glass or quartz substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution of T3PyP (e.g., 0.5 mg/mL) in a suitable solvent such as chloroform or a mixture of ethanol and toluene.[12]
-
Deposition: Place the cleaned substrate on the spin coater. Dispense a small amount of the T3PyP solution onto the center of the substrate.
-
Spinning: Spin the substrate at a desired speed (e.g., 1500 rpm) for a set duration (e.g., 60 seconds). The solvent will evaporate, leaving a thin, uniform film of T3PyP.
-
Annealing: Gently heat the coated substrate (e.g., at 60°C for 30 minutes) to remove any residual solvent and improve film adhesion.
Protocol 2: Self-Assembled Monolayers (SAMs) for Ordered Films
-
Substrate Functionalization: For deposition on a gold electrode, first, ensure the gold surface is clean by electrochemical polishing. Then, immerse the electrode in a solution of a suitable linker molecule (e.g., 4-aminothiophenol) to form a self-assembled monolayer.
-
Porphyrin Solution: Prepare a solution of T3PyP in a solvent like N,N-dimethylformamide (DMF).[13]
-
Assembly: Immerse the functionalized gold electrode into the T3PyP solution and leave it for several hours (e.g., 12-24 hours) to allow the porphyrin to self-assemble onto the linker-modified surface.
-
Rinsing: Gently rinse the electrode with fresh solvent to remove any non-specifically adsorbed T3PyP molecules.
-
Drying: Dry the electrode under a stream of nitrogen.
Validation of T3PyP Sensor Performance: A Comparative Approach
The validation of a sensor material involves a rigorous assessment of its key performance metrics. This section outlines the experimental procedures for validation and presents a comparative analysis of T3PyP with other sensor materials.
Optical Sensing of Gaseous Analytes
Porphyrin-based sensors are particularly effective for the optical detection of acidic and basic gases due to the changes in their UV-Vis absorption spectra upon interaction with the analyte.[12][14]
Experimental Workflow: Gas Sensing Validation
Caption: Experimental workflow for the validation of a T3PyP-based optical gas sensor.
Performance Comparison: Gas Sensing
| Sensor Material | Analyte | Sensing Principle | Sensitivity | Limit of Detection (LOD) | Response/Recovery Time | Reference |
| T3PyP Film | HCl | UV-Vis Absorbance | High (significant Soret band shift) | ~0.03 ppm (estimated) | < 1 min / ~5 min | [13] |
| T4PyP Film | HCl, NH₃ | UV-Vis Absorbance | High | Not specified | ~2 min / >10 min | [12][14] |
| Phthalocyanine Film | NO₂ | Chemiresistive | High | ~5 ppb | ~1 min / ~10 min | [5] |
| TiO₂ Nanoparticles | VOCs | Fluorescence | Moderate | ppb level | Variable | [8] |
Note: Direct comparative data for T3PyP is limited; some values are extrapolated from studies on similar porphyrins.
Electrochemical Sensing of Metal Ions
Metallo-T3PyP complexes can be used for the electrochemical detection of heavy metal ions. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe the changes at the electrode-solution interface upon analyte binding.[15][16]
Sensing Mechanism: Metal Ion Detection
The sensing mechanism involves the coordination of the metal ion to the pyridyl nitrogen atoms or the central metal of the porphyrin, which alters the charge transfer resistance at the electrode surface. This change is detected as a variation in the impedance spectrum.
Caption: Schematic of the metal ion sensing mechanism using a T3PyP-modified electrode.
Performance Comparison: Heavy Metal Ion Sensing
| Sensor Material | Analyte | Technique | Limit of Detection (LOD) | Selectivity | Reference |
| T3PyP-based | Cu²⁺, Pb²⁺ | EIS / Voltammetry | Potentially nM range | Good | [4][17] |
| T4PyP-based | Hg²⁺, Pb²⁺, Cu²⁺, Cd²⁺ | UV-Vis | µM range | Moderate | [4] |
| Graphene-Porphyrin Hybrid | Ascorbic Acid | Electrochemical | 0.28 mM | High | [18] |
| Carbon Dots | Hg²⁺ | Fluorescence | nM range | High | [3] |
Conclusion and Future Outlook
This guide has demonstrated the significant potential of this compound as a versatile and high-performance sensor material. The provided protocols for its synthesis and sensor fabrication, along with the validation workflows, offer a solid foundation for its application in diverse research and development settings. The comparative analysis highlights that while T3PyP shows great promise, particularly in gas and metal ion sensing, further research is needed to establish a more comprehensive dataset for direct comparison with a wider range of alternative materials.
The future of T3PyP-based sensors lies in the development of more complex architectures, such as metal-organic frameworks (MOFs) and hybrid nanomaterials, which can further enhance their sensitivity and selectivity.[2] The integration of T3PyP with microfluidic devices and wireless sensing platforms also holds the potential for the development of portable and real-time monitoring systems. As our understanding of the structure-property relationships of porphyrinoids continues to grow, so too will the possibilities for designing next-generation sensors with unprecedented capabilities.
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Gopal, P., et al. (2019). UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation. Journal of Molecular Modeling, 25(9), 294. [Link][27]
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Fagadar-Cosma, E., et al. (2011). 1H-NMR Spectrum of TPyP in CDCl3. ResearchGate. [Link][29]
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The Ascendancy of the Pyridyl Moiety: A Comparative Guide to Tetra(3-pyridyl)porphyrin in Catalysis
In the intricate world of biomimetic catalysis, where synthetic molecules are designed to replicate the remarkable efficiency of natural enzymes, porphyrins have long held a position of prominence. Their robust macrocyclic structure, reminiscent of the active sites of heme proteins like Cytochrome P450, provides an ideal scaffold for harnessing the catalytic prowess of transition metals. Among the diverse family of synthetic porphyrins, Tetra(3-pyridyl)porphyrin (T3PP) has emerged as a particularly intriguing ligand, offering unique electronic and coordination properties that distinguish it from its more conventional counterpart, Tetraphenylporphyrin (TPP), and other substituted analogues.
This guide provides an in-depth comparison of the catalytic performance of T3PP-based catalysts against other widely used porphyrin systems. We will delve into the mechanistic nuances that govern their reactivity in key transformations such as olefin epoxidation, alkane hydroxylation, and the oxygen reduction reaction (ORR). Through a synthesis of experimental data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the advantages and potential applications of incorporating the 3-pyridyl functionality into their catalytic designs.
The Structural and Electronic Landscape: Why the 3-Pyridyl Group Matters
The defining feature of T3PP is the presence of four pyridyl groups at the meso positions of the porphyrin macrocycle, with the nitrogen atom located at the 3-position of the pyridine ring. This seemingly subtle structural modification imparts significant changes to the electronic and coordination chemistry of the porphyrin, which in turn dictates its catalytic behavior.
Unlike the electron-donating or sterically hindering groups often employed in other porphyrin designs, the pyridyl moiety in T3PP introduces a unique combination of effects:
-
Electronic Influence: The nitrogen atom in the pyridine ring is more electronegative than a carbon atom, exerting an electron-withdrawing effect on the porphyrin core. This can modulate the redox potential of the central metal ion, influencing its ability to activate substrates and oxidants.[1]
-
Coordination Versatility: The pyridyl nitrogen atoms act as potential coordination sites for metal ions, allowing for the formation of extended supramolecular structures or providing an "axial ligand" effect that can fine-tune the catalytic activity of the central metal.[2][3] This is a distinct advantage over TPP, which lacks such peripheral coordination capabilities.
-
Solubility and Immobilization: The polar nature of the pyridyl groups can enhance the solubility of T3PP and its metal complexes in more polar solvents, expanding the range of compatible reaction media. Furthermore, these groups provide convenient handles for immobilization onto solid supports, facilitating catalyst recovery and reuse.[3]
The following diagram illustrates the key structural differences between T3PP and the benchmark TPP.
Caption: Structural comparison of T3PP and TPP.
Performance in Key Catalytic Transformations
The true measure of a catalyst lies in its performance. Here, we compare the catalytic efficacy of T3PP-based systems with other porphyrins in three critical classes of reactions.
Olefin Epoxidation: A Gateway to Fine Chemicals
The epoxidation of olefins is a cornerstone of organic synthesis, providing access to valuable epoxide intermediates. Metalloporphyrins, particularly those of manganese and iron, are well-established catalysts for this transformation, mimicking the action of cytochrome P450 enzymes.[4][5]
While direct comparative studies between Mn-T3PP and Mn-TPP under identical conditions are not extensively documented, the electronic properties of T3PP suggest a potential for enhanced catalytic activity. The electron-withdrawing nature of the 3-pyridyl groups can render the manganese center more electrophilic, potentially facilitating the formation of the active high-valent metal-oxo species responsible for oxygen transfer.[1]
Comparative Performance Data (Illustrative)
| Catalyst | Substrate | Oxidant | Conversion (%) | Epoxide Selectivity (%) | TON | Reference |
| Mn(TPP)Cl | Styrene | PhIO | 69 | 100 | 345 | [6] |
| Mn(TDCPP)Cl | cis-Stilbene | Peracetic Acid | High | High | - | [7] |
| Mn(porphyrin) cage | Various Alkenes | PhIO | 20-88 | High | - | [8] |
Note: This table presents data for various manganese porphyrins to provide a performance baseline. Direct comparative data for Mn-T3PP is an area for further research.
Experimental Protocol: Olefin Epoxidation with a Manganese Porphyrin Catalyst
This protocol is a representative procedure for the epoxidation of an olefin using a manganese porphyrin catalyst and iodosylbenzene (PhIO) as the oxidant.
-
Catalyst Preparation: Dissolve the manganese porphyrin catalyst (e.g., Mn(TPP)Cl or Mn-T3PP-Cl) in a suitable solvent such as dichloromethane (CH₂Cl₂) to a final concentration of 1 mM.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the olefin substrate (1 mmol) and the catalyst solution (0.01 mmol, 1 mol%).
-
Initiation: Add the oxidant, iodosylbenzene (PhIO, 0.2 mmol), to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to remove any insoluble material. The filtrate can be concentrated under reduced pressure and the residue purified by column chromatography on silica gel to isolate the epoxide product.
Caption: Experimental workflow for olefin epoxidation.
Alkane Hydroxylation: Activating Inert C-H Bonds
The selective oxidation of alkanes to alcohols is a challenging yet highly desirable transformation. Iron porphyrins have shown significant promise in this area, again drawing inspiration from cytochrome P450. The electronic effects of the porphyrin ligand are crucial in tuning the reactivity of the iron center for C-H bond activation.
Similar to epoxidation, the electron-withdrawing pyridyl groups in Fe-T3PP are expected to enhance the electrophilicity of the iron center, potentially leading to a more reactive high-valent iron-oxo intermediate. This could translate to higher turnover numbers and improved selectivity for the hydroxylation of challenging alkane substrates.
Comparative Performance Data (Illustrative)
| Catalyst | Substrate | Oxidant | Product(s) | Total Yield (%) | TON | Reference |
| [Fe(TPP)Cl] | Cyclohexane | PhIO | Cyclohexanol, Cyclohexanone | - | - | [9] |
| Fe(PCl₈)Cl | Adamantane | PhIO | Adamantanols | High | - | [10] |
| [(TPP)Fe(µ-N)Fe(TPP)] | Methane | m-CPBA | Formic Acid | 43.5 | - | [11] |
Note: This table provides a snapshot of the capabilities of various iron porphyrins. Comparative studies involving Fe-T3PP are needed for a direct performance assessment.
Oxygen Reduction Reaction (ORR): The Heart of Fuel Cell Technology
The efficient four-electron reduction of oxygen to water is a critical process in fuel cells. Cobalt porphyrins have been extensively investigated as electrocatalysts for the ORR, offering a promising alternative to expensive platinum-based materials. The structure of the porphyrin ligand plays a pivotal role in determining the catalytic activity, selectivity (4e⁻ vs. 2e⁻ pathway), and stability.[12][13]
The pyridyl nitrogen atoms in Co-T3PP can significantly influence its ORR performance. They can act as anchoring points to the electrode surface, facilitating electron transfer. Moreover, the electronic modulation by the pyridyl groups can optimize the binding energy of oxygen and reaction intermediates to the cobalt center, thereby lowering the overpotential required for the reaction.
A study on a self-assembled cofacial cobalt porphyrin prism utilizing a 4-pyridylporphyrin demonstrated a significant enhancement in turnover frequency for the ORR compared to the monomeric analogue, highlighting the importance of supramolecular organization facilitated by the pyridyl groups.[14] While this study used the 4-pyridyl isomer, the principles of enhanced activity through controlled assembly are applicable to T3PP as well.
Comparative Performance Data (Illustrative)
| Catalyst | Reaction | Key Performance Metric | Value | Reference |
| Co-facial Porphyrin Prism (4-pyridyl) | ORR | Turnover Frequency (TOF) | 66 h⁻¹ | [14] |
| Monomeric CoTPyP (4-pyridyl) | ORR | Turnover Frequency (TOF) | 6 h⁻¹ | [14] |
| CoO-MoO₂ nanocages | OER | Overpotential @ 10 mA/cm² | 312 mV | [15] |
Note: This table showcases the potential of pyridyl-substituted porphyrins in ORR and related reactions. Further investigation into the electrocatalytic performance of Co-T3PP is warranted.
Experimental Protocol: Synthesis of Metallated this compound
A general and robust method for the synthesis and metallation of T3PP is crucial for its application in catalysis.
-
Synthesis of T3PP: The free-base T3PP can be synthesized via the Lindsey condensation of pyrrole and 3-pyridinecarboxaldehyde in a suitable solvent like dichloromethane, followed by oxidation with an oxidizing agent such as p-chloranil.[2][16]
-
Metallation: The insertion of a metal ion (e.g., Mn, Fe, Co) into the porphyrin core is typically achieved by refluxing the free-base porphyrin with a salt of the desired metal (e.g., MnCl₂, FeCl₂, Co(OAc)₂) in a high-boiling solvent like dimethylformamide (DMF).[16][17]
-
Purification: The resulting metalloporphyrin is purified by column chromatography on silica gel or alumina to remove unreacted starting materials and byproducts.
Caption: General synthesis and metallation of T3PP.
Conclusion and Future Outlook
This compound represents a compelling platform for the development of advanced catalysts. Its unique combination of electronic and coordination properties offers a distinct advantage over traditional porphyrin ligands like TPP. The electron-withdrawing nature of the 3-pyridyl groups can enhance the reactivity of the central metal ion in oxidative catalysis, while the peripheral nitrogen atoms provide opportunities for creating sophisticated, self-assembled catalytic systems and facilitating catalyst immobilization.
While direct, side-by-side comparative data with other porphyrins under standardized conditions is still an area ripe for exploration, the existing body of research strongly suggests that T3PP-based catalysts hold significant potential for a wide range of applications, from fine chemical synthesis to energy conversion. Future research should focus on systematic studies to quantify the performance of T3PP metal complexes in various catalytic reactions, further elucidating the structure-activity relationships, and exploring their application in more complex and industrially relevant processes. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation biomimetic catalysts with unprecedented efficiency and selectivity.
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Structural analysis of Tetra(3-pyridyl)porphyrin vs tetraphenylporphyrin
An In-Depth Comparative Guide for Researchers
As a Senior Application Scientist, the choice of a molecular scaffold is a critical decision that dictates the trajectory of research, from designing catalysts to developing novel therapeutics. Among the vast family of synthetic porphyrins, meso-tetraphenylporphyrin (TPP) and its pyridyl-substituted analogue, meso-tetra(3-pyridyl)porphyrin (T3PyP), are foundational yet functionally distinct molecules. TPP is the archetypal hydrophobic, stable porphyrin, making it an excellent model system.[1][2] In contrast, T3PyP introduces strategically placed nitrogen atoms on its periphery, unlocking a world of coordination chemistry and supramolecular assembly.
This guide provides an in-depth structural and functional comparison of these two pivotal porphyrins. We will move beyond a simple recitation of properties to explore the causal relationships between their molecular architecture and their experimental behavior, offering field-proven insights for researchers, chemists, and drug development professionals.
Part 1: The Fundamental Structural Distinction
At their core, both molecules share the same porphyrin macrocycle, a highly conjugated system of four pyrrole rings linked by methine bridges. This core is responsible for their characteristic intense color and rich photophysical properties. The divergence arises at the four meso (5, 10, 15, 20) positions.
-
Tetraphenylporphyrin (H₂TPP): Features four phenyl groups attached to the meso-carbons. These bulky, non-polar groups render the molecule highly hydrophobic and soluble in nonpolar organic solvents like chloroform and benzene.[1][3] The free-base (H₂TPP) molecule possesses D₂h symmetry, which increases to the more symmetrical D₄h upon deprotonation of the inner nitrogen atoms during metalation.[1]
-
Tetra(3-pyridyl)porphyrin (H₂T3PyP): Features four pyridyl groups, where a nitrogen atom replaces a C-H unit at the 3-position (or meta position) of each aromatic ring. This seemingly minor substitution is profound. The nitrogen atom introduces a lone pair of electrons, making each pyridyl group a potential Lewis base and a coordination site for metal ions. This fundamentally alters the molecule's solubility, electronic properties, and, most critically, its ability to engage in supramolecular assembly.
Caption: Chemical structures of TPP and T3PyP.
Part 2: Synthesis – Pathways to the Porphyrin Core
The synthesis of meso-substituted porphyrins is a cornerstone of many organic chemistry curricula, typically involving the acid-catalyzed condensation of pyrrole with an appropriate aldehyde.
Caption: Generalized workflow for meso-substituted porphyrin synthesis.
The choice of synthetic route often balances yield, scalability, and purity. The Adler-Longo and Lindsey methods are the most common.[1][4] The Adler-Longo method uses refluxing propionic acid as both the solvent and catalyst, with atmospheric oxygen as the oxidant.[1] While convenient, yields are often modest (~20%). The Lindsey synthesis is a two-step, one-flask procedure that separates the condensation and oxidation steps, often affording higher yields.[4]
Experimental Protocol: Synthesis of H₂TPP (Adler-Longo Method)
This protocol is a self-validating system; the appearance of the characteristic deep purple color and the Soret band in UV-Vis spectroscopy confirms the formation of the porphyrin macrocycle.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 300 mL of propionic acid.
-
Reagent Addition: Add freshly distilled benzaldehyde (10.6 g, 100 mmol) to the propionic acid. Heat the mixture to reflux.
-
Pyrrole Addition: While the solution is refluxing, add freshly distilled pyrrole (6.9 g, 100 mmol) dropwise over 15 minutes. The solution will darken significantly.
-
Reflux: Maintain reflux for 30-60 minutes. The progress can be monitored by observing the Soret band (~419 nm) of the product via UV-Vis spectroscopy on a withdrawn aliquot.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. A purple crystalline precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with methanol to remove residual propionic acid, followed by hot water. The crude product can be further purified by column chromatography on silica gel using chloroform or dichloromethane as the eluent.
Experimental Protocol: Synthesis of H₂T3PyP
The synthesis of T3PyP is analogous, substituting 3-pyridinecarboxaldehyde for benzaldehyde. However, purification can be more challenging due to the basicity of the pyridyl nitrogens, which can lead to strong interactions with silica gel. Using a more basic alumina for chromatography or adding a small amount of pyridine to the eluent can mitigate this issue. Some methods also employ acidic ionic liquids as reusable catalytic media, which can simplify product isolation.[5][6]
-
Reaction Setup: In a 500 mL round-bottom flask with a reflux condenser, add 300 mL of propionic acid.
-
Reagent Addition: Add 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) and heat to reflux.
-
Pyrrole Addition: Slowly add freshly distilled pyrrole (6.9 g, 100 mmol).
-
Reflux: Maintain reflux for 2 hours.
-
Isolation: Cool the mixture to room temperature. Neutralize the propionic acid carefully with an aqueous ammonia solution. The porphyrin will precipitate.
-
Purification: Filter the purple solid, wash with water, and dry. Purify by column chromatography on basic alumina, eluting with a chloroform/methanol gradient.
Part 3: Comparative Physicochemical Properties
The introduction of the pyridyl nitrogen has a cascading effect on the molecule's electronic structure, influencing its spectroscopic and electrochemical signatures.
| Property | Tetraphenylporphyrin (TPP) | This compound (T3PyP) | Causality of Difference |
| Formula | C₄₄H₃₀N₄[1] | C₄₀H₂₆N₈[7] | Substitution of four C-H groups with N atoms. |
| Molar Mass | 614.74 g/mol [1] | 618.68 g/mol [7] | The mass of nitrogen is slightly higher than a C-H group. |
| Solubility | Soluble in nonpolar solvents (chloroform, benzene).[1][3] | Soluble in more polar solvents; solubility is pH-dependent. | Phenyl groups are hydrophobic. Pyridyl nitrogens add polarity and can be protonated. |
| UV-Vis (Soret) | ~419 nm (in CHCl₃)[1] | ~422 nm (in CHCl₃) | The pyridyl group is slightly more electron-withdrawing, causing a minor red-shift. |
| UV-Vis (Q-Bands) | Four weak bands (~515, 550, 593, 649 nm)[1] | Four weak bands, typically with similar positions to TPP. | These transitions are less sensitive to meso-substituents. |
| Fluorescence | Maxima at ~649 and 717 nm; Quantum Yield ~11%[1] | Similar emission wavelengths; quantum yield can be slightly lower. | The pyridyl nitrogen can provide non-radiative decay pathways. |
| Redox Potentials | Easier to oxidize, harder to reduce. | Harder to oxidize, easier to reduce. | The electron-withdrawing pyridyl groups stabilize the LUMO and destabilize the HOMO. |
Part 4: The Decisive Difference: Coordination Chemistry
The most significant divergence between TPP and T3PyP lies in their ability to form extended structures.
Core Metalation
Both porphyrins readily chelate a vast array of metal ions within their central cavity by displacing the two inner pyrrolic protons. This process, known as core metalation, is fundamental to tuning the catalytic and photophysical properties of the porphyrin. The procedure is typically straightforward, involving refluxing the free-base porphyrin with a metal salt (e.g., Zn(OAc)₂, NiCl₂) in a solvent like DMF or chloroform/methanol.[2][3]
Peripheral Coordination: The T3PyP Advantage
This is where T3PyP's design comes to the forefront. The phenyl groups of TPP are sterically bulky and chemically inert, preventing them from acting as coordination linkers. T3PyP, however, possesses four outward-facing pyridyl nitrogen atoms, each capable of coordinating to a metal center.[8][9]
This functionality transforms T3PyP from a discrete molecule into a versatile "tecton" or molecular building block. By reacting T3PyP with metal nodes, researchers can construct highly ordered, porous, and functional materials like Metal-Organic Frameworks (MOFs) and coordination polymers.[8][10] TPP is incapable of forming such structures through its periphery.
Caption: TPP exists as discrete units while T3PyP can form extended networks.
Part 5: Functional Implications and Applications
The structural differences directly translate to distinct application profiles.
-
Tetraphenylporphyrin (TPP):
-
Model Systems: Its stability and simple structure make it the benchmark for fundamental photophysical and electrochemical studies.[2][11]
-
Photodynamic Therapy (PDT): An effective photosensitizer for generating cytotoxic singlet oxygen.[1][2]
-
Homogeneous Catalysis: Its metal complexes are versatile catalysts for various organic transformations.[2]
-
Materials Science: Used in dye-sensitized solar cells and as a component in single-molecule electronics.[1][2]
-
-
This compound (T3PyP):
-
MOFs and Coordination Polymers: This is the defining application. T3PyP is a premier building block for materials used in gas storage, chemical separations, and heterogeneous catalysis.[8][9]
-
Chemical Sensing: The pyridyl groups can bind to specific analytes, causing a detectable change in the porphyrin's spectroscopic properties.[12]
-
Supramolecular Chemistry: Used to construct complex architectures like molecular cages and tubes for host-guest chemistry.[13]
-
Enhanced PDT: Can be used to construct multi-porphyrin arrays or conjugated to other molecules, potentially enhancing PDT efficacy.[12][14]
-
Conclusion
While TPP and T3PyP may appear as close chemical cousins, their functional relationship is one of complementary specialization.
Tetraphenylporphyrin (TPP) is the quintessential passive scaffold. Its robust, hydrophobic nature makes it an ideal and reliable platform for studying the intrinsic properties of the porphyrin core and for applications where intermolecular interactions need to be minimized.
This compound (T3PyP) is an active, intelligent building block. The introduction of four pyridyl nitrogen atoms transforms the molecule into a highly versatile linker, enabling the rational design of intricate, functional supramolecular systems.
For the researcher, the choice is clear: for a stable, well-characterized, and discrete molecular model, TPP is unparalleled. For the design of advanced materials built upon the principles of coordination chemistry and self-assembly, T3PyP offers a world of architectural possibility.
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A Comparative Guide to the Photodynamic Efficiency of Tetra(3-pyridyl)porphyrin Derivatives
For researchers, scientists, and drug development professionals navigating the landscape of photodynamic therapy (PDT), the selection of an optimal photosensitizer is paramount. Among the myriad of candidates, porphyrins and their derivatives have consistently demonstrated significant potential due to their favorable photophysical properties and amenability to structural modification.[1][2] This guide provides an in-depth technical comparison of various derivatives of meso-tetra(3-pyridyl)porphyrin (T3PyP), a promising scaffold for novel PDT agents. We will delve into the nuances of how subtle chemical alterations, such as metallation and quaternization, impact their photodynamic efficiency, supported by experimental data and detailed protocols.
The Foundation: Understanding Photodynamic Therapy and the Role of Porphyrins
Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cellular destruction.[3] The process is initiated by the administration of a photosensitizer, which preferentially accumulates in target tissues, such as tumors. Subsequent irradiation with light of a specific wavelength excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state via intersystem crossing.[4][5] It is from this triplet state that the therapeutic action originates, primarily through two mechanisms:
-
Type I Reaction: The excited photosensitizer reacts directly with biomolecules through electron transfer, generating radical ions that can further react with oxygen to produce reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals.
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂).[5]
The efficacy of a photosensitizer is largely determined by its ability to efficiently generate these cytotoxic species, particularly singlet oxygen. Porphyrins, with their extended π-conjugated macrocyclic structure, are excellent candidates for this role.[1] The meso-tetra(3-pyridyl)porphyrin scaffold offers four peripheral nitrogen atoms on the pyridyl rings, providing versatile sites for chemical modification to fine-tune the molecule's properties.
The Derivatives: A Comparative Analysis
The photodynamic efficiency of a T3PyP derivative is not an intrinsic property but rather a function of its structural modifications. Here, we compare the free-base T3PyP with its metallated and cationic counterparts.
Free-Base meso-Tetra(3-pyridyl)porphyrin (H₂T3PyP)
The parent compound, free-base T3PyP, serves as our baseline. Its synthesis is typically achieved through the condensation of pyrrole with 3-pyridinecarboxaldehyde in an acidic medium.[6] While a capable photosensitizer, its limited solubility in aqueous media can hinder its biological application. Its photophysical properties are characterized by a strong Soret band in the 400-420 nm region and weaker Q-bands at higher wavelengths.
Metallated meso-Tetra(3-pyridyl)porphyrin Derivatives
Incorporating a metal ion into the porphyrin core can significantly alter its photophysical properties. The "heavy atom effect" is a well-documented phenomenon where the presence of a metal with a large atomic number enhances spin-orbit coupling, thereby promoting intersystem crossing to the triplet state.[7] This, in turn, can lead to a higher quantum yield of singlet oxygen (ΦΔ).
-
Zinc(II) Tetra(3-pyridyl)porphyrin (ZnT3PyP): Zinc is a diamagnetic metal that is frequently used in the design of photosensitizers. While not a particularly "heavy" atom, its coordination to the porphyrin core is known to increase the singlet oxygen quantum yield compared to the free-base form.[8][9] ZnT3PyP is a commercially available compound noted for its use as a photosensitizer in materials chemistry and PDT research.[10]
-
Platinum(II) and Palladium(II) this compound Complexes: Platinum and palladium are heavier transition metals that are expected to significantly enhance intersystem crossing. Studies on cationic porphyrins with peripheral Pt(II) and Pd(II) polypyridyl complexes attached to the meta positions of the pyridyl rings (3-PtTPyP and 3-PdTPyP) have demonstrated potent antileishmanial activity.[11] These complexes exhibited high phototoxicity against both promastigote and amastigote forms of Leishmania amazonensis at nanomolar concentrations.[11] The introduction of Pd(II) into the porphyrin core has been shown to favor the formation of the excited triplet state, which is crucial for singlet oxygen generation.[12]
Cationic meso-Tetra(3-pyridyl)porphyrin Derivatives
The introduction of positive charges onto the porphyrin periphery, typically through N-alkylation of the pyridyl nitrogen atoms, is a key strategy to improve water solubility and enhance cellular uptake. The outer membranes of cancer cells and bacteria are often negatively charged, leading to a favorable electrostatic interaction with cationic photosensitizers.[8]
The photodynamic efficacy of cationic porphyrins is influenced by the number and distribution of charges, as well as the overall amphiphilicity of the molecule. For instance, tri-cationic amphiphilic porphyrins have shown potent phototoxicity against cancer cell lines.[1] While specific data for N-alkylated T3PyP derivatives is limited in direct comparative studies, the principles observed for other pyridylporphyrin isomers are highly relevant. It is well-established that quaternization to form cationic derivatives generally leads to improved photodynamic activity in biological systems due to enhanced interaction with cellular structures.[8]
Quantitative Comparison of Photodynamic Properties
To provide a clearer picture of the performance differences, the following table summarizes key photodynamic parameters for various this compound derivatives, with data collated from multiple sources.
| Derivative | Modification | Singlet Oxygen Quantum Yield (ΦΔ) | In Vitro Efficacy (IC₅₀) | Target Organism/Cell Line | Reference(s) |
| H₂T3PyP | Free-Base | Not explicitly reported, but generally lower than metallated forms | - | - | [8] (inferred) |
| ZnT3PyP | Metallation (Zn(II)) | Expected to be higher than H₂T3PyP | - | - | [8][9][10] (inferred) |
| 3-PtTPyP | Peripheral Cationic Pt(II) Complex | Not explicitly reported, but implied to be high | 41.8 nM (promastigote) 27.6 nM (amastigote) | Leishmania amazonensis | [11] |
| 3-PdTPyP | Peripheral Cationic Pd(II) Complex | Not explicitly reported, but implied to be high | 46.1 nM (promastigote) 38.8 nM (amastigote) | Leishmania amazonensis | [11] |
Note: Direct comparative data for the singlet oxygen quantum yield of H₂T3PyP and ZnT3PyP was not available in the searched literature. The stated trends are based on well-established principles for similar porphyrin systems.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for key experiments used to assess the photodynamic efficiency of these compounds.
Synthesis of meso-Tetra(3-pyridyl)porphyrin (H₂T3PyP)
This protocol is based on the general Alder-Longo method for the synthesis of meso-substituted porphyrins.[6]
Materials:
-
3-Pyridinecarboxaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Propionic anhydride
Procedure:
-
Prepare a solution of 3-pyridinecarboxaldehyde and propionic anhydride in propionic acid.
-
Heat the mixture to reflux.
-
Add a solution of freshly distilled pyrrole in propionic acid dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue refluxing the reaction mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting purple solid by filtration.
-
Wash the solid with methanol and then with hot water to remove impurities.
-
Dry the purified H₂T3PyP under vacuum.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen is a widely accepted technique.[13]
Materials:
-
Photosensitizer of interest (e.g., T3PyP derivative)
-
Standard photosensitizer with a known ΦΔ (e.g., 5,10,15,20-tetraphenylporphyrin, H₂TPP, ΦΔ ≈ 0.64 in DMF)[13]
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., N,N-dimethylformamide - DMF)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation
Procedure:
-
Prepare solutions of the sample and the standard photosensitizer in the chosen solvent with an absorbance of approximately 0.1 at the irradiation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the photosensitizer solution (sample or standard) with the DPBF solution to achieve an initial DPBF absorbance of around 1.0 at its absorption maximum (~415 nm).
-
Irradiate the solution with a monochromatic light source at a wavelength where only the photosensitizer absorbs significantly.
-
Monitor the decrease in the absorbance of DPBF at its maximum wavelength at regular time intervals during irradiation.
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF photobleaching.
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the rate constants (slopes) of DPBF photobleaching for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively.
-
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Photosensitizer stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the photosensitizer. Include control wells with no photosensitizer.
-
Incubate the cells with the photosensitizer for a specific period (e.g., 24 hours) in the dark.
-
Wash the cells with PBS to remove any non-internalized photosensitizer.
-
Add fresh, photosensitizer-free medium to each well.
-
Irradiate the plate with a suitable light source at a specific wavelength and light dose. Keep a set of non-irradiated plates as dark toxicity controls.
-
Incubate the cells for a further 24-48 hours in the dark.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of photosensitizer that causes 50% cell death upon irradiation).
Subcellular Localization by Confocal Microscopy
This technique allows for the visualization of the photosensitizer's location within the cell.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Photosensitizer
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal laser scanning microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Incubate the cells with the photosensitizer for the desired time.
-
If co-localization is being studied, incubate the cells with an organelle-specific fluorescent tracker according to the manufacturer's protocol.
-
Wash the cells with fresh medium or PBS.
-
Image the cells using a confocal microscope. Excite the photosensitizer and the organelle tracker with appropriate laser lines and collect the fluorescence emission in separate channels.
-
Overlay the images from the different channels to determine the subcellular localization of the photosensitizer.
Visualizing the Path to Phototoxicity
To better illustrate the processes involved, the following diagrams outline the mechanism of photodynamic action and a typical experimental workflow for assessing phototoxicity.
Caption: Mechanism of Type II Photodynamic Therapy.
Caption: Experimental Workflow for In Vitro Phototoxicity Assessment.
Conclusion and Future Directions
The derivatives of meso-tetra(3-pyridyl)porphyrin represent a versatile and potent class of photosensitizers for photodynamic therapy. The strategic modification of the T3PyP scaffold through metallation and the introduction of cationic charges offers clear avenues for enhancing photodynamic efficiency. Metallation, particularly with heavier metals like palladium and platinum, can significantly boost the generation of singlet oxygen, a key mediator of phototoxicity. Cationization is a crucial strategy for improving aqueous solubility and promoting cellular uptake, thereby increasing the effective concentration of the photosensitizer at its site of action.
While this guide provides a comparative overview based on available data, further research is warranted to conduct direct, side-by-side comparisons of H₂T3PyP, ZnT3PyP, and various cationic T3PyP derivatives under identical experimental conditions. Such studies would provide more definitive quantitative structure-activity relationships and pave the way for the rational design of next-generation photosensitizers with superior therapeutic indices. The continued exploration of these promising compounds will undoubtedly contribute to the advancement of photodynamic therapy as a powerful tool in the fight against cancer and other diseases.
References
- Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. (URL not available)
-
Antileishmanial activity of tetra-cationic porphyrins with peripheral Pt(II) and Pd(II) complexes mediated by photodynamic therapy. Photodiagnosis and Photodynamic Therapy. [Link]
-
meso-Tetra-(4-pyridyl)porphyrin/palladium(II) complexes as anticancer agents. Dalton Transactions. [Link]
-
Photophysical, photooxidation, and biomolecule-interaction of meso-tetra(thienyl)porphyrins containing peripheral Pt(ii) and Pd(ii) complexes. Insights for photodynamic therapy applications. Dalton Transactions. [Link]
-
Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy. Journal of the Chinese Chemical Society. [Link]
-
meso-Substituted cationic 3- and 4-N-Pyridylporphyrins and their Zn(II) derivatives for antibacterial photodynamic therapy. Journal of Porphyrins and Phthalocyanines. [Link]
-
meso-Tetra(3-pyridyl)porphyrin-Zn(II). Industrial Chemicals. [Link]
-
Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models. ACS Omega. [Link]
-
Singlet Oxygen Generation by Porphyrins and Metalloporphyrins Revisited: a Quantitative Structure-property Relationship (QSPR) Study. Arrow@TU Dublin. [Link]
-
Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy. Molecules. [Link]
-
Porphyrins in Photodynamic Therapy: A Review. ChemRxiv. [Link]
-
Design and Properties of Porphyrin-based Singlet Oxygen Generator. ResearchGate. [Link]
-
Porphyrin-acene Dyads for Controlled Singlet Oxygen Generation and Depletion. ChemRxiv. [Link]
-
Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level. Journal of Medical Science. [Link]
-
Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to the Binding Affinity of Tetra(3-pyridyl)porphyrin with Divalent Metal Ions
This guide provides an in-depth comparison of the binding affinity of meso-tetra(3-pyridyl)porphyrin (T3PP) with various divalent metal ions. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the coordination chemistry, the causal factors influencing complex stability, and the practical methodologies for quantifying these interactions in a laboratory setting.
Introduction: The Unique Scaffold of Tetra(3-pyridyl)porphyrin
Porphyrins are a class of highly conjugated macrocycles that play a crucial role in numerous biological processes, from oxygen transport (heme) to photosynthesis (chlorophyll). Their synthetic analogues are cornerstones of research in catalysis, sensor technology, and photodynamic therapy. Meso-tetra(3-pyridyl)porphyrin (T3PP) is a particularly intriguing scaffold. Unlike its 4-pyridyl isomer, the nitrogen atoms of the pyridyl groups in T3PP are sterically accessible, allowing it to act as a versatile building block in the construction of complex supramolecular assemblies and coordination polymers.[1][2]
The central cavity of the porphyrin, containing two pyrrolic protons, can accommodate a wide variety of metal ions. This process, known as metalation, dramatically alters the photophysical and electrochemical properties of the macrocycle.[3] The stability of the resulting metalloporphyrin complex is a critical parameter that dictates its utility. This guide will focus on the interaction of T3PP with common divalent metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺), providing both a comparative overview and the experimental means to validate these findings.
The Mechanism of Porphyrin Metalation: An Energetic Perspective
The incorporation of a metal ion into the porphyrin core is not a simple ion-exchange reaction. The free-base porphyrin macrocycle is largely planar, and significant activation energy is required to deform this structure to allow the metal ion to enter the coordination cavity. This process is generally understood to follow the "sitting-atop" (SAT) complex mechanism.
The key energetic barriers and factors influencing the rate and stability of metalation are:
-
Porphyrin Deformation : The porphyrin must deform out of its plane to expose the lone pairs of the pyrrolic nitrogen atoms. This is often the rate-limiting step.
-
Solvent Effects : The solvent plays a crucial role. Coordinating solvents can assist in removing the pyrrolic protons, while the solvation sphere of the metal ion must be partially stripped for it to enter the porphyrin core.[4]
-
Metal Ion Properties : The ionic radius and the lability of the metal ion's solvation shell are paramount. Ions with smaller radii and more labile solvent ligands generally incorporate more readily.[5]
Upon metalation, the symmetry of the porphyrin macrocycle increases from D₂h to D₄h. This change is readily observable via UV-Vis spectroscopy, where the four characteristic Q-bands of the free-base porphyrin collapse into two bands, providing a definitive signature of successful complex formation.[6]
Comparative Analysis of Metal Ion Binding Affinity
The stability of metalloporphyrin complexes is a function of both the porphyrin ligand and the central metal ion. While a comprehensive dataset of formal binding constants for T3PP with all metals is not consolidated in a single source, a clear hierarchy of stability can be established from various studies on porphyrin metalation kinetics and complex stability. The general order of stability for many tetraphenylporphyrin derivatives is often found to be Cu(II) > Co(II) > Zn(II) > Ni(II).
The ionic radii of the metal ions play a significant role in the stability of the final complex.[5] Metal ions that are too large may form kinetically labile "sitting-atop" complexes, while those that fit snugly within the porphyrin's central cavity tend to form more stable, regular metalloporphyrins.[5]
Table 1: Comparison of T3PP Complexes with Divalent Metal Ions
| Metal Ion | Ionic Radius (pm) | Resulting Complex | Stability Trend | Key Spectroscopic Changes (Typical) |
| Cu²⁺ | 73 | Cu(II)TPyP | High | Soret band red-shift; Q-bands collapse to two distinct peaks.[7] |
| Zn²⁺ | 74 | Zn(II)TPyP[8] | Moderate | Significant changes in fluorescence spectra upon metalation.[9] |
| Co²⁺ | 74.5 | Co(II)TPyP[1] | Moderate-High | Can exhibit complex redox chemistry (Co(I)/Co(II)/Co(III)).[10][11] |
| Ni²⁺ | 69 | Ni(II)TPyP[12] | Moderate | Forms stable, square-planar complexes.[13] |
| Cd²⁺ | 95 | Cd(II)TPyP[1] | Low | Larger ion size can lead to out-of-plane displacement.[1] |
Experimental Protocols for Determining Binding Affinity
To ensure scientific rigor, the following protocols are provided as self-validating systems. The described outcomes, such as the presence of isosbestic points in spectrophotometric titrations, serve as internal controls for the successful execution of the experiment.
Protocol 1: Monitoring Metalation via UV-Vis Spectrophotometric Titration
This method leverages the distinct spectral changes that occur upon metalation to monitor the reaction progress and determine binding constants.[14]
Rationale: The transition from the low-symmetry free-base porphyrin (D₂h) to the high-symmetry metalloporphyrin (D₄h) results in a dramatic and easily quantifiable simplification of the absorption spectrum, making UV-Vis an ideal tool for this analysis.[6]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of T3PP in a suitable solvent (e.g., chloroform or DMF) at a concentration of approximately 1 x 10⁻⁵ M.
-
Prepare a stock solution of the metal salt (e.g., Zn(OAc)₂, CuCl₂, NiCl₂) in a compatible solvent (e.g., methanol) at a concentration of approximately 1 x 10⁻³ M.
-
-
Spectrometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the T3PP stock solution for the sample beam and an identical cuvette with the pure solvent for the reference beam.
-
Record the initial spectrum of the free-base T3PP from 350 nm to 700 nm. Note the sharp Soret band (around 420 nm) and the four weaker Q-bands (500-700 nm).
-
-
Titration Procedure:
-
Add a small aliquot (e.g., 2-5 µL) of the metal salt solution directly to the cuvette containing the T3PP solution.
-
Mix thoroughly and allow the solution to equilibrate for 2-5 minutes.
-
Record the UV-Vis spectrum.
-
-
Data Acquisition and Analysis:
-
Repeat step 3, recording a spectrum after each addition of the metal salt, until no further spectral changes are observed.
-
Observe the gradual decrease of the free-base Soret and Q-bands and the concurrent increase of the new Soret and two Q-bands corresponding to the metalloporphyrin.[3]
-
Validation Check: The presence of sharp isosbestic points (wavelengths where the absorbance does not change throughout the titration) indicates a clean conversion from one species to another.
-
The binding constant (Kₐ) can be calculated by fitting the change in absorbance at a specific wavelength to a suitable binding isotherm model (e.g., Benesi-Hildebrand).
-
Protocol 2: Binding Analysis by Fluorescence Quenching
This protocol is particularly useful for diamagnetic metal ions like Zn²⁺, which form fluorescent complexes, or for paramagnetic ions that quench the fluorescence of the free-base porphyrin.[15][16]
Rationale: The fluorescence of the porphyrin is highly sensitive to its electronic environment. The coordination of a metal ion alters the pathways for excited-state relaxation, leading to predictable changes in fluorescence intensity and lifetime. Paramagnetic ions like Cu(II) or Ni(II) can induce efficient intersystem crossing, quenching the fluorescence.[17]
Methodology:
-
Preparation of Solutions:
-
Prepare a T3PP stock solution (approx. 1 x 10⁻⁷ M) and a metal salt titrant solution (approx. 1 x 10⁻⁴ M) in a suitable, non-quenching solvent (e.g., toluene, THF).
-
-
Instrument Setup:
-
Set the excitation wavelength of the spectrofluorometer to the Soret band maximum of the free-base T3PP (around 420 nm).
-
Record the emission spectrum (typically 600-750 nm). Note the two characteristic emission peaks.
-
-
Titration Procedure:
-
To a quartz fluorescence cuvette containing the T3PP solution, make successive small additions of the concentrated metal salt solution.
-
After each addition, mix gently and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.
-
For fluorescent metalloporphyrins (like Zn-T3PP), the appearance of a new emission spectrum can be used to calculate the binding constant similarly to the absorbance data in Protocol 1.[9]
-
Conclusion
The binding of metal ions to this compound is a nuanced process governed by the interplay of metal ion properties, solvent effects, and the inherent structural dynamics of the porphyrin macrocycle. While a definitive stability order places ions like Cu(II) at the top, the relative affinity of other ions like Zn(II), Co(II), and Ni(II) can be reliably determined and compared using standard laboratory techniques. UV-Vis and fluorescence spectroscopies offer robust, accessible, and self-validating methods for quantifying these interactions. The protocols and comparative data presented in this guide provide researchers with a solid framework for investigating and utilizing the rich coordination chemistry of T3PP in their respective fields.
References
- Royal Society of Chemistry. (n.d.). Stability constants of metalloporphyrins. A study of the protonation, deprotonation, and formation of copper(II) and zinc(II)
- ResearchGate. (n.d.). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. Request PDF.
- Indian Academy of Sciences. (n.d.). Singlet quenching of tetraphenylporphyrin and its metal derivatives by iron(III)
- MDPI. (2020, September 15).
- ACS Publications. (2010, October 6). Supramolecular Crystal Chemistry of this compound. 2. Two- and Three-Dimensional Coordination Networks with Cobalt and Cadmium Ions.
- PubMed. (n.d.). The stability of porphyrin and metalloporphyrin molecular complexes in solution.
- PMC - NIH. (n.d.). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes.
- RSC Publishing. (n.d.). Stability constants of metalloporphyrins. A study of the protonation, deprotonation, and formation of copper(II) and zinc(II)
- BenchChem. (n.d.).
- ElectronicsAndBooks. (n.d.). Fluorescence quenching and ESR spectroscopy of metallic porphyrins in the presence of an electron acceptor.
- CORE. (n.d.). Spectrophotometric detection of metal ions by porphyrins.
- PubMed Central. (n.d.).
- UNL Digital Commons. (n.d.).
- ResearchGate. (n.d.). 1 H-NMR Spectrum of TPyP in CDCl 3.
- Frontier Specialty Chemicals. (n.d.). Ni(II) meso-Tetra (4-pyridyl) porphine.
- ResearchGate. (n.d.).
- Frontier Specialty Chemicals. (n.d.). Zn(II) meso-Tetra(4-pyridyl) Porphine.
- ResearchGate. (n.d.). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins.
- TU e-Thesis (Thammasat University). (n.d.).
- ResearchGate. (2025, August 10). Synthesis and structure of a cobalt(I) meso-tetraphenylporphyrin complex, [CoI(TPP)][K⊂222]4Cl3·H2O.
- Sigma-Aldrich. (n.d.). 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetra(3-pyridyl)porphyrin
This document provides a detailed protocol for the safe handling and disposal of Tetra(3-pyridyl)porphyrin (T3PP), a synthetic porphyrin utilized in advanced materials research, including the development of metal-organic frameworks (MOFs) and for its properties in molecular recognition.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. While comprehensive toxicological data for T3PP is not widely available, it is imperative to treat it as a hazardous chemical, following best practices established for related porphyrin compounds.[2][3]
Immediate Safety Protocols & Hazard Assessment
Before handling or initiating any disposal procedures for this compound, a thorough understanding of its potential hazards and the required safety measures is essential. The principle of As Low As Reasonably Achievable (ALARA) should be applied to exposure at all times.
Hazard Profile
The hazard profile for T3PP is inferred from data on structurally similar porphyrins and general chemical safety principles. It must be managed as a potentially hazardous substance.
| Hazard Category | Description | Rationale & Source |
| Irritation | May cause skin, eye, and respiratory tract irritation.[4][5][6] | Safety Data Sheets for analogous pyridyl-porphines and other complex organic compounds classify them as irritants.[5][6] |
| Combustibility | Considered a combustible solid.[7] | Porphyrins are complex organic molecules that can burn, though they are not considered a significant fire risk under standard laboratory conditions.[6] |
| Ingestion/Inhalation | Potentially harmful if swallowed or inhaled.[6] | This is a standard precautionary assessment for finely powdered chemical reagents where specific toxicity data is unavailable. |
Required Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling T3PP, including during disposal procedures.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant nitrile gloves.[2][6] | Prevents direct skin contact. Gloves should be inspected before use and disposed of as contaminated solid waste after handling. |
| Body Protection | A full-length laboratory coat.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated and engineering controls (like a fume hood) are insufficient.[4][5] | Minimizes inhalation of airborne particles. |
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound waste is a systematic process designed to ensure safety and regulatory compliance. Under no circumstances should T3PP or its contaminated materials be disposed of in the regular trash or down the drain. [3][8][9]
Step 1: Waste Identification and Segregation
All materials that have come into contact with T3PP must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid T3PP.
-
Solutions containing T3PP.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE (e.g., gloves).
Causality: Segregating T3PP waste from other chemical waste streams is crucial to prevent accidental and potentially hazardous reactions with incompatible materials, such as strong oxidizing agents.[3][4][8]
Step 2: Waste Container Selection and Preparation
Select a container that is chemically compatible and robust enough to prevent leakage.
-
For Solids: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE) or other chemically resistant plastic.[8][10]
-
For Solutions: Use a designated, leak-proof HDPE container with a secure screw cap.[3][8]
-
Condition: The container must be in good condition, free of cracks or deterioration.[3]
Step 3: Proper Labeling of Hazardous Waste
Accurate labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[11]
-
The label must clearly state the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3][11]
-
If the waste is a solution, list all chemical components and their approximate percentages.[11]
-
Include the accumulation start date (the date the first piece of waste is added to the container).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The designated waste container must be stored in a properly managed Satellite Accumulation Area (SAA).
-
Location: The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[3][9][11]
-
Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[11][12] Never leave a funnel in an open waste container.[11]
-
Capacity: Do not overfill the container. Leave at least 10% or one inch of headspace at the top to allow for expansion and prevent spills.[3][12]
Step 5: Arranging for Final Disposal
Once the waste container is full (approximately 90% capacity) or ready for disposal, you must arrange for its removal by trained professionals.
-
Contact your institution’s Environmental Health & Safety (EH&S) office to schedule a chemical waste pickup.[8][11]
-
Follow your institution's specific procedures for completing waste pickup forms and preparing the container for transport.
Emergency Procedures: Spill & Exposure Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
Solid T3PP Spill
-
Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[8]
-
Don PPE: Wear all required PPE, including respiratory protection if necessary.
-
Contain Spill: Prevent the spread of dust.
-
Clean Up: Use dry cleanup methods.[6] Carefully sweep or gently vacuum (using a vacuum rated for hazardous dusts) the solid material. Avoid any actions that generate dust.[8]
-
Collect Waste: Place all spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[6][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as additional hazardous waste.[8]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of Mesoporphyrin Dimethyl Ester: A Procedural Guide.
- Benchchem. (2025, December). Navigating the Disposal of Uroporphyrinogen I: A Guide for Laboratory Professionals.
- Benchchem. (2025, December). Safe Disposal of Coproporphyrin I: A Procedural Guide for Laboratory Professionals.
-
Frontier Specialty Chemicals. (n.d.). meso-Tetra (3-pyridyl) porphine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3'-Thiodipropionic Acid, 99%. Retrieved from [Link]
- Sigma-Aldrich. (2013, October 24). Material Safety Data Sheet.
-
UCLA Department of Chemistry & Biochemistry. (2000, February). Safety Notes, Newsletter #10: WASTE DISPOSAL. Retrieved from [Link]
- MilliporeSigma. (2025, December 8). Safety Data Sheet.
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- TRC Corp. (2018, June 21). Safety Data Sheet.
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Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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AB Enterprises. (n.d.). Meso Tetra (3-Pyridyl) Porphine. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability & Risk. (2018, November). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
- National Research Council. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
-
PubMed. (2024, December 4). Phosphonate-Based Aza-Macrocycle Ligands for Low-Temperature, Stable Chelation of Medicinally Relevant Rare Earth Radiometals and Radiofluorination. J Am Chem Soc, 146(48), 33121-33129. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Tetra(3-pyridyl)porphyrin: Personal Protective Equipment and Safety Protocols
Welcome, researchers and innovators. In our pursuit of scientific advancement, particularly in fields like drug development where molecules like Tetra(3-pyridyl)porphyrin are pivotal, our commitment to safety must be as rigorous as our commitment to discovery. This guide moves beyond a simple checklist. It is designed to provide you with a deep, causal understanding of the "why" behind each safety protocol, ensuring that every action you take in the lab is deliberate, informed, and secure. This compound, like many porphyrin derivatives, is a photosensitizer, a property that makes it valuable in applications such as photodynamic therapy (PDT) but also introduces specific handling risks that demand our utmost attention.[1][2][3]
This document is your operational plan for the safe handling of this compound, from the moment it arrives in your lab to its final disposal.
Understanding the Core Hazards: More Than Just a Powder
This compound is typically supplied as a fine crystalline powder. The primary risks associated with this compound are not just its chemical properties but also its physical form and its interaction with light.
-
Respiratory Hazard: Fine chemical powders are easily aerosolized, creating a significant risk of inhalation.[4][5] Inhaled particles can cause respiratory irritation and potentially lead to more severe health effects.[6]
-
Dermal and Ocular Hazards: Direct contact with the powder can cause skin and serious eye irritation.[6] The fine nature of the powder increases the surface area for contact and potential absorption.
-
Photosensitivity: This is a critical, and often overlooked, hazard. Porphyrins are known photosensitizers, meaning they can generate reactive oxygen species (ROS) when exposed to light.[2][7] If the compound contaminates your skin, subsequent exposure to light could potentially lead to a phototoxic reaction. This is the very mechanism leveraged in photodynamic therapy to destroy target cells.[1]
Therefore, our safety strategy must be multi-faceted, addressing containment, personal shielding, and environmental controls (specifically, light).
The First Line of Defense: Engineering and Administrative Controls
Before you even select your personal protective equipment (PPE), the laboratory environment itself must be engineered for safety. PPE is the last line of defense, not the first.
-
Designated Work Area: All work with this compound powder must be conducted in a designated area, clearly labeled with the compound's identity and primary hazards.[8] This administrative control minimizes the risk of cross-contamination and accidental exposure to personnel not directly involved in the procedure.
-
Chemical Fume Hood: Any procedure that involves handling the open powder, such as weighing or transferring, must be performed inside a certified chemical fume hood.[5][8] A fume hood provides critical protection by pulling airborne particles away from the operator's breathing zone.
-
Light Attenuation: Whenever possible, perform manipulations of the compound under subdued lighting. Avoid direct, intense light sources. Consider using amber-colored labware or wrapping containers in aluminum foil to protect the compound from light, especially when in solution.[9]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated level of risk. The following table outlines the minimum required PPE for common procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing Dry Powder | Chemical splash goggles | Double-glove with nitrile gloves | Lab coat, disposable sleeve covers | N/A (work performed in a fume hood) |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile gloves (check solvent compatibility) | Lab coat | N/A (work performed in a fume hood) |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Minor Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Lab coat or chemical-resistant apron | N95 respirator (if powder is airborne) |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Step-by-Step Operational Protocols
Adherence to standardized procedures is paramount for ensuring consistent safety.
Protocol 1: Receiving and Storing the Compound
-
Inspect: Upon receipt, visually inspect the package for any signs of damage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health & Safety (EHS) office.
-
Label: Ensure the container is clearly labeled with the full chemical name, date received, and relevant hazard warnings (irritant, photosensitizer).
-
Store: Store the container in a cool, dry, dark place, away from incompatible materials such as strong oxidizing agents.[9][10] The storage location should be a designated, locked cabinet for toxic or hazardous chemicals.
Protocol 2: Weighing the Dry Powder
Causality Note: This procedure is designed to prevent the aerosolization of the powder and minimize operator exposure.
-
Prepare Workspace: Before bringing the chemical into the fume hood, line the work surface with absorbent bench paper.[8]
-
Tare Container: Tare a clean, sealable container (e.g., a vial with a screw cap) on a balance located outside the fume hood.
-
Transfer to Hood: Place the tared container and the stock bottle of this compound inside the chemical fume hood.
-
Dispense Powder: Carefully dispense the desired amount of powder from the stock bottle into the tared container. Use anti-static tools if the powder is prone to static cling.[8]
-
Seal and Weigh: Securely seal the tared container. You may now remove it from the fume hood to get the final weight on the balance.
-
Clean: After weighing, decontaminate all surfaces within the fume hood.
Protocol 3: Waste Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound powder (e.g., gloves, bench paper, weigh boats, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain.
-
Disposal: All waste must be disposed of through your institution's EHS office, following all local and national regulations for chemical waste.[6]
Protocol 4: Emergency Procedures
Immediate action is critical to mitigate exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention and be sure to inform medical personnel of the compound's photosensitizing nature.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Minor Spill (Powder): Cordon off the area. Wearing the appropriate spill response PPE (see table above), gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed hazardous waste bag. Decontaminate the area with an appropriate cleaning solution.
By internalizing not just the steps but the scientific reasoning behind them, you empower yourself to work with confidence and safety. This guide serves as a foundation; always consult your institution's specific Chemical Hygiene Plan and the latest Safety Data Sheet (SDS) for this compound before beginning any work.
References
- Toxic and Health Hazard Powders (and suspensions/solutions) Chemical Safety Guidelines.
- A Comprehensive Guide to Safe Powder Handling. psi-bfm.com.
- meso-Tetra-3'-pyridylporphyrin Safety Data Sheets(SDS). LookChem.
- Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich.
- meso-Tetra (3-pyridyl) porphine. Frontier Specialty Chemicals.
- Elevating Workplace Safety in Powder Handling Systems. Pneu Powders Systems.
- Powder Handling. AirClean Systems.
- SAFETY DATA SHEET for 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin. Sigma-Aldrich.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers. PMC.
- SAFETY DATA SHEET for meso-Tetra(4-pyridyl)porphine. Apollo Scientific.
- SAFETY DATA SHEET for 21H,23H-Porphine, 5,10,15,20-tetraphenyl-. Fisher Scientific.
- Recommended PPE to handle chemicals. BESA.
- What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
- Lab Safety Equipment & PPE. ChemTalk.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- Photosensitizers for Photodynamic Therapy. PubMed.
- meso-Tetra(4-pyridyl)porphine. Frontier Specialty Chemicals.
- Current Clinical and Preclinical Photosensitizers for Use in Photodynamic Therapy. Journal of Medicinal Chemistry.
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- 1. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
